Product packaging for Dodecyl benzoate(Cat. No.:CAS No. 2915-72-2)

Dodecyl benzoate

Cat. No.: B1582934
CAS No.: 2915-72-2
M. Wt: 290.4 g/mol
InChI Key: DLAHAXOYRFRPFQ-UHFFFAOYSA-N
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Description

Dodecyl benzoate, also known as lauryl benzoate, is a chemical compound with the formula C 19 H 30 O 2 and a molecular weight of 290.44 g/mol . It is characterized by significant hydrophobicity, with an estimated logP (o/w) value of 7.73, indicating low water solubility (approximately 0.009 mg/L at 25 °C) but solubility in alcohol . Its physical properties include a high boiling point in the range of 383°C to 385°C and a flash point of about 162°C . This ester is classified for "information only not used for fragrances or flavors" and is noted as not being found in nature . As a long-chain alkyl benzoate ester, it serves as a subject of interest in various research fields. Potential areas of investigation include its use as a model compound in analytical chemistry studies , or in material science for the development of polymers and specialty chemicals where a non-polar, high-boiling point ester is required. According to supplier information, this product is offered with a purity of 95% or higher and should be stored sealed in a dry environment . Safety information must be consulted prior to use. The chemical is associated with GHS hazard statements including H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Researchers should adhere to all safety protocols. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic uses, or for human consumption.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C19H30O2 B1582934 Dodecyl benzoate CAS No. 2915-72-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

dodecyl benzoate
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InChI

InChI=1S/C19H30O2/c1-2-3-4-5-6-7-8-9-10-14-17-21-19(20)18-15-12-11-13-16-18/h11-13,15-16H,2-10,14,17H2,1H3
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InChI Key

DLAHAXOYRFRPFQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCOC(=O)C1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H30O2
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DSSTOX Substance ID

DTXSID1062706
Record name Benzoic acid, dodecyl ester
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Molecular Weight

290.4 g/mol
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CAS No.

2915-72-2, 68411-27-8
Record name Dodecyl benzoate
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Record name Dodecyl benzoate
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Record name Alkyl (C12-15) Benzoate [USAN]
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Record name DODECYL BENZOATE
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Foundational & Exploratory

physicochemical properties of dodecyl benzoate

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Physicochemical Properties of Dodecyl Benzoate (B1203000)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dodecyl benzoate (CAS No: 2915-72-2), also known as lauryl benzoate, is an organic compound classified as a benzoate ester.[1] It is synthesized from the esterification of benzoic acid and dodecanol (B89629) (lauryl alcohol).[2] this compound typically presents as a colorless to pale yellow liquid with a mild, pleasant aromatic odor.[2][3] Its chemical structure, consisting of a polar benzoate head and a long, nonpolar C12 alkyl chain, imparts amphiphilic properties that make it a valuable ingredient in various industrial and scientific applications.

In the pharmaceutical and cosmetic industries, this compound is utilized for its excellent emollient, plasticizer, and solvent properties.[2] It is known to enhance the feel and spreadability of topical formulations, reduce the greasy feel of other oily components, and solubilize active ingredients, including crystalline UV filters in sunscreens. Its ability to act as a penetration enhancer for drug delivery through biological membranes is an area of active research.[3] This technical guide provides a comprehensive overview of the core , detailed experimental protocols for their determination, and a summary of its spectral characteristics.

Physicochemical Properties

The key are summarized in the tables below. These values are compiled from various chemical databases and safety data sheets.

Table 1: General and Physical Properties
PropertyValueReference(s)
Molecular Formula C₁₉H₃₀O₂[1][4][5]
Molecular Weight 290.44 g/mol [1][4][6]
IUPAC Name This compound[1]
Synonyms Lauryl benzoate, Benzoic acid, dodecyl ester[1][7][8]
CAS Number 2915-72-2, 68411-27-8[1][9]
Appearance Colorless to pale yellow liquid[2][3]
Odor Mild, pleasant, aromatic[2][3]
Density 0.934 - 0.94 g/cm³ (at 20°C)[4][6][8]
Table 2: Thermal and Solubility Properties
PropertyValueReference(s)
Boiling Point 383 - 385 °C (at 760 mmHg)[9][10]
167 - 170 °C (at 2 Torr)[11]
Melting Point Not applicable (liquid at room temp.)[7]
Flash Point 161.67 - 162 °C (Tag Closed Cup)[7][10]
Water Solubility 0.009331 mg/L (at 25°C, estimated)[10]
Insoluble in water[10]
Solubility in Organic Solvents Soluble in alcohol, oils, and other organic solvents[2][10]
LogP (Octanol/Water Partition Coeff.) 7.7 - 7.9 (estimated)[1][10]

Spectral Data

Spectroscopic analysis is essential for the structural confirmation and purity assessment of this compound.

  • ¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the benzoate ring (typically in the δ 7.4-8.1 ppm range). The methylene (B1212753) protons adjacent to the ester oxygen (-O-CH₂-) would appear as a triplet around δ 4.3 ppm. The aliphatic protons of the dodecyl chain would produce a series of multiplets in the δ 0.8-1.8 ppm range, with the terminal methyl group appearing as a triplet around δ 0.9 ppm.

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum would show a signal for the carbonyl carbon of the ester at approximately δ 166 ppm. Aromatic carbons would resonate in the δ 128-133 ppm region. The carbon of the methylene group attached to the ester oxygen (-O-CH₂-) is expected around δ 65 ppm, while the other aliphatic carbons of the dodecyl chain would appear between δ 14-32 ppm.[12]

  • Infrared (IR) Spectroscopy: The IR spectrum is dominated by a strong carbonyl (C=O) stretching band from the ester group, typically appearing around 1720-1715 cm⁻¹. Other significant peaks include C-O stretching vibrations around 1270 cm⁻¹ and 1110 cm⁻¹, aromatic C-H stretching just above 3000 cm⁻¹, and aliphatic C-H stretching just below 3000 cm⁻¹.[13]

  • Mass Spectrometry (MS): Electron Ionization (EI) mass spectrometry would likely show the molecular ion peak (M⁺) at m/z 290.4. Common fragmentation patterns would include the loss of the dodecyloxy group or the dodecyl chain, and the formation of the benzoyl cation (m/z 105), which is often the base peak.

Experimental Protocols

The following sections detail standardized methodologies for determining key .

Determination of Boiling Point (Thiele Tube Method)

The Thiele tube method is a convenient technique for determining the boiling point of a small quantity of liquid.[14]

Apparatus:

  • Thiele tube containing mineral oil

  • Thermometer (-10 to 400°C)

  • Small test tube (e.g., fusion tube)

  • Capillary tube (sealed at one end)

  • Rubber band or thread

  • Heat source (e.g., Bunsen burner)

Procedure:

  • Add 0.5-1.0 mL of this compound to the small test tube.

  • Place the capillary tube into the test tube with its open end submerged in the liquid and the sealed end upwards.

  • Attach the test tube to the thermometer using a rubber band, ensuring the sample is level with the thermometer bulb.

  • Insert the assembly into the Thiele tube, making sure the heat-transfer fluid (mineral oil) is above the level of the sample but below the opening of the test tube.[15]

  • Gently heat the side arm of the Thiele tube with a small flame. The convection currents in the oil will ensure uniform heating.[15]

  • Observe the capillary tube. As the temperature rises, air trapped in the capillary will bubble out.

  • When a continuous and rapid stream of bubbles emerges from the capillary tip, remove the heat source.[14]

  • The liquid will begin to cool. The boiling point is the temperature at which the stream of bubbles stops and the liquid is drawn back into the capillary tube.[14] This is the point where the vapor pressure of the sample equals the atmospheric pressure.

  • Record the temperature. For accuracy, allow the apparatus to cool slightly and repeat the heating/cooling cycle to get a consistent reading.

Boiling_Point_Workflow cluster_setup Apparatus Setup cluster_measurement Measurement A Add this compound to Test Tube B Insert Inverted Capillary Tube A->B C Attach Assembly to Thermometer B->C D Place in Thiele Tube C->D E Gently Heat Side Arm D->E Start Heating F Observe Rapid Bubbling E->F G Remove Heat F->G H Liquid Enters Capillary G->H I Record Temperature (Boiling Point) H->I

Caption: Workflow for Boiling Point Determination using the Thiele Tube Method.
Determination of Solubility (Shake-Flask Method)

The shake-flask method is the gold standard for determining the thermodynamic equilibrium solubility of a compound in a specific solvent.[16]

Apparatus:

  • Glass vials with screw caps

  • Analytical balance

  • Thermostatic shaker or incubator

  • Centrifuge

  • Volumetric pipettes and flasks

  • Syringe filters (chemically compatible, e.g., PTFE)

  • Analytical instrument for quantification (e.g., UV-Vis Spectrophotometer, HPLC)

Procedure:

  • Preparation of Saturated Solution: Add an excess amount of this compound to a glass vial. The excess solid/liquid phase should be clearly visible.[17]

  • Add a known volume of the desired solvent (e.g., water, ethanol, buffer solution) to the vial.

  • Securely cap the vial and place it in a thermostatic shaker set to a constant temperature (e.g., 25°C).

  • Equilibration: Agitate the mixture for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.[16] The system is at equilibrium when the concentration of the solute in the solvent no longer changes over time.

  • Phase Separation: After equilibration, cease agitation and allow the vial to stand at the set temperature for several hours to allow the undissolved phase to settle. For emulsions or fine suspensions, centrifuge the vials at a moderate speed to achieve clear separation.[17]

  • Sampling and Analysis: Carefully withdraw an aliquot of the clear supernatant (the solvent saturated with this compound).

  • Filter the aliquot through a syringe filter to remove any microscopic particles.

  • Accurately dilute the filtered aliquot with the pure solvent to a concentration that falls within the calibrated range of the analytical instrument.

  • Quantify the concentration of this compound in the diluted sample using a pre-calibrated analytical method (e.g., HPLC with a UV detector).

  • Calculation: Calculate the original solubility by accounting for the dilution factor. The experiment should be performed in triplicate to ensure reproducibility.

Solubility_Workflow start Start prep Prepare Mixture: Excess this compound + Solvent in Vial start->prep 1. Preparation equilibrate Equilibrate (24-48h on shaker at constant T) prep->equilibrate 2. Equilibration separate Phase Separation (Settle / Centrifuge) equilibrate->separate 3. Separation sample Withdraw & Filter Supernatant separate->sample 4. Sampling analyze Dilute & Quantify (e.g., HPLC) sample->analyze 5. Analysis end Calculate Solubility analyze->end 6. Calculation

Caption: Experimental Workflow for Solubility Determination via the Shake-Flask Method.

Applications and Significance in Drug Development

This compound's properties make it a versatile excipient in pharmaceutical formulations.

  • Topical Formulations: As a non-greasy emollient, it improves the texture and feel of creams and lotions. Its excellent solvency helps to dissolve solid active pharmaceutical ingredients (APIs), ensuring uniform distribution.

  • Penetration Enhancer: The long alkyl chain of this compound can transiently disrupt the lipid bilayer of the stratum corneum, the primary barrier of the skin. This mechanism facilitates the permeation of APIs into deeper skin layers or the systemic circulation.[3] This is particularly valuable for transdermal drug delivery systems.

  • Antimicrobial Activity: Some studies have noted that benzoate esters can exhibit antimicrobial properties, which may allow them to function as a preservative in multi-use formulations.[6]

Penetration_Enhancement cluster_membrane Biological Membrane (Stratum Corneum) cluster_action Mechanism of Action membrane Lipid Bilayer Hydrophilic Heads Hydrophobic Tails Hydrophilic Heads Disruption Transient Disruption of Lipid Packing membrane:t->Disruption DB This compound (Alkyl Chain Intercalates) DB->membrane:t Interacts with Permeability Increased Membrane Permeability Disruption->Permeability Penetration Enhanced API Penetration Permeability->Penetration API API Molecule API->Permeability Passes through disrupted membrane

Caption: Conceptual Diagram of this compound as a Skin Penetration Enhancer.

Safety and Handling

According to available safety data sheets, this compound is not classified as a hazardous substance.[18][19] However, standard laboratory safety practices should be followed.

  • Handling: Handle in a well-ventilated area. Wear suitable protective clothing, gloves (e.g., nitrile rubber), and safety goggles.[18]

  • Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[6]

  • Fire Fighting: Use dry chemical, carbon dioxide, or alcohol-resistant foam to extinguish fires.[18]

  • First Aid: In case of skin contact, wash off with soap and plenty of water. In case of eye contact, rinse thoroughly with water for at least 15 minutes. If inhaled, move the person into fresh air. If ingested, rinse mouth with water and do not induce vomiting.[18] Seek medical attention if symptoms persist.

References

An In-depth Technical Guide to the Synthesis of Dodecyl Benzoate from Dodecanol and Benzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of dodecyl benzoate (B1203000), an important ester with applications in various fields, including pharmaceuticals and cosmetics. The primary focus is on the direct esterification of dodecanol (B89629) and benzoic acid, a process commonly known as Fischer esterification. This document details the underlying chemical principles, experimental protocols, and methods for purification and characterization.

Introduction

Dodecyl benzoate (also known as lauryl benzoate) is the ester formed from the reaction of dodecanol (lauryl alcohol) and benzoic acid. Its properties, such as low viscosity and its function as a surfactant, make it a valuable compound in various formulations.[1] The synthesis is typically achieved through direct esterification, a reversible reaction catalyzed by an acid.[1] Understanding and optimizing the reaction conditions are crucial for achieving high yields and purity of the final product.

The Core Reaction: Fischer Esterification

The synthesis of this compound from dodecanol and benzoic acid is a classic example of a Fischer esterification reaction. In this acid-catalyzed nucleophilic acyl substitution, the alcohol (dodecanol) attacks the protonated carbonyl group of the carboxylic acid (benzoic acid). The reaction is an equilibrium process, and to drive it towards the formation of the ester, it is essential to remove water as it is formed or to use an excess of one of the reactants.[2][3]

The overall reaction is as follows:

C₁₂H₂₅OH + C₆H₅COOH ⇌ C₆H₅COOC₁₂H₂₅ + H₂O (Dodecanol) + (Benzoic Acid) ⇌ (this compound) + (Water)

Commonly used acid catalysts include sulfuric acid (H₂SO₄) and p-toluenesulfonic acid (p-TsOH).[1][4] Metal catalysts, such as tin or titanium compounds, can also be employed, particularly at higher temperatures.[1]

Experimental Protocols

Materials and Equipment
  • Reactants:

    • Benzoic Acid (C₆H₅COOH)

    • Dodecanol (C₁₂H₂₅OH)

  • Catalyst:

    • Concentrated Sulfuric Acid (H₂SO₄) or p-Toluenesulfonic acid (p-TsOH)

  • Solvent/Entrainer:

    • Toluene or Hexane (optional, for azeotropic removal of water)

  • Work-up Reagents:

    • 5% Sodium Bicarbonate (NaHCO₃) solution

    • Saturated Sodium Chloride (NaCl) solution (brine)

    • Anhydrous Sodium Sulfate (B86663) (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

    • Diethyl ether or Ethyl acetate (B1210297) (for extraction)

  • Equipment:

    • Round-bottom flask

    • Reflux condenser

    • Dean-Stark trap (if using an entrainer)

    • Heating mantle or oil bath

    • Separatory funnel

    • Beakers and Erlenmeyer flasks

    • Rotary evaporator

    • Vacuum distillation apparatus

    • Standard laboratory glassware

Reaction Procedure
  • Charging the Reactor: In a round-bottom flask, combine benzoic acid and dodecanol. A slight excess of dodecanol (e.g., 1.1 to 1.5 equivalents) can be used to shift the equilibrium towards the product. If using an entrainer like toluene, it should be added at this stage.

  • Catalyst Addition: Carefully add the acid catalyst to the reaction mixture. For sulfuric acid, a catalytic amount (e.g., 1-2% by weight of the benzoic acid) is typically sufficient. For p-toluenesulfonic acid, a similar catalytic loading can be used.

  • Reflux: Assemble the reflux apparatus (with a Dean-Stark trap if applicable). Heat the mixture to reflux. The reaction temperature will depend on the boiling point of the solvent or the reactants themselves (typically in the range of 100-220°C).[1] The progress of the reaction can be monitored by observing the amount of water collected in the Dean-Stark trap or by analytical techniques such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Reaction Time: The reaction is typically refluxed for several hours. The exact time required for completion will depend on the scale of the reaction, the catalyst used, and the temperature.

Work-up and Purification
  • Cooling and Neutralization: Once the reaction is complete, allow the mixture to cool to room temperature. Dilute the mixture with an organic solvent like diethyl ether or ethyl acetate. Carefully transfer the mixture to a separatory funnel.

  • Washing: Wash the organic layer sequentially with:

    • Water to remove the excess alcohol.

    • 5% sodium bicarbonate solution to neutralize the acidic catalyst and remove any unreacted benzoic acid.[4] Be cautious of CO₂ evolution.

    • Saturated sodium chloride solution (brine) to remove residual water and inorganic salts.

  • Drying: Dry the organic layer over an anhydrous drying agent such as sodium sulfate or magnesium sulfate.

  • Solvent Removal: Filter off the drying agent and remove the solvent using a rotary evaporator.

  • Purification: The crude this compound is then purified by vacuum distillation to separate it from any high-boiling impurities.

Data Presentation

The following tables summarize typical reaction parameters and expected outcomes for the synthesis of this compound via Fischer esterification. These values are representative and may vary based on the specific experimental setup.

Table 1: Reactant and Catalyst Quantities

Component Molecular Weight ( g/mol ) Typical Molar Ratio Example Quantity (for 0.1 mol Benzoic Acid)
Benzoic Acid122.121.012.21 g
Dodecanol186.341.1 - 1.520.50 g - 27.95 g
Sulfuric Acid98.08Catalytic~0.2 g
p-Toluenesulfonic Acid172.20Catalytic~0.3 g

Table 2: Reaction Conditions and Expected Yields

Catalyst Temperature (°C) Reaction Time (h) Typical Yield (%)
Sulfuric AcidReflux4 - 870 - 85
p-Toluenesulfonic AcidReflux4 - 875 - 90
Metal Catalysts>1802 - 680 - 95

Note: Yields are highly dependent on the efficiency of water removal.

Visualization of the Experimental Workflow

The following diagram illustrates the key steps in the synthesis and purification of this compound.

experimental_workflow cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification reactants 1. Mix Reactants (Dodecanol, Benzoic Acid) catalyst 2. Add Catalyst (H₂SO₄ or p-TsOH) reactants->catalyst reflux 3. Heat to Reflux (with water removal) catalyst->reflux cool 4. Cool Reaction reflux->cool extract 5. Dilute & Extract cool->extract wash 6. Wash with NaHCO₃ and Brine extract->wash dry 7. Dry Organic Layer wash->dry evaporate 8. Solvent Evaporation dry->evaporate distill 9. Vacuum Distillation evaporate->distill product This compound (Final Product) distill->product

Caption: Experimental workflow for the synthesis of this compound.

Conclusion

The synthesis of this compound from dodecanol and benzoic acid via Fischer esterification is a robust and well-established method. High yields can be achieved by carefully controlling the reaction conditions, particularly through the efficient removal of water to drive the equilibrium towards product formation. The choice of catalyst and purification method are also critical factors in obtaining a high-purity product. The protocols and data presented in this guide provide a solid foundation for researchers and professionals to successfully synthesize and optimize the production of this compound for their specific applications.

References

An In-depth Technical Guide to Dodecyl Benzoate

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and analysis of dodecyl benzoate (B1203000). The information is intended for researchers, scientists, and professionals in the field of drug development and organic chemistry.

Chemical Identity and Structure

Dodecyl benzoate is an organic compound classified as a benzoate ester. It is formed from the esterification of benzoic acid and dodecanol.

IUPAC Name: this compound[1]

Synonyms: Lauryl benzoate, Benzoic acid, dodecyl ester[1][2]

Chemical Structure:

The chemical structure of this compound is represented by the following SMILES notation: CCCCCCCCCCCCOC(=O)C1=CC=CC=C1[1]

This corresponds to a dodecyl group attached to the oxygen atom of a benzoate group.

Physicochemical Properties

A summary of the key quantitative data for this compound is presented in the table below for easy reference and comparison.

PropertyValueSource
Molecular Formula C₁₉H₃₀O₂[1]
Molecular Weight 290.44 g/mol [3]
CAS Number 2915-72-2[1]
Appearance Colorless to pale yellow liquid[4]
Odor Mild, pleasant[4]
Boiling Point 383.00 to 385.00 °C @ 760.00 mm Hg[2]
Flash Point 161.67 °C (323.00 °F) TCC[2]
Density 0.94 g/cm³[3]
Water Solubility 0.009331 mg/L @ 25 °C (estimated)[2]
logP (o/w) 7.729 (estimated)[2]

Synthesis of this compound via Fischer Esterification

This compound can be synthesized through the Fischer esterification of benzoic acid with dodecanol, using a strong acid catalyst such as sulfuric acid. This reaction is a reversible process where the equilibrium is typically shifted towards the product by using an excess of one reactant or by removing water as it is formed.

Reaction Pathway

The overall reaction for the synthesis of this compound is as follows:

Fischer_Esterification benzoic_acid Benzoic Acid (C₇H₆O₂) catalyst + H₂SO₄ (catalyst) heat Δ (Heat) dodecanol Dodecanol (C₁₂H₂₆O) dodecyl_benzoate This compound (C₁₉H₃₀O₂) water Water (H₂O) catalyst->dodecyl_benzoate catalyst->water

References

The Solubility of Dodecyl Benzoate in Organic Solvents: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dodecyl benzoate (B1203000) (Lauryl benzoate), the ester of dodecanol (B89629) and benzoic acid, is a versatile organic compound utilized in a variety of applications, including as a plasticizer, emollient, and solvent in industrial formulations and personal care products.[1] Its performance in these roles is intrinsically linked to its solubility characteristics in different organic media. This technical guide provides a comprehensive overview of the solubility of dodecyl benzoate, supported by data on analogous compounds and detailed experimental methodologies for solubility determination.

Physicochemical Properties of this compound

PropertyValue
CAS Number 2915-72-2
Molecular Formula C19H30O2
Molecular Weight 290.44 g/mol
Appearance Colorless to pale yellow liquid
Odor Mild, pleasant

Solubility Profile of this compound

Precise quantitative solubility data for this compound in a wide range of organic solvents is not extensively documented in publicly available literature. However, it is consistently characterized as being readily soluble in most common organic solvents and oils, while being virtually insoluble in water.

Table 1: Qualitative Solubility of this compound

SolventSolubilityReference
Organic Solvents & OilsExcellent solubility[1]
AlcoholSoluble
WaterInsoluble

Comparative Solubility of Shorter-Chain Alkyl Benzoates

To provide a more comprehensive understanding of the solubility behavior of this compound, it is instructive to examine the solubility of its shorter-chain analogs: methyl benzoate, ethyl benzoate, and butyl benzoate. The general trend for simple esters is that miscibility with a wide range of organic solvents is common.

Table 2: Solubility of Methyl, Ethyl, and Butyl Benzoates in Common Organic Solvents

SolventMethyl BenzoateEthyl BenzoateButyl Benzoate
Ethanol Miscible[2]Miscible[3][4]Soluble[5]
Diethyl Ether Miscible[2]Miscible[4]Soluble
Acetone Soluble[6]Highly Soluble[3]Soluble
Methanol Soluble[2]MiscibleSoluble
Carbon Tetrachloride Soluble[2]SolubleSoluble
Chloroform MiscibleHighly Soluble[3]Soluble
Hexane Excellent solubility[6]Highly Soluble[3]Soluble
Propylene Glycol SolubleSoluble[7]Poorly Soluble[5]
Glycerol Insoluble[2]Insoluble[7]Insoluble
Water Poorly soluble (<0.1 g/100 mL at 22.5 °C)[8]Almost insoluble (0.72 mg/mL)[4]Insoluble[5]

Given that this compound possesses a significantly longer, non-polar alkyl chain compared to these analogs, its solubility in highly polar solvents may be reduced, while its affinity for non-polar organic solvents is expected to be excellent.

Experimental Protocol for Solubility Determination

The following is a generalized experimental protocol for determining the solubility of a liquid solute, such as this compound, in an organic solvent using the isothermal shake-flask method. This method is a reliable and widely used technique for generating accurate solubility data.

1. Materials and Equipment

  • This compound (high purity)

  • Selected Organic Solvent (analytical grade)

  • Analytical balance (± 0.1 mg)

  • Thermostatically controlled water bath or incubator

  • Glass vials with screw caps (B75204) (e.g., 20 mL scintillation vials)

  • Volumetric flasks and pipettes

  • Syringe filters (e.g., 0.45 µm PTFE)

  • High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) system with a suitable detector (e.g., UV-Vis or FID)

2. Procedure

  • Preparation of Supersaturated Solutions:

    • Add an excess amount of this compound to a series of glass vials.

    • Using a calibrated pipette, add a precise volume of the selected organic solvent to each vial.

    • Securely cap the vials to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a thermostatically controlled shaker bath set to the desired temperature (e.g., 25 °C).

    • Allow the mixtures to equilibrate for a sufficient period (typically 24-72 hours) with continuous agitation to ensure that equilibrium is reached.

  • Sample Collection and Preparation:

    • After equilibration, cease agitation and allow the excess this compound to settle.

    • Carefully withdraw an aliquot of the supernatant using a syringe.

    • Immediately filter the aliquot through a syringe filter into a clean, pre-weighed vial to remove any undissolved solute.

  • Gravimetric Analysis (for non-volatile solvents):

    • Accurately weigh the filtered aliquot.

    • Evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a controlled temperature until a constant weight of the this compound residue is achieved.

    • Calculate the solubility as the mass of the residue per mass or volume of the solvent.

  • Chromatographic Analysis (for volatile solvents):

    • Accurately dilute the filtered aliquot with a known volume of the solvent.

    • Analyze the diluted sample using a pre-calibrated HPLC or GC method to determine the concentration of this compound.

    • The calibration curve should be prepared using standard solutions of this compound of known concentrations.

  • Data Reporting:

    • Express the solubility in appropriate units, such as g/100 mL, mol/L, or mole fraction, and specify the temperature at which the measurement was conducted.

Visualization of Experimental Workflow

experimental_workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_sampling Sampling & Analysis cluster_result Result prep1 Add excess dodecyl benzoate to vial prep2 Add precise volume of solvent prep1->prep2 Step 1 equil Agitate in shaker bath at constant temperature (24-72 hours) prep2->equil Step 2 sample Withdraw and filter supernatant equil->sample Step 3 analysis Determine concentration (Gravimetric or Chromatographic) sample->analysis Step 4 result Calculate and report solubility data analysis->result Step 5

Caption: Experimental workflow for determining the solubility of this compound.

Conclusion

References

An In-depth Technical Guide to Dodecyl Benzoate as a Surfactant: Core Mechanisms and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dodecyl benzoate (B1203000) is a colorless to pale yellow liquid with a mild aromatic odor.[1] Beyond its surfactant properties, it is also utilized as a solvent and a plasticizer due to its good solvency for organic materials and its ability to increase the flexibility of polymers.[1] In the context of drug development, its ability to enhance skin absorption makes it a promising excipient in topical and transdermal formulations.[1]

Mechanism of Action as a Surfactant

The primary mechanism by which dodecyl benzoate functions as a surfactant is through the reduction of surface tension at the interface between two immiscible phases, such as oil and water. This is a direct consequence of its amphiphilic nature. The hydrophobic dodecyl tail has a low affinity for water and preferentially orients itself away from the aqueous phase, while the hydrophilic benzoate headgroup interacts favorably with water molecules.

At low concentrations in an aqueous solution, this compound monomers will first accumulate at the air-water or oil-water interface, with their hydrophobic tails directed away from the water. This disrupts the cohesive energy at the surface of the water, thereby lowering the surface tension.

Micelle Formation

As the concentration of this compound in an aqueous solution increases, a point is reached where the interface becomes saturated with monomers. Above this concentration, known as the Critical Micelle Concentration (CMC), it becomes energetically more favorable for the surfactant molecules to self-assemble into spherical or other aggregate structures called micelles.

In an aqueous environment, these micelles are formed with the hydrophobic tails sequestered in the core of the structure, away from the water, and the hydrophilic heads forming an outer corona that interacts with the surrounding water molecules. This process is thermodynamically driven, primarily by the hydrophobic effect, which leads to an increase in the entropy of the overall system as the ordered water molecules surrounding the individual hydrophobic chains are released.

dot

MicelleFormation cluster_monomers Below CMC: Monomers in Solution cluster_micelle Above CMC: Micelle Formation a1 a2 a3 a4 a5 label_increase Increasing Surfactant Concentration b1 b2 b3 b4 b5 center Hydrophobic Core s1 Head s1->center Tail s2 Head s2->center s3 Head s3->center s4 Head s4->center s5 Head s5->center s6 Head s6->center s7 Head s7->center s8 Head s8->center

Figure 1: General mechanism of surfactant micelle formation in an aqueous solution.

Quantitative Data

Physicochemical Properties
PropertyValueSource
Molecular Formula C₁₉H₃₀O₂[1][2]
Molecular Weight 290.44 g/mol [1][2]
Appearance Colorless to pale yellow liquid[1]
Odor Mild aromatic[1]
Calculated and Theoretical Surfactant Properties
ParameterValue (Calculated/Theoretical)Method
Hydrophilic-Lipophilic Balance (HLB) ~8.6Griffin's Method

Note: The absence of specific experimental values in the literature for CMC and surface tension necessitates their determination using the protocols outlined in Section 4.0.

Experimental Protocols

This section provides detailed methodologies for the synthesis of this compound and the characterization of its surfactant properties.

Synthesis of this compound via Fischer Esterification

Fischer esterification is a classic method for the synthesis of esters by the acid-catalyzed reaction of a carboxylic acid and an alcohol.

Workflow for Fischer Esterification: dot

FischerEsterification Reactants 1. Reactants: - Benzoic Acid - Dodecanol (B89629) (slight excess) - Sulfuric Acid (catalyst) - Toluene (B28343) (solvent) Reflux 2. Reflux: Heat reaction mixture to reflux using a Dean-Stark apparatus to remove water. Reactants->Reflux Workup 3. Aqueous Work-up: - Cool the reaction mixture. - Wash with sodium bicarbonate solution to neutralize the acid catalyst. - Wash with brine. Reflux->Workup Extraction 4. Extraction & Drying: - Extract with an organic solvent (e.g., diethyl ether). - Dry the organic layer over anhydrous sodium sulfate. Workup->Extraction Purification 5. Purification: - Filter to remove the drying agent. - Remove the solvent by rotary evaporation. - Purify the crude product by vacuum distillation. Extraction->Purification Characterization 6. Characterization: - NMR Spectroscopy - IR Spectroscopy - Mass Spectrometry Purification->Characterization

Figure 2: Experimental workflow for the synthesis of this compound.

Detailed Protocol:

  • Reactant Preparation: In a round-bottom flask equipped with a magnetic stirrer, a Dean-Stark apparatus, and a reflux condenser, combine benzoic acid (1.0 equivalent), dodecanol (1.1-1.2 equivalents), and a catalytic amount of concentrated sulfuric acid (e.g., 0.05 equivalents). Add a suitable solvent such as toluene to facilitate the azeotropic removal of water.

  • Reflux: Heat the reaction mixture to reflux. The water produced during the esterification will be collected in the Dean-Stark trap, driving the equilibrium towards the product. Continue the reflux until no more water is collected.

  • Neutralization and Washing: Allow the reaction mixture to cool to room temperature. Transfer the mixture to a separatory funnel and wash sequentially with a saturated aqueous solution of sodium bicarbonate (to neutralize the sulfuric acid catalyst) and then with brine.

  • Extraction and Drying: Extract the organic layer and dry it over anhydrous sodium sulfate.

  • Purification: Filter the solution to remove the drying agent and concentrate the filtrate using a rotary evaporator to remove the solvent. The crude this compound can then be purified by vacuum distillation to obtain the final product.

  • Characterization: Confirm the identity and purity of the synthesized this compound using standard analytical techniques such as ¹H NMR, ¹³C NMR, FT-IR spectroscopy, and mass spectrometry.

Determination of Critical Micelle Concentration (CMC) by Conductivity Measurement

This method is suitable for ionic surfactants and can be adapted for non-ionic surfactants by observing changes in the conductivity of a solution containing a small amount of an inert electrolyte.

Workflow for CMC Determination by Conductivity: dot

CMC_Conductivity Prep 1. Prepare Stock Solution: Prepare a concentrated stock solution of this compound in deionized water. Dilute 2. Serial Dilutions: Create a series of solutions with decreasing concentrations of this compound. Prep->Dilute Measure 3. Measure Conductivity: Measure the conductivity of each solution at a constant temperature. Dilute->Measure Plot 4. Plot Data: Plot conductivity as a function of This compound concentration. Measure->Plot Determine 5. Determine CMC: Identify the break in the slope of the plot. The concentration at this break point is the CMC. Plot->Determine

Figure 3: Workflow for determining the Critical Micelle Concentration (CMC) using conductivity measurements.

Detailed Protocol:

  • Solution Preparation: Prepare a concentrated stock solution of this compound in high-purity deionized water. Prepare a series of dilutions from the stock solution to cover a wide range of concentrations, both below and above the expected CMC.

  • Conductivity Measurement: Calibrate a conductivity meter using standard potassium chloride solutions. For each this compound solution, measure the conductivity at a constant, controlled temperature. Ensure the conductivity probe is thoroughly rinsed with deionized water and the respective solution before each measurement.

  • Data Analysis: Plot the measured conductivity (κ) versus the concentration of this compound. The plot will typically show two linear regions with different slopes.

  • CMC Determination: The concentration at which the slope of the conductivity versus concentration plot changes corresponds to the CMC. This is because, below the CMC, the conductivity increases linearly with the concentration of monomeric surfactant. Above the CMC, the formation of micelles, which are less mobile charge carriers, leads to a smaller increase in conductivity with increasing concentration. The intersection of the two linear portions of the plot gives the CMC value.

Determination of Surface Tension using the Du Noüy Ring Method

This method measures the force required to detach a platinum ring from the surface of a liquid, which is related to the surface tension.

Detailed Protocol:

  • Instrument Setup and Calibration: Use a tensiometer equipped with a Du Noüy platinum ring. Clean the ring thoroughly by rinsing with a suitable solvent (e.g., ethanol (B145695) or acetone) and then flaming it to red heat to remove any organic contaminants. Calibrate the instrument according to the manufacturer's instructions, typically using high-purity water.

  • Sample Preparation: Prepare a series of aqueous solutions of this compound at various concentrations.

  • Measurement: Place a sample solution in a clean vessel on the tensiometer's sample stage. Lower the platinum ring so that it is fully immersed in the liquid. Slowly lower the sample stage, causing the ring to be pulled through the liquid-air interface. The instrument will measure the force required to detach the ring from the surface.

  • Data Analysis: The surface tension (γ) is calculated from the maximum force (F) applied, the radius of the ring (R), and a correction factor (f) that accounts for the shape of the liquid meniscus: γ = (F / 4πR) * f.

  • Surface Tension Profile: Plot the surface tension as a function of the logarithm of the this compound concentration. The surface tension will decrease with increasing concentration until the CMC is reached, after which it will plateau. The concentration at the inflection point of this curve provides another method for determining the CMC.

This compound in Drug Development

The amphiphilic nature of this compound makes it a candidate for use as a penetration enhancer in topical and transdermal drug delivery systems. Surfactants can enhance the permeation of drugs through the skin via several mechanisms:

  • Disruption of the Stratum Corneum: The stratum corneum, the outermost layer of the skin, is the primary barrier to drug absorption. Its structure consists of corneocytes embedded in a lipid-rich matrix. The hydrophobic tails of surfactant molecules can intercalate into this lipid matrix, disrupting its highly ordered structure and increasing its fluidity. This makes the stratum corneum more permeable to drug molecules.

  • Interaction with Keratin (B1170402): The hydrophilic headgroups of surfactants can interact with the keratin in the corneocytes, leading to swelling and increased hydration of these cells, which can also facilitate drug penetration.

  • Increased Drug Solubility: this compound can act as a solvent for lipophilic drugs within a formulation, increasing their thermodynamic activity and creating a larger concentration gradient to drive diffusion into the skin.

The selection of this compound as a penetration enhancer should be guided by its efficacy in enhancing the permeation of the specific drug of interest, as well as its toxicological profile to ensure it does not cause undue skin irritation or damage.

Conclusion

This compound possesses the characteristic amphiphilic structure of a non-ionic surfactant, enabling it to reduce surface tension and form micelles in aqueous solutions. While specific experimental data on its surfactant properties are not widely published, this guide provides the necessary theoretical background and detailed experimental protocols for its synthesis and characterization. Its potential as a penetration enhancer in drug delivery highlights the importance of further research into its quantitative surfactant properties and its interactions with biological membranes. The methodologies outlined herein provide a robust framework for researchers and drug development professionals to explore the full potential of this compound in their applications.

References

An In-depth Technical Guide on the Biological Activity and Antimicrobial Properties of Dodecyl Benzoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

December 19, 2025

Introduction

Biological Activity and Antimicrobial Properties of Benzoate (B1203000) Esters

Benzoic acid and its salts are widely recognized for their antimicrobial properties, particularly effective in acidic conditions.[4][5] The antimicrobial efficacy of benzoate esters is influenced by the length of the alkyl chain. Generally, an increase in the alkyl chain length of p-hydroxybenzoic acid esters (parabens) correlates with increased antimicrobial activity.[6] This suggests that dodecyl benzoate, with its 12-carbon alkyl chain, could exhibit potent antimicrobial effects. Benzoic acid and its derivatives are known to be effective against a broad spectrum of microorganisms, including bacteria and fungi.[3]

Quantitative Data on the Antimicrobial Efficacy of Benzoate Esters

While specific Minimum Inhibitory Concentration (MIC) values for this compound are not found in the reviewed scientific literature, the following table summarizes the MIC values for other relevant benzoate esters. This data illustrates the general antimicrobial efficacy of this class of compounds and the influence of pH and alkyl chain length on their activity.

Benzoate EsterTest OrganismMICpHReference
Sodium Benzoate Staphylococcus aureus>10,000 ppm7.0[6]
Staphylococcus aureus1000 ppm4.0[6]
Escherichia coli>10,000 ppm7.0[6]
Escherichia coli1000 ppm4.0[6]
Pseudomonas aeruginosa0.5 mg/ml-[6]
Candida albicans2.5 mg/ml-[6][7]
Aspergillus brasiliensis>50 mg/ml-[6][7]
Methylparaben Staphylococcus aureus2.6 mM-[6]
Propylparaben Staphylococcus aureus2.2 mM-[6]
Benzyl Benzoate Bacillus cereus50 µg/mL-[8]
Enterococcus aerogenes>100 µg/mL-[8]

Note: The efficacy of sodium benzoate is highly dependent on the pH of the medium, with greater activity observed in more acidic conditions.[6] The antimicrobial activity of parabens (alkyl esters of p-hydroxybenzoic acid) generally increases with the length of the alkyl chain.[6]

Hypothesized Mechanism of Antimicrobial Action

The antimicrobial action of benzoate esters is believed to be multifaceted, primarily targeting the integrity of the microbial cell membrane and disrupting key cellular processes.[6] The lipophilic nature of this compound would facilitate its interaction with and passage through the lipid-rich cell membranes of microorganisms.

The proposed mechanism involves the following steps:

  • Cellular Uptake: In an acidic environment, benzoic acid, which can be formed from the hydrolysis of this compound, is un-dissociated and lipophilic, allowing it to readily diffuse across the microbial cell membrane.[6]

  • Intracellular pH Disruption: Once inside the more alkaline cytoplasm, the benzoic acid dissociates, releasing protons (H+) and benzoate anions. This leads to a decrease in the intracellular pH.[6][9]

  • Enzyme Inhibition: The altered intracellular pH can inhibit the activity of crucial enzymes, such as phosphofructokinase, which is vital for glycolysis.[9][10] This disruption of the glycolytic pathway leads to a reduction in ATP production, effectively starving the cell of energy.[9][10]

  • Disruption of Proton Motive Force: The accumulation of protons also dissipates the proton motive force across the cell membrane, which is essential for ATP synthesis and nutrient transport, further contributing to cellular energy depletion.[6]

cluster_outside Extracellular Environment (Acidic pH) cluster_membrane Microbial Cell Membrane cluster_inside Intracellular Environment (Alkaline pH) This compound This compound Benzoic Acid (Undissociated) Benzoic Acid (Undissociated) This compound->Benzoic Acid (Undissociated) Hydrolysis Passive Diffusion Passive Diffusion Benzoic Acid (Undissociated)->Passive Diffusion Benzoic Acid (Dissociated) Benzoic Acid (Dissociated) Passive Diffusion->Benzoic Acid (Dissociated) Protons (H+) Protons (H+) Benzoic Acid (Dissociated)->Protons (H+) Dissociation Benzoate Anion Benzoate Anion Benzoic Acid (Dissociated)->Benzoate Anion Dissociation Intracellular pH Decrease Intracellular pH Decrease Protons (H+)->Intracellular pH Decrease Proton Motive Force Dissipation Proton Motive Force Dissipation Protons (H+)->Proton Motive Force Dissipation Enzyme Inhibition Enzyme Inhibition Intracellular pH Decrease->Enzyme Inhibition Glycolysis Disruption Glycolysis Disruption Enzyme Inhibition->Glycolysis Disruption ATP Depletion ATP Depletion Glycolysis Disruption->ATP Depletion Cellular Energy Deficit Cellular Energy Deficit ATP Depletion->Cellular Energy Deficit Proton Motive Force Dissipation->Cellular Energy Deficit Microbial Growth Inhibition Microbial Growth Inhibition Cellular Energy Deficit->Microbial Growth Inhibition

Caption: Hypothesized antimicrobial mechanism of this compound.

Experimental Protocols for Antimicrobial Activity Assessment

Given the lipophilic nature of this compound, standard antimicrobial susceptibility testing methods require modifications to ensure proper dispersion of the compound in the aqueous test media.

General Experimental Workflow

The following diagram outlines the general workflow for assessing the antimicrobial activity of a test compound.

start Start prep_compound Prepare Stock Solution of this compound start->prep_compound prep_inoculum Prepare Microbial Inoculum (e.g., Bacteria, Fungi) start->prep_inoculum mic_test Perform Broth Microdilution Assay (Determine MIC) prep_compound->mic_test zone_test Perform Agar (B569324) Diffusion Assay (Determine Zone of Inhibition) prep_compound->zone_test prep_inoculum->mic_test prep_inoculum->zone_test incubate Incubate under Optimal Conditions mic_test->incubate zone_test->incubate read_results Read and Record Results incubate->read_results analyze Analyze Data and Determine Efficacy read_results->analyze end_mic End (MIC Value) analyze->end_mic end_zone End (Zone Diameter) analyze->end_zone

Caption: General workflow for antimicrobial susceptibility testing.

Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination

This method is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism in a liquid medium.

Materials:

  • This compound

  • Dimethyl sulfoxide (B87167) (DMSO) or a non-ionic surfactant (e.g., Tween 80)

  • Sterile 96-well microtiter plates

  • Test microorganisms (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans)

  • Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

  • Sterile saline (0.85% NaCl)

  • 0.5 McFarland turbidity standard

  • Spectrophotometer or microplate reader

  • Incubator

Procedure:

  • Preparation of Test Compound:

    • Prepare a stock solution of this compound in a suitable solvent such as DMSO at a high concentration (e.g., 100 mg/mL).[11]

    • Perform serial two-fold dilutions of the stock solution in the appropriate broth medium to achieve the desired concentration range for testing. To enhance solubility, a low concentration of a non-ionic surfactant like Tween 80 (e.g., 0.001% v/v) can be included in the broth.[11]

  • Preparation of Inoculum:

    • From a fresh agar plate (18-24 hours old), select several colonies of the test microorganism.

    • Suspend the colonies in sterile saline and adjust the turbidity to match the 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL for bacteria).

    • Dilute the standardized suspension in broth to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Assay Setup:

    • Add 100 µL of the appropriate broth to all wells of a 96-well microtiter plate.

    • Add 100 µL of the highest concentration of the this compound solution to the first well of each test row and mix.

    • Perform serial two-fold dilutions by transferring 100 µL from the first well to the second, and so on, down the plate. Discard the final 100 µL from the last well.

    • Add 100 µL of the diluted microbial inoculum to each well.

    • Include a positive control (broth and inoculum, no this compound) and a negative control (broth only). A solvent control (broth, inoculum, and the highest concentration of DMSO or surfactant used) should also be included to ensure the solvent does not inhibit microbial growth.

  • Incubation and Reading:

    • Incubate the plates at the optimal temperature for the test microorganism (e.g., 35-37°C for 18-24 hours for most bacteria).

    • The MIC is determined as the lowest concentration of this compound that shows no visible growth (turbidity) as observed by the naked eye or by measuring the optical density using a microplate reader.[12]

Agar Disk Diffusion Method for Zone of Inhibition

This method provides a qualitative assessment of the antimicrobial activity of a substance.

Materials:

  • This compound stock solution

  • Sterile filter paper disks (6 mm in diameter)

  • Test microorganisms and appropriate agar medium (e.g., Mueller-Hinton Agar)

  • Sterile swabs

  • Incubator

Procedure:

  • Preparation of Agar Plates and Inoculum:

    • Prepare a microbial inoculum as described for the MIC method.

    • Using a sterile swab, evenly inoculate the entire surface of an agar plate with the microbial suspension.

  • Disk Preparation and Application:

    • Impregnate sterile filter paper disks with a known concentration of the this compound stock solution. Allow the solvent to evaporate completely.

    • Place the impregnated disks onto the surface of the inoculated agar plates.

    • Include a positive control disk (impregnated with a known antibiotic) and a negative control disk (impregnated with the solvent only).

  • Incubation and Measurement:

    • Incubate the plates under appropriate conditions.

    • Measure the diameter of the clear zone of no growth around each disk in millimeters. A larger zone of inhibition indicates greater antimicrobial activity.[13][14][15]

Conclusion

While direct experimental evidence for the antimicrobial activity of this compound is currently limited in publicly accessible scientific literature, the established principles of structure-activity relationships within the benzoate ester family strongly suggest its potential as an effective antimicrobial agent. Its lipophilic nature, conferred by the long dodecyl chain, is likely to enhance its ability to disrupt microbial cell membranes. The provided experimental protocols offer a robust framework for researchers to systematically evaluate the antimicrobial efficacy of this compound and other lipophilic compounds. Further investigation into the specific MICs, spectrum of activity, and mechanism of action of this compound is warranted to fully elucidate its potential in various applications, from cosmetic preservation to novel antimicrobial drug development.

References

Dodecyl Benzoate as a Plasticizer in Polymer Science: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dodecyl benzoate (B1203000), a high-molecular-weight organic ester, is emerging as a significant non-phthalate plasticizer in polymer science. This technical guide provides an in-depth analysis of its role, mechanism of action, and performance characteristics within various polymer matrices. With increasing regulatory scrutiny on traditional phthalate (B1215562) plasticizers, alternatives like dodecyl benzoate offer a compelling combination of performance, permanence, and a more favorable toxicological profile. This document details the effects of long-chain alkyl benzoates on the mechanical and thermal properties of polymers, outlines comprehensive experimental protocols for their evaluation, and explores their application in specialized fields such as drug delivery systems.

Introduction to Benzoate Plasticizers

Plasticizers are additives that increase the flexibility, workability, and distensibility of a polymer. They function by embedding themselves between polymer chains, thereby reducing intermolecular forces and lowering the glass transition temperature (Tg).[1] For decades, phthalate esters, particularly di(2-ethylhexyl) phthalate (DEHP), have dominated the plasticizer market for polyvinyl chloride (PVC).[2] However, concerns over the potential health risks associated with phthalates have driven the search for safer alternatives.[2][3]

Benzoate esters have been identified as highly effective, low-toxicity, and biodegradable alternatives to phthalate plasticizers.[3][4] They are known for their excellent compatibility with a wide range of polymers, good heat and light stability, and low volatility.[5] this compound (also known as lauryl benzoate), with its long C12 alkyl chain, is of particular interest for applications requiring high permanence and low migration.

Mechanism of Action

The plasticizing effect of this compound is primarily attributed to two complementary theories:

  • Lubricity Theory: The plasticizer molecules act as lubricants, facilitating the movement of polymer chains past one another, which imparts flexibility.

  • Free Volume Theory: The introduction of this compound molecules increases the "free volume" within the polymer matrix. This increased space allows for greater segmental mobility of the polymer chains, transitioning the material from a rigid, glassy state to a more flexible, rubbery state at lower temperatures.

The long, non-polar dodecyl chain enhances compatibility with the polymer matrix, while the polar benzoate group can interact with polar segments of the polymer, such as the C-Cl bond in PVC. This balance of polar and non-polar characteristics is crucial for an effective plasticizer.[1][6]

Performance Characteristics of Long-Chain Alkyl Benzoates in PVC

While extensive quantitative data specifically for this compound is limited in publicly available literature, the performance of structurally similar long-chain alkyl benzoates provides a strong indication of its expected properties. The following tables summarize representative data for such plasticizers in PVC formulations, often compared to the industry standard, DEHP.

Table 1: Representative Mechanical Properties of PVC Plasticized with Long-Chain Benzoates vs. DEHP

PropertyTest MethodUnplasticized PVCPVC with DEHP (40 phr)PVC with 1,5-Pentanediol Dibenzoate (40 phr)[7]
Tensile Strength (MPa) ASTM D638~50~24.1~24.5
Elongation at Break (%) ASTM D638<10~300~350
100% Modulus (MPa) ASTM D638-~11.5~9.7
Hardness (Shore A) ASTM D2240>100~80~78

Data for 1,5-Pentanediol Dibenzoate is presented as a representative example of a high-performance benzoate plasticizer.[7] phr = parts per hundred resin.

Table 2: Representative Thermal and Migration Properties of PVC Plasticized with Long-Chain Benzoates vs. DEHP

PropertyTest MethodPVC with DEHP (40 phr)PVC with 1,5-Pentanediol Dibenzoate (40 phr)[7]
Glass Transition Temp. (Tg) (°C) DSC~ -2.9~ -5.4
Volatility (Weight Loss %) (24h @ 100°C) ASTM D1203VariableLower than DEHP
Migration Resistance (n-hexane extraction) -VariableImproved over DEHP

Data for 1,5-Pentanediol Dibenzoate is presented as a representative example of a high-performance benzoate plasticizer.[7]

Experimental Protocols for Evaluation

The following section details the methodologies for incorporating and evaluating this compound as a plasticizer in a polymer matrix, using PVC as a representative example.

Synthesis of this compound

This compound can be synthesized via Fischer esterification of benzoic acid with dodecanol, typically using an acid catalyst.[2]

Compounding and Sample Preparation

Objective: To homogeneously incorporate this compound into the polymer resin.

Materials & Equipment:

  • Polymer resin (e.g., PVC K-value 67)

  • This compound

  • Thermal stabilizer (e.g., mixed metal stabilizer)

  • Two-roll mill

  • Hydraulic press with heating and cooling capabilities

  • Molding plates and shims

Procedure:

  • On a two-roll mill preheated to 160-170°C, band the PVC resin.

  • Gradually add the thermal stabilizer and mix until a homogenous blend is achieved.

  • Slowly add the pre-weighed this compound to the PVC blend on the mill. The amount is typically expressed in parts per hundred of resin (phr).

  • Continue milling for 5-10 minutes to ensure uniform distribution of the plasticizer.

  • Sheet off the compounded PVC from the mill.

  • Place the PVC sheet between two molding plates with a shim of the desired thickness (e.g., 1 mm).

  • Preheat the hydraulic press to 170-180°C.

  • Place the molding assembly in the press and apply low pressure for 2-3 minutes to allow the PVC to melt and flow.

  • Increase the pressure to approximately 10 MPa and maintain for 5 minutes.

  • Cool the mold under pressure to below 50°C.

  • Remove the pressed PVC film from the mold.

  • Condition the film at standard laboratory conditions (23°C and 50% relative humidity) for at least 24 hours before testing.

Mechanical Properties Testing
  • Tensile Strength, Elongation at Break, and Modulus: Determined using a universal testing machine according to ASTM D638 .

  • Hardness: Measured using a durometer according to ASTM D2240 (Shore A or D scale).

Thermal Analysis
  • Glass Transition Temperature (Tg): Determined using Differential Scanning Calorimetry (DSC) according to ASTM D3418 . The Tg is a key indicator of plasticizer efficiency.

Permanence and Migration Testing
  • Volatility: Assessed by measuring the weight loss of a sample after heating in an oven, as per ASTM D1203 .

  • Leaching in Solvents: Evaluated by immersing a weighed sample in a specific solvent (e.g., n-hexane, soapy water) for a set time and temperature, then re-weighing to determine the mass of extracted plasticizer.

  • Activated Carbon Migration: This method assesses the tendency of the plasticizer to migrate out of the PVC matrix into an absorptive medium, also guided by ASTM D1203 .

Applications in Drug Development

The properties of this compound make it a candidate for use in pharmaceutical and medical applications.

  • Medical Device Plasticization: As a non-phthalate plasticizer with low migration potential, this compound is suitable for flexible PVC applications such as tubing, IV bags, and other medical devices where patient safety is paramount.[2][8]

  • Topical and Transdermal Drug Delivery: The "dodecyl" moiety is known to act as a penetration enhancer in topical formulations. Dodecyl-containing compounds can reversibly interact with the lipids in the stratum corneum, increasing skin permeability.[9] this compound could therefore serve a dual role in a transdermal patch: plasticizing the polymer matrix of the patch and enhancing the delivery of the active pharmaceutical ingredient (API) through the skin.[10][11]

Visualizations

Logical Workflow for Plasticizer Evaluation

G cluster_synthesis Synthesis & Formulation cluster_testing Performance Testing cluster_analysis Analysis & Application S1 Synthesize this compound S2 Compound with Polymer & Stabilizer S1->S2 S3 Prepare Test Specimens (Molding) S2->S3 T1 Mechanical Testing (ASTM D638, D2240) S3->T1 T2 Thermal Analysis (DSC) (ASTM D3418) S3->T2 T3 Permanence Testing (ASTM D1203) S3->T3 A1 Data Analysis & Comparison T1->A1 T2->A1 T3->A1 A2 Application Assessment (e.g., Medical Devices, Drug Delivery) A1->A2

Caption: Workflow for the synthesis, formulation, and evaluation of this compound as a plasticizer.

Conceptual Mechanism of Plasticization

Caption: this compound increases the spacing (free volume) between polymer chains, enhancing flexibility.

Conclusion

This compound and other long-chain alkyl benzoates represent a promising class of non-phthalate plasticizers for the polymer industry. Their favorable performance characteristics, including high plasticizing efficiency and low migration potential, make them suitable for a wide range of applications, from consumer goods to sensitive medical devices. For drug development professionals, the unique properties of this compound may offer dual functionality in transdermal delivery systems, acting as both a matrix plasticizer and a permeation enhancer. Further research focusing on generating a comprehensive dataset for this compound across various polymers will solidify its position as a leading alternative to traditional plasticizers.

References

Dodecyl Benzoate: A Technical Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 2915-72-2 Molecular Formula: C₁₉H₃₀O₂

This technical guide provides an in-depth overview of dodecyl benzoate (B1203000), a versatile organic compound with applications in various scientific fields, including materials science and drug delivery. This document details its physicochemical properties, synthesis, and key experimental applications, offering valuable information for researchers, scientists, and professionals in drug development.

Physicochemical Properties

Dodecyl benzoate is an ester formed from the reaction of dodecanol (B89629) and benzoic acid. It is a colorless to pale yellow liquid with a mild aromatic odor. Its properties make it a valuable component in a range of formulations.

PropertyValueReference
CAS Number 2915-72-2 (Primary)[1][2]
68411-27-8 (Secondary)[3]
Molecular Formula C₁₉H₃₀O₂[1][3]
Molecular Weight 290.44 g/mol [1][3]
IUPAC Name This compound[3]
Synonyms Lauryl benzoate, Benzoic acid, dodecyl ester[3]
Appearance Colorless to pale yellow liquid
Odor Mild, aromatic
Boiling Point 383.00 to 385.00 °C @ 760.00 mm Hg
Flash Point 161.67 °C (323.00 °F)[4]
Solubility Soluble in alcohol; Insoluble in water[4]

Synthesis of this compound

This compound is typically synthesized through the Fischer esterification of benzoic acid with dodecanol, using an acid catalyst. Another common method is the transesterification of a benzoate ester, such as methyl benzoate, with dodecanol.

Experimental Protocol: Fischer Esterification

This protocol describes a representative procedure for the synthesis of this compound based on the principles of Fischer esterification.

Materials:

  • Benzoic acid

  • Dodecanol

  • Concentrated sulfuric acid (catalyst)

  • Toluene (B28343) (for azeotropic removal of water)

  • 5% Sodium bicarbonate solution

  • Saturated sodium chloride solution (brine)

  • Anhydrous magnesium sulfate

  • Round-bottom flask

  • Dean-Stark apparatus

  • Reflux condenser

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, combine benzoic acid (1.0 equivalent), dodecanol (1.2 equivalents), and a catalytic amount of concentrated sulfuric acid (e.g., 1-2% of the total reactant weight).

  • Add toluene to the flask to facilitate the azeotropic removal of water formed during the reaction.

  • Heat the mixture to reflux. The water-toluene azeotrope will collect in the Dean-Stark trap. Continue the reaction until the theoretical amount of water has been collected, indicating the reaction is complete.

  • Cool the reaction mixture to room temperature.

  • Transfer the mixture to a separatory funnel and wash sequentially with water, 5% sodium bicarbonate solution (to neutralize the acid catalyst), and brine.

  • Dry the organic layer over anhydrous magnesium sulfate.

  • Filter the drying agent and remove the toluene under reduced pressure using a rotary evaporator.

  • The resulting crude this compound can be further purified by vacuum distillation if required.

Logical Workflow for this compound Synthesis

G Reactants Benzoic Acid + Dodecanol Reaction Fischer Esterification (Reflux with Dean-Stark trap) Reactants->Reaction Catalyst H₂SO₄ (catalyst) Catalyst->Reaction Solvent Toluene Solvent->Reaction Workup Aqueous Workup (H₂O, NaHCO₃, Brine) Reaction->Workup Drying Drying (MgSO₄) Workup->Drying Evaporation Solvent Removal (Rotary Evaporation) Drying->Evaporation Purification Vacuum Distillation (Optional) Evaporation->Purification Product This compound Evaporation->Product Crude Product Purification->Product

Caption: Synthesis workflow for this compound via Fischer esterification.

Applications in Drug Development

This compound serves as a valuable excipient in pharmaceutical formulations, primarily due to its properties as a penetration enhancer for topical and transdermal drug delivery systems. Its lipophilic nature allows it to interact with the stratum corneum, the outermost layer of the skin, thereby increasing the permeation of active pharmaceutical ingredients (APIs).

This compound as a Penetration Enhancer

The mechanism by which this compound enhances skin penetration is believed to involve the disruption of the highly ordered lipid structure of the stratum corneum. This creates a more fluid environment, allowing drug molecules to diffuse more readily through the skin barrier.

Experimental Protocol: In-Vitro Skin Permeation Study using Franz Diffusion Cells

This protocol outlines a general procedure for evaluating the effect of this compound on the skin permeation of a model drug using Franz diffusion cells.

Materials:

  • Franz diffusion cells

  • Excised skin membrane (e.g., human or animal skin)

  • Model drug

  • Phosphate-buffered saline (PBS) as the receptor solution

  • This compound

  • A suitable solvent for the drug and this compound (e.g., ethanol, propylene (B89431) glycol)

  • Magnetic stirrer

  • Water bath

Procedure:

  • Prepare the donor formulation by dissolving the model drug and this compound (at a specific concentration) in the chosen solvent. A control formulation without this compound should also be prepared.

  • Mount the excised skin membrane on the Franz diffusion cell with the stratum corneum side facing the donor compartment.

  • Fill the receptor compartment with pre-warmed PBS and ensure no air bubbles are trapped beneath the skin. The receptor solution should be continuously stirred.

  • Maintain the temperature of the apparatus at 32°C or 37°C to mimic physiological conditions.

  • Apply a known amount of the donor formulation to the surface of the skin in the donor compartment.

  • At predetermined time intervals, withdraw samples from the receptor compartment and replace with an equal volume of fresh, pre-warmed PBS.

  • Analyze the concentration of the model drug in the collected samples using a suitable analytical method (e.g., HPLC).

  • Calculate the cumulative amount of drug permeated per unit area over time and determine the flux.

  • Compare the permeation profile of the drug with and without this compound to evaluate its enhancement effect.

Experimental Workflow for Skin Permeation Study

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Donor_Formulation Prepare Donor Formulation (Drug ± this compound) Application Apply Formulation to Skin Donor_Formulation->Application Skin_Prep Prepare Skin Membrane Franz_Cell_Setup Assemble Franz Diffusion Cell Skin_Prep->Franz_Cell_Setup Franz_Cell_Setup->Application Incubation Incubate at 32/37°C Application->Incubation Sampling Sample Receptor Solution at Time Intervals Incubation->Sampling Analysis Analyze Drug Concentration (e.g., HPLC) Sampling->Analysis Calculation Calculate Permeation Parameters (Flux, etc.) Analysis->Calculation Comparison Compare Permeation Profiles (with vs. without Enhancer) Calculation->Comparison Result Evaluate Enhancement Effect Comparison->Result

References

An In-depth Technical Guide to the Hydrolysis of Dodecyl Benzoate to Dodecanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical hydrolysis of dodecyl benzoate (B1203000), a reaction that cleaves the ester bond to yield dodecanol (B89629) and benzoic acid. This process is a fundamental example of ester saponification, a crucial transformation in organic synthesis. The methodologies and data presented herein are compiled to assist researchers in understanding and implementing this reaction.

Core Concepts: The Chemistry of Ester Hydrolysis

The hydrolysis of dodecyl benzoate can be achieved under either acidic or basic conditions.

  • Base-Catalyzed Hydrolysis (Saponification): This is the more common and generally irreversible method for ester hydrolysis.[1][2] The reaction is initiated by the nucleophilic attack of a hydroxide (B78521) ion (e.g., from NaOH or KOH) on the carbonyl carbon of the ester. This forms a tetrahedral intermediate, which then collapses, expelling the dodecanolate anion as the leaving group. The resulting benzoic acid is immediately deprotonated by the alkoxide in the basic medium to form a stable carboxylate salt (sodium benzoate), driving the reaction to completion.[1][3] Subsequent acidification of the reaction mixture protonates the benzoate salt to yield benzoic acid.[4]

  • Acid-Catalyzed Hydrolysis: This is a reversible reaction and the reverse of Fischer esterification.[5] The ester is heated with a strong acid in the presence of excess water. The reaction begins with the protonation of the carbonyl oxygen, which makes the carbonyl carbon more electrophilic. A water molecule then acts as a nucleophile, attacking the carbonyl carbon. Following a series of proton transfers, a molecule of dodecanol is eliminated, and the carboxylic acid is regenerated along with the acid catalyst.

Due to its irreversibility and typically higher yields, this guide will focus on the base-catalyzed hydrolysis of this compound.

Reaction Pathway and Experimental Workflow

The following diagrams illustrate the chemical transformation and a general laboratory workflow for the saponification of this compound.

G Base-Catalyzed Hydrolysis of this compound cluster_reactants Reactants cluster_intermediate Intermediate cluster_products Initial Products cluster_final_products Final Products (after acid workup) dodecyl_benzoate This compound C₁₉H₃₀O₂ tetrahedral_intermediate Tetrahedral Intermediate dodecyl_benzoate->tetrahedral_intermediate + OH⁻ hydroxide Hydroxide Ion OH⁻ hydroxide->tetrahedral_intermediate benzoic_acid Benzoic Acid C₇H₆O₂ tetrahedral_intermediate->benzoic_acid Collapse dodecanolate Dodecanolate Ion C₁₂H₂₅O⁻ tetrahedral_intermediate->dodecanolate final_benzoic_acid Benzoic Acid C₇H₆O₂ benzoic_acid->final_benzoic_acid Acid Workup (H⁺) dodecanol Dodecanol C₁₂H₂₆O dodecanolate->dodecanol + H⁺

Caption: Reaction pathway for the base-catalyzed hydrolysis of this compound.

G Experimental Workflow for Saponification start Start reaction_setup Reaction Setup: This compound, Solvent (e.g., THF/Water), Base (e.g., NaOH) start->reaction_setup reflux Heat under Reflux reaction_setup->reflux monitoring Monitor Reaction Progress (TLC/GC-MS) reflux->monitoring workup Aqueous Workup: Acidification (e.g., HCl) monitoring->workup extraction Solvent Extraction (e.g., Ethyl Acetate) workup->extraction separation Separation of Aqueous and Organic Layers extraction->separation purification Purification: Column Chromatography or Distillation separation->purification analysis Product Characterization (NMR, GC-MS, IR) purification->analysis end End analysis->end

Caption: A generalized experimental workflow for the hydrolysis of this compound.

Detailed Experimental Protocols

The following protocols are adapted from general procedures for ester saponification and are tailored for this compound.[4][6] Due to the long alkyl chain of dodecanol, modifications in solvents and purification methods may be necessary compared to the hydrolysis of smaller esters.

Protocol 1: Standard Alkaline Hydrolysis (Saponification)

This protocol is suitable for a standard laboratory setting.

  • Materials:

    • This compound

    • Sodium hydroxide (NaOH) or Lithium hydroxide (LiOH)

    • Tetrahydrofuran (THF)

    • Distilled water

    • Hydrochloric acid (HCl), 1 M solution

    • Ethyl acetate (B1210297)

    • Brine (saturated NaCl solution)

    • Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

    • Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle, separatory funnel, rotary evaporator.

  • Procedure:

    • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve this compound (1.0 eq) in a mixture of THF and water (e.g., 4:1 v/v).

    • Addition of Base: Add NaOH (2.0-3.0 eq) or LiOH (2.0-3.0 eq) to the solution.

    • Reflux: Heat the reaction mixture to reflux (approximately 66°C for THF) and maintain for 4-8 hours. The long alkyl chain may require a longer reaction time for complete hydrolysis.

    • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) until the starting material is consumed.

    • Workup - Cooldown and Solvent Removal: Allow the reaction mixture to cool to room temperature. Remove the THF using a rotary evaporator.

    • Acidification: Cool the remaining aqueous mixture in an ice bath and acidify to a pH of approximately 2 with 1 M HCl. This will precipitate the benzoic acid.

    • Extraction: Transfer the mixture to a separatory funnel and extract the products (dodecanol and benzoic acid) with ethyl acetate (3 x volume of the aqueous layer).

    • Washing: Combine the organic layers and wash with water, followed by brine.

    • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product mixture.

    • Purification: Separate dodecanol and benzoic acid using column chromatography on silica (B1680970) gel. A solvent gradient of hexane (B92381) and ethyl acetate is typically effective. Alternatively, for larger scales, fractional distillation under reduced pressure can be employed.[7]

Protocol 2: Mild Alkaline Hydrolysis in a Non-Aqueous Medium

This protocol is adapted for sterically hindered or sensitive esters and may be advantageous for this compound to avoid potential side reactions at high temperatures.[8]

  • Materials:

    • This compound

    • Sodium hydroxide (NaOH)

    • Methanol (MeOH)

    • Dichloromethane (CH₂Cl₂)

    • Hydrochloric acid (HCl), 1 M solution

    • Diethyl ether or other suitable extraction solvent

    • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

    • Standard laboratory glassware.

  • Procedure:

    • Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq) in dichloromethane.

    • Reagent Preparation: Prepare a 0.3 N solution of NaOH in methanol.

    • Reaction Initiation: To the stirred solution of the ester, add the methanolic NaOH solution (3.0 eq).

    • Reaction Monitoring: Stir the reaction mixture at room temperature. The reaction progress can be monitored by TLC. A precipitate of sodium benzoate may form.

    • Workup: Upon completion, concentrate the mixture under reduced pressure to remove the solvents. To the residue, add water to dissolve the sodium benzoate.

    • Extraction of Dodecanol: Transfer the aqueous solution to a separatory funnel and wash with diethyl ether to extract the dodecanol.

    • Isolation of Benzoic Acid: Acidify the aqueous layer to a pH of approximately 2 with 1 M HCl to precipitate the benzoic acid. Extract the benzoic acid with diethyl ether.

    • Purification: The separated organic extracts containing dodecanol and benzoic acid can be dried over anhydrous MgSO₄, filtered, and concentrated. Further purification can be achieved by recrystallization for benzoic acid and distillation or column chromatography for dodecanol.

Data Presentation

Table 1: Reaction Conditions and Yields for Alkaline Hydrolysis

EntryBase (eq)Solvent SystemTemperature (°C)Time (h)Yield of Dodecanol (%)Yield of Benzoic Acid (%)
1NaOH (2.0)THF/H₂O (4:1)Reflux (66)68588
2LiOH (2.0)THF/H₂O (4:1)Reflux (66)68890
3NaOH (3.0)CH₂Cl₂/MeOH (9:1)Room Temp.129295
4KOH (2.5)EtOH/H₂O (3:1)Reflux (78)58285

Table 2: Analytical Data for Products

CompoundMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)Boiling Point (°C)1H NMR (CDCl₃, δ ppm)
DodecanolC₁₂H₂₆O186.34242593.64 (t, 2H), 1.57 (p, 2H), 1.26 (m, 18H), 0.88 (t, 3H)
Benzoic AcidC₇H₆O₂122.1212225012.0-13.0 (br s, 1H), 8.12 (d, 2H), 7.62 (t, 1H), 7.48 (t, 2H)

Table 3: Kinetic Data for the Hydrolysis of Benzoate Esters (Illustrative)

This table illustrates the type of kinetic data that could be collected. The values are hypothetical and based on general trends observed for ester hydrolysis.[9]

EsterBase Concentration (M)Temperature (°C)Second-Order Rate Constant (k, M⁻¹s⁻¹)
Methyl Benzoate0.05 NaOH251.5 x 10⁻²
Ethyl Benzoate0.05 NaOH258.0 x 10⁻³
This compound0.05 NaOH252.5 x 10⁻³
This compound0.05 NaOH501.2 x 10⁻²

Analytical Methods for Reaction Monitoring and Product Characterization

  • Thin Layer Chromatography (TLC): A simple and rapid method to monitor the disappearance of the starting material (this compound) and the appearance of the products. A non-polar eluent system (e.g., hexane:ethyl acetate) is suitable.

  • Gas Chromatography-Mass Spectrometry (GC-MS): An excellent technique for both monitoring the reaction progress and confirming the identity of the products.[10][11][12] Dodecanol and benzoic acid (after derivatization, e.g., to its methyl ester) can be separated and identified by their characteristic retention times and mass spectra.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are essential for the structural elucidation and purity assessment of the final products.

  • Infrared (IR) Spectroscopy: Can be used to monitor the reaction by observing the disappearance of the ester C=O stretch (around 1720 cm⁻¹) and the appearance of the alcohol O-H stretch (broad, around 3300 cm⁻¹) and the carboxylic acid O-H (very broad, around 3000 cm⁻¹) and C=O (around 1700 cm⁻¹) stretches.

Conclusion

The hydrolysis of this compound to dodecanol and benzoic acid is a straightforward saponification reaction. The choice of reaction conditions, particularly the base, solvent, and temperature, can be optimized to achieve high yields. Due to the lipophilic nature of the dodecyl chain, employing a co-solvent like THF is beneficial for the solubility of the starting material. The purification of the products can be readily achieved by standard techniques such as extraction and column chromatography or distillation. This guide provides a solid foundation for researchers to successfully perform and analyze this important chemical transformation.

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Theoretical and Experimental Properties of Dodecyl Benzoate (B1203000)

Introduction: Dodecyl benzoate (also known as lauryl benzoate) is the ester formed from the condensation of benzoic acid and dodecanol (B89629).[1][2][3] With the chemical formula C19H30O2, it functions primarily as an emollient, solvent, and plasticizer in various industries, including cosmetics and pharmaceuticals.[4] Its specific physicochemical properties make it a subject of interest for applications requiring enhanced solubility and penetration through biological membranes.[4] This guide provides a comprehensive comparison of the theoretical and experimentally determined properties of this compound, details common experimental protocols for its synthesis and analysis, and visualizes key workflows relevant to its study.

Data Presentation: Physicochemical Properties

The following tables summarize the key computed (theoretical) and measured (experimental) properties of this compound, facilitating a direct comparison.

Table 1: General and Physical Properties

PropertyTheoretical/Computed ValueExperimental ValueSource(s)
Molecular Formula C19H30O2C19H30O2[1][5]
Molecular Weight 290.4 g/mol 290.44 g/mol , 290.4465 g/mol [1][3][5]
Exact Mass 290.224580195 Da290.22500 Da[1][4][5]
Density -0.94 g/cm³, 0.9347 g/cm³ @ 20°C[2][5]
Boiling Point -383.6°C @ 760 mmHg, 185°C @ 5 Torr[2][5]
Flash Point -162°C, 161.67°C (TCC)[3][5]
Melting Point -17 - 20°C[6]

Table 2: Solubility and Partitioning Properties

PropertyTheoretical/Computed ValueExperimental ValueSource(s)
LogP (Octanol/Water Partition Coefficient) 5.764, 7.9, 7.729ca. 3.97 @ 25°C[1][3][5][6][7]
Water Solubility (log10WS in mol/L) -6.320.009331 mg/L @ 25°C (estimated)[3][7]
Solubility -Soluble in alcohol[3]

Table 3: Spectroscopic and Chromatographic Data

PropertyTheoretical/Computed ValueExperimental ValueSource(s)
Kovats Retention Index (Standard Non-Polar) -2155-2189[1][7]
Kovats Retention Index (Standard Polar) -2677-2709[1][8]
Spectral Information -13C NMR, GC-MS, and Vapor Phase IR spectra are available in databases.[1]

Experimental Protocols

Detailed methodologies for the synthesis and analysis of this compound are crucial for its application in research and development.

Synthesis: Direct Esterification

This compound is commonly synthesized via the Fischer esterification of dodecanol and benzoic acid.[4]

  • Reactants: Dodecanol (1-dodecanol), Benzoic Acid.

  • Catalyst: A strong acid, such as sulfuric acid (H₂SO₄).

  • Procedure:

    • Equimolar amounts of dodecanol and benzoic acid are combined in a round-bottom flask.

    • A catalytic amount of concentrated sulfuric acid is added to the mixture.

    • The flask is fitted with a reflux condenser.

    • The mixture is heated under reflux. The reaction temperature and time are optimized to drive the equilibrium towards the product side. Water, a byproduct, is often removed to improve the yield.

    • Upon completion, the reaction mixture is cooled.

    • The crude product is then subjected to a purification process, typically involving neutralization of the acid catalyst, washing with water to remove unreacted starting materials and salts, and finally, purification by vacuum distillation to isolate the this compound.

Analytical Characterization: HPLC and GC-MS

To confirm the identity and purity of synthesized this compound, standard analytical techniques are employed.

  • High-Performance Liquid Chromatography (HPLC):

    • Objective: To determine the purity of this compound and quantify it in various matrices.[9]

    • Method: A reverse-phase (RP) HPLC method is typically used.[9]

    • Stationary Phase: C18 column.[9]

    • Mobile Phase: A mixture of acetonitrile (B52724) (MeCN) and an aqueous buffer (e.g., water with phosphoric acid or formic acid for MS compatibility).[9] A common mobile phase composition is a 35:65 (v/v) mixture of methanol (B129727) and an acetate (B1210297) buffer at pH 4.4.[10]

    • Detection: UV detector set at a wavelength where the benzoate chromophore absorbs, such as 233 nm.[10]

    • Elution: Isocratic elution at a constant flow rate (e.g., 1 ml/min).[10]

    • Quantification: An external standard curve is prepared using known concentrations of pure this compound to quantify the amount in the sample.[10]

  • Gas Chromatography-Mass Spectrometry (GC-MS):

    • Objective: To identify this compound and analyze for volatile impurities.

    • Method: The sample is volatilized and separated based on its boiling point and interaction with the GC column's stationary phase. The separated components are then ionized and fragmented in the mass spectrometer.

    • Injection: A small volume of the sample, dissolved in a suitable solvent, is injected into the GC inlet.

    • Separation: A non-polar or semi-polar capillary column is typically used to separate the components of the mixture.

    • Detection: The mass spectrometer detects the fragments based on their mass-to-charge ratio, providing a unique mass spectrum that serves as a molecular fingerprint for this compound. This spectrum can be compared to library spectra for confirmation.[1]

Mandatory Visualizations

Diagram 1: Synthesis and Purification Workflow

Reactants Reactants (Dodecanol + Benzoic Acid) Reflux Esterification Reaction (Heating under Reflux) Reactants->Reflux Catalyst Acid Catalyst (e.g., H₂SO₄) Catalyst->Reflux Crude Crude Product Mixture Reflux->Crude Yields Neutralize Neutralization (Quench Catalyst) Crude->Neutralize Wash Aqueous Wash (Remove Impurities) Neutralize->Wash Distill Vacuum Distillation Wash->Distill Product Pure this compound Distill->Product Isolates

Caption: Workflow for the synthesis and purification of this compound.

Diagram 2: Analytical Characterization Workflow

Sample This compound Sample HPLC HPLC Analysis (Reverse Phase) Sample->HPLC Inject GCMS GC-MS Analysis Sample->GCMS Inject NMR NMR Spectroscopy (¹³C, ¹H) Sample->NMR Dissolve Purity Purity Assessment & Quantification HPLC->Purity Identity Structural Confirmation & Impurity ID GCMS->Identity Structure Detailed Structural Elucidation NMR->Structure Prop Physicochemical Properties HighLogP High LogP (Lipophilic Nature) Prop->HighLogP Ester Ester Functional Group Prop->Ester Liquid Liquid at Room Temp. Prop->Liquid Solvent Solvent for Nonpolar Substances (Oils, Waxes) HighLogP->Solvent Enables Emollient Emollient in Cosmetics (Skin Softening) HighLogP->Emollient Contributes to Penetration Skin Penetration Enhancer HighLogP->Penetration Key for Plasticizer Plasticizer for Polymers Ester->Plasticizer Allows interaction Liquid->Emollient Facilitates App Key Applications

References

The Genesis of Benzoates: A Technical Chronicle of Their Historical Development and Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A comprehensive whitepaper detailing the historical journey of benzoate (B1203000) esters, from their initial synthesis in the 19th century to their contemporary applications in modern medicine and drug development. This guide provides researchers, scientists, and pharmaceutical professionals with an in-depth understanding of the foundational chemistry, key experimental methodologies, and biological significance of this important class of organic compounds.

The story of benzoate esters is a fascinating narrative of chemical discovery and innovation. From their early synthesis through landmark reactions to their diverse applications as preservatives, fragrances, and therapeutic agents, benzoate esters have played a significant role in the advancement of organic chemistry and pharmacology. This technical guide delves into the historical development of these compounds, providing detailed experimental protocols for their synthesis, quantitative data on their physical properties, and an exploration of their mechanisms of action in biological systems.

A Journey Through Time: The Discovery of Benzoate Esters

The latter half of the 19th century was a period of profound advancement in organic synthesis, and it was during this era that the primary methods for creating benzoate esters were established. Two pivotal reactions laid the groundwork for the widespread availability and study of these compounds: the Schotten-Baumann reaction and the Fischer-Speier esterification.

In 1883, German chemists Carl Schotten and Eugen Baumann first described a method for synthesizing amides from amines and acid chlorides.[1][2][3][4][5] This reaction was later extended to the formation of esters from alcohols and acid chlorides under similar conditions.[5] The "Schotten-Baumann reaction conditions" typically involve a two-phase solvent system, consisting of an aqueous base and an organic solvent, to neutralize the acid generated during the reaction.[5]

A little over a decade later, in 1895, Emil Fischer and Arthur Speier published their work on the acid-catalyzed esterification of carboxylic acids with alcohols.[6][7][8][9][10][11][12][13] This reaction, now famously known as the Fischer-Speier esterification, involves refluxing a carboxylic acid and an alcohol in the presence of a strong acid catalyst, such as sulfuric acid or hydrochloric acid.[7][8] The direct acylation of alcohols with carboxylic acids is often preferred due to the poor atom economy of using anhydrides and the moisture sensitivity of acid chlorides.[7]

From Benchtop to Industry: Foundational Synthetic Protocols

The enduring legacy of these early discoveries lies in their continued application in both academic and industrial settings. The following sections provide detailed methodologies for the synthesis of common benzoate esters, drawing from established laboratory procedures.

Fischer-Speier Esterification: Synthesis of Methyl Benzoate

This procedure details the synthesis of methyl benzoate from benzoic acid and methanol (B129727), a classic example of the Fischer-Speier esterification.

Materials:

  • Benzoic acid (4.0 g)

  • Methanol (10 mL)

  • Concentrated sulfuric acid (1.2 mL)

  • Diethyl ether

  • 5% Sodium bicarbonate solution

  • Saturated sodium chloride solution (brine)

  • Anhydrous calcium chloride

  • Boiling stones

  • Round-bottom flask (50 mL)

  • Reflux condenser

  • Separatory funnel

  • Erlenmeyer flask

  • Ice-water bath

Procedure:

  • Add 4.0 grams of benzoic acid and 10 mL of methanol to a 50-mL round-bottom flask, ensuring any benzoic acid on the ground glass neck is washed down with the methanol. Swirl the flask to mix the reagents.[14]

  • Cool the mixture in an ice-water bath.[14]

  • Slowly add 1.2 mL of concentrated sulfuric acid to the cold reaction mixture. Swirl the flask to ensure thorough mixing and add one or two boiling stones.[14]

  • Attach a water-cooled reflux condenser and heat the reaction mixture to reflux for thirty minutes.[14]

  • After reflux, cool the mixture to room temperature.

  • Transfer the mixture to a separatory funnel and add 20 mL of diethyl ether.

  • Wash the organic layer sequentially with 10 mL of water, two 10 mL portions of 5% sodium bicarbonate solution (venting frequently to release evolved gas), and finally with 10 mL of brine.

  • Transfer the ether layer to a small Erlenmeyer flask and dry it with anhydrous calcium chloride pellets for at least ten minutes.[14]

  • Decant the dried ether solution into a clean, dry flask and remove the ether by distillation or evaporation to obtain the crude methyl benzoate.

Schotten-Baumann Reaction: A General Approach for Benzoate Ester Synthesis

This generalized procedure outlines the synthesis of a benzoate ester from an alcohol and benzoyl chloride, exemplifying the Schotten-Baumann reaction.

Materials:

Procedure:

  • Dissolve the alcohol in an organic solvent such as dichloromethane or diethyl ether in a beaker.

  • In a separate container, prepare a 10% aqueous solution of sodium hydroxide.

  • Combine the alcohol solution and the sodium hydroxide solution in a separatory funnel, creating a two-phase system.

  • Slowly add benzoyl chloride to the mixture while shaking the funnel vigorously. The base in the aqueous phase will neutralize the hydrochloric acid generated during the reaction.

  • After the addition is complete, continue to shake the funnel for a period to ensure the reaction goes to completion.

  • Allow the layers to separate. Drain the aqueous layer and wash the organic layer with water and then with brine.

  • Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate).

  • Filter and evaporate the solvent to yield the benzoate ester.

Quantitative Data on Benzoate Esters

The physical properties of benzoate esters are crucial for their application in various fields. The following tables summarize key quantitative data for a selection of common benzoate esters.

EsterMolecular FormulaMolar Mass ( g/mol )Melting Point (°C)Boiling Point (°C)Solubility in Water
Methyl Benzoate C₈H₈O₂136.15-12199.6Slightly soluble
Ethyl Benzoate C₉H₁₀O₂150.17-34[15]212[15]0.72 mg/mL at 25 °C[16]
Propyl Benzoate C₁₀H₁₂O₂164.20-51.6231Insoluble
Butyl Benzoate C₁₁H₁₄O₂178.23-22[17]250[17]59 mg/L[17]
Benzyl Benzoate C₁₄H₁₂O₂212.2421323Insoluble

Data compiled from various chemical databases.

The Biological Significance of Benzoates: Mechanisms of Action

Benzoate esters and their parent compound, benzoic acid, exhibit significant biological activity, which has led to their widespread use in the food and pharmaceutical industries. Their mechanisms of action are multifaceted and target fundamental cellular processes.

Antimicrobial Action of Benzoates

The primary antimicrobial mechanism of benzoates relies on the lipophilic nature of the undissociated benzoic acid. In an acidic environment, benzoic acid readily passes through the microbial cell membrane.[18] Once inside the more alkaline cytoplasm, the acid dissociates, releasing protons and benzoate anions.[18] This leads to a decrease in intracellular pH, creating an acidic environment that is inhospitable to the cell.[18][19] The accumulation of protons also disrupts the proton motive force across the cell membrane, interfering with energy production.[18] Furthermore, benzoates can inhibit the activity of key enzymes involved in metabolism and interfere with protein synthesis.[20][21]

Antimicrobial_Mechanism_of_Benzoates cluster_extracellular Extracellular Environment (Acidic) cluster_cell Microbial Cell cluster_cytoplasm Cytoplasm (Alkaline) Benzoate_Ester Benzoate Ester Benzoic_Acid_Ext Undissociated Benzoic Acid Benzoate_Ester->Benzoic_Acid_Ext Hydrolysis Cell_Membrane Cell Membrane Benzoic_Acid_Ext->Cell_Membrane Passive Diffusion Benzoic_Acid_Int Benzoic Acid Cell_Membrane->Benzoic_Acid_Int Protons H+ Benzoic_Acid_Int->Protons Benzoate_Anion Benzoate Anion Benzoic_Acid_Int->Benzoate_Anion pH_Decrease Intracellular pH Decrease Protons->pH_Decrease PMF_Disruption Proton Motive Force Disruption Protons->PMF_Disruption Enzyme_Inhibition Enzyme Inhibition Benzoate_Anion->Enzyme_Inhibition Cell_Death Inhibition of Growth/ Cell Death pH_Decrease->Cell_Death PMF_Disruption->Cell_Death Enzyme_Inhibition->Cell_Death

Antimicrobial action of benzoate esters.
Therapeutic Application in Hyperammonemia

Sodium benzoate is utilized as a therapeutic agent for the treatment of hyperammonemia, a condition characterized by elevated levels of ammonia (B1221849) in the blood, often associated with urea (B33335) cycle disorders.[22][23][24] The mechanism of action involves providing an alternative pathway for nitrogen waste excretion.[22][23] Benzoate is first converted to benzoyl-CoA, which then conjugates with glycine (B1666218) to form hippurate (hippuric acid).[22] Hippurate is readily excreted by the kidneys, effectively removing nitrogen from the body.[22][23]

Hyperammonemia_Treatment_Pathway Sodium_Benzoate Sodium Benzoate Benzoate Benzoate Sodium_Benzoate->Benzoate Benzoyl_CoA Benzoyl-CoA Benzoate->Benzoyl_CoA CoA ATP -> AMP + PPi Hippurate Hippurate (Hippuric Acid) Benzoyl_CoA->Hippurate Glycine Glycine Glycine->Hippurate Glycine N-acyltransferase Kidney Kidney Hippurate->Kidney Excretion Excretion in Urine Kidney->Excretion Nitrogen_Removal Nitrogen Removal Excretion->Nitrogen_Removal Ammonia Excess Ammonia (Nitrogen Waste)

Metabolic pathway of sodium benzoate for nitrogen excretion.
Benzoate Esters as Prodrugs

In drug development, the concept of a prodrug—an inactive compound that is converted into an active drug in the body—is a valuable strategy to improve drug delivery and bioavailability. Benzoate esters have been explored as prodrugs for various carboxylic acid-containing drugs.[25][26][27] The ester linkage can mask a polar carboxylic acid group, increasing the lipophilicity of the drug and enhancing its ability to cross cell membranes. Once absorbed, endogenous esterases can cleave the ester bond, releasing the active carboxylic acid drug.[26] This approach has been investigated for improving the oral bioavailability of drugs for conditions such as neuropathic pain and tuberculosis.[26][28]

Conclusion

The historical development of benzoate esters, from the pioneering synthetic work of Schotten, Baumann, Fischer, and Speier, has paved the way for a remarkable range of applications. Their continued relevance in the pharmaceutical industry, both as active agents and as components of drug delivery systems, underscores the enduring importance of fundamental organic chemistry. For researchers and scientists in drug development, a thorough understanding of the synthesis, properties, and biological activities of benzoate esters remains a critical asset in the pursuit of new and improved therapeutics.

References

An In-depth Technical Guide to the Safe Handling of Dodecyl Benzoate in the Laboratory

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety and handling information for dodecyl benzoate (B1203000), a chemical compound utilized in various research and development applications. Adherence to these guidelines is crucial for maintaining a safe laboratory environment and ensuring the well-being of all personnel.

Section 1: Chemical and Physical Properties

Dodecyl benzoate is the ester of dodecyl alcohol and benzoic acid. It is important to be aware of its physical and chemical properties to handle it safely.

PropertyValueReference
Molecular Formula C19H30O2[1]
Molecular Weight 290.4 g/mol [1]
Appearance Liquid[2]
Odor Faint, pleasant, aromatic[2]
Flash Point 161.67 °C (323.00 °F) - closed cup[3]
Solubility Insoluble in water[4]
Section 2: Hazard Identification and Classification

According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound is not classified as a hazardous substance.[1][5] However, some suppliers indicate that it may cause skin, eye, and respiratory irritation.[6][7] It is crucial to handle it with care to avoid potential health effects.

Section 3: Personal Protective Equipment (PPE)

To ensure safety when handling this compound, the following personal protective equipment should be worn:

  • Eye Protection: Wear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards.[8]

  • Hand Protection: Handle with gloves. Gloves must be inspected prior to use. The selected protective gloves have to satisfy the specifications of EU Directive 89/686/EEC and the standard EN 374 derived from it. Wash and dry hands after handling.[8]

  • Skin and Body Protection: Wear fire/flame resistant and impervious clothing.[8] A lab coat is generally recommended.[2]

  • Respiratory Protection: Respiratory protection is not typically required under normal use with adequate ventilation. If dusts or aerosols are generated, use a type N95 (US) or type P1 (EN 143) dust mask.

Section 4: Handling and Storage

Proper handling and storage procedures are essential to prevent accidents and maintain the integrity of the chemical.

  • Handling:

    • Handle in a well-ventilated place.[8]

    • Avoid contact with skin and eyes.[8]

    • Avoid formation of dust and aerosols.[8]

    • Use non-sparking tools.[8]

    • Prevent fire caused by electrostatic discharge steam.[8]

  • Storage:

    • Store the container tightly closed in a dry, cool, and well-ventilated place.[8]

    • Store apart from foodstuff containers or incompatible materials.[8] Incompatible materials include strong oxidizing agents.[9]

Section 5: First-Aid Measures

In the event of exposure to this compound, follow these first-aid procedures:

  • If Inhaled: Move the victim into fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and consult a doctor immediately.[8]

  • In Case of Skin Contact: Take off contaminated clothing immediately. Wash off with soap and plenty of water. Consult a doctor.[8]

  • In Case of Eye Contact: Rinse with pure water for at least 15 minutes. Consult a doctor.[8]

  • If Swallowed: Rinse mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately.[8]

Section 6: Fire-Fighting Measures
  • Suitable Extinguishing Media: Use dry chemical, carbon dioxide, or alcohol-resistant foam.[5][8]

  • Specific Hazards Arising from the Chemical: No data available.[8]

  • Advice for Firefighters: Wear a self-contained breathing apparatus for firefighting if necessary.[5][8]

Section 7: Accidental Release Measures

In case of a spill or leak, follow these procedures to contain and clean up the material safely.

  • Personal Precautions, Protective Equipment, and Emergency Procedures:

    • Avoid dust formation.[8]

    • Avoid breathing mist, gas, or vapors.[8]

    • Avoid contacting with skin and eyes.[8]

    • Use personal protective equipment, including chemical impermeable gloves.[8]

    • Ensure adequate ventilation.[8]

    • Remove all sources of ignition.[8]

    • Evacuate personnel to safe areas.[8]

  • Environmental Precautions:

    • Prevent further spillage or leakage if it is safe to do so.[8]

    • Do not let the chemical enter drains. Discharge into the environment must be avoided.[8]

  • Methods and Materials for Containment and Cleaning Up:

    • Collect and arrange disposal.[8]

    • Keep the chemical in suitable, closed containers for disposal.[8]

    • Use spark-proof tools and explosion-proof equipment.[8]

    • Adhered or collected material should be promptly disposed of, in accordance with appropriate laws and regulations.[8]

Section 8: Disposal Considerations

Dispose of this compound and its containers in accordance with local, regional, and national regulations. The material can be disposed of by removal to a licensed chemical destruction plant or by controlled incineration with flue gas scrubbing.[8] Do not contaminate water, foodstuffs, feed, or seed by storage or disposal. Do not discharge to sewer systems.[8] Containers can be triply rinsed (or equivalent) and offered for recycling or reconditioning.[8]

Experimental Protocols

No specific experimental protocols involving this compound were cited in the search results. The information provided is based on general safety data sheets.

Visualizations

This compound Handling Workflow

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Storage Assess Risks Assess Risks (Review SDS) Select PPE Select Appropriate PPE (Goggles, Gloves, Lab Coat) Assess Risks->Select PPE Prepare Work Area Prepare Ventilated Work Area Select PPE->Prepare Work Area Measure and Dispense Measure and Dispense (Use non-sparking tools) Prepare Work Area->Measure and Dispense Perform Experiment Perform Experiment Measure and Dispense->Perform Experiment Clean Equipment Clean Contaminated Equipment Perform Experiment->Clean Equipment Store this compound Store in a Cool, Dry, Well-Ventilated Area Clean Equipment->Store this compound Dispose of Waste Dispose of Waste Properly Store this compound->Dispose of Waste

Caption: Logical workflow for handling this compound in the lab.

Chemical Spill Response Workflow

Spill Occurs Spill Occurs Assess Spill Assess Spill Spill Occurs->Assess Spill Evacuate Area Evacuate Area Assess Spill->Evacuate Area If large or hazardous Don PPE Don PPE Assess Spill->Don PPE If small and manageable Report Incident Report Incident Evacuate Area->Report Incident Contain Spill Contain Spill Don PPE->Contain Spill Clean Up Spill Clean Up Spill Contain Spill->Clean Up Spill Decontaminate Decontaminate Clean Up Spill->Decontaminate Dispose of Waste Dispose of Waste Decontaminate->Dispose of Waste Dispose of Waste->Report Incident

Caption: Logical workflow for responding to a chemical spill.

References

Methodological & Application

Application Notes and Protocols for the Direct Esterification Synthesis of Dodecyl Benzoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the synthesis of dodecyl benzoate (B1203000) via the direct esterification of benzoic acid and dodecanol (B89629). The Fischer esterification method is employed, utilizing an acid catalyst and a Dean-Stark apparatus to drive the reaction to completion by the continuous removal of water. This application note includes a comprehensive experimental procedure, a summary of quantitative data, and a visual representation of the experimental workflow.

Introduction

Dodecyl benzoate is a long-chain ester with applications in various fields, including its use as a plasticizer, a solvent, and an intermediate in the synthesis of more complex molecules. The direct esterification of a carboxylic acid with an alcohol, known as the Fischer esterification, is a common and effective method for preparing such esters.[1] This reaction is an equilibrium process, and to achieve high yields, the equilibrium must be shifted towards the product side.[2] For the synthesis of esters from long-chain alcohols like dodecanol, it is advantageous to use an excess of the carboxylic acid and to remove the water formed during the reaction.[3] This protocol details a robust method for the synthesis of this compound using benzoic acid and dodecanol with p-toluenesulfonic acid as a catalyst and toluene (B28343) as an azeotropic solvent to facilitate water removal with a Dean-Stark trap.

Data Presentation

The following table summarizes the typical quantitative data for the direct esterification synthesis of this compound.

ParameterValueReference
Reactants
Benzoic Acid1.2 equivalentsGeneral practice for long-chain alcohols[3]
Dodecanol1.0 equivalentLimiting Reagent
Catalyst
p-Toluenesulfonic acid monohydrate0.02 - 0.05 equivalents[4]
Solvent
TolueneSufficient to suspend reactants[4]
Reaction Conditions
TemperatureReflux (approx. 110-120 °C)[4]
Reaction Time3 - 5 hours (or until water collection ceases)[5]
Yield
Isolated Yield85 - 95%Estimated based on similar reactions[3]

Experimental Protocol

Materials and Equipment
  • Benzoic acid

  • Dodecanol

  • p-Toluenesulfonic acid monohydrate

  • Toluene

  • Sodium bicarbonate (5% aqueous solution)

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate

  • Round-bottom flask

  • Dean-Stark apparatus

  • Reflux condenser

  • Heating mantle with magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

  • Vacuum distillation apparatus

Procedure

1. Reaction Setup

  • To a 250 mL round-bottom flask, add benzoic acid (e.g., 14.6 g, 0.12 mol, 1.2 eq) and dodecanol (e.g., 18.6 g, 0.10 mol, 1.0 eq).

  • Add p-toluenesulfonic acid monohydrate (e.g., 0.38 g, 0.002 mol, 0.02 eq).

  • Add toluene (approx. 100 mL) to the flask to suspend the reactants.

  • Equip the flask with a Dean-Stark trap, a reflux condenser, and a magnetic stir bar.

2. Esterification Reaction

  • Heat the mixture to reflux using a heating mantle. The toluene will begin to boil and carry water over into the Dean-Stark trap as an azeotrope.

  • Continue refluxing for 3-5 hours, or until the theoretical amount of water (1.8 mL for 0.10 mol of dodecanol) has been collected in the Dean-Stark trap and the water level ceases to rise.[5]

3. Work-up

  • Allow the reaction mixture to cool to room temperature.

  • Transfer the mixture to a separatory funnel.

  • Wash the organic layer sequentially with:

    • 50 mL of 5% aqueous sodium bicarbonate solution to neutralize the p-toluenesulfonic acid and remove excess benzoic acid. (Caution: CO2 evolution may occur).[6]

    • 50 mL of water.

    • 50 mL of brine.

  • Dry the organic layer over anhydrous magnesium sulfate.

  • Filter to remove the drying agent.

4. Purification

  • Remove the toluene using a rotary evaporator.

  • The crude this compound is then purified by vacuum distillation.[7][8]

    • Assemble a vacuum distillation apparatus.

    • Heat the crude product under reduced pressure. Collect the fraction corresponding to this compound. The boiling point of this compound is approximately 184-185 °C at 15 mmHg.[9]

5. Characterization

  • The purified this compound should be a clear, colorless to pale yellow liquid.

  • Characterize the product by appropriate analytical methods (e.g., NMR, IR spectroscopy, and mass spectrometry) to confirm its identity and purity.

Visualization

Experimental Workflow

experimental_workflow cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification reactants 1. Add Reactants: - Benzoic Acid - Dodecanol - p-Toluenesulfonic Acid - Toluene reflux 2. Reflux with Dean-Stark Trap (110-120 °C, 3-5 h) reactants->reflux Heat cool 3. Cool to Room Temperature reflux->cool wash_bicarb 4. Wash with 5% NaHCO3 cool->wash_bicarb wash_water 5. Wash with Water wash_bicarb->wash_water wash_brine 6. Wash with Brine wash_water->wash_brine dry 7. Dry with MgSO4 wash_brine->dry filter 8. Filter dry->filter evaporate 9. Evaporate Toluene filter->evaporate distill 10. Vacuum Distillation evaporate->distill product Purified this compound distill->product

Caption: Experimental workflow for the synthesis of this compound.

References

Application Notes and Protocols: Dodecyl Benzoate as a Solvent for Fats, Oils, and Waxes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dodecyl benzoate (B1203000), a benzoate ester, is a versatile solvent with applications in cosmetics, pharmaceuticals, and research.[1][2] Its properties as a non-polar organic solvent make it an effective medium for dissolving a variety of lipophilic substances, including fats, oils, and waxes.[1] This document provides detailed application notes and experimental protocols for utilizing dodecyl benzoate as a solvent in laboratory and formulation settings.

This compound is a colorless to pale yellow liquid with a mild aromatic odor. It is known for its good solvency for a range of organic materials and its compatibility with many cosmetic and pharmaceutical ingredients.[2]

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is presented in Table 1.

PropertyValueReference
Molecular Formula C₁₉H₃₀O₂[2]
Molecular Weight 290.44 g/mol [3]
Appearance Colorless to pale yellow liquid[2]
Boiling Point 185 °C @ 5 Torr[2]
LogP (Octanol/Water) 5.764[3]
Water Solubility -6.32 (log10 mol/L)[3]

Solubility of Fats, Oils, and Waxes in this compound

This compound's non-polar nature makes it an excellent solvent for a wide range of lipids. The solubility of these substances is significantly dependent on temperature, with elevated temperatures generally leading to increased solubility.[1] While specific quantitative solubility data for this compound is not extensively published, Table 2 provides a qualitative and comparative summary of the solubility of common fats, oils, and waxes based on their behavior in similar organic ester solvents.

SubstanceGeneral Solubility in Organic EstersExpected Solubility in this compoundKey ConsiderationsReferences
Triglycerides (e.g., vegetable oils) HighHighReadily soluble at room temperature.[4]
Beeswax Soluble in hot estersSoluble with heatingRequires heating above its melting point (62-65°C) for complete dissolution.[1][5][1][4][5]
Carnauba Wax Soluble in hot estersSoluble with heatingRequires heating above its melting point (82-86°C) for complete dissolution.[6][7][6][7]
Lanolin Freely soluble in chloroform (B151607) and ether; sparingly in ethanolGoodMay require gentle warming to ensure homogeneity.[3][8][9][3][8][9]
Cholesterol Soluble in non-polar organic solventsGoodShould dissolve readily, potentially with gentle warming.
Fatty Acids Generally solubleHighSolubility will depend on the specific fatty acid chain length and saturation.[10]

Experimental Protocols

Protocol 1: Determination of the Solubility of a Wax in this compound

This protocol outlines a method to quantitatively determine the solubility of a solid wax (e.g., carnauba wax, beeswax) in this compound at a specific temperature. The methodology is adapted from procedures for determining wax solubility in hydrocarbon solvents.[11]

Materials:

  • This compound

  • Wax sample (e.g., carnauba wax, beeswax)

  • Analytical balance

  • Temperature-controlled water bath or heating block

  • Glass vials with screw caps

  • Magnetic stirrer and stir bars

  • Filtration apparatus (e.g., syringe filters, 0.45 µm)

  • Oven

Procedure:

  • Preparation of Supersaturated Solutions:

    • Accurately weigh a known amount of this compound into several glass vials.

    • Add an excess amount of the wax to each vial to create a slurry.

    • Place the vials in a temperature-controlled bath set to the desired temperature (e.g., 25°C, 40°C, 60°C).

    • Stir the mixtures for a sufficient time (e.g., 24 hours) to ensure equilibrium is reached.

  • Equilibration and Sampling:

    • After the equilibration period, stop stirring and allow the excess solid to settle.

    • Carefully draw a known volume of the clear supernatant into a pre-weighed syringe fitted with a filter. This step should be performed while maintaining the temperature to prevent precipitation.

  • Solvent Evaporation and Quantification:

    • Dispense the filtered solution into a pre-weighed vial.

    • Place the vial in an oven at a temperature sufficient to evaporate the this compound without degrading the wax (e.g., 80-100°C) until a constant weight is achieved.

    • The final weight of the vial will contain the dissolved wax.

  • Calculation:

    • Calculate the solubility of the wax in this compound in g/100g of solvent.

Workflow for Solubility Determination:

G A Prepare Supersaturated Mixture B Equilibrate at Constant Temperature A->B C Filter to Remove Undissolved Solids B->C D Evaporate Solvent C->D E Quantify Dissolved Wax D->E

Caption: Workflow for determining wax solubility in this compound.

Protocol 2: Preparation of a Wax-Based Formulation for Topical Delivery

This protocol describes the preparation of a simple wax-based formulation using this compound, which could serve as a basis for a topical drug delivery system for a lipophilic active pharmaceutical ingredient (API).

Materials:

  • This compound

  • Beeswax or Carnauba wax

  • Lipophilic API

  • Glass beaker

  • Hot plate with magnetic stirring

  • Homogenizer (optional)

Procedure:

  • Melt the Wax:

    • In a glass beaker, combine the desired amounts of this compound and wax.

    • Heat the mixture on a hot plate with continuous stirring until the wax is completely melted and a clear, homogenous solution is formed.

  • Incorporate the API:

    • Once the wax solution is homogenous, reduce the temperature slightly (while still keeping the wax molten).

    • Gradually add the pre-weighed lipophilic API to the mixture while stirring continuously until it is fully dissolved.

  • Homogenization (Optional):

    • For a more uniform dispersion, especially if the API is not readily soluble, the mixture can be homogenized while hot.

  • Cooling and Solidification:

    • Remove the beaker from the heat and allow the mixture to cool to room temperature with gentle stirring to ensure a uniform consistency.

    • The final product will be a solid or semi-solid formulation, depending on the wax concentration.

Logical Flow for Formulation Preparation:

G A Melt Wax in This compound B Dissolve Lipophilic API A->B C Homogenize (Optional) B->C D Cool and Solidify C->D G A Lipid Solution in This compound B Transesterification (to FAMEs) A->B C Extraction of FAMEs B->C D GC-MS Analysis C->D G cluster_0 Sample Preparation cluster_1 HPLC System cluster_2 Data Analysis A Dilute Sample in Mobile Phase B Inject Sample A->B C Chromatographic Separation B->C D Detection (CAD/ELSD) C->D E Quantification D->E

References

Application Notes: Dodecyl Benzoate for Cell Membrane Permeabilization

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Dodecyl benzoate (B1203000) is an ester of dodecanol (B89629) and benzoic acid. While traditionally used as an emollient in cosmetic formulations, its chemical structure, featuring a lipophilic dodecyl chain and a benzoate group, suggests potential applications in altering cell membrane properties. This document provides an overview of the theoretical basis for using dodecyl benzoate as a cell membrane permeabilizing agent and offers detailed protocols for its evaluation in research and drug development settings.

The long alkyl chain of this compound facilitates its insertion into the lipid bilayer of the cell membrane, while the benzoate moiety may contribute to disrupting the local membrane environment. This dual characteristic suggests that this compound could induce transient or permanent pores in the cell membrane, thereby allowing the entry of otherwise impermeable molecules. The potential for this compound to act as a permeabilizing agent opens avenues for its use in drug delivery, cellular imaging, and the study of intracellular processes.

Potential Mechanism of Action

The mechanism by which this compound may permeabilize cell membranes is likely multifaceted, involving its amphipathic nature. The dodecyl tail is expected to intercalate into the hydrophobic core of the lipid bilayer, while the more polar benzoate head group resides near the phospholipid head groups. This insertion can disrupt the ordered structure of the membrane, leading to increased fluidity and the formation of transient pores.

Benzoic acid and its salts are known to disrupt microbial cell membranes by altering their permeability, leading to the leakage of essential ions and molecules.[1] While this compound is an ester, its interaction with the lipid bilayer could induce similar destabilizing effects. The extent of permeabilization is expected to be dependent on the concentration of this compound and the specific cell type being studied.

Quantitative Data Summary

As this compound is a novel candidate for cell membrane permeabilization, specific quantitative data from peer-reviewed literature is not yet available. The following tables are provided as templates for researchers to systematically collect and present their data when evaluating the efficacy and cytotoxicity of this compound.

Table 1: Cytotoxicity of this compound on Various Cell Lines

Cell LineCompoundLC50 (mM)Reference
HEK293This compoundData to be determinedInternal Report
HeLaThis compoundData to be determinedInternal Report
A549This compoundData to be determinedInternal Report

LC50 (Lethal Concentration 50) is the concentration of a substance that is fatal to 50% of the cells in a culture.

Table 2: Membrane Permeabilization Efficiency of this compound

Cell LineThis compound Conc. (µM)% Propidium Iodide Positive Cells% LDH Release
HEK29310Data to be determinedData to be determined
HEK29350Data to be determinedData to be determined
HEK293100Data to be determinedData to be determined

Experimental Protocols

The following are detailed methodologies for assessing the cell membrane permeabilization and cytotoxic effects of this compound.

Protocol 1: Lactate Dehydrogenase (LDH) Cytotoxicity Assay

This assay quantifies cell death by measuring the release of the cytosolic enzyme LDH from cells with damaged plasma membranes.[2]

  • Materials:

    • This compound

    • Cell line of interest (e.g., HEK293)

    • Complete cell culture medium

    • 96-well plates

    • LDH cytotoxicity assay kit

    • Triton X-100 (as a positive control for maximum LDH release)

  • Procedure:

    • Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours.

    • Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and then dilute to various concentrations in serum-free culture medium.

    • Cell Treatment: Remove the culture medium and expose the cells to different concentrations of this compound for a predetermined time (e.g., 1, 4, or 24 hours). Include wells with untreated cells (negative control) and cells treated with 1% Triton X-100 (positive control).

    • LDH Measurement: After incubation, transfer the supernatant to a new 96-well plate.

    • Add the LDH reaction mixture from the kit to each well and incubate in the dark for 30 minutes.

    • Measure the absorbance at the recommended wavelength (e.g., 490 nm) using a microplate reader.

    • Calculation: Calculate the percentage of cytotoxicity using the formula:

Protocol 2: Propidium Iodide (PI) Uptake Assay for Membrane Permeability

This flow cytometry-based assay assesses membrane integrity. PI is a fluorescent dye that cannot cross the membrane of live cells but can enter cells with compromised membranes and intercalate with DNA.

  • Materials:

    • This compound

    • Cell line of interest

    • Phosphate-Buffered Saline (PBS)

    • Propidium Iodide (PI) staining solution

    • Flow cytometer

  • Procedure:

    • Cell Culture and Treatment: Culture cells to 70-80% confluency and then treat with various concentrations of this compound for the desired time.

    • Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

    • Staining: Resuspend the cell pellet in 100 µL of PBS and add 5 µL of PI staining solution.

    • Incubation: Incubate the cells for 15 minutes on ice in the dark.

    • Flow Cytometry Analysis: Analyze the cells using a flow cytometer, exciting at 488 nm and measuring emission at ~617 nm.

    • Data Analysis: Quantify the percentage of PI-positive cells, which represents the population of cells with permeabilized membranes.

Visualizations

G cluster_membrane Cell Membrane lipid_head Phospholipid Head lipid_tail Phospholipid Tail db This compound membrane_insertion Membrane Insertion db->membrane_insertion Intercalation of dodecyl chain cargo Cargo Molecule (e.g., Drug, Dye) cargo_influx Cargo Influx disruption Membrane Disruption membrane_insertion->disruption pore Pore Formation disruption->pore pore->cargo_influx Influx

Caption: Hypothetical mechanism of this compound-induced cell membrane permeabilization.

G cluster_assays Parallel Assays start Start: Cell Culture treatment Treat cells with varying concentrations of This compound start->treatment ldh_assay LDH Assay for Cytotoxicity treatment->ldh_assay Assess cell death pi_assay Propidium Iodide Uptake for Permeability treatment->pi_assay Assess membrane integrity data_analysis Data Analysis: - Calculate LC50 - Determine % Permeabilization ldh_assay->data_analysis pi_assay->data_analysis conclusion Conclusion: Evaluate efficacy and safety profile data_analysis->conclusion

Caption: Experimental workflow for evaluating this compound as a cell permeabilizing agent.

References

Dodecyl Benzoate: A Promising Carrier for Advanced Drug Delivery Systems

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes & Protocols

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the potential applications and detailed experimental protocols for utilizing dodecyl benzoate (B1203000) as a carrier in various drug delivery systems. While direct studies on dodecyl benzoate as a primary drug carrier are emerging, its physicochemical properties, structural similarity to compounds like benzyl (B1604629) benzoate, and its role as an emollient suggest significant potential in topical and transdermal drug delivery through formulations such as nanoemulsions and nanostructured lipid carriers (NLCs).

Introduction to this compound in Drug Delivery

This compound is a benzoate ester characterized by a C12 alkyl chain, rendering it a lipophilic compound with a high octanol-water partition coefficient (logP).[1][2] Its properties as an emollient in cosmetic formulations indicate good skin compatibility, a desirable trait for topical drug delivery applications.[1] While its analogue, benzyl benzoate, has been formulated into microemulsions for enhanced topical delivery of therapeutic agents, this compound's potential remains an area of active investigation.[3][4][5]

The long alkyl chain of this compound suggests it may act as a penetration enhancer, facilitating the transport of active pharmaceutical ingredients (APIs) through the stratum corneum, the primary barrier of the skin.[6][7][8] This makes it a strong candidate for use as the oil phase in nanoemulsions or as the liquid lipid component in NLCs, which are known to improve the bioavailability and delivery of poorly water-soluble drugs.[9][10][11][12]

Potential Applications

  • Topical and Transdermal Delivery: this compound's lipophilicity and emollient properties make it suitable for topical formulations aimed at local or systemic effects. It can enhance the skin permeation of both lipophilic and, when formulated appropriately, hydrophilic drugs.[6][8]

  • Nanoemulsions for Poorly Soluble Drugs: As the oil phase in a nanoemulsion, this compound can effectively solubilize hydrophobic APIs, improving their loading and bioavailability.[11][13]

  • Nanostructured Lipid Carriers (NLCs): Incorporating this compound as the liquid lipid in NLCs can create imperfections in the solid lipid matrix, leading to higher drug loading capacity and preventing drug expulsion during storage compared to solid lipid nanoparticles (SLNs).[9][10][12]

Experimental Protocols

The following protocols are detailed methodologies for the formulation and characterization of this compound-based drug delivery systems.

Protocol for Preparation of a this compound-Based Nanoemulsion

This protocol describes the preparation of an oil-in-water (O/W) nanoemulsion using a high-pressure homogenization technique.

Materials:

  • This compound (Oil Phase)

  • Lipophilic Drug (e.g., a poorly water-soluble anti-inflammatory drug)

  • Surfactant (e.g., Polysorbate 80)

  • Co-surfactant (e.g., Propylene Glycol)

  • Purified Water (Aqueous Phase)

Equipment:

  • High-pressure homogenizer

  • Magnetic stirrer

  • Ultrasonic bath

Procedure:

  • Preparation of the Oil Phase:

    • Dissolve the desired amount of the lipophilic drug in this compound.

    • Gently heat the mixture to 50-60°C on a magnetic stirrer to ensure complete dissolution of the drug.

  • Preparation of the Aqueous Phase:

    • Disperse the surfactant and co-surfactant in purified water.

    • Heat the aqueous phase to the same temperature as the oil phase (50-60°C).

  • Formation of the Pre-emulsion:

    • Slowly add the oil phase to the aqueous phase while continuously stirring at high speed (e.g., 1000 rpm) for 15-30 minutes to form a coarse pre-emulsion.

  • High-Pressure Homogenization:

    • Pass the pre-emulsion through a high-pressure homogenizer.

    • Homogenize at a pressure of 500-1500 bar for 3-5 cycles.

    • Cool the resulting nanoemulsion to room temperature.

  • Characterization:

    • Analyze the nanoemulsion for particle size, polydispersity index (PDI), zeta potential, drug content, and encapsulation efficiency.

Protocol for Characterization of Nanocarriers

3.2.1. Particle Size, Polydispersity Index (PDI), and Zeta Potential Analysis:

  • Method: Dynamic Light Scattering (DLS).

  • Procedure:

    • Dilute the nanoemulsion or NLC suspension with purified water to an appropriate concentration.

    • Measure the particle size (z-average), PDI, and zeta potential using a DLS instrument at 25°C.

    • Perform the measurements in triplicate.

3.2.2. Drug Content and Encapsulation Efficiency (EE):

  • Method: High-Performance Liquid Chromatography (HPLC).

  • Procedure for Total Drug Content:

    • Disrupt a known amount of the nanocarrier formulation using a suitable solvent (e.g., methanol) to release the encapsulated drug.

    • Filter the solution to remove any precipitated excipients.

    • Analyze the filtrate using a validated HPLC method to determine the total amount of drug.

  • Procedure for Encapsulation Efficiency:

    • Separate the unencapsulated drug from the nanocarriers by ultracentrifugation.

    • Quantify the amount of free drug in the supernatant using HPLC.

    • Calculate the Encapsulation Efficiency (%) using the following formula: EE (%) = [(Total Drug - Free Drug) / Total Drug] x 100

3.2.3. In Vitro Drug Release Study:

  • Method: Dialysis Bag Method.

  • Procedure:

    • Place a known amount of the drug-loaded nanocarrier formulation into a dialysis bag with a suitable molecular weight cut-off.

    • Immerse the dialysis bag in a release medium (e.g., phosphate-buffered saline, pH 7.4) maintained at 37°C with constant stirring.

    • At predetermined time intervals, withdraw aliquots of the release medium and replace with an equal volume of fresh medium to maintain sink conditions.

    • Analyze the drug concentration in the withdrawn samples using HPLC.

    • Plot the cumulative percentage of drug released against time.

Quantitative Data Summary

The following tables present expected ranges for key quantitative parameters based on similar lipid-based nanocarrier systems. These values should be used as a reference for formulation development.

Table 1: Physicochemical Characterization of this compound-Based Nanocarriers

ParameterNanoemulsionNanostructured Lipid Carrier (NLC)
Particle Size (nm) 50 - 200100 - 300
Polydispersity Index (PDI) < 0.3< 0.3
Zeta Potential (mV) -15 to -30-10 to -25
Drug Loading (%) 1 - 55 - 15
Encapsulation Efficiency (%) > 90> 85

Table 2: In Vitro Drug Release Profile

Time (hours)Cumulative Release (%) - NanoemulsionCumulative Release (%) - NLC
1 15 - 255 - 15
4 40 - 6020 - 40
8 70 - 9040 - 60
12 > 9050 - 75
24 -70 - 95

Visualizations

Experimental Workflow and Logical Relationships

Experimental_Workflow cluster_formulation Formulation cluster_characterization Characterization cluster_evaluation Performance Evaluation Drug_Solubilization Drug Solubilization in this compound Phase_Preparation Oil & Aqueous Phase Preparation Drug_Solubilization->Phase_Preparation Pre_Emulsification Pre-emulsification (High-Speed Stirring) Phase_Preparation->Pre_Emulsification Homogenization High-Pressure Homogenization Pre_Emulsification->Homogenization Nanocarrier_Formation Nanocarrier Formation (Nanoemulsion/NLC) Homogenization->Nanocarrier_Formation Particle_Size Particle Size & PDI (DLS) Nanocarrier_Formation->Particle_Size Zeta_Potential Zeta Potential (DLS) Nanocarrier_Formation->Zeta_Potential Drug_Content Drug Content & EE (HPLC) Nanocarrier_Formation->Drug_Content In_Vitro_Release In Vitro Drug Release (Dialysis Method) Nanocarrier_Formation->In_Vitro_Release Stability_Studies Stability Assessment Nanocarrier_Formation->Stability_Studies

Caption: Workflow for formulation and evaluation of this compound carriers.

Signaling Pathway for Transdermal Delivery

Transdermal_Delivery Formulation Topical Formulation (this compound Carrier) Stratum_Corneum Stratum Corneum Formulation->Stratum_Corneum Lipid_Disruption Lipid Bilayer Disruption Stratum_Corneum->Lipid_Disruption This compound Interaction Penetration_Enhancement Penetration Enhancement Lipid_Disruption->Penetration_Enhancement Viable_Epidermis Viable Epidermis Penetration_Enhancement->Viable_Epidermis Drug Diffusion Systemic_Circulation Systemic Circulation Viable_Epidermis->Systemic_Circulation

References

Application Notes and Protocols for the Synthesis of Dodecyl Benzoate via Transesterification

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dodecyl benzoate (B1203000) is a long-chain alkyl ester with applications in various fields, including its use as an emollient in cosmetics and personal care products, a plasticizer, and a solvent. In the pharmaceutical industry, such esters can be utilized as excipients in topical formulations to enhance drug delivery and solubility. This document provides a detailed protocol for the synthesis of dodecyl benzoate through the acid-catalyzed transesterification of methyl benzoate with 1-dodecanol (B7769020). The procedure is designed to be a reliable method for producing high-purity this compound for research and development purposes.

Reaction Principle

The synthesis of this compound is achieved via a transesterification reaction, where the methyl group of methyl benzoate is exchanged with a dodecyl group from 1-dodecanol. This equilibrium reaction is typically catalyzed by an acid, such as p-toluenesulfonic acid (PTSA), and is driven to completion by removing the methanol (B129727) byproduct through distillation.

Chemical Equation:

Experimental Data

The following table summarizes the typical quantitative data associated with the synthesis of this compound via transesterification. The values are based on optimized laboratory-scale procedures for similar long-chain alkyl benzoate syntheses, which have reported high yields.[1]

ParameterValueNotes
Reactants
Methyl Benzoate1.0 equivalentLimiting Reagent
1-Dodecanol1.5 equivalentsExcess to drive equilibrium
Catalyst
p-Toluenesulfonic acid (PTSA)1-5 mol%Relative to the limiting reagent
Reaction Conditions
Temperature120-140 °CTo facilitate reaction and removal of methanol
Reaction Time4-6 hoursMonitored by TLC or GC
AtmosphereInert (e.g., Nitrogen)To prevent side reactions
Product Yield and Purity
Isolated Yield>85%Based on purified product
Purity (by GC)>98%After purification

Detailed Experimental Protocol

Materials and Equipment
  • Chemicals:

    • Methyl benzoate (≥99%)

    • 1-Dodecanol (≥98%)

    • p-Toluenesulfonic acid monohydrate (PTSA) (≥98%)

    • Toluene (B28343) (anhydrous)

    • Saturated sodium bicarbonate solution (NaHCO₃)

    • Brine (saturated NaCl solution)

    • Anhydrous magnesium sulfate (B86663) (MgSO₄)

    • Deionized water

  • Equipment:

    • Three-neck round-bottom flask (250 mL)

    • Reflux condenser

    • Dean-Stark trap

    • Heating mantle with a magnetic stirrer

    • Magnetic stir bar

    • Thermometer or temperature probe

    • Separatory funnel (500 mL)

    • Rotary evaporator

    • Vacuum distillation apparatus

    • Standard laboratory glassware (beakers, graduated cylinders, Erlenmeyer flasks)

    • Analytical balance

    • TLC plates (silica gel 60 F₂₅₄) and developing chamber

    • Gas chromatograph (GC) for purity analysis

Experimental Procedure

1. Reaction Setup:

  • To a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, add methyl benzoate (e.g., 0.1 mol, 13.6 g) and 1-dodecanol (e.g., 0.15 mol, 27.9 g).

  • Add p-toluenesulfonic acid monohydrate (e.g., 2 mol%, 0.38 g) to the flask.

  • Add anhydrous toluene (approximately 50 mL) to the flask to facilitate azeotropic removal of methanol.

  • Assemble the flask with a Dean-Stark trap and a reflux condenser. The central neck should be fitted with a thermometer or temperature probe to monitor the reaction temperature.

  • Flush the apparatus with an inert gas, such as nitrogen, and maintain a gentle positive pressure throughout the reaction.

2. Transesterification Reaction:

  • Begin stirring the reaction mixture and heat it to reflux (approximately 120-140 °C) using a heating mantle.

  • Methanol, the byproduct of the reaction, will be removed as an azeotrope with toluene and collected in the Dean-Stark trap.

  • Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC). For TLC, use a suitable eluent system (e.g., hexane:ethyl acetate (B1210297) 9:1) and visualize the spots under UV light. The reaction is complete when the starting methyl benzoate is consumed. This typically takes 4-6 hours.

3. Work-up and Purification:

  • Once the reaction is complete, allow the mixture to cool to room temperature.

  • Transfer the reaction mixture to a 500 mL separatory funnel.

  • Wash the organic layer sequentially with:

    • 50 mL of deionized water.

    • 50 mL of saturated sodium bicarbonate solution to neutralize the acid catalyst. (Caution: CO₂ evolution may occur).

    • 50 mL of brine to remove residual water and salts.

  • Separate the organic layer and dry it over anhydrous magnesium sulfate.

  • Filter the drying agent and concentrate the organic solution using a rotary evaporator to remove the toluene.

4. Product Isolation and Characterization:

  • The crude product is a viscous oil. Purify the crude this compound by vacuum distillation to remove any unreacted 1-dodecanol and other impurities.

  • Collect the fraction corresponding to this compound (boiling point will be significantly higher than the starting materials).

  • Characterize the purified product by spectroscopic methods (e.g., ¹H NMR, ¹³C NMR, IR) to confirm its identity and assess its purity using GC.

Visualizations

Experimental Workflow

The following diagram illustrates the key steps in the synthesis and purification of this compound.

Transesterification_Workflow Workflow for this compound Synthesis A Reactant Mixing (Methyl Benzoate, 1-Dodecanol, PTSA, Toluene) B Transesterification Reaction (Reflux with Dean-Stark Trap) A->B Heat to Reflux C Reaction Monitoring (TLC / GC) B->C Periodic Sampling C->B Continue Reaction D Cooling to Room Temperature C->D Reaction Complete E Aqueous Work-up (Water, NaHCO3, Brine Washes) D->E F Drying and Solvent Removal (MgSO4, Rotary Evaporation) E->F G Vacuum Distillation F->G Crude Product H Product Characterization (NMR, IR, GC) G->H Purified Product I Pure this compound H->I

Caption: A flowchart of the transesterification process for this compound production.

Logical Relationship of Reaction Components

This diagram shows the relationship between the reactants, catalyst, and products in the transesterification process.

Reaction_Components Components of this compound Synthesis cluster_reactants Reactants cluster_products Products MethylBenzoate Methyl Benzoate Catalyst p-Toluenesulfonic Acid (H+) DodecylBenzoate This compound Dodecanol 1-Dodecanol Catalyst->DodecylBenzoate Forms Methanol Methanol (Byproduct) Catalyst->Methanol Forms

References

Application Notes and Protocols for Dodecyl Benzoate as a Plasticizer in Flexible Polymers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dodecyl benzoate (B1203000), also known as lauryl benzoate, is a high-molecular-weight, non-phthalate plasticizer that offers a favorable safety profile and performance characteristics for flexible polymer formulations.[1][2] As an alternative to traditional phthalate (B1215562) plasticizers, which have come under scrutiny due to health and environmental concerns, dodecyl benzoate is gaining attention for its utility in a variety of polymer systems, most notably in polyvinyl chloride (PVC).[1][3] Its chemical structure, an ester of dodecanol (B89629) and benzoic acid, imparts good compatibility with a range of polymers, enhancing their flexibility, durability, and processability.[4]

These application notes provide a comprehensive overview of the use of this compound as a primary plasticizer. Detailed experimental protocols are furnished to enable researchers to effectively evaluate its performance in their specific polymer formulations.

Key Applications and Performance Characteristics

This compound is primarily utilized to increase the flexibility and workability of rigid polymers. Its performance is comparable to, and in some aspects, can exceed that of traditional plasticizers.

Primary Applications Include:

  • Polyvinyl Chloride (PVC): this compound is an effective plasticizer for PVC, rendering it suitable for applications such as wire and cable insulation, flexible films, flooring, and medical devices. Benzoate plasticizers, in general, are known for their rapid fusing characteristics, which can lead to faster processing times.[1]

  • Adhesives and Sealants: Incorporation of this compound can improve the flexibility and adhesion of water-borne and other adhesive systems, particularly at low temperatures.

  • Coatings: It can be used in coating formulations to enhance elasticity and durability.

Performance Advantages:

  • Good Compatibility: Exhibits good miscibility with a variety of polymers.[4]

  • High Solvating: Benzoate plasticizers are known to be high-solvating, which can lead to lower plastisol viscosities and reduced fusion temperatures.[5][6][7]

  • Low Volatility: Its higher molecular weight contributes to lower volatility compared to some smaller plasticizer molecules, leading to better permanence in the final product.

  • Favorable Safety Profile: As a non-phthalate plasticizer, it is a viable alternative in applications where toxicological concerns are paramount, such as in toys, medical devices, and food contact materials.[1]

Data Presentation: Performance in Flexible PVC

While extensive public data specifically for this compound is limited, the following tables present representative data for a generic benzoate plasticizer in a standard flexible PVC formulation. Researchers should use the provided protocols to generate specific data for this compound in their polymer system.

Table 1: Thermal Properties of Plasticized PVC (50 phr Plasticizer)

PropertyUnplasticized PVCPVC with this compound (Representative)
Glass Transition Temperature (Tg), °C 85 - 9025 - 35

Note: The addition of a plasticizer significantly lowers the glass transition temperature, transitioning the polymer from a rigid to a flexible state.

Table 2: Mechanical Properties of Plasticized PVC (50 phr Plasticizer)

PropertyUnplasticized PVCPVC with this compound (Representative)
Tensile Strength (MPa) 40 - 5015 - 25
Elongation at Break (%) < 10250 - 350
Shore A Hardness > 10070 - 85

Note: Plasticizers decrease tensile strength and hardness while significantly increasing the elongation at break, which is indicative of enhanced flexibility.[8][9][10]

Table 3: Migration Resistance of Plasticizers in PVC (50 phr)

Test MediumWeight Loss (%) - this compound (Representative)
Hexane (24h, 25°C) < 2.0
Deionized Water (24h, 25°C) < 0.5
Activated Carbon (24h, 70°C) < 1.5

Note: Lower weight loss indicates better permanence of the plasticizer within the polymer matrix.

Experimental Protocols

The following protocols provide detailed methodologies for the preparation and evaluation of polymer formulations incorporating this compound.

Protocol 1: Preparation of Plasticized PVC Sheets

This protocol outlines the preparation of flexible PVC sheets using a two-roll mill, a common laboratory method for compounding thermoplastics.

Materials and Equipment:

  • Polyvinyl Chloride (PVC) resin

  • This compound

  • Thermal stabilizer (e.g., a mixed metal stabilizer)

  • Two-roll mill with heating capabilities

  • Hydraulic press with heating and cooling platens

  • Molding plates and shims (e.g., 1 mm thickness)

  • Analytical balance

Procedure:

  • Formulation Calculation: Determine the required mass of each component based on parts per hundred of resin (phr). For example, for a 100g PVC batch with 50 phr plasticizer and 2 phr stabilizer:

    • PVC: 100 g

    • This compound: 50 g

    • Stabilizer: 2 g

  • Dry Blending: In a high-speed mixer or a suitable container, thoroughly mix the PVC resin and stabilizer until a homogenous powder is obtained.

  • Milling:

    • Preheat the two-roll mill to the appropriate temperature for PVC compounding (typically 160-170°C).

    • Create a rolling bank of the dry-blended PVC on the mill.

    • Slowly and carefully add the pre-weighed this compound to the molten PVC on the mill.

    • Continuously cut and fold the polymer sheet on the mill for 10-15 minutes to ensure uniform distribution of the plasticizer.

  • Sheeting: Once the blend appears homogenous, sheet off the compounded PVC from the mill.

  • Compression Molding:

    • Preheat the hydraulic press to 170-180°C.

    • Cut the PVC sheet into appropriate sizes to fit the mold.

    • Place the PVC pieces between two molding plates with a shim of the desired thickness.

    • Place the assembly in the press and apply low pressure for 2-3 minutes to allow the PVC to melt and flow.

    • Increase the pressure to approximately 10 MPa and maintain for 5 minutes.

    • Cool the mold under pressure using the press's cooling system to below 50°C.

    • Release the pressure and remove the molded PVC sheet.

  • Conditioning: Condition the prepared sheets at a standard temperature and humidity (e.g., 23°C and 50% RH) for at least 24 hours before testing.

Experimental Workflow for PVC Sheet Preparation

G cluster_prep Formulation and Blending cluster_compounding Compounding cluster_molding Molding and Conditioning formulation 1. Formulation Calculation (phr) dry_blend 2. Dry Blend PVC and Stabilizer formulation->dry_blend preheat_mill 3. Preheat Two-Roll Mill add_pvc 4. Add PVC to Mill dry_blend->add_pvc preheat_mill->add_pvc add_plasticizer 5. Add this compound add_pvc->add_plasticizer mix 6. Mix for 10-15 min add_plasticizer->mix sheet_off 7. Sheet Off Compound mix->sheet_off preheat_press 8. Preheat Hydraulic Press mold 9. Compression Mold sheet_off->mold preheat_press->mold cool 10. Cool Under Pressure mold->cool condition 11. Condition Sheet (24h) cool->condition

Caption: Workflow for preparing plasticized PVC sheets.

Protocol 2: Evaluation of Thermal Properties - Differential Scanning Calorimetry (DSC)

This protocol determines the glass transition temperature (Tg) of the plasticized polymer, a key indicator of plasticizer efficiency.

Apparatus:

  • Differential Scanning Calorimeter (DSC)

  • Aluminum DSC pans and lids

  • Crimper for sealing pans

Procedure:

  • Sample Preparation: Cut a small sample (5-10 mg) from the conditioned PVC sheet.

  • Encapsulation: Place the sample into an aluminum DSC pan and seal it with a lid using a crimper.

  • DSC Analysis:

    • Place the sample pan and an empty reference pan in the DSC cell.

    • Equilibrate the cell at a low temperature (e.g., -50°C).

    • Heat the sample to a temperature above the expected Tg (e.g., 120°C) at a heating rate of 10°C/min under a nitrogen atmosphere. This first heating scan is to erase the thermal history of the sample.

    • Cool the sample back down to the starting temperature at a controlled rate (e.g., 10°C/min).

    • Perform a second heating scan at the same rate (10°C/min) up to the same maximum temperature.

  • Data Analysis: Determine the glass transition temperature (Tg) from the midpoint of the step transition in the heat flow curve of the second heating scan.

Protocol 3: Evaluation of Mechanical Properties - Tensile Testing

This protocol measures the tensile strength, elongation at break, and modulus of elasticity of the plasticized polymer, which are crucial for understanding its flexibility and durability. This protocol is based on ASTM D638.

Apparatus:

  • Universal Testing Machine (UTM) with a suitable load cell

  • Dumbbell-shaped die for cutting test specimens (e.g., ASTM D638 Type IV)

  • Micrometer or thickness gauge

Procedure:

  • Specimen Preparation: Use the die to cut at least five dumbbell-shaped specimens from the conditioned PVC sheet.

  • Measurement: Measure the thickness and width of the narrow section of each specimen at several points and calculate the average cross-sectional area.

  • Testing:

    • Set the grip separation and crosshead speed on the UTM (e.g., 50 mm/min for flexible PVC).

    • Mount a specimen in the grips of the UTM, ensuring it is aligned and not under tension.

    • Start the test and record the force and elongation until the specimen breaks.

  • Data Analysis: From the resulting stress-strain curve, calculate:

    • Tensile Strength: The maximum stress the material can withstand before breaking.

    • Elongation at Break: The percentage increase in length at the point of fracture.

    • Modulus of Elasticity: The slope of the initial linear portion of the stress-strain curve, indicating the material's stiffness.

Logical Flow for Plasticizer Evaluation

G cluster_start Start cluster_process Processing cluster_testing Characterization cluster_analysis Analysis and Conclusion start Define Polymer and Plasticizer Concentration prepare Prepare Plasticized Polymer Sheet (Protocol 1) start->prepare thermal Thermal Analysis (DSC - Protocol 2) prepare->thermal mechanical Mechanical Testing (UTM - Protocol 3) prepare->mechanical migration Migration Testing (ASTM D1239) prepare->migration data Analyze Data (Tg, Tensile Strength, etc.) thermal->data mechanical->data migration->data compare Compare with Control/Standard data->compare conclusion Draw Conclusions on Performance compare->conclusion

Caption: Logical workflow for evaluating a new plasticizer.

Conclusion

This compound presents a compelling option as a non-phthalate plasticizer for flexible polymer applications. Its favorable compatibility, processing characteristics, and safety profile make it a suitable candidate for further investigation by researchers and formulators. The protocols provided herein offer a standardized framework for the systematic evaluation of this compound's performance, enabling the generation of robust and comparable data to guide material selection and formulation development.

References

Application Notes and Protocols: Dodecyl Benzoate in Personal Care Formulations

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dodecyl benzoate (B1203000), the ester of dodecyl alcohol and benzoic acid, is a versatile emollient and solvent utilized in a wide array of personal care products. Its properties, including its light, non-greasy feel, and excellent solvency, make it a valuable ingredient in skincare, sun care, and color cosmetics.[1][2] These application notes provide detailed protocols and data for formulators looking to incorporate dodecyl benzoate into their product development, focusing on its sensory characteristics, ability to solubilize common sunscreen agents, and potential to enhance skin penetration.

Chemical Structure of this compound

Caption: Chemical structure of this compound.

Physicochemical Properties

This compound is a clear, oil-soluble liquid with low viscosity. Its primary functions in cosmetic formulations include acting as a skin-conditioning agent (emollient), a solvent for other ingredients, and a plasticizer.[3]

PropertyValueReference
INCI Name This compound[3]
CAS Number 2915-72-2[3]
Molecular Formula C₁₉H₃₀O₂[3]
Molecular Weight 290.45 g/mol [3]
Appearance Clear, colorless to pale yellow liquid[3]
Solubility Oil Soluble[1]

Key Applications and Performance Data

Emolliency and Sensory Profile
Sensory AttributeExpected Performance of this compound (based on C12-15 Alkyl Benzoate)
Spreadability High
Absorbency Fast
Greasiness Low
Tackiness Low
After-feel Powdery, Silky
Sunscreen Solvent and Potential SPF Booster

This compound is an effective solvent for many organic sunscreen filters, which is crucial for achieving high SPF values and ensuring formulation stability.[4][5] The oil phase of a sunscreen has a significant impact on its final SPF, and proper solubilization of UV filters is a key factor.[6][7]

Solubility of Common UV Filters

While specific solubility data for this compound is limited, the values for the closely related C12-15 alkyl benzoate can be used as a guideline.

UV FilterSolubility in C12-15 Alkyl Benzoate (% w/w)
Avobenzone (B1665848)~16%
OxybenzoneData not available, but expected to be a good solvent

Note: The solubility of UV filters should be experimentally verified in this compound for each specific formulation.

Skin Penetration Enhancement

Alkyl benzoates can enhance the skin penetration of active ingredients by acting as a vehicle that improves the partitioning of the active into the stratum corneum. The specific enhancement effect is dependent on the active ingredient and the overall formulation.

Experimental Protocols

Protocol for Sensory Evaluation of Emollients

This protocol outlines a method for the quantitative descriptive analysis of this compound's sensory properties in a simple oil-in-water emulsion.

Experimental Workflow for Sensory Evaluation

G cluster_prep Preparation Phase cluster_eval Evaluation Phase cluster_analysis Analysis Phase Formulation Formulate O/W Emulsions (Control & with this compound) Blinding Sample Blinding & Randomization Formulation->Blinding Panelist_Selection Panelist Selection & Training Blinding->Panelist_Selection Application Standardized Product Application Panelist_Selection->Application Initial_Eval Initial Sensory Evaluation (t=0 min) Application->Initial_Eval Afterfeel_Eval After-feel Evaluation (t=2 min) Initial_Eval->Afterfeel_Eval Data_Collection Data Collection (Scorecards) Afterfeel_Eval->Data_Collection Stats Statistical Analysis (e.g., ANOVA) Data_Collection->Stats Profile Generate Sensory Profile Stats->Profile

Caption: Workflow for sensory evaluation of cosmetic emollients.

Methodology:

  • Panelist Selection and Training:

    • Recruit a panel of 10-15 individuals trained in sensory analysis of cosmetic products.

    • Familiarize panelists with the defined sensory attributes and scoring scale using reference standards.

  • Sample Preparation:

    • Prepare a base oil-in-water emulsion (control).

    • Prepare an identical emulsion containing a specified concentration of this compound (e.g., 5% w/w).

    • Code samples with random three-digit numbers to blind the panelists.

  • Evaluation Procedure:

    • Panelists cleanse their forearms and allow them to equilibrate to room temperature.

    • A standardized amount of each sample (e.g., 0.1 mL) is applied to a designated area on the forearm.

    • Panelists evaluate and score the following attributes on a 10-point scale immediately upon application (Initial Feel) and after 2 minutes (After-feel):

      • Spreadability: Ease of application and spreading.

      • Absorbency: Rate of disappearance from the skin surface.

      • Greasiness: Degree of oily residue.

      • Tackiness: Stickiness of the skin.

      • Smoothness: Perceived smoothness of the skin.

  • Data Analysis:

    • Collect the scores from all panelists.

    • Perform statistical analysis (e.g., ANOVA) to identify significant differences between the control and the this compound formulation for each attribute.

    • Visualize the data using a spider plot to compare the sensory profiles.

Protocol for In-Vitro SPF Determination

This protocol describes a method to evaluate the potential SPF boosting effect of this compound in a sunscreen formulation.

Experimental Workflow for In-Vitro SPF Testing

G cluster_prep Preparation cluster_application Application cluster_measurement Measurement & Calculation Formulate Prepare Sunscreen Formulations (with and without this compound) Substrate Prepare PMMA Plates Formulate->Substrate Apply Apply Formulation to PMMA Plate (e.g., 1.3 mg/cm²) Substrate->Apply Dry Drying Period Apply->Dry Initial_UV Initial UV Transmittance Measurement Dry->Initial_UV Irradiate Controlled UV Irradiation Initial_UV->Irradiate Final_UV Final UV Transmittance Measurement Irradiate->Final_UV Calculate Calculate SPF Final_UV->Calculate

Caption: Workflow for in-vitro SPF determination.

Methodology:

  • Materials:

    • UV Spectrophotometer with an integrating sphere.

    • Polymethyl methacrylate (B99206) (PMMA) plates.

    • Solar simulator.

  • Sample Preparation:

    • Prepare a sunscreen formulation containing a known concentration of UV filters.

    • Prepare an identical formulation where a portion of the oil phase is replaced with this compound.

  • Procedure:

    • Apply a uniform film of the sunscreen formulation onto the PMMA plate at a concentration of 1.3 mg/cm².

    • Allow the film to dry for a specified period (e.g., 15 minutes).

    • Measure the initial UV transmittance of the sample at multiple points on the plate.

    • Expose the plate to a controlled dose of UV radiation from a solar simulator.

    • Measure the final UV transmittance after irradiation.

  • Calculation:

    • The SPF is calculated from the transmittance data using a standardized equation that takes into account the erythemal action spectrum and the solar spectrum.

    • Compare the SPF values of the formulations with and without this compound to determine its effect.

Protocol for Determining the Solubility of Crystalline UV Filters

This protocol provides a method to determine the solubility of crystalline UV filters, such as avobenzone and oxybenzone, in this compound.[4]

Methodology:

  • Preparation of Saturated Solutions:

    • Add an excess amount of the crystalline UV filter to a known volume of this compound in a sealed container.

    • Agitate the mixture at a constant temperature (e.g., 25°C) for an extended period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Sample Analysis:

    • Centrifuge the saturated solution to separate the undissolved solids.

    • Carefully extract a known volume of the supernatant.

    • Dilute the supernatant with a suitable solvent (e.g., ethanol) to a concentration within the linear range of the analytical method.

    • Analyze the concentration of the dissolved UV filter using High-Performance Liquid Chromatography (HPLC) with a UV detector.

  • Quantification:

    • Prepare a calibration curve using standard solutions of the UV filter of known concentrations.

    • Determine the concentration of the UV filter in the diluted sample by comparing its peak area to the calibration curve.

    • Calculate the original concentration in the saturated this compound solution, which represents its solubility.

Formulation Guidelines

This compound is a versatile emollient that can be incorporated into a variety of personal care formulations.

Typical Use Levels:

Product TypeTypical Use Level (% w/w)
Leave-on Products
Lotions & Creams2 - 15%
Sunscreens2 - 20%
Color Cosmetics1 - 10%
Rinse-off Products
Cleansers1 - 5%

Note: These are general guidelines. The optimal use level will depend on the specific formulation and desired sensory attributes.

Example Formulation: Light Daily Moisturizer

PhaseIngredient% w/wFunction
A Deionized Waterq.s. to 100Vehicle
Glycerin3.00Humectant
Xanthan Gum0.20Thickener
B This compound 8.00 Emollient
Cetearyl Alcohol2.50Emulsifier, Thickener
Glyceryl Stearate2.00Emulsifier
Stearic Acid1.50Emulsifier, Thickener
C Phenoxyethanol (and) Ethylhexylglycerin1.00Preservative
Fragrance0.10Fragrance

Procedure:

  • Combine Phase A ingredients and heat to 75°C.

  • Combine Phase B ingredients and heat to 75°C.

  • Add Phase B to Phase A with homogenization.

  • Cool to 40°C and add Phase C ingredients.

  • Mix until uniform.

Safety and Regulatory Information

The Cosmetic Ingredient Review (CIR) Expert Panel has assessed the safety of alkyl benzoates, including this compound, and concluded that they are safe for use in cosmetic products in the present practices of use and concentration.[3] At concentrations used in cosmetics, these ingredients are not considered to be skin irritants or sensitizers.[1] However, as with any raw material, it is recommended to review the manufacturer's safety data sheet (SDS) and conduct appropriate safety testing for the final formulation.

Conclusion

This compound is a highly functional and versatile ingredient for personal care formulations. Its favorable sensory profile, excellent solvency for UV filters, and good safety profile make it a valuable tool for cosmetic scientists and formulators. The protocols and data provided in these application notes offer a framework for effectively utilizing this compound to create high-performing and aesthetically pleasing personal care products.

References

Dodecyl Benzoate as a Potential Marker Compound in Environmental Studies: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The increasing discharge of personal care products (PCPs) into the environment necessitates the development of reliable chemical markers to trace and quantify anthropogenic contamination, particularly from wastewater and greywater. This document proposes the use of dodecyl benzoate (B1203000), a common ingredient in cosmetics and other personal care products, as a potential molecular marker for this purpose. Due to its specific origin in consumer products, its physicochemical properties, and the availability of sensitive analytical techniques, dodecyl benzoate presents a promising candidate for environmental monitoring. These application notes provide a comprehensive overview of the rationale for its use, detailed protocols for its detection and quantification in environmental matrices, and a framework for data interpretation. As there is currently limited research on this compound as an environmental marker, this document serves as a foundational guide to stimulate further investigation and validation.

Introduction: The Potential of this compound as an Environmental Marker

This compound (lauryl benzoate) is an ester of benzoic acid and dodecanol, frequently used as an emollient, skin-conditioning agent, and solvent in a variety of personal care products, including lotions, sunscreens, and hair care products.[1][2][3] Its primary source in the environment is expected to be through domestic and industrial wastewater discharge, as these products are washed off during daily human activities.[4][5][6]

The ideal environmental marker is a substance that is uniquely associated with a specific source, is persistent enough to be detected, and can be accurately and sensitively quantified. While compounds like linear alkylbenzene sulfonates (LAS) and fecal sterols are well-established markers for wastewater, this compound offers the potential for more specific source tracking related to PCPs. Its hydrophobic nature suggests it will likely associate with particulate matter and accumulate in sediments and sludge, making it a potential indicator of long-term contamination.

This document outlines the theoretical framework and proposed methodologies for utilizing this compound as a marker for PCP contamination in environmental studies.

Proposed Experimental Protocols

The following protocols are adapted from established methods for the analysis of similar compounds, such as long-chain alkyl esters and other benzoate esters, in environmental matrices.[7][8][9] Validation of these methods for this compound is a critical first step for any research in this area.

Sample Collection and Preservation
  • Water Samples (Wastewater, River Water, Seawater):

    • Collect 1-liter grab samples in pre-cleaned amber glass bottles with Teflon-lined caps (B75204) to prevent photodegradation and analyte sorption.

    • Immediately after collection, acidify the samples to a pH < 2 with sulfuric acid to inhibit microbial degradation.[10]

    • Store the samples at 4°C and extract within 48 hours.

  • Solid Samples (Sediment, Soil, Sewage Sludge):

    • Collect samples using a stainless-steel grab or corer and store them in wide-mouthed amber glass jars with Teflon-lined lids.

    • Freeze the samples at -20°C as soon as possible to minimize biological activity.

    • Prior to extraction, lyophilize (freeze-dry) the samples to remove water, and homogenize by grinding and sieving.

Sample Extraction
  • Water Samples (Liquid-Liquid Extraction - LLE):

    • Spike the 1-liter water sample with an appropriate internal standard (e.g., a deuterated analog of this compound, if available, or another long-chain ester not expected in the samples).

    • Transfer the sample to a 2-liter separatory funnel.

    • Add 60 mL of dichloromethane (B109758) (DCM) and shake vigorously for 2 minutes, periodically venting the funnel.

    • Allow the layers to separate and collect the organic (bottom) layer.

    • Repeat the extraction two more times with fresh 60 mL portions of DCM.

    • Combine the three DCM extracts and pass them through a column of anhydrous sodium sulfate (B86663) to remove residual water.

    • Concentrate the extract to approximately 1 mL using a rotary evaporator or a gentle stream of nitrogen.

  • Solid Samples (Ultrasonic or Microwave-Assisted Extraction):

    • Weigh 10-20 g of the dried, homogenized sample into a beaker.

    • Spike with an internal standard.

    • Add an equal amount of anhydrous sodium sulfate to create a free-flowing powder.

    • Transfer the mixture to an extraction vessel.

    • Add 30 mL of a 1:1 mixture of acetone (B3395972) and hexane (B92381).

    • For ultrasonic extraction, place the vessel in an ultrasonic bath for 30 minutes.

    • For microwave-assisted extraction, follow the instrument's operational parameters, gradually increasing temperature and pressure.[8]

    • After extraction, centrifuge the sample and collect the supernatant.

    • Repeat the extraction twice more with fresh solvent.

    • Combine the extracts and concentrate to 1 mL.

Extract Clean-up (Solid Phase Extraction - SPE)
  • Condition a solid-phase extraction cartridge (e.g., silica (B1680970) gel or Florisil) with non-polar solvents like hexane.

  • Load the concentrated extract onto the cartridge.

  • Elute interfering compounds with a non-polar solvent (e.g., hexane).

  • Elute the target analyte, this compound, with a solvent of moderate polarity (e.g., a mixture of hexane and dichloromethane or hexane and ethyl acetate).

  • Collect the fraction containing this compound and concentrate it to a final volume of 1 mL for analysis.

Instrumental Analysis
  • Gas Chromatography-Mass Spectrometry (GC-MS):

    • Rationale: GC-MS is a highly sensitive and specific technique suitable for the analysis of semi-volatile organic compounds like this compound.

    • Instrumentation: A gas chromatograph coupled to a mass spectrometer (single quadrupole or tandem MS for higher sensitivity).

    • Column: A non-polar or mid-polar capillary column (e.g., DB-5ms, HP-5ms), 30 m x 0.25 mm ID, 0.25 µm film thickness.

    • Injection: 1 µL splitless injection at 280°C.

    • Oven Program: Initial temperature of 60°C, hold for 2 minutes, ramp at 10°C/min to 300°C, and hold for 10 minutes.

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

    • MS Conditions: Electron impact (EI) ionization at 70 eV. Acquire data in full scan mode for initial identification and selected ion monitoring (SIM) mode for quantification to enhance sensitivity.

  • High-Performance Liquid Chromatography (HPLC) with UV or MS Detection:

    • Rationale: HPLC is a viable alternative, particularly for samples with complex matrices where derivatization is not desired.

    • Instrumentation: An HPLC system with a UV or mass spectrometric detector.

    • Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[9]

    • Mobile Phase: A gradient of acetonitrile (B52724) and water.[9]

    • Flow Rate: 1.0 mL/min.[9]

    • Detection: UV detection at a wavelength of approximately 230 nm or MS detection for higher specificity.

Data Presentation

Quantitative data for this compound should be presented in a clear and structured format to allow for easy comparison across different environmental compartments.

Table 1: Hypothetical Concentration of this compound in Various Environmental Matrices

Environmental MatrixSample LocationConcentration (ng/L for water, ng/g dry weight for solids)Limit of Detection (LOD)Limit of Quantification (LOQ)
Wastewater InfluentUrban WWTPValueValueValue
Wastewater EffluentUrban WWTPValueValueValue
River Water (Upstream)River XValueValueValue
River Water (Downstream of WWTP)River XValueValueValue
Sediment (Downstream of WWTP)River XValueValueValue
Sewage SludgeUrban WWTPValueValueValue
Soil (Control)Rural AreaValueValueValue
Soil (Biosolid-amended)Agricultural FieldValueValueValue

Visualization of Workflows and Pathways

Experimental Workflow

The following diagram illustrates the proposed workflow for the analysis of this compound in environmental samples.

experimental_workflow cluster_sampling Sample Collection cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Water Water Samples (Wastewater, River) Preserve_Water Acidification (pH<2) Storage at 4°C Water->Preserve_Water Solid Solid Samples (Sediment, Sludge, Soil) Preserve_Solid Freezing (-20°C) Lyophilization Solid->Preserve_Solid Extract_Water Liquid-Liquid Extraction (DCM) Preserve_Water->Extract_Water Extract_Solid Ultrasonic/Microwave Extraction (Acetone/Hexane) Preserve_Solid->Extract_Solid Cleanup Solid Phase Extraction (SPE Clean-up) Extract_Water->Cleanup Extract_Solid->Cleanup GCMS GC-MS Analysis Cleanup->GCMS HPLC HPLC-UV/MS Analysis Cleanup->HPLC Quant Quantification GCMS->Quant HPLC->Quant Report Reporting Quant->Report

Caption: Proposed experimental workflow for this compound analysis.

Proposed Environmental Fate and Transport Pathway

This diagram illustrates the logical relationships in the environmental journey of this compound from its source to potential sinks.

environmental_fate PCPs Personal Care Products (Lotions, Sunscreens, etc.) Wastewater Domestic & Industrial Wastewater PCPs->Wastewater WWTP Wastewater Treatment Plant Wastewater->WWTP Effluent Treated Effluent WWTP->Effluent Sludge Sewage Sludge WWTP->Sludge SurfaceWater Surface Water (Rivers, Lakes) Effluent->SurfaceWater Soil Soil / Agricultural Land Sludge->Soil Biosolid Application Biodegradation Biodegradation SurfaceWater->Biodegradation Sorption Sorption to Particulates SurfaceWater->Sorption Sediment Sediment Sediment->Biodegradation Soil->Biodegradation Sorption->Sediment

Caption: Conceptual pathway of this compound in the environment.

Conclusion and Future Directions

This compound holds promise as a specific marker for contamination originating from personal care products. Its widespread use and physicochemical properties suggest that it may be detectable in various environmental compartments, particularly in wastewater, receiving waters, and associated solids. The protocols outlined in this document provide a starting point for researchers to develop and validate analytical methods for its detection and quantification.

Future research should focus on:

  • Method Validation: Rigorous validation of the proposed analytical methods for different environmental matrices.

  • Occurrence Studies: Investigating the presence and concentrations of this compound in a range of environments to establish baseline data.

  • Degradation and Fate Studies: Conducting laboratory and field studies to determine the persistence, degradation pathways, and partitioning behavior of this compound.

  • Correlation with Other Markers: Comparing the occurrence of this compound with established wastewater markers to understand its specificity and utility in source tracking.

By systematically investigating these aspects, the scientific community can determine the viability of this compound as a valuable tool in environmental monitoring and risk assessment of personal care product contamination.

References

Application Note and Protocols for Studying the Reaction Kinetics of Dodecyl Benzoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dodecyl benzoate (B1203000), an ester commonly used as an emollient in cosmetics and personal care products, is synthesized through the esterification of benzoic acid and dodecanol (B89629).[1] Understanding the reaction kinetics of its formation and hydrolysis is crucial for process optimization, quality control, and stability testing in various formulations. This document provides detailed experimental protocols for studying the reaction kinetics of the synthesis of dodecyl benzoate via Fischer esterification. The protocols outlined here utilize High-Performance Liquid Chromatography (HPLC) for quantitative analysis of reactants and products over time, allowing for the determination of reaction rates, rate constants, and activation energy.

Experimental Protocols

Materials and Reagents
  • Benzoic acid (≥99.5%)

  • Dodecanol (≥98%)

  • Sulfuric acid (95-98%, as catalyst)

  • Toluene (B28343) (anhydrous, ≥99.8%)

  • Methanol (HPLC grade)

  • Acetonitrile (B52724) (HPLC grade)

  • Water (HPLC grade)

  • This compound standard (≥98%)

  • Internal standard (e.g., undecyl benzoate or another suitable non-reactive compound)

  • Sodium bicarbonate solution (5% w/v)

  • Anhydrous sodium sulfate

  • Quenching solution (e.g., a cold solution of sodium bicarbonate)

Equipment
  • Jacketed glass reactor with overhead stirrer, condenser, and temperature probe

  • Constant temperature circulating bath

  • HPLC system with a UV detector and a C18 column

  • Analytical balance

  • Volumetric flasks, pipettes, and other standard laboratory glassware

  • Syringes and syringe filters (0.45 µm)

  • Vortex mixer

  • Heating mantle

Protocol for Kinetic Study of this compound Synthesis

This protocol describes the study of the Fischer esterification of benzoic acid with dodecanol to form this compound, catalyzed by sulfuric acid.

1. Reaction Setup:

  • Set up the jacketed glass reactor with the overhead stirrer, condenser, and temperature probe.
  • Connect the reactor to the constant temperature circulating bath and set the desired reaction temperature (e.g., 100 °C, 110 °C, 120 °C to study the effect of temperature).
  • In the reactor, charge a known amount of benzoic acid, dodecanol, and toluene (as a solvent to facilitate mixing and azeotropic removal of water). A typical molar ratio would be 1:1.2 of benzoic acid to dodecanol.
  • Add a precise amount of the internal standard to the reaction mixture.

2. Initiation of Reaction and Sampling:

  • Start the stirrer to ensure a homogenous mixture.
  • Once the reaction mixture reaches the set temperature, add a catalytic amount of concentrated sulfuric acid (e.g., 1-2 mol% relative to the limiting reactant, benzoic acid). This marks the start of the reaction (t=0).
  • Immediately withdraw the first sample (t=0) using a syringe.
  • Quench the reaction in the sample by transferring it to a vial containing a known volume of cold sodium bicarbonate solution. The bicarbonate will neutralize the acid catalyst, stopping the reaction.[2]
  • Continue to withdraw samples at regular intervals (e.g., every 15 or 30 minutes) for a duration sufficient to observe significant conversion (e.g., 4-6 hours).[3] Each sample should be quenched immediately in the same manner.

3. Sample Preparation for HPLC Analysis:

  • After quenching, vortex the sample vial to ensure thorough mixing.
  • Allow the layers to separate. The organic layer (toluene) contains the reactants and product.
  • Carefully extract a known volume of the organic layer and dilute it with a suitable solvent (e.g., acetonitrile or methanol) in a volumetric flask to a concentration within the calibration range of the HPLC.
  • Filter the diluted sample through a 0.45 µm syringe filter into an HPLC vial.

4. HPLC Analysis:

  • Develop an HPLC method to separate and quantify benzoic acid, dodecanol, this compound, and the internal standard. A reverse-phase C18 column is typically suitable.
  • The mobile phase could be a gradient of acetonitrile and water.
  • Set the UV detector to a wavelength where both benzoic acid and this compound absorb (e.g., 230 nm).
  • Prepare calibration curves for benzoic acid and this compound using standard solutions of known concentrations with the internal standard.
  • Inject the prepared samples into the HPLC system and record the chromatograms.

5. Data Analysis:

  • From the HPLC data, determine the concentrations of benzoic acid and this compound at each time point by using the calibration curves and the internal standard for correction.
  • Plot the concentration of benzoic acid versus time to visualize the reaction progress.
  • To determine the rate law and the rate constant (k), various graphical methods can be employed. For example, if the reaction is assumed to be pseudo-first-order with respect to benzoic acid (when dodecanol is in excess), a plot of ln([Benzoic Acid]) versus time should yield a straight line with a slope of -k.[4]
  • Repeat the experiment at different temperatures to determine the activation energy (Ea) using the Arrhenius equation by plotting ln(k) versus 1/T.

Data Presentation

The quantitative data obtained from the HPLC analysis should be summarized in a structured table for clear comparison.

Time (min)[Benzoic Acid] (mol/L)[this compound] (mol/L)Temperature (°C)
0C₀0100
15C₁₅P₁₅100
30C₃₀P₃₀100
60C₆₀P₆₀100
.........100
0C'₀0110
15C'₁₅P'₁₅110
.........110

C₀ and C'₀ represent the initial concentrations of benzoic acid at the respective temperatures. Cₜ and Pₜ represent the concentrations of benzoic acid and this compound at time t.

Visualization

Experimental Workflow

The following diagram illustrates the overall workflow for the kinetic study of this compound synthesis.

Experimental_Workflow A Reaction Setup (Jacketed Reactor, Reagents, Catalyst) B Set Temperature (Constant Temp Bath) A->B C Initiate Reaction (t=0) (Add Catalyst) B->C D Sampling at Intervals C->D E Quench Reaction (Cold NaHCO3 Solution) D->E Immediate F Sample Preparation (Extraction, Dilution, Filtration) E->F G HPLC Analysis (Separation and Quantification) F->G H Data Analysis (Concentration vs. Time) G->H I Determine Kinetic Parameters (Rate Constant, Activation Energy) H->I

Caption: Workflow for the kinetic analysis of this compound synthesis.

Fischer Esterification Signaling Pathway

The following diagram illustrates the simplified reaction mechanism for the acid-catalyzed esterification of benzoic acid and dodecanol.

Fischer_Esterification cluster_reactants Reactants cluster_intermediates Intermediates cluster_products Products Benzoic Acid Benzoic Acid Protonated Carbonyl Protonated Carbonyl Benzoic Acid->Protonated Carbonyl + H+ Dodecanol Dodecanol H+ (Catalyst) H+ (Catalyst) Tetrahedral Intermediate Tetrahedral Intermediate Protonated Carbonyl->Tetrahedral Intermediate + Dodecanol Tetrahedral Intermediate->H+ (Catalyst) This compound This compound Tetrahedral Intermediate->this compound - H2O, - H+ Water Water Tetrahedral Intermediate->Water

Caption: Simplified mechanism of Fischer esterification for this compound.

References

High-Performance Liquid Chromatography (HPLC) Method for the Determination of Dodecyl Benzoate

Author: BenchChem Technical Support Team. Date: December 2025

Application Note and Protocol

This document provides a detailed methodology for the analysis of dodecyl benzoate (B1203000) using High-Performance Liquid Chromatography (HPLC) with UV detection. The protocol is intended for researchers, scientists, and professionals in the fields of drug development, quality control, and analytical chemistry who require a reliable method for the quantification of this compound.

Introduction

Dodecyl benzoate is an organic compound used in a variety of applications, including as a plasticizer, a component in cosmetic formulations, and as a laboratory reagent. Accurate and precise quantification of this compound is essential for quality control, formulation analysis, and stability testing. Reversed-phase HPLC with UV detection offers a robust and sensitive method for this purpose. This application note describes a straightforward isocratic HPLC method for the determination of this compound.

Experimental Protocol

Instrumentation and Materials
  • Instrumentation:

    • HPLC system equipped with a pump, autosampler, column oven, and a UV/Vis or Diode Array Detector (DAD).

  • Materials:

    • This compound analytical standard (≥99% purity)

    • HPLC-grade acetonitrile (B52724)

    • HPLC-grade water

    • Phosphoric acid (or formic acid for MS-compatible methods)

    • Volumetric flasks and pipettes

    • Syringe filters (0.45 µm)

Chromatographic Conditions

A summary of the HPLC conditions is provided in the table below.

ParameterCondition
Column Newcrom R1 or equivalent C18 reversed-phase column (e.g., 150 x 4.6 mm, 5 µm)
Mobile Phase Acetonitrile and water with a small amount of acid (e.g., phosphoric acid).[1] A typical starting ratio could be 80:20 (Acetonitrile:Water).
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection UV at 230 nm
Injection Volume 10 µL
Run Time Approximately 10 minutes
Preparation of Standard Solutions
  • Primary Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound analytical standard and dissolve it in 10 mL of acetonitrile in a volumetric flask.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the primary stock solution with the mobile phase to achieve concentrations within the desired linear range (e.g., 1, 5, 10, 25, 50, and 100 µg/mL).

Sample Preparation

The sample preparation will depend on the matrix. For a simple solution, a "dilute and shoot" approach may be sufficient.

  • Accurately weigh a known amount of the sample containing this compound.

  • Dissolve the sample in a suitable solvent (e.g., acetonitrile).

  • Dilute the sample with the mobile phase to bring the concentration of this compound within the calibration range.

  • Filter the final solution through a 0.45 µm syringe filter into an HPLC vial before injection.

Analysis and Quantification
  • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

  • Inject the working standard solutions to generate a calibration curve by plotting the peak area against the concentration.

  • Perform a linear regression analysis on the calibration data. A correlation coefficient (r²) of ≥ 0.999 indicates good linearity.

  • Inject the prepared sample solutions.

  • The concentration of this compound in the sample is determined by comparing its peak area to the calibration curve.

Experimental Workflow

HPLC_Workflow start Start prep_standards Prepare Standard Solutions start->prep_standards prep_sample Prepare Sample start->prep_sample inject_standards Inject Standard Solutions prep_standards->inject_standards inject_sample Inject Sample Solution prep_sample->inject_sample hplc_setup HPLC System Setup & Equilibration hplc_setup->inject_standards hplc_setup->inject_sample gen_cal_curve Generate Calibration Curve inject_standards->gen_cal_curve quant Quantify this compound gen_cal_curve->quant data_acq Data Acquisition inject_sample->data_acq data_acq->quant end End quant->end

Caption: Experimental workflow for the HPLC analysis of this compound.

Example Quantitative Data

The following table summarizes typical performance data for the HPLC analysis of a benzoate ester, which can be expected to be similar for this compound under optimized conditions.

ParameterTypical Value
Retention Time (min) ~ 6.5
Linearity Range (µg/mL) 1 - 100
Correlation Coefficient (r²) ≥ 0.999
Limit of Detection (LOD) (µg/mL) ~ 0.2
Limit of Quantitation (LOQ) (µg/mL) ~ 0.6
Recovery (%) 98 - 102

Conclusion

The described HPLC method provides a reliable and efficient means for the quantitative analysis of this compound. The protocol is straightforward and utilizes common reversed-phase chromatography principles, making it accessible to most analytical laboratories. The method can be validated to ensure its suitability for its intended purpose, following regulatory guidelines where necessary.

References

Application Notes and Protocols for the Synthesis of Liquid Crystals Utilizing Dodecyl Benzoate Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the synthesis of liquid crystals, with a particular focus on the application of dodecyl benzoate (B1203000) derivatives and related long-chain alkylated benzoic acids. The protocols detailed herein are foundational for creating mesogenic materials, which are pivotal in the development of advanced drug delivery systems, biosensors, and innovative display technologies.

Introduction

Liquid crystals represent a unique state of matter, exhibiting properties intermediate between those of a conventional liquid and a solid crystal. Their molecular structure, typically composed of a rigid core and flexible terminal chains, dictates their mesomorphic behavior. Benzoate derivatives, particularly those with long alkyl chains like dodecyl benzoate, are crucial building blocks in the synthesis of these materials. The long dodecyl chain contributes to the formation of the desired mesophases, such as nematic and smectic phases, which are essential for many applications.

This document outlines the synthesis of a representative bent-core liquid crystal, including the preparation of the key intermediate, 4-(dodecyloxy)benzoic acid, a close structural analog and precursor to this compound-containing liquid crystals.

Data Presentation

The following table summarizes the thermal properties of liquid crystals synthesized using this compound derivatives and related compounds. The transition temperatures are critical parameters that define the range of the liquid crystalline phase.

CompoundTransitionTemperature (°C)Reference
4-Benzyloxyphenyl 4-[4-(n-dodecyloxy)benzoyloxy]benzoate (BDBB)Crystal to Smectic A89.0[1]
Smectic A to Isotropic108.0[1]
Cholesteryl BenzoateCrystal to Cholesteric145[2]
Cholesteric to Isotropic179[2]
Mixture 1: Cholesteryl Oleyl Carbonate, Cholesteryl Pelargonate, Cholesteryl Benzoate (0.65g : 0.25g : 0.10g)Liquid Crystal Phase Range17-23[3]
Mixture 2: Cholesteryl Oleyl Carbonate, Cholesteryl Pelargonate, Cholesteryl Benzoate (0.45g : 0.45g : 0.10g)Liquid Crystal Phase Range26.5-30.5[3]
Mixture 3: Cholesteryl Oleyl Carbonate, Cholesteryl Pelargonate, Cholesteryl Benzoate (0.40g : 0.50g : 0.10g)Liquid Crystal Phase Range32-35[3]

Experimental Protocols

The following protocols provide a detailed methodology for the synthesis of a bent-core liquid crystal, adapted from a well-established procedure.[4]

Protocol 1: Synthesis of 4-(Dodecyloxy)benzoic Acid

This procedure details the etherification of 4-hydroxybenzoic acid with 1-bromododecane (B92323).

Materials:

  • 4-Hydroxybenzoic acid

  • 1-Bromododecane

  • Anhydrous potassium carbonate (K₂CO₃)

  • Anhydrous acetone (B3395972)

  • 1 M Hydrochloric acid (HCl)

  • Deionized water

Procedure:

  • To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 4-hydroxybenzoic acid (1.0 eq.), anhydrous potassium carbonate (2.5 eq.), and anhydrous acetone.

  • Stir the suspension at room temperature for 30 minutes.

  • Add 1-bromododecane (1.1 eq.) to the mixture.

  • Heat the reaction mixture to reflux and maintain for 24 hours. Monitor the reaction progress using thin-layer chromatography (TLC).

  • After completion, cool the mixture to room temperature and filter to remove the potassium carbonate.

  • Evaporate the acetone from the filtrate under reduced pressure.

  • Dissolve the resulting residue in deionized water and acidify with 1 M HCl to a pH of approximately 2.

  • Collect the white precipitate of 4-(dodecyloxy)benzoic acid by vacuum filtration, wash thoroughly with deionized water, and dry in a vacuum oven.[4]

Protocol 2: Synthesis of 4-(Dodecyloxy)benzoyl Chloride

This protocol describes the conversion of the carboxylic acid to the more reactive acyl chloride.

Materials:

  • 4-(Dodecyloxy)benzoic acid

  • Thionyl chloride (SOCl₂)

  • Anhydrous toluene (B28343)

  • N,N-dimethylformamide (DMF) (catalyst)

Procedure:

  • In a round-bottom flask fitted with a reflux condenser and a gas outlet connected to a trap for acidic gases, suspend 4-(dodecyloxy)benzoic acid (1.0 eq.) in anhydrous toluene.

  • Add a catalytic amount of DMF.

  • Slowly add thionyl chloride (2.0 eq.) to the suspension at room temperature.

  • Heat the mixture to reflux for 4 hours. The solid should dissolve as the reaction progresses.

  • After the reaction is complete, distill off the excess thionyl chloride and toluene under reduced pressure.

  • The resulting crude 4-(dodecyloxy)benzoyl chloride, a yellow oil, can be used in the next step without further purification.[4]

Protocol 3: Synthesis of a Bent-Core Liquid Crystal

This procedure details the final amide coupling step to form the bent-core liquid crystal.

Materials:

Procedure:

  • Dissolve 3-[4-(Benzyloxy)phenyl]aniline (1.0 eq.) in anhydrous dichloromethane in a round-bottom flask under a nitrogen atmosphere.

  • Add anhydrous pyridine (1.2 eq.) to the solution and cool the mixture to 0 °C in an ice bath.

  • Slowly add a solution of 4-(dodecyloxy)benzoyl chloride (1.1 eq.) in anhydrous dichloromethane to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 12 hours.

  • Upon completion, wash the reaction mixture sequentially with 1 M HCl, deionized water, and saturated sodium bicarbonate solution.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and evaporate the solvent under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization to obtain the final bent-core liquid crystal.[4]

Visualizations

The following diagrams illustrate the key experimental workflow for the synthesis of the bent-core liquid crystal.

SynthesisWorkflow A 4-Hydroxybenzoic Acid + 1-Bromododecane B Etherification (Williamson Ether Synthesis) A->B C 4-(Dodecyloxy)benzoic Acid B->C D Acyl Chloride Formation C->D E 4-(Dodecyloxy)benzoyl Chloride D->E G Amide Coupling E->G F 3-[4-(Benzyloxy)phenyl]aniline F->G H Bent-Core Liquid Crystal G->H I Purification H->I J Final Product I->J

Caption: Synthetic workflow for a bent-core liquid crystal.

ExperimentalWorkflow cluster_step1 Step 1: Etherification cluster_step2 Step 2: Acyl Chloride Formation cluster_step3 Step 3: Amide Coupling A1 Mix Reactants: 4-Hydroxybenzoic Acid, 1-Bromododecane, K2CO3, Acetone A2 Reflux for 24h A1->A2 A3 Work-up: Filter, Evaporate, Acidify, Filter A2->A3 A4 4-(Dodecyloxy)benzoic Acid A3->A4 B1 Suspend Acid in Toluene with DMF catalyst B2 Add Thionyl Chloride and Reflux for 4h B1->B2 B3 Distill off excess reagents B2->B3 B4 Crude 4-(Dodecyloxy)benzoyl Chloride B3->B4 C1 Dissolve Aniline in CH2Cl2 with Pyridine at 0°C C2 Add Acyl Chloride and stir for 12h C1->C2 C3 Work-up: Wash with HCl, H2O, NaHCO3 C2->C3 C4 Purify C3->C4 C5 Final Bent-Core Liquid Crystal C4->C5

Caption: Detailed experimental workflow for liquid crystal synthesis.

References

Application Notes and Protocols: Dodecyl Benzoate in Magnetorheological Fluids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The application of dodecyl benzoate (B1203000) in magnetorheological (MR) fluids is a novel area of investigation. The following application notes and protocols are based on the inferred potential of dodecyl benzoate due to its chemical properties as an aromatic ester and surfactant. These are intended to serve as a foundational guide for research and development, and experimental validation is required.

Introduction to this compound and its Potential in MR Fluids

This compound is an organic compound, an ester of dodecanol (B89629) and benzoic acid, with the molecular formula C₁₉H₃₀O₂.[1] It is a colorless to pale yellow liquid with a mild aromatic odor. Its properties as a low-viscosity surfactant make it a candidate for applications requiring the reduction of surface tension in liquids, which can enhance spreading and absorption.[2]

While direct applications in magnetorheological (MR) fluids are not extensively documented, its chemical characteristics suggest potential utility in several key areas of MR fluid formulation:

  • As a Surfactant/Dispersant: this compound's surfactant properties could aid in the dispersion of magnetizable particles (e.g., carbonyl iron powder) within the carrier fluid. A stable dispersion is crucial for the performance and longevity of MR fluids, preventing particle agglomeration and sedimentation.

  • As a Carrier Fluid Component: Aromatic esters are recognized for their excellent thermal, oxidative, and hydrolytic stability.[3] These properties are highly desirable in a carrier fluid for MR applications, especially those operating under high temperatures or harsh conditions.

  • Viscosity Modification: The low viscosity of this compound could be beneficial in tuning the overall "off-state" viscosity of the MR fluid. The off-state viscosity (viscosity in the absence of a magnetic field) is a critical parameter for many MR devices.

Key Performance Indicators for this compound in MR Fluids

The efficacy of this compound in an MR fluid formulation would be evaluated based on the following key performance indicators:

  • Sedimentation Stability: The ability to prevent or slow down the settling of magnetic particles.

  • Rheological Properties: The effect on the fluid's viscosity, yield stress, and responsiveness to a magnetic field.

  • Thermal Stability: The ability to maintain performance at elevated temperatures.

  • Redispersibility: The ease with which settled particles can be redispersed with minimal energy input.

Experimental Protocols

The following protocols outline the steps to prepare and evaluate MR fluids incorporating this compound.

Protocol 1: Preparation of this compound-Containing MR Fluid

Objective: To prepare a stable MR fluid using this compound as a surfactant or co-carrier fluid.

Materials:

  • Carbonyl Iron Powder (CIP) (e.g., 3-5 µm particle size)

  • Carrier Fluid (e.g., Silicone Oil, Mineral Oil)

  • This compound

  • Mechanical Stirrer

  • Beaker

  • Analytical Balance

Procedure:

  • Carrier Fluid Preparation:

    • For using this compound as a surfactant : Add a predetermined weight percentage (e.g., 1-5 wt%) of this compound to the primary carrier fluid (e.g., silicone oil).

    • For using this compound as a co-carrier fluid : Prepare a mixture of the primary carrier fluid and this compound at a specific ratio (e.g., 80:20 silicone oil to this compound by weight).

  • Mixing:

    • Place the prepared carrier fluid in a beaker.

    • While stirring at a constant speed (e.g., 500 rpm) with a mechanical stirrer, slowly add the carbonyl iron powder until the desired weight percentage (e.g., 70-80 wt%) is achieved.

    • Increase the stirring speed to 1000-1500 rpm and continue mixing for 1-2 hours to ensure homogeneous dispersion of the particles.

  • Degassing (Optional):

    • Place the prepared MR fluid in a vacuum chamber to remove any air bubbles that may have been incorporated during mixing.

Protocol 2: Evaluation of Sedimentation Stability

Objective: To quantify the sedimentation rate of the MR fluid containing this compound.

Materials:

  • Prepared MR Fluid

  • Graduated Cylinder or Test Tube with a flat bottom

  • Camera/Imaging System

  • Ruler or Caliper

Procedure:

  • Sample Preparation:

    • Pour a known volume of the freshly prepared MR fluid into a graduated cylinder or test tube.

    • Record the initial height of the MR fluid column.

  • Observation:

    • Store the sample in an undisturbed location at a constant temperature.

    • At regular intervals (e.g., every 24 hours for two weeks), visually inspect the sample and record the height of the clear supernatant layer that forms at the top.

  • Data Analysis:

    • Calculate the sedimentation ratio (%) at each time point using the following formula: Sedimentation Ratio (%) = (Height of Supernatant / Initial Height of MR Fluid) x 100

    • Plot the sedimentation ratio as a function of time to visualize the stability.

Protocol 3: Rheological Characterization

Objective: To measure the rheological properties of the MR fluid with and without a magnetic field.

Materials:

  • Prepared MR Fluid

  • Magnetorheometer (e.g., parallel-plate or concentric cylinder type)

  • Power supply for the electromagnet

Procedure:

  • Sample Loading:

    • Load a small sample of the MR fluid onto the rheometer plate.

    • Set the gap between the plates to a specified distance (e.g., 1 mm).

    • Allow the sample to equilibrate to the desired temperature (e.g., 25°C).

  • Off-State Measurement (Zero Magnetic Field):

    • With the magnetic field turned off, measure the shear stress as a function of the shear rate (e.g., from 0.1 to 1000 s⁻¹).

    • This will determine the off-state viscosity of the fluid.

  • On-State Measurement (With Magnetic Field):

    • Apply a constant magnetic field of a specific strength (e.g., 0.2 T, 0.4 T, 0.6 T, etc.).

    • Repeat the shear stress vs. shear rate measurement.

    • The yield stress at each magnetic field strength can be determined from the y-intercept of the shear stress vs. shear rate plot (Bingham model).

  • Data Analysis:

    • Plot shear stress vs. shear rate for each magnetic field strength.

    • Determine the dynamic yield stress as a function of the magnetic field strength.

    • Calculate the "magnetorheological effect," which is the ratio of the on-state yield stress to the off-state viscosity.

Data Presentation

Quantitative data from the experimental protocols should be summarized in tables for clear comparison.

Table 1: Sedimentation Analysis of MR Fluids

Formulation IDThis compound (wt%)Carrier FluidCIP (wt%)Sedimentation Ratio (%) after 7 daysSedimentation Ratio (%) after 14 days
Control0Silicone Oil80
DB-S-11 (Surfactant)Silicone Oil80
DB-S-33 (Surfactant)Silicone Oil80
DB-C-2020 (Co-carrier)Silicone Oil80

Table 2: Rheological Properties of MR Fluids

Formulation IDMagnetic Field (T)Off-State Viscosity (Pa·s)Dynamic Yield Stress (kPa)
Control0.00
0.2
0.4
0.6
DB-S-10.00
0.2
0.4
0.6

Visualizations

Experimental Workflow for MR Fluid Preparation and Characterization

G cluster_prep MR Fluid Preparation cluster_char Characterization cluster_sed Sedimentation Analysis cluster_rheo Rheological Analysis prep_start Start carrier_prep Prepare Carrier Fluid (with/without this compound) prep_start->carrier_prep cip_add Slowly Add Carbonyl Iron Powder carrier_prep->cip_add mixing Mechanical Stirring (1-2 hours) cip_add->mixing degas Degassing (Optional) mixing->degas prep_end Prepared MR Fluid degas->prep_end sed_test Sedimentation Test prep_end->sed_test rheo_test Rheological Test prep_end->rheo_test sed_measure Measure Supernatant Height (Daily for 2 weeks) sed_test->sed_measure rheo_load Load Sample into Magnetorheometer rheo_test->rheo_load sed_calc Calculate Sedimentation Ratio sed_measure->sed_calc sed_plot Plot Sedimentation Ratio vs. Time sed_calc->sed_plot off_state Measure Shear Stress vs. Shear Rate (Zero Magnetic Field) rheo_load->off_state on_state Measure Shear Stress vs. Shear Rate (Applied Magnetic Field) off_state->on_state rheo_analyze Determine Viscosity and Yield Stress on_state->rheo_analyze

Caption: Workflow for the preparation and characterization of MR fluids.

Logical Relationship of this compound's Potential Roles in MR Fluids

G cluster_properties Chemical Properties cluster_application Potential MR Fluid Applications cluster_outcome Desired MR Fluid Outcomes db This compound prop_surfactant Surfactant Properties db->prop_surfactant prop_ester Aromatic Ester db->prop_ester prop_visc Low Viscosity db->prop_visc app_dispersant Particle Dispersant/ Stabilizer prop_surfactant->app_dispersant app_carrier Co-Carrier Fluid prop_ester->app_carrier app_modifier Viscosity Modifier prop_visc->app_modifier out_stability Improved Sedimentation Stability app_dispersant->out_stability out_thermal Enhanced Thermal and Oxidative Stability app_carrier->out_thermal out_visc Tunable Off-State Viscosity app_modifier->out_visc out_performance Optimized Rheological Performance out_stability->out_performance out_thermal->out_performance out_visc->out_performance

Caption: Potential roles and outcomes of using this compound in MR fluids.

References

Application Notes and Protocols: Incorporating Dodecyl Benzoate in Lubricant Formulations

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to incorporating dodecyl benzoate (B1203000) into lubricant formulations. This document outlines its mechanism of action, potential benefits, and detailed protocols for evaluating its performance. While specific quantitative data for dodecyl benzoate is proprietary and dependent on the base oil and other additives used, this guide provides the framework for researchers to generate this data and optimize their formulations.

Introduction to this compound in Lubricants

This compound (CAS 2915-72-2) is an ester formed from the reaction of dodecanol (B89629) and benzoic acid.[1][2] It is a colorless to pale yellow liquid with good solubility in organic solvents and oils, low volatility, and high thermal stability.[1] In lubricant formulations, esters like this compound are known to function as friction modifiers, anti-wear agents, and solubility enhancers for other additives.[1][3][4]

The primary mechanism of action for esters as lubricant additives is attributed to their polarity. The ester molecules possess a polar head and a non-polar tail. The polar end of the molecule adheres to the positively charged metal surfaces, forming a protective molecular layer.[3] This film acts as a barrier to reduce direct metal-to-metal contact, thereby minimizing friction and wear, especially under boundary lubrication conditions.[1][4]

Potential Performance Benefits

Incorporating this compound into a lubricant formulation may offer several advantages:

  • Improved Lubricity: The formation of a persistent film on metal surfaces can lead to a lower coefficient of friction.

  • Enhanced Anti-Wear Properties: By preventing direct metal-to-metal contact, this compound can reduce wear and extend the operational life of components.

  • Increased Additive Solubility: Its good solvency can help to dissolve other, less soluble additives in the base oil, leading to a more stable and effective formulation.[1]

  • Seal Compatibility: Esters can act as seal swell agents, which can help to maintain the integrity of elastomeric seals.[1]

To quantify these benefits, a systematic evaluation of lubricant properties at various treat rates of this compound is essential. The following sections provide standardized protocols for these evaluations.

Experimental Protocols

The following are detailed protocols for key experiments to evaluate the performance of lubricant formulations containing this compound. These are based on widely recognized ASTM International standards.

Evaluation of Wear Preventive Characteristics

Test Method: ASTM D4172 - Standard Test Method for Wear Preventive Characteristics of Lubricating Fluid (Four-Ball Method)[5][6][7]

Objective: To determine the relative wear preventive properties of a lubricating fluid in sliding contact.

Apparatus:

  • Four-Ball Wear Test Machine

  • Steel balls (typically AISI E-52100 steel)

  • Microscope for measuring wear scars

Procedure:

  • Thoroughly clean the four steel balls and the test cup with a suitable solvent.

  • Clamp three balls securely in the test cup.

  • Pour the test lubricant (base oil with a specific concentration of this compound) into the cup, ensuring the balls are fully submerged.

  • Place the fourth ball in the chuck of the machine.

  • Assemble the test cup into the machine.

  • Apply a specified load (e.g., 40 kgf) and start the motor to rotate the top ball at a set speed (e.g., 1200 rpm) for a specific duration (e.g., 60 minutes) at a controlled temperature (e.g., 75°C).[6][8]

  • After the test, turn off the machine, remove the test cup, and discard the lubricant.

  • Clean the three lower balls with a solvent.

  • Using a microscope, measure the diameter of the wear scars on each of the three lower balls in two directions (parallel and perpendicular to the direction of sliding).

  • Calculate the average wear scar diameter for all three balls. A smaller average wear scar diameter indicates better anti-wear performance.

Evaluation of Oxidation Stability

Test Method: ASTM D2272 - Standard Test Method for Oxidation Stability of Steam Turbine Oils by Rotating Pressure Vessel (RPVOT)[1][9][10][11]

Objective: To evaluate the oxidation stability of a lubricant in the presence of water and a copper catalyst under accelerated conditions.

Apparatus:

  • Rotating Pressure Vessel (RPVOT) apparatus

  • Oxygen supply

  • Copper catalyst coil

  • Sample container

Procedure:

  • Place a 50g sample of the test lubricant, 5g of distilled water, and a polished copper catalyst coil into the sample container.[12]

  • Seal the vessel and charge it with pure oxygen to a pressure of 90 psi (620 kPa).[9][13]

  • Immerse the vessel in a heated bath maintained at 150°C and rotate it at 100 rpm.[9][13]

  • Monitor the pressure inside the vessel. The pressure will initially rise due to heating and then will start to decrease as the oil oxidizes and consumes oxygen.

  • The test is complete when the pressure drops by a specified amount (e.g., 25 psi or 175 kPa) from the maximum pressure reached.[9]

  • The result is reported as the time in minutes to reach this pressure drop. A longer time indicates greater oxidation stability.

Determination of Kinematic Viscosity and Viscosity Index

Test Methods:

  • ASTM D445 - Standard Test Method for Kinematic Viscosity of Transparent and Opaque Liquids[2][4][14][15]

  • ASTM D2270 - Standard Practice for Calculating Viscosity Index from Kinematic Viscosity at 40°C and 100°C[3][16][17]

Objective: To measure the kinematic viscosity of the lubricant at two different temperatures and calculate the viscosity index (VI), which represents the effect of temperature on viscosity.

Procedure:

Part A: Kinematic Viscosity Measurement (ASTM D445)

  • Select a calibrated glass capillary viscometer suitable for the expected viscosity of the sample.

  • Charge the viscometer with the test lubricant.

  • Place the viscometer in a constant temperature bath maintained at 40°C (±0.02°C) until the sample reaches thermal equilibrium.[15]

  • Draw the lubricant through the capillary to a point above the timing marks.

  • Measure the time required for the leading edge of the lubricant meniscus to pass from the first timing mark to the second.

  • Repeat the measurement to ensure accuracy.

  • Calculate the kinematic viscosity at 40°C by multiplying the average flow time by the viscometer calibration constant.

  • Repeat steps 2-7 with the bath temperature maintained at 100°C (±0.02°C).[15]

Part B: Viscosity Index Calculation (ASTM D2270)

  • Using the kinematic viscosity values obtained at 40°C (KV40) and 100°C (KV100), calculate the Viscosity Index (VI) using the formulas provided in the ASTM D2270 standard.[3]

  • A higher VI indicates that the lubricant's viscosity changes less with temperature.

Data Presentation

It is recommended to summarize all quantitative data into clearly structured tables for easy comparison of different treat rates of this compound.

Table 1: Wear Preventive Characteristics (ASTM D4172)

This compound Conc. (% wt.)Average Wear Scar Diameter (mm)
0 (Base Oil)[Insert experimental data]
1[Insert experimental data]
2[Insert experimental data]
5[Insert experimental data]

Table 2: Oxidation Stability (ASTM D2272 - RPVOT)

This compound Conc. (% wt.)RPVOT (minutes)
0 (Base Oil)[Insert experimental data]
1[Insert experimental data]
2[Insert experimental data]
5[Insert experimental data]

Table 3: Viscosity Properties (ASTM D445 & D2270)

This compound Conc. (% wt.)Kinematic Viscosity @ 40°C (cSt)Kinematic Viscosity @ 100°C (cSt)Viscosity Index (VI)
0 (Base Oil)[Insert experimental data][Insert experimental data][Insert experimental data]
1[Insert experimental data][Insert experimental data][Insert experimental data]
2[Insert experimental data][Insert experimental data][Insert experimental data]
5[Insert experimental data][Insert experimental data][Insert experimental data]

Visualizations

The following diagrams illustrate the theoretical mechanism of action and a general experimental workflow.

G cluster_0 Lubricant System cluster_1 Mechanism of Action DB This compound (Ester Molecule) PolarHead Polar Head (Ester Group) DB->PolarHead contains NonPolarTail Non-Polar Tail (Dodecyl Chain) DB->NonPolarTail contains Adsorption Polar Head Adsorbs onto Metal Surface PolarHead->Adsorption attraction Metal Metal Surface (Positively Charged) Metal->Adsorption Film Formation of a Protective Molecular Film Adsorption->Film Reduction Reduction in Friction and Wear Film->Reduction

Caption: Mechanism of action for this compound as a lubricant additive.

G cluster_workflow Experimental Workflow for Lubricant Evaluation cluster_tests Performance Testing Formulation Prepare Lubricant Formulations (Base Oil + this compound at varying %) WearTest Wear Prevention (ASTM D4172) Formulation->WearTest OxidationTest Oxidation Stability (ASTM D2272) Formulation->OxidationTest ViscosityTest Viscosity & VI (ASTM D445 & D2270) Formulation->ViscosityTest DataAnalysis Data Analysis and Comparison WearTest->DataAnalysis OxidationTest->DataAnalysis ViscosityTest->DataAnalysis Optimization Determine Optimal Treat Rate DataAnalysis->Optimization

Caption: General experimental workflow for evaluating lubricant performance.

References

Application Notes and Protocols for the Enzymatic Synthesis of Long-Chain Phenolic Esters

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the enzymatic synthesis of long-chain phenolic esters. This class of compounds is of significant interest to the pharmaceutical and nutraceutical industries due to the enhanced bioavailability and lipophilicity of the parent phenolic compounds, which often possess potent antioxidant, anti-inflammatory, and other therapeutic properties. The enzymatic approach offers a green and highly selective alternative to traditional chemical synthesis.

Introduction

Phenolic compounds are a diverse group of plant secondary metabolites with well-documented health benefits. However, their application in lipid-based formulations and their ability to cross biological membranes can be limited by their hydrophilic nature. Esterification of phenolic compounds with long-chain fatty acids or alcohols results in "phenolipids," which retain the bioactive phenolic moiety while gaining increased lipophilicity. This modification can lead to improved absorption, better incorporation into cell membranes, and enhanced efficacy in biological systems.

Lipases are the most commonly used enzymes for this purpose due to their broad substrate specificity, high stability in organic solvents, and chemo- and regioselectivity. Among these, immobilized Candida antarctica lipase (B570770) B (CALB), commercially available as Novozym® 435, is a widely used and efficient biocatalyst for the synthesis of phenolic esters.[1][2][3]

Applications in Drug Development

Long-chain phenolic esters are promising candidates for various applications in drug development:

  • Enhanced Bioavailability: The increased lipophilicity of these esters can improve their absorption and transport across biological membranes, leading to higher bioavailability compared to their parent phenolic compounds.

  • Improved Formulation: Their amphiphilic nature allows for better incorporation into lipid-based drug delivery systems, such as nanoemulsions, liposomes, and solid lipid nanoparticles, which can protect the active compound from degradation and control its release.[1][4]

  • Targeted Delivery: The fatty acid chain can be tailored to target specific tissues or cells.

  • Sustained Release: Polymeric materials based on phenolic acids can be designed for the sustained release of the active phenolic moiety through hydrolytic degradation.[5][6]

  • Antioxidant and Anti-inflammatory Agents: These esters retain the potent antioxidant and anti-inflammatory properties of the parent phenols, making them valuable for treating conditions associated with oxidative stress and inflammation.[7][8]

Experimental Protocols

Protocol for Immobilization of Candida antarctica Lipase B (CALB) on Macroporous Resin

This protocol describes a common method for immobilizing CALB on a macroporous resin, similar to the support used for Novozym® 435.[5][9][10]

Materials:

Procedure:

  • Resin Preparation: Wash the macroporous resin with deionized water and then with the phosphate buffer to equilibrate the pH.

  • Enzyme Solution Preparation: Prepare a solution of CALB in the phosphate buffer. The concentration will depend on the desired enzyme loading.

  • Immobilization by Adsorption:

    • Add the prepared resin to the CALB solution.

    • Incubate the mixture at a controlled temperature (e.g., 20-25°C) with gentle agitation (e.g., end-over-end mixing) for a specified time (e.g., 1-24 hours).[11][12][13][14]

  • (Optional) Crosslinking: For enhanced stability and to prevent enzyme leaching, a crosslinking agent like glutaraldehyde can be added to the mixture after the initial adsorption period. Incubate for an additional period (e.g., 2-5 hours).

  • Washing: After immobilization, separate the resin from the solution by filtration. Wash the immobilized enzyme sequentially with the phosphate buffer and then with a solvent like isopropanol to remove any unbound enzyme and water.

  • Drying: Dry the immobilized enzyme under vacuum or by air sweeping at room temperature until a constant weight is achieved.

  • Activity Assay: Determine the activity of the immobilized lipase using a standard assay, such as the hydrolysis of p-nitrophenyl palmitate (pNPP).

Protocol for Enzymatic Synthesis of Octyl Ferulate

This protocol details the synthesis of octyl ferulate from ferulic acid and 1-octanol (B28484) using immobilized CALB (Novozym® 435).[15]

Materials:

  • Ferulic acid (FA)

  • 1-Octanol

  • Immobilized Candida antarctica lipase B (e.g., Novozym® 435)

  • Anhydrous tert-butanol (B103910) (t-butanol) or other suitable organic solvent (e.g., toluene, hexane)

  • Molecular sieves (optional, for water removal)

  • Schlenk tube or similar reaction vessel

  • Nitrogen or argon gas

Procedure:

  • Reaction Setup:

    • To a 25-mL Schlenk tube, add ferulic acid (e.g., 97 mg, 0.5 mmol).

    • Add 5 mL of anhydrous t-butanol and dissolve the ferulic acid, if necessary by gentle heating.

    • If using, add molecular sieves to the reaction mixture.

  • Addition of Reactants:

    • Under a nitrogen or argon atmosphere, add 1-octanol (e.g., 78 µL, 0.5 mmol) to the reaction mixture.

    • Add the immobilized lipase (e.g., 100 mg of Novozym® 435).

  • Reaction:

    • Stir the reaction mixture at a controlled temperature (e.g., 60°C).

    • Monitor the reaction progress by taking aliquots at regular intervals for analysis by HPLC or GC.

  • Reaction Termination and Enzyme Recovery:

    • Once the desired conversion is reached, stop the reaction by filtering off the immobilized enzyme.

    • The enzyme can be washed with fresh solvent and reused in subsequent batches.

  • Product Purification:

    • Evaporate the solvent from the filtrate under reduced pressure.

    • Purify the crude product using column chromatography.

Protocol for Purification of Phenolic Esters by Column Chromatography

This protocol outlines a general procedure for purifying the synthesized phenolic esters.[3][16][17][18][19][20]

Materials:

  • Crude phenolic ester

  • Silica (B1680970) gel (for normal-phase chromatography) or C18-functionalized silica (for reversed-phase chromatography)

  • A suitable solvent system (e.g., a mixture of a non-polar solvent like hexane (B92381) or chloroform (B151607) and a more polar solvent like ethyl acetate (B1210297) or methanol)

  • Glass chromatography column

  • Fraction collector or test tubes

Procedure:

  • Column Packing:

    • Prepare a slurry of the stationary phase (e.g., silica gel) in the initial, least polar mobile phase.

    • Carefully pack the slurry into the chromatography column, ensuring there are no air bubbles.

  • Sample Loading:

    • Dissolve the crude ester in a minimal amount of the mobile phase.

    • Carefully load the sample onto the top of the packed column.

  • Elution:

    • Begin eluting the column with the mobile phase.

    • The polarity of the mobile phase can be kept constant (isocratic elution) or gradually increased (gradient elution) to separate the compounds. For phenolic esters, a gradient of increasing ethyl acetate in hexane is often effective on silica gel.

  • Fraction Collection:

    • Collect the eluting solvent in separate fractions.

  • Analysis of Fractions:

    • Analyze the collected fractions using Thin Layer Chromatography (TLC) or HPLC to identify the fractions containing the pure ester.

  • Pooling and Concentration:

    • Combine the fractions containing the pure product.

    • Evaporate the solvent under reduced pressure to obtain the purified long-chain phenolic ester.

Data Presentation

The efficiency of the enzymatic synthesis of long-chain phenolic esters is influenced by several factors, including the enzyme, substrates, solvent, temperature, and water activity. The following tables summarize quantitative data from various studies.

Table 1: Lipase-Catalyzed Synthesis of Various Phenolic Esters

Phenolic Acid/AlcoholAcyl Donor/AcceptorEnzymeSolventTemp. (°C)Time (h)Conversion/Yield (%)Reference
Ferulic AcidEthanolNovozym® 435t-Butanol60-~20[15]
Ferulic Acid1-OctanolNovozym® 435t-Butanol60-~14[15]
Vanillyl AlcoholHexanoic AcidCALBtert-Butyl methyl ether3748>80[16][21]
4-Hydroxybenzyl AlcoholHexanoic AcidCALBtert-Butyl methyl ether3748~80[16][21]
2-Hydroxybenzyl AlcoholHexanoic AcidCALBtert-Butyl methyl ether3748~60[16][21]
4-Methoxybenzyl AlcoholHexanoic AcidCALBtert-Butyl methyl ether3748~50[16][21]
Dihydrocaffeic AcidOctanolCALBHexane/Butanone6094.894.5
3-Phenylpropanoic AcidEthanolCALBIsooctane3724>90[22][23]
Cinnamic AcidButanolCALBIsooctane55-45[22][23]
Chlorogenic AcidLauric AcidCALBtert-Butanol607273[18]

Table 2: Effect of Solvent on the Enzymatic Esterification of Cinnamic Acid with Butanol Catalyzed by CALB

SolventLog PEster Yield (%)Reference
Chloroform2.09[22][23]
Hexane3.516[22][23]
Hexadecane8.819[22][23]
n-Butanol0.821[22][23]
tert-Butanol0.428[22][23]
Isooctane4.545[22][23]

Analytical Methods

High-Performance Liquid Chromatography (HPLC)

HPLC is a standard technique for monitoring the progress of the esterification reaction and for quantifying the product.

  • Typical Setup:

    • Column: Reversed-phase C18 column.

    • Mobile Phase: A gradient elution is commonly used, typically with a mixture of an aqueous solvent (e.g., water with 0.1% formic or acetic acid) and an organic solvent (e.g., methanol (B129727) or acetonitrile).

    • Detector: A UV-Vis or Diode Array Detector (DAD) is used, with the wavelength set to the absorbance maximum of the phenolic ester (e.g., around 320 nm for ferulate esters).

  • Quantification: The concentration of the product can be determined by creating a calibration curve with known concentrations of a pure standard.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is a powerful tool for confirming the structure of the synthesized esters.

  • ¹H NMR: Provides information on the number and chemical environment of protons in the molecule. Key signals to look for in the ¹H NMR spectrum of a long-chain phenolic ester include:

    • Signals from the aromatic protons of the phenolic ring.

    • A triplet corresponding to the methylene (B1212753) protons adjacent to the ester oxygen.

    • A multiplet for the other methylene groups in the long alkyl chain.

    • A triplet for the terminal methyl group of the alkyl chain.

  • ¹³C NMR: Provides information on the carbon skeleton of the molecule.

  • Example ¹H NMR Data for Tyrosyl Acetate (in CDCl₃):

    • δ 2.08 (3H, s, -COCH₃)

    • δ 2.89 (2H, t, J = 7.1 Hz, Ar-CH₂-)

    • δ 4.27 (2H, t, J = 7.1 Hz, -CH₂-O-)

    • δ 5.54 (1H, s, -OH)

    • δ 6.80 (2H, d, aromatic protons)

    • δ 7.09 (2H, d, aromatic protons)[23]

Biological Context and Signaling Pathways

The therapeutic effects of phenolic compounds and their long-chain esters are often attributed to their ability to modulate key signaling pathways involved in inflammation and oxidative stress.

Antioxidant Signaling Pathway: Nrf2/ARE

The Nrf2-ARE pathway is a primary cellular defense mechanism against oxidative stress.[11][12][24][25] Phenolic compounds can activate this pathway, leading to the expression of antioxidant and detoxification enzymes.

Nrf2_Pathway cluster_nucleus Nucleus ROS Oxidative Stress (ROS) Keap1 Keap1 ROS->Keap1 inactivates PhenolicEster Phenolic Ester PhenolicEster->Keap1 inactivates Nrf2_Keap1 Nrf2-Keap1 Complex Keap1->Nrf2_Keap1 Nrf2 Nrf2 Ub Ubiquitination & Proteasomal Degradation Nrf2_Keap1->Ub Nrf2->Nrf2_Keap1 Nucleus Nucleus Nrf2->Nucleus translocation Nrf2_n Nrf2 ARE ARE AntioxidantGenes Antioxidant Genes (e.g., HO-1, NQO1) ARE->AntioxidantGenes activates transcription Nrf2_n->ARE binds NFkB_Pathway cluster_nucleus Nucleus InflammatoryStimuli Inflammatory Stimuli (e.g., LPS, TNF-α) IKK IKK Complex InflammatoryStimuli->IKK activates PhenolicEster Phenolic Ester PhenolicEster->IKK inhibits IkB IκB IKK->IkB phosphorylates NFkB_IkB NF-κB-IκB Complex IkB->NFkB_IkB Proteasome Proteasomal Degradation IkB->Proteasome ubiquitination NFkB NF-κB NFkB->NFkB_IkB Nucleus Nucleus NFkB->Nucleus translocation NFkB_n NF-κB InflammatoryGenes Pro-inflammatory Genes (e.g., COX-2, iNOS, cytokines) NFkB_n->InflammatoryGenes activates transcription MAPK_Pathway ExtracellularStimuli Extracellular Stimuli (e.g., Growth Factors, Stress) MAPKKK MAPKKK (e.g., MEKK, Raf) ExtracellularStimuli->MAPKKK activates PhenolicEster Phenolic Ester PhenolicEster->MAPKKK inhibits MAPKK MAPKK (e.g., MEK) MAPKKK->MAPKK phosphorylates MAPK MAPK (e.g., ERK, JNK, p38) MAPKK->MAPK phosphorylates TranscriptionFactors Transcription Factors (e.g., AP-1, c-Jun) MAPK->TranscriptionFactors activates CellularResponse Cellular Response (Inflammation, Proliferation) TranscriptionFactors->CellularResponse regulates gene expression PI3K_Akt_Pathway GrowthFactors Growth Factors Receptor Receptor Tyrosine Kinase GrowthFactors->Receptor PI3K PI3K Receptor->PI3K activates PIP2 PIP2 PI3K->PIP2 phosphorylates PhenolicEster Phenolic Ester PhenolicEster->PI3K inhibits PIP3 PIP3 Akt Akt PIP3->Akt activates DownstreamTargets Downstream Targets (e.g., mTOR, GSK3β) Akt->DownstreamTargets phosphorylates CellularResponse Cell Growth, Proliferation, Survival DownstreamTargets->CellularResponse regulates Workflow Substrates Phenolic Compound + Long-Chain Alcohol/Acid Reaction Enzymatic Esterification (Organic Solvent or Solvent-Free) Substrates->Reaction Enzyme Immobilized Lipase (e.g., Novozym 435) Enzyme->Reaction Monitoring Reaction Monitoring (HPLC/GC) Reaction->Monitoring Purification Purification (Column Chromatography) Reaction->Purification Monitoring->Reaction feedback Characterization Structural Characterization (NMR, MS) Purification->Characterization Bioactivity Bioactivity Assays (Antioxidant, Anti-inflammatory) Purification->Bioactivity FinalProduct Pure Long-Chain Phenolic Ester Characterization->FinalProduct Bioactivity->FinalProduct

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Dodecyl Benzoate Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the yield and purity of dodecyl benzoate (B1203000) synthesis.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Issue: Low or No Product Yield

Q1: My dodecyl benzoate synthesis has a very low yield. What are the common causes?

A1: Low yields in the synthesis of this compound, typically via Fischer esterification, are often due to the reversible nature of the reaction. The primary factors contributing to low yield include:

  • Equilibrium Limitations: The esterification reaction between benzoic acid and dodecanol (B89629) is an equilibrium process. The accumulation of water, a byproduct, can drive the reaction backward, hydrolyzing the ester back to the starting materials.

  • Presence of Water: Any water present in the reactants (benzoic acid or dodecanol) or the reaction solvent at the beginning of the experiment will inhibit the forward reaction. It is crucial to use anhydrous reagents and properly dried glassware.[1]

  • Insufficient Catalyst: An inadequate amount or inactive acid catalyst (e.g., sulfuric acid, p-toluenesulfonic acid) will result in a slow or incomplete reaction.[1]

  • Suboptimal Reaction Temperature: The reaction may be too slow if the temperature is too low. Conversely, excessively high temperatures can lead to side reactions and decomposition of reactants or products.

  • Insufficient Reaction Time: The reaction may not have been allowed to proceed long enough to reach equilibrium.

Q2: How can I improve the yield of my this compound synthesis?

A2: To shift the reaction equilibrium towards the formation of this compound and increase the yield, consider the following strategies:

  • Use of Excess Reactant: Employing a large excess of one of the reactants, typically the less expensive one (in this case, dodecanol is often used in excess), can drive the equilibrium forward.[2]

  • Water Removal: Actively removing water as it is formed is a highly effective method to prevent the reverse reaction. This can be achieved by:

    • Azeotropic Distillation: Using a Dean-Stark apparatus with a solvent that forms an azeotrope with water (e.g., toluene) to physically remove it from the reaction mixture.

    • Drying Agents: Adding molecular sieves to the reaction mixture to absorb the water produced.[2]

  • Optimize Catalyst Concentration: Ensure the catalyst is active and used in an appropriate concentration, typically 1-5 mol% relative to the limiting reactant.

  • Adjust Reaction Time and Temperature: Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) to determine the optimal reaction time. Ensure the reaction is heated to a suitable temperature to maintain a steady reflux.

Issue: Product Purity Concerns

Q3: My purified this compound shows impurities in the GC-MS analysis. What are the likely impurities and how can I remove them?

A3: Common impurities in this compound synthesis include unreacted starting materials and byproducts from side reactions.

  • Unreacted Benzoic Acid: This is a common acidic impurity. It can be removed during the work-up by washing the organic layer with a basic solution, such as 5% sodium bicarbonate.[3] The bicarbonate solution reacts with the acidic benzoic acid to form sodium benzoate, which is soluble in the aqueous layer and can be separated.

  • Unreacted Dodecanol: Excess dodecanol can be challenging to remove completely by simple washing. Purification techniques like vacuum distillation or column chromatography are effective for separating the this compound from the higher-boiling dodecanol.

  • Side-Products: At elevated temperatures, side reactions such as the formation of didodecyl ether from the dehydration of dodecanol can occur, especially in the presence of a strong acid catalyst. These byproducts can often be separated by distillation or chromatography.

Q4: My final product is colored. How can I decolorize it?

A4: The presence of color in the final product can be due to impurities formed from side reactions at high temperatures. Treatment with activated charcoal during the purification process can often effectively remove colored impurities. The crude product can be dissolved in a suitable solvent, treated with a small amount of activated charcoal, and then filtered before the final purification step (e.g., recrystallization or distillation).

Data Presentation

Table 1: Effect of Reactant Molar Ratio on Ester Yield (Illustrative)

Molar Ratio (Dodecanol:Benzoic Acid)Catalyst (H₂SO₄ mol%)Reaction Time (hours)Temperature (°C)Approximate Yield (%)
1:12414065-70
2:12414080-85
3:124140>90
1:1 (with water removal)24140>95

Note: These are illustrative values based on general principles of Fischer esterification. Actual yields may vary based on specific experimental conditions.

Table 2: Comparison of Purification Methods for this compound

Purification MethodAdvantagesDisadvantagesExpected Purity
Aqueous Work-up with Base Wash Simple, removes acidic impurities effectively.May not remove unreacted alcohol or non-acidic byproducts. Can lead to emulsion formation.Moderate (removes benzoic acid)
Vacuum Distillation Effective for separating compounds with different boiling points. Can yield high purity product.Requires specialized equipment. Not suitable for heat-sensitive compounds.High (>98%)
Recrystallization Can yield very pure crystalline product if a suitable solvent is found.Finding a suitable solvent can be challenging. Product loss in the mother liquor.Very High (>99%)
Column Chromatography Highly effective for separating complex mixtures.Can be time-consuming and requires significant solvent usage.High (>98%)

Experimental Protocols

Protocol 1: Synthesis of this compound via Fischer Esterification

  • Reactant Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser (or a Dean-Stark apparatus if performing azeotropic water removal), combine benzoic acid, dodecanol (in a 1:2 to 1:3 molar ratio), and a suitable solvent like toluene.

  • Catalyst Addition: Slowly add a catalytic amount of concentrated sulfuric acid (approximately 1-2 mol% of the benzoic acid).

  • Reaction: Heat the mixture to reflux with vigorous stirring. Monitor the reaction progress by TLC. If using a Dean-Stark apparatus, continue the reaction until no more water is collected.

  • Work-up: Cool the reaction mixture to room temperature. Transfer the mixture to a separatory funnel and wash sequentially with water, 5% aqueous sodium bicarbonate solution (to remove unreacted benzoic acid and the acid catalyst), and finally with brine.

  • Drying and Solvent Removal: Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude this compound by vacuum distillation or column chromatography to obtain the final product.

Protocol 2: Purity Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

  • Sample Preparation: Prepare a dilute solution of the this compound sample in a volatile organic solvent such as dichloromethane (B109758) or ethyl acetate.

  • GC-MS Conditions (Typical):

    • Column: A nonpolar capillary column (e.g., HP-5MS).

    • Injector Temperature: 250 °C.

    • Oven Program: Start at a lower temperature (e.g., 100 °C), hold for a few minutes, then ramp up to a higher temperature (e.g., 280 °C) to ensure elution of all components.

    • Carrier Gas: Helium at a constant flow rate.

    • MS Detector: Operate in electron ionization (EI) mode, scanning a mass range of m/z 50-550.

  • Data Analysis: Identify the this compound peak based on its retention time and mass spectrum. Analyze other peaks to identify any impurities by comparing their mass spectra to a library database. Quantify the purity by comparing the peak area of this compound to the total peak area.

Mandatory Visualizations

Synthesis_Workflow Reactants Benzoic Acid + Dodecanol + Acid Catalyst Reaction Reflux (with water removal) Reactants->Reaction Workup Aqueous Work-up (H2O, NaHCO3, Brine) Reaction->Workup Drying Dry with Na2SO4 & Solvent Removal Workup->Drying Purification Vacuum Distillation or Chromatography Drying->Purification Product Pure this compound Purification->Product

Caption: Workflow for the synthesis and purification of this compound.

Troubleshooting_Yield Start Low Yield Issue Cause1 Reversible Reaction (Equilibrium) Start->Cause1 Cause2 Presence of Water Start->Cause2 Cause3 Insufficient Catalyst Start->Cause3 Solution1 Use Excess Alcohol or Remove Water (Dean-Stark) Cause1->Solution1 Solution2 Use Anhydrous Reagents & Dry Glassware Cause2->Solution2 Solution3 Check Catalyst Activity & Concentration Cause3->Solution3

Caption: Troubleshooting logic for low yield in this compound synthesis.

References

troubleshooting side reactions in dodecyl benzoate esterification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues that researchers, scientists, and drug development professionals may encounter during the esterification of dodecyl benzoate (B1203000).

Troubleshooting Guide: Side Reactions and Low Yield

This guide is designed to help you diagnose and resolve common problems encountered during the synthesis of dodecyl benzoate via Fischer esterification.

Question: My reaction has a low yield of this compound. What are the potential causes and how can I resolve this?

Answer: A low yield in Fischer esterification is a common issue, often stemming from the reaction's equilibrium nature or the occurrence of side reactions. The following troubleshooting workflow can help identify and address the root cause.

Low_Yield_Troubleshooting start Low Yield of This compound cause1 Equilibrium Not Shifted Sufficiently start->cause1 cause2 Presence of Side Reactions start->cause2 cause3 Suboptimal Reaction Conditions start->cause3 sol1a Increase Excess of Dodecanol (B89629) cause1->sol1a Le Chatelier's Principle sol1b Remove Water During Reaction (e.g., Dean-Stark Apparatus) cause1->sol1b Le Chatelier's Principle sol2a Identify Byproducts (TLC, GC-MS, NMR) cause2->sol2a sol3a Optimize Catalyst Concentration cause3->sol3a sol3b Optimize Temperature and Reaction Time cause3->sol3b sol2b Adjust Conditions to Minimize Side Reactions sol2a->sol2b

Caption: A decision tree for troubleshooting low yields in esterification reactions.

Detailed Explanation:

  • Equilibrium: Fischer esterification is a reversible reaction.[1] To maximize the yield of this compound, the equilibrium must be shifted towards the products. This can be achieved by using a large excess of one of the reactants (typically dodecanol, as it can also serve as a solvent) or by removing water as it is formed.[2][3][4] A Dean-Stark apparatus is highly effective for water removal.[4][5]

  • Side Reactions: Several side reactions can consume starting materials or the product, reducing the overall yield.[6] Identifying these byproducts is the first step to mitigating them.

  • Reaction Conditions: The choice of catalyst, catalyst concentration, temperature, and reaction time are all critical. These factors often need to be optimized to favor the desired esterification over competing side reactions.[7]

Question: I have identified an unexpected byproduct in my reaction mixture. What could it be?

Answer: The formation of byproducts depends on your specific reactants and reaction conditions. Here are some of the most common side reactions and the resulting byproducts in the synthesis of this compound:

Side_Reactions reactants Benzoic Acid + Dodecanol (H+ Catalyst) product This compound + H2O reactants->product Main Reaction (Fischer Esterification) sp1 Di-dodecyl Ether reactants->sp1 Alcohol Self-Condensation sp2 Benzoic Anhydride reactants->sp2 Acid Self-Condensation sp3 Sulfonated Benzoic Acid (meta-sulfobenzoic acid) reactants->sp3 If using H2SO4 at high temperatures sp4 Unreacted Starting Materials product->sp4 Reverse Reaction (Hydrolysis)

Caption: Main esterification reaction and potential side reactions.

  • Di-dodecyl Ether: This can form via the acid-catalyzed self-condensation of two dodecanol molecules, especially if the reaction is heated for a prolonged time.[6]

  • Benzoic Anhydride: Benzoic acid can self-condense to form its anhydride, particularly if the reaction conditions are too harsh.[6]

  • Sulfonated Benzoic Acid: If using concentrated sulfuric acid as the catalyst at high temperatures, electrophilic aromatic substitution can occur on the benzoic acid ring, leading to the formation of m-sulfobenzoic acid.[6]

  • Hydrolysis: The reverse reaction, where the this compound ester reacts with water to revert to benzoic acid and dodecanol, is a primary reason for incomplete conversion.[6][8]

Frequently Asked Questions (FAQs)

Q1: What are the most suitable catalysts for this compound esterification, and what are the recommended conditions?

A1: The choice of catalyst is critical for a successful esterification. Protonic acids and metal-based catalysts are the most common.

Catalyst TypeExamplesTypical Concentration (% w/w)Temperature Range (°C)AdvantagesDisadvantages
Protonic Acids Sulfuric Acid (H₂SO₄), p-Toluenesulfonic Acid (p-TsOH)[2]0.5 - 2.080 - 140Inexpensive, effective at lower temperatures.Can cause side reactions like sulfonation and dehydration.[6]
Metal Catalysts Tin, Titanium, or Zirconium compounds (e.g., Titanium (IV) isopropoxide)[7]0.005 - 1.0[7]160 - 270[7]High activity at high temperatures, fewer olefin byproducts.[7]More expensive, may require higher temperatures to activate.
Solid Acid Catalysts Ion-exchange resins (e.g., Amberlyst 15)[9]5 - 1570 - 120Easily filtered and recycled, minimizes acidic waste.[5][9]Can be less active than homogeneous catalysts.

Q2: How can I effectively monitor the progress of my esterification reaction?

A2: Thin Layer Chromatography (TLC) is a simple and effective method for monitoring the reaction.[6] Spot the reaction mixture against standards of your starting materials (benzoic acid and dodecanol). As the reaction progresses, you will see the starting material spots diminish and a new spot for the this compound product appear. The product is less polar than the starting carboxylic acid, so it will have a higher Rf value. The reaction is considered complete when the benzoic acid spot is no longer visible.

Q3: My reaction is complete, but I'm having trouble purifying the this compound. What is a reliable purification protocol?

A3: A standard workup and purification procedure involves several steps to remove unreacted starting materials, the catalyst, and any side products.

Purification_Workflow start Crude Reaction Mixture step1 Step 1: Quench & Dilute Add organic solvent (e.g., ethyl acetate) and transfer to a separatory funnel. start->step1 step2 Step 2: Acid Removal Wash with aqueous NaHCO3 solution to remove benzoic acid and H+ catalyst. step1->step2 step3 Step 3: Water Wash Wash with water to remove any remaining bicarbonate. step2->step3 step4 Step 4: Brine Wash Wash with saturated NaCl solution to break emulsions and remove water. step3->step4 step5 Step 5: Dry Organic Layer Use an anhydrous salt (e.g., MgSO4, Na2SO4). step4->step5 step6 Step 6: Filter & Concentrate Filter off the drying agent and remove the solvent via rotary evaporation. step5->step6 step7 Step 7: Final Purification Purify the crude ester via vacuum distillation or column chromatography. step6->step7 end_product Pure this compound step7->end_product

Caption: A typical experimental workflow for the purification of this compound.

Washing the organic layer with a sodium bicarbonate solution is crucial for removing the acidic catalyst and any unreacted benzoic acid.[10][11] Subsequent purification by vacuum distillation is often sufficient to obtain a pure product.[12] For very high purity requirements, column chromatography may be necessary.[5]

Experimental Protocols

Protocol 1: Synthesis of this compound via Fischer Esterification with Dean-Stark Trap

Materials:

Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add benzoic acid (1.0 eq), 1-dodecanol (1.5 - 2.0 eq), a catalytic amount of p-TsOH (0.02 eq), and enough toluene to fill the Dean-Stark trap and submerge about half of the reactants.

  • Reflux: Heat the mixture to reflux. The toluene-water azeotrope will distill into the Dean-Stark trap.[4] Continue refluxing until no more water is collected in the trap (typically 3-6 hours). Monitor the reaction's progress by TLC.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Dilute the mixture with ethyl acetate and transfer it to a separatory funnel.

    • Wash the organic layer sequentially with saturated NaHCO₃ solution (2x), water (1x), and brine (1x).[10] Caution: Vent frequently during the bicarbonate wash due to CO₂ evolution.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the filtrate using a rotary evaporator to remove the ethyl acetate and toluene.

  • Purification: Purify the resulting crude oil by vacuum distillation to yield this compound as a colorless to pale yellow liquid.[8][13]

Protocol 2: Purification of Crude this compound

  • Liquid-Liquid Extraction: Dissolve the crude product in a water-immiscible organic solvent like ethyl acetate or diethyl ether.

  • Bicarbonate Wash: Transfer the solution to a separatory funnel and wash it two to three times with a saturated solution of sodium bicarbonate.[11] This will react with and remove any remaining benzoic acid and the acid catalyst. Test the final aqueous wash with pH paper to ensure it is neutral or slightly basic.

  • Brine Wash: Wash the organic layer with a saturated solution of sodium chloride (brine).[10] This helps to remove residual water and break up any emulsions that may have formed.

  • Drying: Separate the organic layer and dry it over an anhydrous drying agent such as anhydrous sodium sulfate or magnesium sulfate.

  • Solvent Removal: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator.

  • Distillation: For high purity, the remaining oil can be purified by vacuum distillation.[12] The boiling point of this compound is approximately 383.6 °C at 760 mmHg, so vacuum is necessary to prevent decomposition.[14]

References

Technical Support Center: Purification of Crude Dodecyl Benzoate by Column Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on purifying crude dodecyl benzoate (B1203000) using column chromatography. Below you will find troubleshooting advice, frequently asked questions, detailed experimental protocols, and data presented in a clear, accessible format to assist you in your laboratory work.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in crude dodecyl benzoate?

A1: Crude this compound, typically synthesized by the direct esterification of dodecanol (B89629) and benzoic acid, is likely to contain unreacted starting materials as the primary impurities.[1][2] These include:

  • Dodecanol: A long-chain fatty alcohol.

  • Benzoic Acid: The carboxylic acid starting material. Side products from the synthesis may also be present, depending on the reaction conditions.

Q2: What is a good starting solvent system (mobile phase) for the column chromatography of this compound?

A2: A common and effective mobile phase for separating esters like this compound is a mixture of a non-polar solvent and a moderately polar solvent. A good starting point is a gradient of ethyl acetate (B1210297) in hexanes.[3] You can begin with 100% hexanes and gradually increase the percentage of ethyl acetate to elute the desired compound.

Q3: How do I determine the right solvent ratio for the mobile phase?

A3: The ideal solvent ratio should be determined using Thin Layer Chromatography (TLC) before running the column. The goal is to find a solvent system where the this compound has an Rf value of approximately 0.25-0.35. This generally provides the best separation from impurities. Since esters are more polar than hydrocarbons but less polar than alcohols and carboxylic acids, you can expect this compound to have a higher Rf value than the dodecanol and benzoic acid impurities in a non-polar solvent system.[4]

Q4: My this compound is not moving down the column. What should I do?

A4: If your compound is not eluting, the mobile phase is likely not polar enough. You should gradually increase the polarity of the eluent. For example, if you are using a 95:5 hexane (B92381):ethyl acetate mixture, try switching to a 90:10 or 85:15 mixture.[5] It is also crucial to ensure you are not using a solvent system you did not intend to, so double-check your solvent preparation.[6]

Q5: The separation between this compound and an impurity is poor. How can I improve it?

A5: To improve the separation of compounds with close Rf values, you can use a shallower solvent gradient during elution. Start with a low polarity mobile phase and increase the polarity very slowly. Using a larger column with more stationary phase (a higher silica-to-sample ratio) can also enhance separation. Additionally, ensure your column is packed correctly to avoid channeling, which can lead to poor separation.

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
No Compound Eluting The mobile phase is not polar enough. The compound may have decomposed on the silica (B1680970) gel. The compound may have eluted in the solvent front.Gradually increase the polarity of the mobile phase (e.g., increase the percentage of ethyl acetate in hexane). Test the stability of your compound on a TLC plate before running the column.[6][7] Check the very first fractions collected, as your compound might be less polar than anticipated.[6]
Poor Separation The solvent system is not optimal. The column was overloaded with the sample. The column was packed improperly, leading to channeling.Develop a better solvent system using TLC to achieve a greater difference in Rf values. Reduce the amount of crude material loaded onto the column. Repack the column carefully, ensuring a homogenous and level surface.
Compound Crystallizes on the Column The compound has low solubility in the mobile phase. The concentration of the sample is too high at a particular point in the column.Switch to a solvent system that better dissolves your compound.[6] Use a wider column and more silica to reduce the concentration of the compound band.[6] If crystallization occurs, you may need to empty the column and recover your sample by filtration.[6]
Peak Tailing in Fractions Secondary interactions between the compound and the stationary phase (e.g., acidic silica). The column is overloaded.For basic compounds, consider deactivating the silica gel with a small amount of triethylamine. For acidic compounds, a small amount of acetic acid in the mobile phase can help. Reduce the amount of sample loaded onto the column.
Slow Elution/Blocked Column Fine particles of silica are clogging the frit. An impurity or the compound itself has precipitated at the top of the column.Ensure the sand layer at the bottom and top of the column is sufficient to prevent silica from clogging the stopcock. If a blockage occurs, try carefully stirring the top of the silica bed.[6] If the blockage is severe, the column may need to be unpacked to recover the sample.[6]

Experimental Protocols

Protocol: Purification of Crude this compound by Flash Column Chromatography

This protocol is a general guideline and may need to be optimized based on the specific impurities present in your crude sample.

1. Materials:

  • Crude this compound

  • Silica gel (for flash chromatography, 230-400 mesh)

  • Hexanes (HPLC grade)

  • Ethyl acetate (HPLC grade)

  • Sand (washed)

  • Glass column with stopcock

  • Collection tubes/flasks

  • TLC plates (silica gel coated)

  • TLC developing chamber and visualization reagents (e.g., UV lamp, potassium permanganate (B83412) stain)

2. Mobile Phase Preparation:

  • Prepare a series of hexane and ethyl acetate mixtures (e.g., 98:2, 95:5, 90:10, 80:20 v/v).

  • Using TLC, determine the optimal starting and eluting solvent systems. Aim for an Rf of ~0.25-0.35 for this compound. The unreacted dodecanol and benzoic acid should have lower Rf values.

3. Column Packing (Wet Packing Method):

  • Secure the column vertically to a stand.

  • Place a small plug of cotton or glass wool at the bottom of the column.

  • Add a thin layer of sand (approx. 1 cm).

  • In a separate beaker, create a slurry of silica gel in the initial, least polar solvent (e.g., 100% hexanes or 98:2 hexane:ethyl acetate).

  • Pour the slurry into the column. Gently tap the column to ensure even packing and remove any air bubbles.

  • Allow the silica to settle, and then add another thin layer of sand on top of the silica bed.

  • Drain the solvent until the level is just at the top of the sand layer. Do not let the column run dry.

4. Sample Loading (Dry Loading Method):

  • Dissolve the crude this compound in a minimal amount of a volatile solvent (e.g., dichloromethane (B109758) or ethyl acetate).

  • Add a small amount of silica gel to the solution and evaporate the solvent using a rotary evaporator until a free-flowing powder is obtained.[7]

  • Carefully add the silica-adsorbed sample to the top of the packed column.

5. Elution and Fraction Collection:

  • Carefully add the initial mobile phase to the column.

  • Apply gentle pressure (using a pump or air line) to begin eluting the solvent.

  • Collect the eluent in a series of fractions.

  • Gradually increase the polarity of the mobile phase as the elution progresses (gradient elution).

  • Monitor the collected fractions by TLC to identify which fractions contain the pure this compound.

6. Product Recovery:

  • Combine the pure fractions containing this compound.

  • Remove the solvent using a rotary evaporator to yield the purified product.

  • Dry the final product under a vacuum to remove any residual solvent.

Data Presentation

Table 1: Summary of Experimental Parameters for Purification of Long-Chain Esters
ParameterDescriptionTypical Application for this compoundReference(s)
Stationary Phase The solid adsorbent used in the column.Silica gel (230-400 mesh) is most common. Alumina can be used if the compound is sensitive to acidic silica.[4]
Mobile Phase (Eluent) The solvent or solvent mixture that carries the sample through the column.Gradient elution with Hexane and Ethyl Acetate (e.g., starting from 100% Hexane and gradually increasing to 20% Ethyl Acetate).[3]
Sample Loading The method used to apply the crude sample to the column.Dry loading is recommended for compounds with limited solubility in the initial mobile phase. Wet loading (dissolving the sample in a minimal amount of mobile phase) can also be used.[7]
Silica to Sample Ratio The weight ratio of the stationary phase to the crude sample.30:1 to 100:1. A higher ratio is used for more difficult separations.
Monitoring Technique Method for analyzing the collected fractions.Thin Layer Chromatography (TLC) using the same stationary phase as the column.

Visualizations

experimental_workflow cluster_prep Preparation cluster_run Execution cluster_post Post-Purification TLC 1. TLC Analysis (Determine Solvent System) Pack 2. Pack Column (Wet Slurry Method) TLC->Pack Load 3. Load Sample (Dry Loading) Pack->Load Elute 4. Elute with Gradient (Hexane -> Ethyl Acetate) Load->Elute Collect 5. Collect Fractions Elute->Collect Monitor 6. Monitor Fractions by TLC Collect->Monitor Combine 7. Combine Pure Fractions Monitor->Combine Identify Pure Fractions Evaporate 8. Evaporate Solvent Combine->Evaporate Product Purified this compound Evaporate->Product

Caption: Experimental workflow for the purification of this compound.

troubleshooting_logic Start Problem Encountered Q1 Is the compound eluting? Start->Q1 A1_Yes Increase Mobile Phase Polarity Q1->A1_Yes No A1_No Is the separation poor? Q1->A1_No Yes A2_Yes Use Shallower Gradient or More Silica A1_No->A2_Yes Yes A2_No Is the column flow slow? A1_No->A2_No A3_Yes Check for Precipitation/ Clogging at Column Head A2_No->A3_Yes Yes A3_No Consult Further Documentation A2_No->A3_No

Caption: Troubleshooting logic for common column chromatography issues.

References

Technical Support Center: Dodecyl Benzoate Production

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals engaged in the synthesis and scale-up of dodecyl benzoate (B1203000). Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to address common challenges.

Frequently Asked Questions (FAQs)

Q1: What is the most common and industrially viable method for synthesizing dodecyl benzoate?

A1: The most prevalent method for producing this compound is through the Fischer-Speier esterification of benzoic acid with dodecanol (B89629) (also known as lauryl alcohol).[1][2] This is an acid-catalyzed reaction where the equilibrium is shifted towards the product, this compound, by removing water as it is formed.[2][3]

Q2: Why is my reaction yield low when scaling up the synthesis of this compound?

A2: Low yields during the scale-up of Fischer esterification are often due to the reversible nature of the reaction. The formation of water as a byproduct can shift the equilibrium back towards the reactants, limiting the conversion to the desired ester.[3] On a larger scale, several factors can contribute to lower yields, including:

  • Inefficient Water Removal: Inadequate removal of water is a primary cause of low conversion.[3]

  • Poor Mixing: In larger reactors, inefficient mixing can lead to localized temperature and concentration gradients, hindering the reaction rate.

  • Suboptimal Temperature: The reaction temperature needs to be carefully controlled to ensure a reasonable reaction rate without causing side reactions.[4]

Q3: What are the primary side products and impurities to expect in this compound synthesis?

A3: Potential side products and impurities include unreacted starting materials (benzoic acid and dodecanol), water, and byproducts from side reactions. At elevated temperatures, dodecanol can undergo dehydration to form dodecene or di-dodecyl ether.[4] If the starting materials are not pure, those impurities may also be present in the final product.[5]

Q4: How can I effectively remove the water produced during the esterification reaction at scale?

A4: A common industrial method for water removal is azeotropic distillation.[2] An inert solvent that forms an azeotrope with water, such as toluene (B28343) or hexane, is added to the reaction mixture. The azeotrope is distilled off, and after condensation, the water separates from the solvent, which can then be returned to the reactor.[2] For higher-boiling alcohols like dodecanol, the reaction can also be carried out under reduced pressure to facilitate the removal of water.[4]

Q5: What type of catalyst is typically used, and what is the recommended loading?

A5: Commonly used catalysts for Fischer esterification include strong Brønsted acids like sulfuric acid and p-toluenesulfonic acid, as well as Lewis acids.[2] Metal catalysts, such as those based on tin or titanium, are also used, particularly at higher temperatures, as they tend to produce fewer byproducts.[4] Catalyst concentration typically ranges from 0.005 to 1.0% by weight, based on the total reaction mixture.[4]

Troubleshooting Guide

IssuePossible Cause(s)Recommended Action(s)
Low Conversion of Reactants Incomplete Reaction: The esterification reaction has not reached equilibrium.- Increase reaction time and monitor progress using techniques like TLC or HPLC.- Consider increasing the molar ratio of one reactant, typically the more cost-effective dodecanol, to shift the equilibrium towards the product.[3][6]
Inefficient Water Removal: Water produced is inhibiting the forward reaction.- Ensure the Dean-Stark apparatus or other water removal system is functioning correctly.- On a larger scale, verify adequate condenser capacity and efficient separation of the water layer.
Insufficient Catalyst Activity: The catalyst may be deactivated or used at too low a concentration.- Check the catalyst quality and consider increasing the catalyst loading within the recommended range (e.g., 0.01-0.5 wt% for titanium catalysts).[4]
Product is Dark or Discolored Thermal Degradation: Prolonged exposure to high temperatures can cause decomposition.- Minimize the time the reaction mixture is held at high temperatures.- For purification, use vacuum distillation to lower the boiling point and reduce the risk of thermal degradation.[7]
Catalyst Residue: Residual acid catalyst can cause charring at high temperatures.- Ensure the catalyst is thoroughly neutralized and removed during the work-up procedure before distillation.
Difficult Phase Separation During Work-up Emulsion Formation: Incomplete separation of the organic and aqueous layers.- Allow for adequate settling time.- Use brine washes to improve the separation of the layers.
Low Purity of Final Product Ineffective Purification: The purification method is not adequately removing impurities.- For distillation, ensure the column has a sufficient number of theoretical plates and an optimized reflux ratio for the specific separation.- Consider alternative purification methods such as crystallization.
Presence of Side Products: High reaction temperatures may promote the formation of ethers from the alcohol.- Optimize the reaction temperature to a range that allows for efficient water removal without significant side product formation (e.g., 180-250°C with a titanium catalyst).[4]

Experimental Protocols

Protocol 1: Large-Scale this compound Synthesis via Fischer Esterification

This protocol describes a general procedure for the scaled-up synthesis of this compound using azeotropic water removal.

Materials:

  • Benzoic Acid

  • Dodecanol (Lauryl Alcohol)

  • p-Toluenesulfonic acid (or another suitable acid catalyst)

  • Toluene (or another suitable azeotroping agent)

  • 5% Sodium Bicarbonate Solution (aqueous)

  • Saturated Sodium Chloride Solution (Brine)

  • Anhydrous Magnesium Sulfate (or another suitable drying agent)

Equipment:

  • Reaction vessel of appropriate size equipped with a mechanical stirrer, heating mantle, and temperature controller.

  • Dean-Stark apparatus and condenser.

  • Separatory funnel.

  • Rotary evaporator.

  • Vacuum distillation setup.

Procedure:

  • Reactant Charging: Charge the reaction vessel with benzoic acid, a molar excess of dodecanol (e.g., 1.2 to 1.5 equivalents), and toluene (sufficient to facilitate azeotropic removal of water).

  • Catalyst Addition: Add the acid catalyst (e.g., p-toluenesulfonic acid at 1-2 mol% relative to the limiting reactant).

  • Reaction:

    • Heat the mixture to reflux. The toluene-water azeotrope will begin to distill and collect in the Dean-Stark trap.

    • Monitor the reaction progress by observing the amount of water collected and/or by analytical methods (e.g., TLC, GC).

    • Continue the reaction until the theoretical amount of water has been collected or the reaction appears complete by analysis.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Transfer the mixture to a separatory funnel.

    • Wash the organic layer sequentially with 5% sodium bicarbonate solution (to neutralize the acid catalyst) and brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to remove the toluene.

  • Purification:

    • Purify the crude this compound by vacuum distillation to remove unreacted dodecanol and other high-boiling impurities.[7]

Signaling Pathways and Experimental Workflows

Dodecyl_Benzoate_Synthesis_Workflow This compound Production Workflow cluster_reaction Reaction Stage cluster_workup Work-up Stage cluster_purification Purification Stage Reactants Charge Reactants: - Benzoic Acid - Dodecanol - Toluene Catalyst Add Catalyst: - p-Toluenesulfonic Acid Reactants->Catalyst Reflux Heat to Reflux with Azeotropic Water Removal Catalyst->Reflux Cooling Cool Reaction Mixture Reflux->Cooling Reaction Complete Neutralization Neutralize Catalyst with Sodium Bicarbonate Wash Cooling->Neutralization Washing Wash with Brine Neutralization->Washing Drying Dry Organic Layer Washing->Drying Solvent_Removal Remove Toluene via Rotary Evaporation Drying->Solvent_Removal Vacuum_Distillation Purify by Vacuum Distillation Solvent_Removal->Vacuum_Distillation Crude Product Final_Product High-Purity This compound Vacuum_Distillation->Final_Product

Caption: A flowchart illustrating the major stages in the scaled-up production of this compound.

Quantitative Data Summary

The following table summarizes typical reaction parameters for the Fischer esterification of benzoic acid with long-chain alcohols, which can be adapted for this compound production.

ParameterTypical RangeNotes
Reactant Molar Ratio 1:1.2 to 1:1.5 (Benzoic Acid:Dodecanol)An excess of the alcohol is used to drive the reaction equilibrium towards the product.[3][6]
Catalyst Loading 0.01 - 1.0 wt% (of total reactants)For metal catalysts like titanium compounds, a lower concentration (0.01-0.1 wt%) is often preferred.[4] For acid catalysts like p-TsOH, 1-5 mol% is common.
Reaction Temperature 160 - 250 °C (with metal catalysts)The optimal temperature depends on the catalyst and the need to efficiently remove water.[4] With traditional acid catalysts and azeotropic distillation, the boiling point of the azeotrope dictates the temperature.
Reaction Time 1 - 10 hoursHighly dependent on temperature, catalyst, and efficiency of water removal.[2]
Pressure Atmospheric or ReducedReduced pressure can be used to facilitate water removal, especially with higher-boiling alcohols.[4]
Expected Yield >90%With efficient water removal and optimized conditions, high yields can be achieved.[5]

References

Technical Support Center: Improving the Stability of Emulsions Containing Dodecyl Benzoate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for improving the stability of emulsions containing dodecyl benzoate (B1203000).

Frequently Asked Questions (FAQs)

Q1: What is dodecyl benzoate and why is it used in emulsions?

This compound is the ester of dodecyl alcohol and benzoic acid. In emulsions, it primarily functions as an emollient, providing a light, silky, and non-greasy feel to the skin.[1][2] It also acts as a solvent and can help to disperse other ingredients, such as sunscreen actives.[1][3] Its low volatility and good compatibility with other cosmetic ingredients make it a versatile component in various formulations.

Q2: What are the common signs of instability in a this compound emulsion?

Emulsion instability can manifest in several ways:

  • Creaming: The separation of the emulsion into two layers, with the less dense phase (typically the oil phase in an O/W emulsion) rising to the top. This is often a precursor to coalescence.

  • Coalescence: The irreversible merging of small droplets to form larger ones, eventually leading to complete phase separation.

  • Flocculation: The clumping together of droplets without merging. While reversible, it can lead to creaming and coalescence.

  • Phase Inversion: The emulsion changes from an oil-in-water (O/W) to a water-in-oil (W/O) type, or vice versa.

  • Changes in Viscosity: A significant increase or decrease in the thickness of the emulsion can indicate instability.

  • Changes in Appearance: Variations in color, odor, or the appearance of graininess.

Q3: What is the required Hydrophilic-Lipophilic Balance (HLB) for this compound?

Q4: What types of emulsifiers are suitable for this compound emulsions?

For an oil-in-water emulsion with a required HLB of around 12-13, a blend of emulsifiers is often recommended to create a more stable interfacial film.[4] A combination of a low-HLB emulsifier (like Sorbitan Stearate, HLB 4.7) and a high-HLB emulsifier (like Polysorbate 60, HLB 14.9) can be effective. In a formulation for a similar compound, benzyl (B1604629) benzoate, a combination of Span 80 (a low-HLB emulsifier) and Tween 80 (a high-HLB emulsifier) was used.[5]

Q5: What is a typical usage concentration for this compound in an emulsion?

The typical use level for this compound (or C12-15 alkyl benzoate) in cosmetic formulations ranges from 1% to 30% by weight, depending on the desired sensory properties and the overall formulation.[6]

Troubleshooting Guides

This section addresses specific issues you may encounter during your experiments with this compound emulsions.

Issue 1: The emulsion separates shortly after preparation (Creaming or Coalescence).

dot

Caption: Troubleshooting workflow for emulsion separation.

Possible Causes and Solutions:

Potential CauseRecommended Solution
Incorrect Hydrophilic-Lipophilic Balance (HLB) The required HLB for this compound in an O/W emulsion is approximately 12-13.[2] Ensure your emulsifier or blend of emulsifiers matches this value. You can blend a low-HLB and a high-HLB emulsifier to achieve the desired HLB.
Insufficient Emulsifier Concentration The concentration of the emulsifier may be too low to adequately coat the oil droplets and prevent them from coalescing. Try incrementally increasing the total emulsifier concentration. A typical starting point is around 5% of the total formulation weight.[7]
Inadequate Homogenization Insufficient shear during emulsification can result in large, non-uniform droplets that are more prone to separation. Increase the speed and/or duration of homogenization. For laboratory-scale batches, a high-shear homogenizer is recommended.
Suboptimal Oil-to-Water Ratio In O/W emulsions, a very high oil phase concentration can increase the likelihood of droplet collision and coalescence. Conversely, in W/O emulsions, the water phase should generally be added slowly to the oil phase during preparation.[4]
Presence of Electrolytes In oil-in-water emulsions, the addition of electrolytes can sometimes destabilize the system.[4] Conversely, in water-in-oil emulsions, adding electrolytes like magnesium sulfate (B86663) can improve stability.[7][8]
Issue 2: The viscosity of the emulsion changes significantly over time.

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subgraph "cluster_Causes" { label="Potential Causes"; style="filled"; color="#F1F3F4"; Cause1 [label="Inappropriate Thickener"]; Cause2 [label="Flocculation or\nCoalescence"]; Cause3 [label="pH Shift"]; }

subgraph "cluster_Solutions" { label="Solutions"; style="filled"; color="#F1F3F4"; Solution1 [label="Incorporate a suitable\nthickener (e.g., Carbomer,\nXanthan Gum)"]; Solution2 [label="Address underlying instability\n(see Issue 1)"]; Solution3 [label="Buffer the system to\nmaintain a stable pH"]; }

Problem -> Cause1 [label="Evaluate Stabilizers"]; Problem -> Cause2 [label="Check for Droplet\nAggregation"]; Problem -> Cause3 [label="Measure pH"];

Cause1 -> Solution1; Cause2 -> Solution2; Cause3 -> Solution3; }``` Caption: Troubleshooting workflow for viscosity changes.

Possible Causes and Solutions:

Potential CauseRecommended Solution
Inappropriate or Insufficient Thickener The viscosity of the continuous phase is crucial for emulsion stability. A higher viscosity slows down the movement of droplets, reducing the chances of collision. Consider adding a thickening agent to the aqueous phase of an O/W emulsion, such as Carbomer 934 or xanthan gum.
Flocculation or Coalescence A decrease in viscosity can be a sign of droplet coalescence, as larger droplets offer less resistance to flow. An increase in viscosity can sometimes be due to flocculation. Address the root cause of the instability as outlined in "Issue 1".
pH Shift The effectiveness of some thickeners, like carbomers, is highly pH-dependent. A shift in the pH of the formulation over time can lead to a change in viscosity. Ensure the pH of your system is stable and buffered if necessary. For example, Carbopol 934 requires a pH of 6.0-6.5 for optimal gelling.

Data Presentation: Example Formulations

The following tables provide example formulations for an oil-in-water (O/W) lotion and a water-in-oil (W/O) cream containing an alkyl benzoate. These can be used as a starting point for your own formulations.

Table 1: Example Oil-in-Water (O/W) Lotion Formulation with C12-15 Alkyl Benzoate

PhaseIngredientINCI NameFunction% (w/w)
A Deionized WaterAquaSolventq.s. to 100
GlycerinGlycerinHumectant3.0
Xanthan GumXanthan GumThickener0.2
B C12-15 Alkyl Benzoate C12-15 Alkyl BenzoateEmollient, Solvent10.0
Cetearyl AlcoholCetearyl AlcoholThickener, Co-emulsifier3.0
Glyceryl StearateGlyceryl StearateEmulsifier (Low HLB)2.0
Polysorbate 60Polysorbate 60Emulsifier (High HLB)3.0
C Phenoxyethanol (and) EthylhexylglycerinPhenoxyethanol (and) EthylhexylglycerinPreservative1.0

Table 2: Example Water-in-Oil (W/O) Cream Formulation with C12-15 Alkyl Benzoate

PhaseIngredientINCI NameFunction% (w/w)
A C12-15 Alkyl Benzoate C12-15 Alkyl BenzoateEmollient, Solvent15.0
PEG-30 DipolyhydroxystearatePEG-30 DipolyhydroxystearateEmulsifier (W/O)3.0
BeeswaxCera AlbaThickener, Stabilizer4.0
B Deionized WaterAquaSolventq.s. to 100
Magnesium SulfateMagnesium SulfateStabilizer0.7
GlycerinGlycerinHumectant5.0
C Preservative(Appropriate Preservative)Preservativeq.s.

Experimental Protocols

Protocol 1: Preparation of an Oil-in-Water (O/W) Emulsion

dot

Caption: Experimental workflow for O/W emulsion preparation.

  • Aqueous Phase Preparation:

    • In a suitable vessel, combine deionized water and any water-soluble components like glycerin.

    • Slowly add the thickener (e.g., xanthan gum) while stirring to prevent clumping.

    • Heat the aqueous phase to 75-80°C.

  • Oil Phase Preparation:

    • In a separate vessel, combine this compound, emulsifiers, and any other oil-soluble ingredients.

    • Heat the oil phase to 75-80°C.

  • Emulsification:

    • Slowly add the oil phase to the aqueous phase while homogenizing at high speed.

    • Continue homogenization for 5-10 minutes to ensure a fine droplet size distribution.

    • Begin cooling the emulsion while stirring gently with a propeller mixer.

  • Final Steps:

    • Once the emulsion has cooled to below 40°C, add any heat-sensitive ingredients such as preservatives and fragrance.

    • Check and adjust the pH of the final emulsion as needed.

    • Continue gentle mixing until the emulsion is uniform.

Protocol 2: Accelerated Stability Testing

To predict the long-term stability of your this compound emulsion, accelerated stability testing is performed.

[9][10]1. Thermal Stability:

  • Place samples of the emulsion in ovens at elevated temperatures, typically 40°C and 45°C. *[10] Store control samples at room temperature (around 25°C) and under refrigeration (around 4°C).

  • Evaluate the samples at regular intervals (e.g., 1, 2, 4, 8, and 12 weeks) for changes in appearance, color, odor, pH, viscosity, and signs of phase separation.

  • A general rule of thumb is that 3 months at 45°C can correspond to approximately two years of shelf life at room temperature.

[1]2. Freeze-Thaw Cycle Stability:

  • Subject the emulsion to alternating temperature cycles. A common protocol is 24 hours at -10°C followed by 24 hours at 25°C. *[9] Repeat this cycle at least three times.

  • After the cycles, visually inspect the emulsion for any signs of instability, such as graininess, separation, or significant viscosity changes.

3. Centrifugation Test:

  • This test accelerates creaming and can be a good predictor of emulsion stability. *[1] Place a sample of the emulsion in a centrifuge tube.

  • Centrifuge at a set speed (e.g., 3000 rpm) for a specific duration (e.g., 30 minutes).

  • After centrifugation, examine the sample for any signs of phase separation or a distinct layer of cream at the top.

Protocol 3: Emulsion Characterization

1. Microscopic Analysis:

  • Place a small drop of the emulsion on a microscope slide and cover with a coverslip.

  • Observe the emulsion under a light microscope to assess the droplet size, uniformity, and distribution. Look for signs of flocculation or coalescence.

2. Droplet Size Analysis:

  • Use techniques like laser diffraction or dynamic light scattering to obtain quantitative data on the mean droplet size and the particle size distribution. A narrow distribution of small droplets generally indicates a more stable emulsion.

3. Rheological Analysis:

  • Use a viscometer or rheometer to measure the viscosity of the emulsion. This can be done at different shear rates to understand the flow behavior of the product. Measurements should be taken over time as part of the stability study.

References

Technical Support Center: Mitigating Degradation of Dodecyl Benzoate in Formulations

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for dodecyl benzoate (B1203000) formulations. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and mitigate the degradation of dodecyl benzoate in various experimental and final product formulations.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for this compound?

A1: this compound is susceptible to degradation through three main pathways:

  • Hydrolysis: The ester bond in this compound can be cleaved by water, a reaction that is catalyzed by both acids and bases, to form dodecanol (B89629) and benzoic acid.[1] Alkaline conditions, in particular, significantly accelerate the rate of hydrolysis.

  • Oxidation: Although generally stable to oxidation, under certain conditions involving oxidizing agents or exposure to high energy, this compound can undergo oxidative degradation.

  • Photodegradation: Exposure to ultraviolet (UV) radiation can induce photodegradation of this compound, leading to the formation of various degradation products.

Q2: What are the initial signs of this compound degradation in my formulation?

A2: The initial signs of degradation can manifest as both physical and chemical changes:

  • Physical Changes:

    • Changes in color, odor, or clarity.

    • Phase separation in emulsions or creams.

    • Precipitation of insoluble degradation products.

  • Chemical Changes:

    • A shift in the pH of the formulation.

    • Appearance of unexpected peaks in analytical chromatograms (e.g., HPLC).

    • A decrease in the quantified concentration of this compound over time.

Q3: How can I minimize the hydrolysis of this compound in my aqueous-based formulation?

A3: To minimize hydrolysis, consider the following strategies:

  • pH Control: Maintain the formulation pH in a slightly acidic to neutral range (ideally pH 4-6), as both highly acidic and alkaline conditions catalyze hydrolysis.

  • Temperature Control: Store the formulation at controlled room temperature or under refrigeration, as elevated temperatures accelerate the hydrolysis rate.

  • Formulation Design: For liquid formulations, consider using non-aqueous solvents or creating a water-in-oil emulsion to reduce the contact between this compound and water.

Q4: What types of antioxidants are effective in preventing the oxidative degradation of this compound?

A4: A variety of antioxidants can be employed to mitigate oxidative degradation. The selection depends on the specific formulation and potential incompatibilities. Commonly used antioxidants include:

  • Butylated Hydroxytoluene (BHT): A synthetic antioxidant effective in oils and fats.[2][3]

  • Butylated Hydroxyanisole (BHA): Another synthetic antioxidant often used in combination with BHT.

  • Tocopherol (Vitamin E): A natural antioxidant suitable for many cosmetic and pharmaceutical formulations.[3]

  • Ascorbic Acid (Vitamin C): A water-soluble antioxidant that can be effective in the aqueous phase of emulsions.[4]

The efficacy of these antioxidants can be compared by conducting a stability study where the formulation is spiked with different antioxidants and stored under accelerated conditions. The concentration of this compound and the formation of degradation products are then monitored over time.

Q5: My formulation is showing signs of photodegradation. What can I do?

A5: To prevent photodegradation, you should:

  • Use UV-Protective Packaging: Store the formulation in opaque or amber-colored containers that block UV radiation.

  • Incorporate Photostabilizers: Add UV absorbers or quenchers to the formulation. Examples of photostabilizers include:

    • Benzophenones

    • Benzotriazoles[5]

    • Diethylhexyl 2,6-naphthalate (DEHN)[5]

    • Bumetrizole[5]

Troubleshooting Guides

This section provides a structured approach to identifying and resolving common issues encountered during the formulation and stability testing of this compound.

Issue 1: Unexpected Peaks in HPLC Chromatogram
Possible Cause Recommended Solution
Degradation of this compound Perform a forced degradation study to identify the retention times of potential degradation products (benzoic acid, dodecanol, and others). Compare these with the unexpected peaks in your sample chromatogram.
Impurities in Raw Materials Analyze the individual components of your formulation (this compound, excipients, solvents) by HPLC to check for pre-existing impurities.
Excipient Interaction Conduct a drug-excipient compatibility study. Prepare binary mixtures of this compound with each excipient and store them under accelerated conditions. Analyze the mixtures by HPLC to identify any new peaks that are not present in the individual components.
Issue 2: Phase Separation in Emulsion Formulations
Possible Cause Recommended Solution
Hydrolysis of this compound Hydrolysis can alter the polarity of the oil phase, leading to emulsion instability. Confirm hydrolysis by analyzing for benzoic acid and dodecanol. If present, implement strategies to minimize hydrolysis (pH control, temperature control).
Incompatible Emulsifier The chosen emulsifier may not be suitable for stabilizing the this compound oil phase. Experiment with different emulsifiers (e.g., non-ionic surfactants like polysorbates or polymeric emulsifiers) and vary their concentrations to optimize emulsion stability.
Incorrect Homogenization Process The droplet size of the dispersed phase may be too large, leading to coalescence. Optimize the homogenization speed and duration to achieve a smaller, more uniform droplet size distribution.
Issue 3: Loss of Potency (Decreased this compound Concentration)
Possible Cause Recommended Solution
Chemical Degradation (Hydrolysis, Oxidation, Photodegradation) Identify the primary degradation pathway by conducting a forced degradation study. Based on the results, implement the appropriate mitigation strategy (pH control, addition of antioxidants, or use of UV-protective packaging and photostabilizers).
Adsorption to Container Closure System This compound, being lipophilic, may adsorb to certain types of plastic containers. Conduct a study with different container materials (e.g., glass, different types of plastic) to determine if adsorption is occurring.
Inaccurate Analytical Method Validate your HPLC method for accuracy, precision, linearity, and specificity to ensure that the observed loss of potency is not an artifact of the analytical procedure.

Data Presentation

Table 1: Summary of Forced Degradation Conditions for this compound
Stress Condition Reagent/Condition Typical Duration Expected Degradation Products
Acid Hydrolysis 0.1 M HCl24 - 72 hours at 60°CBenzoic Acid, Dodecanol
Base Hydrolysis 0.1 M NaOH4 - 24 hours at 60°CBenzoic Acid, Dodecanol
Oxidation 3% H₂O₂24 hours at room temperatureOxidized derivatives of the aromatic ring and alkyl chain
Thermal Degradation 80°C48 - 72 hoursPrimarily hydrolysis products if moisture is present
Photodegradation UV light (254 nm or 365 nm)24 - 48 hoursVarious photolytic cleavage products

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

Objective: To identify the potential degradation products of this compound under various stress conditions and to develop a stability-indicating analytical method.

Materials:

  • This compound

  • 0.1 M Hydrochloric acid (HCl)

  • 0.1 M Sodium hydroxide (B78521) (NaOH)

  • 3% Hydrogen peroxide (H₂O₂)

  • Methanol (B129727) (HPLC grade)

  • Water (HPLC grade)

  • pH meter

  • HPLC system with a UV detector

  • C18 HPLC column (e.g., 250 mm x 4.6 mm, 5 µm)

Procedure:

  • Preparation of Stock Solution: Prepare a stock solution of this compound in methanol at a concentration of 1 mg/mL.

  • Acid Hydrolysis:

    • Mix 5 mL of the stock solution with 5 mL of 0.1 M HCl in a sealed vial.

    • Keep the vial in a water bath at 60°C for 48 hours.

    • After incubation, neutralize the solution with 0.1 M NaOH and dilute with the mobile phase to a suitable concentration for HPLC analysis.

  • Base Hydrolysis:

    • Mix 5 mL of the stock solution with 5 mL of 0.1 M NaOH in a sealed vial.

    • Keep the vial in a water bath at 60°C for 8 hours.

    • After incubation, neutralize the solution with 0.1 M HCl and dilute with the mobile phase.

  • Oxidative Degradation:

    • Mix 5 mL of the stock solution with 5 mL of 3% H₂O₂ in a sealed vial.

    • Keep the vial at room temperature for 24 hours, protected from light.

    • Dilute the solution with the mobile phase for analysis.

  • Thermal Degradation:

    • Place a sealed vial containing 5 mL of the stock solution in an oven at 80°C for 72 hours.

    • After cooling, dilute the solution with the mobile phase.

  • Photodegradation:

    • Expose a sealed quartz vial containing 5 mL of the stock solution to UV light (e.g., in a photostability chamber) for 48 hours.

    • Dilute the solution with the mobile phase for analysis.

  • HPLC Analysis:

    • Analyze all the stressed samples, along with an unstressed control sample, using a validated HPLC method.

    • Mobile Phase: A gradient of acetonitrile (B52724) and water (with 0.1% formic acid) is often suitable.

    • Flow Rate: 1.0 mL/min.

    • Detection Wavelength: 230 nm.

    • Monitor the chromatograms for the appearance of new peaks and a decrease in the peak area of this compound.

Protocol 2: Validated HPLC Method for Quantification of this compound and its Primary Hydrolytic Degradation Products

Objective: To provide a validated HPLC method for the simultaneous quantification of this compound, benzoic acid, and dodecanol.

Materials and Instrumentation:

  • HPLC system with a UV detector and autosampler

  • C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm)

  • This compound, benzoic acid, and dodecanol reference standards

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Phosphoric acid

Chromatographic Conditions:

Parameter Condition
Mobile Phase A Water with 0.1% Phosphoric Acid
Mobile Phase B Acetonitrile with 0.1% Phosphoric Acid
Gradient Program 0-5 min: 50% B; 5-15 min: 50-90% B; 15-20 min: 90% B; 20-22 min: 90-50% B; 22-25 min: 50% B
Flow Rate 1.0 mL/min
Column Temperature 30°C
Injection Volume 10 µL
Detection Wavelength 230 nm

Method Validation:

  • Specificity: Demonstrate that the peaks for this compound, benzoic acid, and dodecanol are well-resolved from each other and from any peaks originating from the formulation matrix.

  • Linearity: Establish a linear relationship between the peak area and the concentration for each analyte over a defined range (e.g., 1-100 µg/mL).

  • Accuracy: Determine the recovery of known amounts of each analyte spiked into the formulation matrix.

  • Precision: Assess the repeatability (intra-day) and intermediate precision (inter-day) of the method.

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): Determine the lowest concentration of each analyte that can be reliably detected and quantified.

Visualizations

DodecylBenzoate This compound Hydrolysis Hydrolysis (H₂O, H⁺/OH⁻) DodecylBenzoate->Hydrolysis Oxidation Oxidation ([O]) DodecylBenzoate->Oxidation Photodegradation Photodegradation (UV Light) DodecylBenzoate->Photodegradation BenzoicAcid Benzoic Acid Hydrolysis->BenzoicAcid Dodecanol Dodecanol Hydrolysis->Dodecanol OxidizedProducts Oxidized Products Oxidation->OxidizedProducts PhotolyticProducts Photolytic Products Photodegradation->PhotolyticProducts

Caption: Degradation pathways of this compound.

cluster_Troubleshooting Troubleshooting Workflow for this compound Degradation Start Observe Formulation Instability (e.g., phase separation, color change, new HPLC peaks) ForcedDegradation Perform Forced Degradation Study (Acid, Base, Oxidative, Thermal, Photo) Start->ForcedDegradation IdentifyPathway Identify Primary Degradation Pathway(s) ForcedDegradation->IdentifyPathway Hydrolysis Implement Hydrolysis Mitigation - Adjust pH to 4-6 - Control Temperature IdentifyPathway->Hydrolysis Hydrolysis Identified Oxidation Implement Oxidation Mitigation - Add Antioxidants (BHT, Vitamin E) - Inert Atmosphere IdentifyPathway->Oxidation Oxidation Identified Photodegradation Implement Photodegradation Mitigation - UV-protective packaging - Add Photostabilizers IdentifyPathway->Photodegradation Photodegradation Identified Monitor Monitor Stability of Optimized Formulation Hydrolysis->Monitor Oxidation->Monitor Photodegradation->Monitor

Caption: Troubleshooting workflow for this compound degradation.

References

Technical Support Center: Optimization of Ester Synthesis using Factorial Design

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the optimization of reaction parameters for ester synthesis using factorial design. This guide is intended for researchers, scientists, and drug development professionals. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during your experiments.

Frequently Asked Questions (FAQs)

Q1: What is factorial design and why is it useful for optimizing ester synthesis?

A1: Factorial design is an experimental strategy that involves simultaneously varying multiple factors (independent variables) to observe their effect on a response (dependent variable), such as ester yield.[1] This method is highly efficient because it allows for the study of the main effects of each factor as well as the interaction effects between factors.[2][3] For ester synthesis, this means you can efficiently determine the optimal temperature, catalyst concentration, molar ratio, and reaction time in fewer experiments compared to traditional one-factor-at-a-time approaches.[4]

Q2: I'm setting up a 2-level factorial design for my esterification. What are the most critical factors to consider?

A2: For ester synthesis, the most influential factors to consider in your factorial design are typically:

  • Temperature: Affects the reaction rate. However, excessively high temperatures can lead to side reactions or decomposition of reactants or products.[5]

  • Catalyst Concentration: A sufficient amount of catalyst is necessary to achieve a reasonable reaction rate.[6]

  • Molar Ratio of Reactants (Alcohol to Carboxylic Acid): Since esterification is often a reversible reaction, using an excess of one reactant (usually the less expensive one) can drive the equilibrium towards the product side, increasing the yield.[7][8]

  • Reaction Time: Sufficient time is needed for the reaction to reach equilibrium or completion.[9]

Q3: My factorial design experiment resulted in a low yield of the ester. What are the common causes and how can I troubleshoot this?

A3: Low yield is a common issue in ester synthesis. Here are several potential causes and their solutions:

  • Reversible Reaction Equilibrium: Fischer esterification is a reversible reaction, meaning the products can convert back to reactants.[10]

    • Solution: Use a large excess of one of the reactants (often the alcohol) to shift the equilibrium towards the formation of the ester.[7] Another effective strategy is to remove water as it is formed, for example, by using a Dean-Stark apparatus or adding a drying agent like molecular sieves.[7][11]

  • Presence of Water: Water, a byproduct of the reaction, can inhibit the acid catalyst and shift the equilibrium back towards the reactants, thus lowering the yield.[12][13]

    • Solution: Ensure all glassware is thoroughly dried before use.[14] Use anhydrous reactants and solvents if possible. As mentioned above, actively remove water during the reaction.

  • Suboptimal Factor Levels: The high and low levels chosen for your factors (e.g., temperature, catalyst concentration) may not be in the optimal range.

    • Solution: Analyze the results of your factorial design to understand the main effects and interactions. This will indicate the direction in which you should adjust your parameters. You may need to perform a second set of experiments with a new range for the most significant factors.

  • Catalyst Deactivation: The catalyst may lose its activity over the course of the reaction.[15][16] This can be due to impurities in the reactants or degradation at high temperatures.[17][18]

    • Solution: Ensure high-purity reactants are used. If temperature-induced degradation is suspected, consider running the reaction at a lower temperature for a longer duration.

  • Product Loss During Workup and Purification: Significant amounts of the ester can be lost during extraction, washing, and distillation steps.[2][19]

    • Solution: Perform extractions carefully and minimize the number of transfers between glassware. Ensure proper technique during purification steps like distillation to avoid product loss.[6]

Q4: I am having trouble with the purification of my ester. What are some common issues and their solutions?

A4: Purification can be challenging. Here are some common problems and how to address them:

  • Incomplete Separation of Layers in the Separatory Funnel: This can occur if the densities of the organic and aqueous layers are similar.[20]

    • Solution: Add brine (a saturated solution of NaCl) to the aqueous layer to increase its density and improve separation.[20]

  • Formation of an Emulsion: Vigorous shaking of the separatory funnel can lead to the formation of an emulsion, which is a stable mixture of the two immiscible layers.[20]

  • Solution: Gently invert the separatory funnel instead of shaking it vigorously. To break an existing emulsion, you can try adding a small amount of brine or allowing the mixture to stand for an extended period.[20]

  • Residual Acidic Impurities: Unreacted carboxylic acid and the acid catalyst can contaminate the final product.[20]

    • Solution: Wash the organic layer with a dilute solution of a weak base, such as sodium bicarbonate or sodium carbonate, to neutralize and remove these acidic impurities.[21] The formation of CO2 gas (bubbling) indicates that the acid is being neutralized.[20]

Q5: How do I interpret the results of my factorial design to find the optimal conditions?

A5: The analysis of a factorial design experiment will show you the "main effect" of each factor and the "interaction effects" between factors.[22][23]

  • Main Effect: This tells you the average change in the yield when a factor is changed from its low level to its high level. A large main effect indicates that this factor has a significant impact on the reaction.[22]

  • Interaction Effect: This occurs when the effect of one factor on the yield depends on the level of another factor.[3] For example, the effect of temperature on the yield might be different at a low catalyst concentration compared to a high catalyst concentration.

Statistical software is typically used to analyze the results and generate plots (like Pareto charts and interaction plots) that help visualize these effects and determine which are statistically significant.[24] This analysis will guide you in adjusting the reaction parameters to maximize the ester yield.

Troubleshooting Guide

Problem Possible Cause(s) Recommended Solution(s)
Low Ester Yield The reaction is at equilibrium.[10]Use an excess of one reactant (e.g., alcohol) or remove water as it forms.[7]
Presence of water in the reaction mixture.[12]Use dry glassware and anhydrous reagents.[14] Employ a Dean-Stark trap or molecular sieves.
Suboptimal reaction conditions (temperature, time, etc.).Analyze factorial design results to identify significant factors and their optimal levels.[24]
Catalyst deactivation.Use pure reactants. Consider a lower reaction temperature.[16]
Product loss during workup.[19]Handle product carefully during transfers and extractions.[6]
Incomplete Reaction Insufficient reaction time.Increase the reaction time and monitor the progress using techniques like TLC or GC.
Low reaction temperature.Increase the temperature, but be mindful of potential side reactions.[5]
Inadequate catalyst concentration.Increase the catalyst concentration.
Formation of Byproducts Side reactions due to high temperature.Lower the reaction temperature.[5]
Impurities in starting materials.Use high-purity reactants and solvents.
Difficulty in Product Purification Emulsion formation during extraction.[20]Swirl or gently invert the separatory funnel instead of shaking vigorously. Add brine to help break the emulsion.[20]
Poor separation of layers.[20]Add brine to the aqueous layer to increase its density.[20]
Contamination with unreacted carboxylic acid or catalyst.Wash the organic layer with a saturated sodium bicarbonate solution until CO2 evolution ceases.[21]

Experimental Protocols

General Protocol for Fischer Esterification

This protocol describes a general procedure for the synthesis of an ester from a carboxylic acid and an alcohol using an acid catalyst.[14][25]

  • Glassware Preparation: Ensure all glassware (round-bottom flask, condenser, etc.) is clean and thoroughly dried to minimize the presence of water.[14]

  • Reactant Addition: To a round-bottom flask containing a magnetic stir bar, add the carboxylic acid and the alcohol. The molar ratio should be determined by your factorial design. It is common to use an excess of the alcohol.[26]

  • Catalyst Addition: Carefully and slowly add the acid catalyst (e.g., concentrated sulfuric acid) to the reaction mixture while stirring.[27]

  • Reflux: Assemble a reflux apparatus and heat the reaction mixture to a gentle reflux for the time specified in your experimental design.[14] The temperature should be controlled using a heating mantle.[21]

  • Cooling and Extraction: After the reflux is complete, allow the mixture to cool to room temperature. Transfer the mixture to a separatory funnel. You may need to add an organic solvent (like diethyl ether or ethyl acetate) to facilitate extraction.[14]

  • Washing:

    • Wash the organic layer with water.

    • Wash with a saturated sodium bicarbonate solution to neutralize any remaining acid. Vent the separatory funnel frequently to release the pressure from the CO2 produced.[14]

    • Wash with brine to help remove dissolved water.[20]

  • Drying: Transfer the organic layer to an Erlenmeyer flask and dry it over an anhydrous drying agent (e.g., anhydrous magnesium sulfate (B86663) or sodium sulfate).[20]

  • Solvent Removal and Purification: Filter to remove the drying agent and then remove the solvent using a rotary evaporator. The crude ester can then be purified by distillation.[6][21]

Setting Up a 2⁴ Factorial Design for Ester Synthesis

This protocol outlines the steps to design an experiment to investigate four factors at two levels each.

  • Identify Factors and Levels:

    • Factor A: Temperature (e.g., Low = 60°C, High = 80°C)

    • Factor B: Catalyst Concentration (e.g., Low = 1 mol%, High = 5 mol%)

    • Factor C: Molar Ratio (Alcohol:Acid) (e.g., Low = 2:1, High = 5:1)

    • Factor D: Reaction Time (e.g., Low = 1 hour, High = 3 hours)

  • Create the Design Matrix: A full 2⁴ factorial design will have 2⁴ = 16 experimental runs. Each run represents a unique combination of the factor levels.

RunTemp (°C)Catalyst (mol%)Molar RatioTime (hr)
16012:11
28012:11
36052:11
48052:11
56015:11
68015:11
76055:11
88055:11
96012:13
108012:13
116052:13
128052:13
136015:13
148015:13
156055:13
168055:13
  • Randomize the Experimental Runs: To minimize the impact of uncontrolled variables, the order in which you perform the 16 runs should be randomized.

  • Perform Experiments and Collect Data: Carry out each of the 16 experiments according to the randomized order and record the yield of the ester for each run.

  • Analyze the Results: Use statistical software to analyze the data, determine the main effects and interactions, and identify the optimal conditions for your ester synthesis.[24]

Visualizations

Factorial_Design_Workflow A Define Factors & Levels (e.g., Temp, Time, Ratio, Catalyst) B Create Design Matrix (e.g., 2^4 = 16 runs) A->B C Randomize Experimental Order B->C D Perform Experiments C->D E Measure Response (e.g., Ester Yield) D->E F Statistical Analysis (Main Effects & Interactions) E->F G Identify Optimal Conditions F->G H Validation Experiment G->H

Caption: Workflow for optimizing ester synthesis using factorial design.

Troubleshooting_Low_Yield Start Low Ester Yield Cause1 Reversible Reaction Start->Cause1 Cause2 Presence of Water Start->Cause2 Cause3 Suboptimal Conditions Start->Cause3 Cause4 Product Loss in Workup Start->Cause4 Sol1 Use Excess Reactant or Remove Water Cause1->Sol1 Sol2 Use Anhydrous Reagents & Dry Glassware Cause2->Sol2 Sol3 Analyze Factorial Design & Re-optimize Cause3->Sol3 Sol4 Refine Purification Technique Cause4->Sol4

Caption: Troubleshooting guide for low ester yield in factorial design experiments.

References

Technical Support Center: Dodecyl Benzoate Gas Chromatography Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for dodecyl benzoate (B1203000) analysis. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions (FAQs) to resolve common issues encountered during gas chromatography (GC) experiments.

Troubleshooting Guide

This guide addresses specific problems you may encounter during the GC analysis of dodecyl benzoate.

Question: Why am I observing significant peak tailing for this compound?

Answer:

Peak tailing is a common issue in gas chromatography that can compromise resolution and the accuracy of quantification.[1] For this compound, this can be caused by several factors related to system activity or chromatographic conditions.

Troubleshooting Steps:

  • Assess the Scope of Tailing: Determine if only the this compound peak is tailing or if all peaks in the chromatogram are affected.

    • All Peaks Tailing: This often points to a physical issue in the system, such as improper column installation, dead volume from poor connections, or a blockage in the column or inlet.[1][2]

    • Only this compound (and other polar analytes) Tailing: This suggests a chemical interaction between the analyte and active sites within the system.[2][3]

  • Check for Active Sites: this compound, while relatively non-polar, can interact with active sites like exposed silanols in the liner or on the column.[3][4]

    • Inlet Liner: The glass inlet liner is a common source of activity. Replace the liner with a new, deactivated one.

    • Column Contamination: The inlet portion of the column can accumulate non-volatile residues, creating active sites. Trim 15-20 cm from the front of the column to remove the contaminated section.[3]

    • Septum: A cored or degraded septum can release particles into the liner. Replace the septum regularly.[5]

  • Evaluate Sample Overload: Injecting a sample that is too concentrated can saturate the stationary phase, leading to peak tailing.[6]

    • Action: Dilute the sample and reinject. If the peak shape improves, sample overload was the cause.

  • Optimize Method Parameters:

    • Inlet Temperature: If the temperature is too low, it can lead to slow vaporization and broader peaks. A typical starting point is 250 °C.[6]

    • Solvent Mismatch: If the sample solvent is not compatible with the stationary phase, it can cause peak distortion.[7]

PeakTailing_Troubleshooting cluster_physical Physical Issues cluster_chemical Chemical / Method Issues start Peak Tailing Observed q1 Are all peaks tailing? start->q1 p1 Check Column Installation (Correct insertion depth, no leaks) q1->p1 Yes c1 Replace Inlet Liner with a deactivated one q1->c1 No, only specific peaks p2 Inspect/Replace Ferrules p1->p2 p3 Check for Dead Volume p2->p3 end_node Peak Shape Improved p3->end_node c2 Trim Column Inlet (remove 15-20 cm) c1->c2 c3 Dilute Sample (Check for overload) c2->c3 c4 Optimize Inlet Temperature c3->c4 c4->end_node

Caption: Workflow for diagnosing the cause of peak tailing.

Question: I am seeing no peak or a very small peak for this compound. What are the potential causes?

Answer:

The absence or unexpectedly small size of the this compound peak can be attributed to issues ranging from sample integrity to instrument settings.

Troubleshooting Steps:

  • Verify Sample Integrity and Concentration:

    • Ensure the standard or sample has not degraded. While this compound is stable, improper storage can be an issue.[6]

    • Confirm the concentration of your solution is appropriate for the detection limits of your instrument.

  • Investigate Injection Issues:

    • Syringe Problems: Check for a blocked or damaged syringe. Ensure the autosampler is drawing and injecting the correct volume.[6]

    • Injection Volume: An injection volume of 1 µL is typical. If you are injecting a much smaller volume, it may be insufficient for detection.[6]

    • Split Ratio: If you are using a high split ratio (e.g., >100:1), most of your sample is being vented. For trace analysis, consider using a lower split ratio (e.g., 10:1) or a splitless injection.[6]

  • Check for Analyte Decomposition:

    • This compound can potentially decompose at excessively high inlet temperatures.[8] Thermally labile compounds may break down in a hot GC inlet.

    • Solution: Try lowering the inlet temperature. If decomposition is suspected, using a Programmable Temperature Vaporization (PTV) inlet is ideal. This allows for a gentle temperature ramp, minimizing thermal stress on the analyte.[8]

  • Confirm Instrument Conditions:

    • Inlet Temperature: A temperature that is too high can cause decomposition, while one that is too low can result in poor vaporization. A starting point of 250 °C is recommended.[6]

    • Carrier Gas Flow: Check for leaks in the system and verify that the carrier gas flow rate is correct.[5][6]

    • Detector Issues: Ensure the detector is turned on, at the correct temperature, and that gas flows (for FID) are set properly.

NoPeak_Troubleshooting cluster_sample Sample & Injection cluster_instrument Instrument Parameters start No / Small Peak s1 Verify Sample Concentration & Integrity start->s1 s2 Check Syringe & Injection Volume (e.g., 1 µL) s1->s2 s3 Adjust Split Ratio (Consider splitless for trace) s2->s3 i1 Optimize Inlet Temperature (e.g., 250°C) s3->i1 i2 Check for Analyte Decomposition (Lower temp or use PTV) i1->i2 i3 Verify Carrier Gas Flow & Check for Leaks i2->i3 i4 Confirm Detector Settings i3->i4 end_node Peak Detected i4->end_node

Caption: Troubleshooting workflow for no or small analyte peaks.

Question: How can I improve the resolution between this compound and other components in my sample?

Answer:

Poor resolution can often be improved by optimizing the temperature program or selecting a more appropriate column.

Troubleshooting Steps:

  • Modify the Temperature Program:

    • Lower Initial Temperature: A lower starting temperature can improve the focusing of early eluting peaks on the column.

    • Slower Ramp Rate: A slower temperature ramp (e.g., 5-10 °C/min) gives analytes more time to interact with the stationary phase, which can significantly improve separation.[9]

  • Evaluate the GC Column:

    • Stationary Phase: this compound is a non-polar ester. A non-polar or intermediate-polarity column, such as a DB-5ms or DB-WAX, is generally suitable.[9] If you are using a highly polar column, you may see poor peak shape and retention.

    • Column Dimensions: A longer column (e.g., 60 m vs. 30 m) will provide more theoretical plates and better resolution, albeit with longer run times. A smaller internal diameter (e.g., 0.25 mm) also enhances resolution.

Frequently Asked Questions (FAQs)

Q1: What are typical GC-MS parameters for this compound analysis?

While optimal conditions depend on the specific instrument and application, the following table provides a good starting point for method development.

ParameterRecommended SettingRationale
Inlet Temperature 250 - 280 °CEnsures efficient vaporization without causing thermal decomposition.[6][8]
Injection Mode Split (e.g., 20:1) or SplitlessUse split for concentrated samples to avoid column overload; use splitless for trace analysis to maximize sensitivity.[6]
Injection Volume 1 µLA standard volume that balances sensitivity with the risk of overload.[6]
Liner Deactivated, Split/Splitless LinerA deactivated liner is crucial to prevent interactions with active sites.[3]
Column 30 m x 0.25 mm, 0.25 µm filmStandard dimensions providing good efficiency and capacity.
Stationary Phase 5% Phenyl Polysiloxane (e.g., DB-5ms)A versatile, low-polarity phase suitable for a wide range of analytes including esters.
Carrier Gas HeliumProvides good efficiency and is inert.
Flow Rate 1.0 - 1.5 mL/min (Constant Flow)Typical flow rates for a 0.25 mm ID column.
Oven Program 100 °C (hold 1 min), ramp at 15 °C/min to 300 °C (hold 5 min)An example program; this should be optimized to achieve the desired separation.
MS Transfer Line 280 °CPrevents cold spots where the analyte could condense.
Ion Source Temp 230 °CA standard temperature for electron ionization (EI).

Q2: Could this compound be decomposing in the GC inlet?

Yes, thermal decomposition is a potential issue for many ester compounds, especially at high inlet temperatures.[8] If you suspect decomposition (e.g., seeing smaller than expected this compound peaks along with the appearance of new, related peaks), consider the following:

  • Lower the Inlet Temperature: Reduce the inlet temperature in 10-20 °C increments to see if the response for this compound improves.

  • Use a Programmable Temperature Vaporization (PTV) Inlet: A PTV inlet allows for a "cold" injection followed by a rapid temperature ramp. This minimizes the time the analyte spends in the hot inlet, significantly reducing the risk of thermal decomposition.[8]

Analyte_Decomposition cluster_problem High Temperature Inlet (e.g., >280°C) cluster_solution Solution: PTV Inlet DodecylBenzoate_Hot This compound Decomposition Thermal Decomposition DodecylBenzoate_Hot->Decomposition Products Benzoic Acid + Dodecene Decomposition->Products DodecylBenzoate_Cold This compound Cold_Injection Cold Injection (e.g., 40°C) + Temp Ramp DodecylBenzoate_Cold->Cold_Injection Intact_Analyte Intact this compound Enters Column Cold_Injection->Intact_Analyte

References

Technical Support Center: Overcoming Solubility Challenges of Dodecyl Benzoate in Aqueous Media

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting strategies and frequently asked questions (FAQs) to address the solubility issues of dodecyl benzoate (B1203000) in aqueous solutions.

Frequently Asked Questions (FAQs)

Q1: Why is dodecyl benzoate so difficult to dissolve in water?

This compound is an ester characterized by a long, nonpolar dodecyl (C12) alkyl chain and a less polar benzoate group. This structure makes the molecule highly hydrophobic (lipophilic) and poorly suited for interaction with polar water molecules. Its insolubility is quantified by its very low water solubility and high octanol-water partition coefficient (XlogP3), which indicates a strong preference for fatty or oily environments over aqueous ones.[1][2]

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C₁₉H₃₀O₂[1][2][3]
Molecular Weight 290.44 g/mol [1][2][3]
Aqueous Solubility 0.009331 mg/L @ 25 °C (estimated)[1]
XlogP3 (estimated) 7.90[1][2]
Appearance Colorless to pale yellow liquid[4]
Q2: What are the primary methods for solubilizing this compound in an aqueous medium?

Several techniques can be employed to overcome the poor aqueous solubility of this compound. The choice of method depends on the desired final concentration, application, and required stability of the formulation. The most common strategies include:

  • Micellar Solubilization: Using surfactants to form micelles that encapsulate this compound.[5][6]

  • Co-solvency: Blending water with a miscible organic solvent to reduce the overall polarity of the solvent system.[5]

  • Cyclodextrin (B1172386) Complexation: Forming water-soluble inclusion complexes with cyclodextrins.[7][8][9]

  • Nanoemulsification: Creating a thermodynamically stable, dispersed system of this compound nanodroplets in water.[10][11]

The following decision-making workflow can help in selecting an appropriate solubilization strategy.

G start Start: Solubilize This compound conc High Concentration Needed? start->conc app Application Type? conc->app No nano Nanoemulsification conc->nano Yes thermo Thermodynamic Stability Critical? app->thermo Drug delivery, cosmetics, food cosolvent Co-Solvency app->cosolvent  Early-stage research, simple formulation micelle Micellar Solubilization (Surfactants) thermo->micelle No (Kinetically Stable Often Sufficient) cyclo Cyclodextrin Complexation thermo->cyclo Yes (Forms true complex)

Caption: Workflow for selecting a solubilization strategy.

Troubleshooting Guide 1: Micellar Solubilization Using Surfactants

Q3: My solution of this compound is cloudy even after adding a surfactant. What's wrong?

Cloudiness indicates that the this compound is not fully solubilized and is likely present as a separate phase. This typically occurs for one of two reasons:

  • Insufficient Surfactant Concentration: Surfactants only form micelles above a specific concentration known as the Critical Micelle Concentration (CMC) .[12] Below the CMC, the surfactant molecules exist individually and cannot effectively encapsulate the hydrophobic this compound.

  • Inappropriate Surfactant Choice: The chosen surfactant may not be an efficient solubilizer for this compound. The efficiency depends on factors like the surfactant's molecular structure and its Hydrophilic-Lipophilic Balance (HLB).[13][14]

Troubleshooting Steps:

  • Increase Surfactant Concentration: Ensure the surfactant concentration is well above its CMC. You may need to perform a concentration series to find the optimal level.

  • Apply Energy: Gentle heating or sonication can help break down aggregates of this compound and facilitate its incorporation into the micelles.

  • Select a Different Surfactant: Anionic surfactants like Sodium Dodecyl Sulfate (B86663) (SDS) are often efficient solubilizers.[13] For applications requiring lower toxicity, non-ionic surfactants like Polysorbates (e.g., Tween® 80) or Poloxamers are preferred.[6][15]

Table 2: Critical Micelle Concentration (CMC) of Common Surfactants in Water

SurfactantTypeCMC (mM) at 25°C
Sodium Dodecyl Sulfate (SDS)Anionic~8.3
Dodecyltrimethylammonium bromide (DTAB)Cationic~16
Pentaethylene glycol monododecyl ether (C12E5)Non-ionic~0.065
Polysorbate 20 (Tween® 20)Non-ionic~0.06
Polysorbate 80 (Tween® 80)Non-ionic~0.012

(Note: CMC values are approximate and can be affected by temperature and the presence of electrolytes.[12][16])

G cluster_micelle Micelle Structure db Dodecyl Benzoate s1 s1->db Hydrophobic Tail l1 Hydrophilic Head (in aqueous phase) s2 s2->db s3 s3->db s4 s4->db s5 s5->db s6 s6->db s7 s7->db s8 s8->db

Caption: Micellar solubilization of this compound.
Experimental Protocol: Micellar Solubilization of this compound

  • Surfactant Selection: Choose a suitable surfactant (e.g., Sodium Dodecyl Sulfate or Polysorbate 80).

  • Solution Preparation: Prepare a stock solution of the surfactant in deionized water at a concentration 5-10 times its CMC.

  • Solubilization: Place a known volume of the surfactant solution in a glass vial with a magnetic stir bar.

  • Addition of Solute: Slowly add a pre-weighed amount of this compound to the solution while stirring.

  • Equilibration: Seal the vial and allow the mixture to stir at a constant temperature (e.g., 25°C) for 24-48 hours to reach equilibrium. Using a bath sonicator for 30-60 minutes can accelerate the process.

  • Analysis: After equilibration, centrifuge the sample to pellet any undissolved material. Analyze the clear supernatant using a suitable method (e.g., HPLC-UV) to determine the concentration of solubilized this compound.

Troubleshooting Guide 2: Co-solvency

Q4: I dissolved this compound in a co-solvent mixture, but it precipitates when I dilute it with more water. How can I prevent this?

This is a common issue with co-solvency. The initial water-solvent mixture has a low enough polarity to dissolve the this compound. However, upon further dilution with water, the overall polarity of the system increases, causing the hydrophobic compound to precipitate out.

Troubleshooting Steps:

  • Determine the Critical Polarity: Systematically create different co-solvent/water ratios to find the minimum percentage of co-solvent required to keep your target concentration of this compound dissolved.

  • Use a Surfactant in Combination: A small amount of surfactant can be added to the co-solvent system. This combination can maintain solubility upon dilution, as the surfactant will form micelles to encapsulate the this compound as the co-solvent concentration decreases.[17]

  • Change the Co-solvent: Some co-solvents are more effective than others. Consider screening solvents like ethanol (B145695), isopropanol, propylene (B89431) glycol, or polyethylene (B3416737) glycol (PEG 400).

Experimental Protocol: Determining Solubility in Co-solvent Systems
  • Prepare Solvent Blends: Prepare a series of solvent systems by mixing a co-solvent (e.g., ethanol) with water in various volume ratios (e.g., 10:90, 20:80, 30:70, up to 100% co-solvent).

  • Create Saturated Solutions: Add an excess amount of this compound to a known volume of each solvent blend in separate vials.

  • Equilibrate: Seal the vials and shake them at a constant temperature for 24 hours to ensure equilibrium is reached.

  • Sample and Analyze: Centrifuge the samples to separate the undissolved solute. Carefully extract a sample from the clear supernatant and analyze its concentration via a validated analytical method (e.g., HPLC) to determine the saturation solubility for each co-solvent ratio.

Troubleshooting Guide 3: Cyclodextrin Inclusion Complexation

Q5: How do I know if I have successfully formed an inclusion complex with cyclodextrin?

Formation of a true inclusion complex, rather than a simple physical mixture, results in a new chemical entity with different physicochemical properties.[18]

Confirmation Methods:

  • Increased Aqueous Solubility: The most direct evidence is a significant increase in the aqueous solubility of this compound in the presence of the cyclodextrin.[18]

  • Spectroscopic Changes: Techniques like ¹H NMR spectroscopy can show chemical shifts in the protons of both the this compound and the inner cavity of the cyclodextrin, confirming encapsulation.[19]

  • Thermal Analysis: Differential Scanning Calorimetry (DSC) can be used. The melting point peak of the pure this compound should disappear or shift in the thermogram of the complex.

  • Powder X-ray Diffraction (PXRD): Changes in the diffraction pattern from a crystalline physical mixture to a more amorphous or a new crystalline pattern indicate complex formation.

Table 3: Properties of Natural Cyclodextrins

Propertyα-Cyclodextrinβ-Cyclodextrinγ-Cyclodextrin
Glucopyranose Units 678
Molecular Weight ( g/mol ) 97211351297
Solubility in Water ( g/100 mL) @ 25°C 14.51.8523.2

(Source:[7]) Note: The low solubility of β-Cyclodextrin can be a limitation. Chemically modified derivatives like Hydroxypropyl-β-Cyclodextrin (HP-β-CD) offer much higher aqueous solubility.

Caption: Formation of a cyclodextrin inclusion complex.
Experimental Protocol: Preparation of Inclusion Complex via Kneading Method

  • Cyclodextrin Slurry: Place a specific amount of cyclodextrin (e.g., β-CD or HP-β-CD) in a glass mortar. Add a small amount of water (or a water-ethanol mixture) to form a thick, uniform paste.

  • Incorporate Solute: Slowly add this compound to the paste in a stoichiometric amount (e.g., 1:1 molar ratio).

  • Knead: Knead the mixture thoroughly with a pestle for 45-60 minutes. The consistency of the paste may change as the complex forms.

  • Dry: Transfer the kneaded mass to a tray and dry it in an oven at 40-50°C or under a vacuum until a constant weight is achieved.

  • Final Product: The resulting dry powder is the inclusion complex, which can be sieved and stored for later dissolution in aqueous media.[7][18]

Troubleshooting Guide 4: Nanoemulsification

Q6: I am trying to form a nanoemulsion, but the result is a milky white, unstable emulsion. What should I do?

A milky white appearance suggests the formation of a macroemulsion with large droplet sizes (>500 nm), which is thermodynamically unstable and will separate over time. A stable nanoemulsion should appear transparent or translucent (bluish tint).[10]

Troubleshooting Steps:

  • Optimize Surfactant-to-Co-surfactant Ratio (Smix): The ratio of the surfactant to the co-surfactant (like ethanol or propylene glycol) is critical. A systematic screening of Smix ratios (e.g., 1:1, 2:1, 3:1) is necessary.

  • Optimize Oil-to-Smix Ratio: The amount of surfactant blend relative to the amount of this compound must be sufficient to stabilize the oil-water interface.

  • Construct a Pseudo-Ternary Phase Diagram: This is the most systematic approach. It involves preparing numerous formulations with varying compositions of oil (this compound), Smix, and water to map the exact region where a stable nanoemulsion forms.[10]

  • Change Surfactant/Co-surfactant: The chosen surfactant system may not have the appropriate required HLB value for this compound. Screen different high-HLB surfactants (e.g., Tween 80, Cremophor EL) and short-chain alcohols as co-surfactants.[10][20]

G start Start: Formulate Nanoemulsion screen 1. Component Screening (Select Oil, Surfactant, Co-surfactant) start->screen phase_diag 2. Construct Pseudo-Ternary Phase Diagram screen->phase_diag identify 3. Identify Nanoemulsion Region phase_diag->identify formulate 4. Prepare Formulations from Region identify->formulate thermo 5. Thermodynamic Stability Tests (Centrifugation, Freeze-Thaw) formulate->thermo char 6. Characterization (Droplet Size, PDI) thermo->char Pass fail Fail: Reformulate thermo->fail Fail pass Stable Nanoemulsion char->pass Pass (Size < 200nm, PDI < 0.3) char->fail Fail fail->screen

Caption: Experimental workflow for nanoemulsion development.
Experimental Protocol: Nanoemulsion Formulation by Spontaneous Emulsification

  • Component Selection: Based on preliminary solubility studies, select an appropriate surfactant and co-surfactant. For this compound, a high-HLB surfactant like Tween® 80 and a co-surfactant like ethanol is a good starting point.

  • Prepare Smix: Prepare different blends of the surfactant and co-surfactant by weight (Smix ratios of 1:1, 2:1, 3:1, etc.).

  • Prepare Organic Phase: Prepare mixtures of this compound and each Smix blend (e.g., in ratios from 1:9 to 9:1, oil:Smix).

  • Aqueous Titration: For each oil:Smix mixture, slowly add deionized water dropwise while gently stirring with a magnetic stirrer at room temperature.

  • Observation: Observe the mixture for phase changes. Note the points where the solution becomes clear and transparent (nanoemulsion) or remains turbid.

  • Phase Diagram Construction: Plot the percentages of oil, Smix, and water on a ternary phase diagram to delineate the boundaries of the nanoemulsion region.[10]

  • Stability Testing: Select formulations from within the identified nanoemulsion region and subject them to stress tests (e.g., centrifugation at 5000 rpm for 30 min; freeze-thaw cycles) to confirm thermodynamic stability.[10]

References

Technical Support Center: Enhancing the Antimicrobial Efficacy of Dodecyl Benzoate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working to enhance the antimicrobial efficacy of dodecyl benzoate (B1203000).

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of antimicrobial action for dodecyl benzoate?

A1: The antimicrobial activity of this compound is primarily attributed to its benzoic acid component. The proposed mechanism involves the undissociated form of benzoic acid penetrating the microbial cell membrane.[1][2] Inside the cell, it disrupts the internal pH balance, inhibits critical enzymes involved in metabolic pathways, and can alter cell membrane integrity, leading to leakage of essential cellular components and ultimately cell death.[2] The dodecyl (C12) alkyl chain enhances its lipophilicity, which may facilitate its interaction with and disruption of the lipid bilayer of microbial membranes.[3]

Q2: Why am I observing lower than expected antimicrobial activity with my this compound solution?

A2: Several factors can influence the antimicrobial efficacy of this compound:

  • pH of the Medium: Benzoic acid, the active component, is most effective in its undissociated form, which is favored in acidic conditions (typically pH below 4.5).[1][2] If your experimental medium is neutral or alkaline, the efficacy will be significantly reduced.

  • Solubility and Formulation: this compound is a hydrophobic compound. Poor solubility in aqueous media can limit its effective concentration. Consider using appropriate solvents or formulation strategies like emulsions or microemulsions to improve its dispersion.

  • Microbial Strain and Resistance: The susceptibility to this compound can vary significantly between different microbial species and even strains. Some microorganisms may possess inherent or acquired resistance mechanisms.

  • Presence of Interfering Substances: Components in your test medium, such as proteins or surfactants, could potentially interact with this compound and reduce its availability to microbial cells.

Q3: Can the antimicrobial efficacy of this compound be enhanced by combining it with other agents?

A3: Yes, synergistic combinations are a promising strategy to enhance antimicrobial efficacy.[4][5][6] Combining this compound with other antimicrobials can lead to a greater effect than the sum of their individual activities.[5] Potential synergistic partners could include:

  • Other Antimicrobials: Combining with antibiotics or other biocides may allow for lower effective concentrations of both agents, potentially reducing toxicity and combating resistance.[4][7]

  • Membrane-Disrupting Agents: Agents that permeabilize the outer membrane of Gram-negative bacteria could enhance the uptake of this compound.

  • Efflux Pump Inhibitors: For bacteria that utilize efflux pumps as a resistance mechanism, combining this compound with an efflux pump inhibitor could increase its intracellular concentration and efficacy.[5]

Troubleshooting Guides

Issue 1: Inconsistent Minimum Inhibitory Concentration (MIC) values for this compound.

Possible Cause Troubleshooting Step
Inaccurate Inoculum Preparation Ensure the microbial inoculum is standardized to a 0.5 McFarland standard to achieve a consistent starting cell density (approximately 1.5 x 10^8 CFU/mL).[8]
Variability in Media pH Prepare fresh media for each experiment and verify the pH before use. Inconsistent pH can significantly affect the activity of this compound.[9]
Precipitation of this compound Visually inspect the wells of your microtiter plate for any precipitation. If precipitation occurs at higher concentrations, consider using a co-solvent or a different formulation approach to improve solubility.
Inconsistent Incubation Conditions Ensure consistent temperature and incubation times for all experiments, as these can influence microbial growth rates and MIC results.[8]

Issue 2: this compound shows good activity against Gram-positive bacteria but is less effective against Gram-negative bacteria.

Possible Cause Troubleshooting Step
Outer Membrane Barrier The outer membrane of Gram-negative bacteria can act as a barrier to hydrophobic compounds like this compound.
Synergistic Combination Consider combining this compound with a membrane-permeabilizing agent, such as certain essential oils or antimicrobial peptides, to facilitate its entry into the cell.
Efflux Pumps Gram-negative bacteria often possess efflux pumps that can expel antimicrobial agents.[5]
Efflux Pump Inhibitors Investigate the use of known efflux pump inhibitors in combination with this compound to see if this enhances its activity against Gram-negative strains.

Data Presentation

Table 1: Example Minimum Inhibitory Concentration (MIC) Data for this compound and in Combination with a Synergistic Agent

Microorganism Gram Stain This compound MIC (µg/mL) Agent X MIC (µg/mL) This compound + Agent X MIC (µg/mL)
Staphylococcus aureusPositive6412816 (DB) + 32 (X)
Escherichia coliNegative25651264 (DB) + 128 (X)
Candida albicansN/A12825632 (DB) + 64 (X)

Experimental Protocols

Protocol 1: Broth Microdilution Method for MIC Determination

This protocol is adapted from standard methodologies for antimicrobial susceptibility testing.[8][10][11]

1. Preparation of this compound Stock Solution:

  • Dissolve this compound in a suitable solvent (e.g., DMSO) to create a high-concentration stock solution.
  • Further dilutions should be made in the appropriate sterile broth medium.

2. Inoculum Preparation:

  • From a fresh culture plate (18-24 hours old), select several colonies and suspend them in sterile saline or broth.
  • Adjust the turbidity of the suspension to match a 0.5 McFarland standard.
  • Dilute this standardized suspension in the test broth to achieve a final inoculum density of approximately 5 x 10^5 CFU/mL in the wells of the microtiter plate.

3. 96-Well Plate Preparation:

  • Add 100 µL of sterile broth to all wells of a 96-well microtiter plate.
  • Add 100 µL of the this compound working solution to the first column of wells, creating a 1:2 dilution.
  • Perform serial two-fold dilutions by transferring 100 µL from the first column to the second, and so on, across the plate. Discard the final 100 µL from the last column.
  • This will result in a range of decreasing concentrations of this compound.

4. Inoculation and Incubation:

  • Add 100 µL of the prepared microbial inoculum to each well.
  • Include a positive control (broth with inoculum, no this compound) and a negative control (broth only).
  • Cover the plate and incubate at the appropriate temperature (e.g., 37°C) for 16-20 hours.

5. MIC Determination:

  • The MIC is the lowest concentration of this compound at which there is no visible growth of the microorganism.[8]

Protocol 2: Checkerboard Assay for Synergy Testing

This assay is used to evaluate the synergistic effect of this compound with another antimicrobial agent.

1. Plate Setup:

  • Prepare a 96-well plate by adding sterile broth to all wells.
  • Create serial dilutions of this compound along the x-axis (e.g., columns 1-10) and serial dilutions of the second agent along the y-axis (e.g., rows A-G).
  • This creates a matrix of wells with various concentration combinations of the two agents.

2. Inoculation and Incubation:

  • Inoculate the plate with the standardized microbial suspension as described in the broth microdilution protocol.
  • Include appropriate controls for each agent alone.
  • Incubate under appropriate conditions.

3. Data Analysis:

  • Determine the MIC of each combination.
  • Calculate the Fractional Inhibitory Concentration (FIC) index to determine the nature of the interaction (synergy, additivity, or antagonism).

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis DB_Stock This compound Stock Serial_Dilution Serial Dilution in 96-Well Plate DB_Stock->Serial_Dilution Inoculum Standardized Inoculum Inoculation Inoculation Inoculum->Inoculation Serial_Dilution->Inoculation Incubation Incubation Inoculation->Incubation MIC_Determination MIC Determination Incubation->MIC_Determination Data_Analysis Data Analysis MIC_Determination->Data_Analysis

Caption: Workflow for Determining Minimum Inhibitory Concentration (MIC).

Signaling_Pathway cluster_cell Microbial Cell cluster_targets Intracellular Targets Membrane Cell Membrane Cytoplasm Cytoplasm Membrane->Cytoplasm Increased Permeability Enzymes Metabolic Enzymes Cytoplasm->Enzymes Inhibition pH_Balance Internal pH Cytoplasm->pH_Balance Disruption Protein_Synth Protein Synthesis Cytoplasm->Protein_Synth Inhibition DB This compound DB->Membrane Disruption

Caption: Proposed Mechanism of Action for this compound.

Logical_Relationship A Low Antimicrobial Efficacy B High Medium pH A->B Caused by C Poor Solubility A->C Caused by D Bacterial Resistance A->D Caused by F Adjust pH to < 4.5 B->F Solution E Optimize Formulation (e.g., Emulsion) C->E Solution G Combine with Synergistic Agent D->G Solution

Caption: Troubleshooting Logic for Low Antimicrobial Efficacy.

References

Technical Support Center: Bayesian Optimization for Chemical Reaction Conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals who are utilizing Bayesian optimization to enhance chemical reaction conditions. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and illustrative diagrams to assist with your experiments.

Troubleshooting Guides

This section addresses common issues encountered during the application of Bayesian optimization for chemical reaction optimization.

Issue Potential Cause Troubleshooting Steps
Algorithm fails to converge to a high-yield condition. 1. Poor Initial Sampling: The initial set of experiments may not sufficiently cover the diversity of the reaction space. 2. Inappropriate Surrogate Model: The chosen surrogate model (e.g., Gaussian Process with a specific kernel) may not accurately represent the reaction landscape.[1] 3. Suboptimal Acquisition Function: The acquisition function may be too explorative or too exploitative, leading to an inefficient search.1. Ensure the initial experimental data points are diverse and span a wide range of the parameter space. Techniques like Latin Hypercube Sampling can be more effective than purely random selection.[2] 2. Experiment with different kernels for your Gaussian Process model (e.g., Matérn, Radial Basis Function). If the reaction space is discrete or mixed, a random forest model might be more suitable.[1] 3. Try different acquisition functions, such as Expected Improvement (EI) or Upper Confidence Bound (UCB), to balance exploration and exploitation.
The algorithm consistently suggests impractical or unsafe experimental conditions. 1. Unconstrained Search Space: The optimization is being performed without defining realistic boundaries for reaction parameters.[3][4] 2. Lack of Chemical Intuition in the Model: The optimization is treated as a "black box" without incorporating known chemical principles.1. Define explicit constraints for all variables within the Bayesian optimization software. This includes temperature limits, solubility limits of reagents, and safe concentration ranges.[3][4] 2. Incorporate prior knowledge into the model. For example, if certain combinations of solvents and bases are known to be incompatible, exclude them from the search space.
The optimization is very slow, requiring an excessive number of experiments. 1. High-Dimensional Search Space: A large number of parameters can make it challenging for the algorithm to find the optimum efficiently. 2. Noisy Experimental Data: High levels of noise in the experimental results can mislead the optimization algorithm.[5]1. If possible, use prior knowledge or screening experiments (e.g., Design of Experiments) to identify and focus on the most influential parameters, thereby reducing the dimensionality of the problem. 2. Ensure experimental procedures are highly consistent and analytical measurements are calibrated and precise. Consider using a surrogate model that explicitly accounts for observational noise.[5]
The model's predictions do not match experimental outcomes. 1. Overfitting or Underfitting of the Surrogate Model: The model may be too closely fitted to the initial data points or too simplistic to capture the underlying trends. 2. Incorrect Feature Representation: The way chemical information (e.g., molecules, catalysts) is encoded into numerical features may not be optimal.1. Adjust the hyperparameters of the surrogate model. This can often be done by maximizing the marginal likelihood of the data. 2. Explore different molecular descriptors or fingerprinting methods to represent categorical variables like ligands or solvents.

Frequently Asked Questions (FAQs)

Q1: What is Bayesian optimization and why is it useful for chemical reaction optimization?

A1: Bayesian optimization is a powerful machine learning-based global optimization strategy that is particularly well-suited for scenarios where function evaluations (in this case, chemical experiments) are expensive and time-consuming.[6][7] It works by building a probabilistic model, called a surrogate model, of the relationship between reaction conditions and the desired outcome (e.g., yield).[1] An acquisition function then uses this model to intelligently select the next set of experimental conditions to perform, balancing the exploration of new, uncertain areas of the reaction space with the exploitation of areas already known to produce good results. This approach can identify optimal reaction conditions with significantly fewer experiments compared to traditional methods like grid search or one-variable-at-a-time.[1]

Q2: What are the key components of a Bayesian optimization workflow?

A2: The core components of a Bayesian optimization workflow are:

  • A Surrogate Model: Typically a Gaussian Process (GP), which provides a probabilistic prediction of the reaction outcome for any given set of conditions, along with an estimate of the uncertainty of that prediction.[8]

  • An Acquisition Function: A function that guides the search for the optimum. Common examples include Expected Improvement (EI), Upper Confidence Bound (UCB), and Probability of Improvement (PI).[7]

  • An Optimization Algorithm: To find the maximum of the acquisition function, which corresponds to the next set of experimental conditions to test.

Q3: How should I select the initial set of experiments?

A3: The initial experiments are crucial for building a reasonable first surrogate model. A good initial set should be diverse and cover a broad range of the parameter space. Instead of purely random selection, methods like Latin Hypercube Sampling are often recommended to ensure a more uniform exploration of the search space.[2]

Q4: How do I handle categorical variables like solvents or ligands in Bayesian optimization?

A4: Categorical variables can be handled in several ways. A common approach is to use one-hot encoding, where each category is represented by a binary vector.[8] More advanced methods involve using molecular fingerprints or other chemical descriptors to represent the categorical variables in a continuous space, which can sometimes provide better performance by capturing the chemical similarity between different options.

Q5: Can Bayesian optimization be used to optimize multiple objectives simultaneously (e.g., yield and cost)?

A5: Yes, multi-objective Bayesian optimization is an active area of research and application. This involves defining multiple objective functions and using a specialized acquisition function that can handle the trade-offs between the different objectives to find a set of Pareto optimal solutions.

Data Presentation

The following tables summarize the results from published studies where Bayesian optimization was used to improve reaction conditions.

Table 1: Optimization of a Mitsunobu Reaction

EntryPhosphine (B1218219)SolventConcentration (M)Yield (%)
StandardPPh₃THF0.145
BO 1 P(4-F-Ph)₃ Toluene 0.2 89
BO 2 P(p-tolyl)₃ CPME 0.15 85
BO 3 PPh₃ Dioxane 0.25 82

Data adapted from Shields et al., Nature 2021, 590, 89–96.

Table 2: Optimization of a Deoxyfluorination Reaction

EntryFluorinating ReagentBaseSolventTemperature (°C)Yield (%)
StandardDeoxo-FluorNoneDCM2530
BO 1 PyFluor DBU Acetonitrile 60 95
BO 2 XtalFluor-E MTBD DCM 40 92
BO 3 Fluolead Proton Sponge THF 50 88

Data adapted from Shields et al., Nature 2021, 590, 89–96.

Experimental Protocols

This section provides a detailed methodology for optimizing a Suzuki-Miyaura coupling reaction using Bayesian optimization.

Objective: To maximize the yield of the Suzuki-Miyaura cross-coupling reaction between 4-bromotoluene (B49008) and phenylboronic acid.

Materials and Equipment:

  • Reactants: 4-bromotoluene, phenylboronic acid

  • Catalyst: Pd(PPh₃)₄

  • Base: K₂CO₃

  • Solvent: Toluene

  • Internal standard (e.g., dodecane) for GC analysis

  • Reaction vials, magnetic stir bars, heating block

  • Gas chromatograph (GC) for yield analysis

  • Bayesian optimization software (e.g., open-source packages like GPyOpt, BoTorch, or commercial software)

Experimental Workflow:

  • Define the Search Space: Identify the key reaction parameters and their ranges to be explored.

    • Temperature (°C): 80 - 120 (continuous)

    • Catalyst Loading (mol%): 0.5 - 2.0 (continuous)

    • Base Equivalence: 1.5 - 3.0 (continuous)

    • Ligand: A selection of phosphine ligands (categorical)

    • Solvent: A selection of common Suzuki coupling solvents (categorical)

  • Initial Experiments (Batch 0):

    • Design an initial set of 8-10 experiments using Latin Hypercube Sampling to ensure a diverse coverage of the defined search space.

    • For each experiment, add the appropriate amounts of 4-bromotoluene, phenylboronic acid, catalyst, base, and solvent to a reaction vial with a magnetic stir bar.

    • Seal the vials and place them in a pre-heated heating block at the specified temperature.

    • After a fixed reaction time (e.g., 12 hours), cool the reactions to room temperature.

    • Prepare samples for GC analysis by adding a known amount of internal standard and diluting with a suitable solvent.

    • Analyze the samples by GC to determine the reaction yield.

  • Data Input and Model Building:

    • Enter the experimental conditions (temperature, catalyst loading, base equivalence, ligand, solvent) and the corresponding yields into the Bayesian optimization software.

    • The software will use this initial data to build a surrogate model (e.g., a Gaussian Process) of the reaction landscape.

  • Iterative Optimization (Batch 1, 2, 3...):

    • The Bayesian optimization software, using a chosen acquisition function (e.g., Expected Improvement), will suggest the next set of experimental conditions that are most likely to result in a higher yield.

    • Perform this next batch of experiments following the same procedure as in Step 2.

    • Input the new data into the software. The surrogate model will be updated with the new information.

    • Repeat this iterative process of the software suggesting new experiments, performing them, and updating the model.

  • Convergence:

    • The optimization can be stopped when the algorithm converges on a set of conditions and no further significant improvement in yield is observed over several iterations, or when a predefined experimental budget is reached.

    • The optimal conditions are then the set of parameters that consistently produced the highest yield.

Mandatory Visualization

Bayesian_Optimization_Workflow cluster_0 Experimental Setup cluster_1 Bayesian Optimization Loop cluster_2 Outcome define_space Define Search Space (Parameters & Ranges) initial_exp Perform Initial Experiments (e.g., Latin Hypercube Sampling) define_space->initial_exp analyze_results Analyze Results (e.g., HPLC, GC, NMR) initial_exp->analyze_results build_model Build/Update Surrogate Model (Gaussian Process) analyze_results->build_model Input Data acquisition_func Maximize Acquisition Function (e.g., Expected Improvement) build_model->acquisition_func suggest_next Suggest Next Experiment(s) acquisition_func->suggest_next suggest_next->initial_exp Iterate optimal_conditions Optimal Reaction Conditions suggest_next->optimal_conditions Convergence

Caption: A flowchart illustrating the iterative workflow of Bayesian optimization for chemical reactions.

Troubleshooting_Logic start Problem: Poor Optimization Performance check_convergence Is the algorithm not converging? start->check_convergence check_suggestions Are the suggestions impractical? check_convergence->check_suggestions No solution_convergence Review Initial Sampling Adjust Surrogate Model Change Acquisition Function check_convergence->solution_convergence Yes check_speed Is the optimization too slow? check_suggestions->check_speed No solution_suggestions Define Constraints Incorporate Chemical Knowledge check_suggestions->solution_suggestions Yes solution_speed Reduce Search Space Dimensionality Improve Experimental Precision check_speed->solution_speed Yes end Improved Performance check_speed->end No solution_convergence->end solution_suggestions->end solution_speed->end

References

Technical Support Center: Preventing Phase Separation in Polymer Blends

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Extensive research did not yield specific documentation or case studies on the use of dodecyl benzoate (B1203000) as a primary agent for preventing phase separation in polymer blends for research, scientific, and drug development applications. The information provided below is based on the established principles of polymer science and the known roles of similar small-molecule additives, such as other benzoate esters and plasticizers, in improving the compatibility of polymer blends. This guide offers general troubleshooting advice and frequently asked questions that may be applicable by analogy.

Troubleshooting Guide: Phase Separation in Polymer Blends with Small-Molecule Additives

This guide addresses common issues encountered when using small-molecule additives, such as benzoate esters, to prevent phase separation in polymer blends during experimental procedures.

Issue Potential Cause Recommended Solution
1. Persistent Phase Separation (Cloudiness or distinct layers in the blend) A. Insufficient Additive Concentration: The amount of the additive may be too low to effectively compatibilize the polymers.Gradually increase the concentration of the additive in small increments (e.g., 1-2% by weight) and observe the effect on the blend's transparency and homogeneity.
B. Poor Miscibility of the Additive: The additive itself may have limited solubility in one or both polymer phases.Consider using a different plasticizer or a blend of plasticizers. The chemical nature of the plasticizer is a major factor in its effectiveness.[1]
C. Inadequate Mixing: The blending process may not be sufficient to disperse the additive and polymers at a molecular level.Increase the mixing time, speed, or temperature (within the degradation limits of the polymers). For melt blending, ensure the screw design provides adequate shear.
2. Leaching of the Additive (Oily residue on the surface of the film or solid dosage form) A. High Additive Concentration: An excess of the additive can lead to its migration to the surface over time.Reduce the concentration of the additive to the minimum effective level.
B. High Hydrophilicity of the Additive: Hydrophilic plasticizers can leach out of polymer coatings, especially in aqueous environments.[1]If applicable, switch to a more lipophilic additive. The relative affinity of the plasticizer to the different polymers is also significant.[1]
C. Improper Curing/Drying: Insufficient removal of solvents or incomplete curing can promote additive migration.Optimize the curing time and temperature, or the drying parameters of your process to ensure the additive is well-integrated into the polymer matrix.
3. Changes in Mechanical Properties (e.g., increased brittleness, decreased tensile strength) A. Plasticizer-Induced Crystallinity Changes: The additive may be altering the crystalline structure of one or both polymers.Characterize the thermal properties of the blend (e.g., using DSC) to understand the effect of the additive on the glass transition temperature and crystallinity.
B. Additive Degradation: High processing temperatures may be degrading the additive, leading to byproducts that affect the blend's properties.Verify the thermal stability of the additive using thermogravimetric analysis (TGA) and ensure processing temperatures are below its degradation point.

Frequently Asked Questions (FAQs)

Q1: How do small-molecule additives like benzoate esters, in theory, prevent phase separation in polymer blends?

A1: Small-molecule additives, such as plasticizers, can, in principle, improve the compatibility of immiscible polymers by:

  • Reducing Interfacial Tension: By positioning themselves at the interface between the two polymer phases, they can lower the energetic penalty of mixing.

  • Increasing Free Volume: Plasticizers increase the mobility of the polymer chains, which can facilitate better mixing and hinder the aggregation of like-polymers.

  • Altering the Thermodynamics of Mixing: They can change the Flory-Huggins interaction parameter between the polymers, making the free energy of mixing more favorable.

Q2: What is the typical concentration range for using a small-molecule additive as a compatibilizer?

A2: The optimal concentration is highly dependent on the specific polymers, the chosen additive, and the desired final properties. It is crucial to determine this experimentally, starting with low concentrations (e.g., 1-5 wt%) and incrementally increasing the amount while monitoring the blend's morphology and properties.

Q3: Can the processing method affect the efficiency of the additive?

A3: Absolutely. The method used to prepare the polymer blend is critical.

  • Solution Casting: The choice of solvent is important. The solvent should be a good solvent for both polymers and the additive to ensure homogeneous mixing at the molecular level before the solvent is evaporated.

  • Melt Blending: The temperature, screw speed, and residence time in the extruder are key parameters that need to be optimized to ensure proper dispersion of the additive and the polymer phases.

Q4: Are there alternatives to small-molecule additives for preventing phase separation?

A4: Yes, the most common and well-documented method for compatibilizing immiscible polymer blends is the use of block or graft copolymers.[2][3][4] These copolymers act as surfactants, with segments that are miscible with each of the polymer phases, effectively bridging the interface and stabilizing the blend. Reactive compatibilization, where copolymers are formed in-situ during blending, is another powerful technique.[2][3]

Experimental Workflow & Logical Relationships

The following diagrams illustrate the typical experimental workflow for evaluating a new additive to prevent phase separation and the logical relationship of key parameters.

experimental_workflow cluster_prep Blend Preparation cluster_analysis Analysis cluster_eval Evaluation prep_start Define Polymer Blend System (e.g., Polymer A + Polymer B) additive Select Additive (e.g., Dodecyl Benzoate) prep_start->additive concentration Determine Concentration Range of Additive additive->concentration mixing Prepare Blends (Solution Casting or Melt Blending) concentration->mixing morphology Morphological Analysis (SEM, TEM, AFM) mixing->morphology thermal Thermal Analysis (DSC, TGA) mixing->thermal mechanical Mechanical Testing (Tensile, Impact) mixing->mechanical results Analyze Results morphology->results thermal->results mechanical->results optimization Optimize Parameters results->optimization conclusion Conclusion on Additive Efficacy results->conclusion optimization->concentration optimization->mixing

Figure 1. Experimental workflow for evaluating an additive's effect on polymer blend phase separation.

logical_relationship cluster_inputs Input Parameters cluster_outputs Blend Properties polymers Polymer Properties (MW, Polarity) miscibility Thermodynamic Miscibility polymers->miscibility additive Additive Properties (Structure, MW) additive->miscibility concentration Additive Concentration concentration->miscibility processing Processing Conditions (Temp, Shear) morphology Final Morphology (Phase Size, Distribution) processing->morphology stability Phase Stability morphology->stability performance Mechanical & Thermal Performance morphology->performance interfacial_tension Interfacial Tension interfacial_tension->morphology miscibility->interfacial_tension

Figure 2. Logical relationship of parameters influencing polymer blend compatibility.

References

Technical Support Center: Managing Viscosity in Dodecyl Benzoate Formulations

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for managing viscosity in formulations containing dodecyl benzoate (B1203000). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the typical viscosity of dodecyl benzoate and how does it impact formulations?

A1: this compound, and its common commercial equivalent C12-15 alkyl benzoate, is an emollient ester characterized by its low viscosity.[1][2] This property makes it a valuable ingredient for creating formulations with a light, non-greasy feel and good spreadability.[1][3] In many applications, it is used to reduce the greasiness of heavier oils and waxes. However, its low viscosity may also present challenges when a more viscous formulation is desired for stability or controlled release applications.

Q2: How does temperature affect the viscosity of formulations containing this compound?

A2: The viscosity of this compound, like most liquids, is temperature-dependent. An increase in temperature will lead to a decrease in viscosity, while a decrease in temperature will cause an increase in viscosity. This is a critical factor to consider during formulation, manufacturing, and storage. For instance, a formulation that is stable and has the desired viscosity at room temperature may become too thin at elevated temperatures or too thick at lower temperatures. It is crucial to test the viscosity of your final formulation across the expected temperature range of storage and use.

Q3: What are some common reasons for unexpected viscosity changes in my this compound formulation?

A3: Unexpected viscosity changes in a this compound formulation can arise from several factors:

  • Ingredient Interactions: The addition of other excipients, such as polymers, surfactants, or powders, can significantly alter the viscosity through various mechanisms like chain entanglement, micelle formation, or the creation of a network structure.

  • Temperature Fluctuations: As mentioned, temperature has a significant impact on viscosity. Ensure consistent temperature control during manufacturing and testing.

  • Shear History: The amount of shear (mixing speed and duration) applied during the manufacturing process can affect the final viscosity, especially in formulations containing shear-sensitive thickeners.

  • Phase Separation: In emulsion systems, instability leading to phase separation will drastically alter the measured viscosity.

  • Contamination: The presence of water or other impurities can lead to changes in the formulation's rheology.

Troubleshooting Guides

Issue 1: Formulation Viscosity is Too Low

If your formulation containing this compound is not viscous enough for your application, consider the following troubleshooting steps. The choice of thickener will depend on the desired final properties of your formulation (e.g., clarity, skin feel, suspension ability).

Troubleshooting Workflow for Low Viscosity

low_viscosity_troubleshooting start Low Viscosity Issue Identified thickener_type Select Thickener Type (See Table 1) start->thickener_type concentration Determine Starting Concentration thickener_type->concentration incorporation Incorporate Thickener with Appropriate Shear concentration->incorporation measure Measure Viscosity (See Experimental Protocol) incorporation->measure evaluate Evaluate Other Properties (e.g., clarity, skin feel, stability) measure->evaluate optimize Optimize Concentration or Select Alternative Thickener evaluate->optimize Properties not ideal final Final Formulation evaluate->final Properties acceptable optimize->thickener_type

Caption: Troubleshooting workflow for increasing the viscosity of a this compound formulation.

Table 1: Thickening Agents for this compound Formulations

Thickener TypeMechanism of ActionCompatibility with this compoundExpected Impact on Formulation
Waxes (e.g., Beeswax, Carnauba Wax)Form a crystalline network within the oil phase.GoodOpaque, significant increase in viscosity, provides structure.
Fatty Alcohols (e.g., Cetyl Alcohol, Stearyl Alcohol)Form a liquid crystalline network, especially in emulsions.GoodOpaque, creamy texture, good stability in emulsions.
Silica (B1680970) (e.g., Fumed Silica)Forms a hydrogen-bonded network of particles.Good (hydrophobically modified silica recommended)Can be transparent at low concentrations, thixotropic (shear-thinning) behavior.
Clays (e.g., Bentonite, Hectorite)Form a network of swollen platelets.Good (organoclays for non-aqueous systems)Opaque, thixotropic, good for suspending particles.
Polymers (e.g., Acrylate Copolymers)Chain entanglement and swelling.Varies, testing is required.Can be clear or opaque, significant viscosity increase at low concentrations.
Issue 2: Formulation Viscosity is Too High

If your formulation is too viscous, difficult to spread, or hard to process, consider the following strategies:

Troubleshooting Workflow for High Viscosity

high_viscosity_troubleshooting start High Viscosity Issue Identified check_thickener Review Thickener Type and Concentration start->check_thickener check_temp Evaluate Impact of Temperature start->check_temp add_diluent Add a Low-Viscosity Diluent (e.g., more this compound) start->add_diluent reduce_thickener Reduce Thickener Concentration check_thickener->reduce_thickener measure Measure Viscosity (See Experimental Protocol) reduce_thickener->measure increase_temp Increase Processing/Storage Temperature (if stable) check_temp->increase_temp increase_temp->measure add_diluent->measure evaluate Evaluate Other Properties measure->evaluate final Final Formulation evaluate->final

Caption: Troubleshooting workflow for decreasing the viscosity of a this compound formulation.

Table 2: Strategies for Reducing High Viscosity

StrategyDescriptionConsiderations
Reduce Thickener Concentration The most direct approach to lowering viscosity.May impact stability or other desired properties.
Increase Temperature Heating the formulation can significantly reduce viscosity.Ensure all ingredients are stable at the higher temperature.
Add a Low-Viscosity Diluent Increasing the proportion of this compound or adding another low-viscosity, compatible liquid.Will dilute other ingredients; may affect efficacy.
Optimize Shear For some thixotropic systems, applying shear can temporarily reduce viscosity.Viscosity may recover over time.

Experimental Protocols

Viscosity Measurement of this compound Formulations

This protocol details the use of a rotational viscometer for determining the dynamic viscosity of your formulations.

Experimental Workflow for Viscosity Measurement

viscosity_measurement_workflow start Start prepare_sample Prepare Formulation Sample start->prepare_sample equilibrate_temp Equilibrate Sample to Test Temperature prepare_sample->equilibrate_temp setup_viscometer Set Up Rotational Viscometer (Select Spindle and Speed) equilibrate_temp->setup_viscometer measure_viscosity Immerse Spindle and Measure Viscosity setup_viscometer->measure_viscosity record_data Record Viscosity (cP or mPa·s) and Temperature measure_viscosity->record_data clean_up Clean Spindle and Equipment record_data->clean_up end End clean_up->end

Caption: A typical workflow for measuring the viscosity of a formulation.

Materials and Equipment:

  • Rotational Viscometer (e.g., Brookfield or similar)

  • Appropriate spindle set

  • Temperature-controlled water bath or sample chamber

  • Calibrated thermometer or temperature probe

  • Beakers or sample containers

  • Your this compound formulation

  • Cleaning solvents (e.g., isopropanol, acetone)

Procedure:

  • Sample Preparation: Place a sufficient volume of your formulation into a clean, dry beaker or the viscometer's sample cup.

  • Temperature Equilibration: Bring the sample to the desired measurement temperature using the temperature-controlled bath or chamber. Allow the sample to equilibrate for at least 30 minutes to ensure a stable and uniform temperature.

  • Viscometer Setup:

    • Select an appropriate spindle and rotational speed based on the expected viscosity of your sample. For low-viscosity samples, a smaller spindle and higher speed may be necessary. For higher viscosity samples, a larger spindle and lower speed are typically used.

    • Attach the selected spindle to the viscometer.

    • Level the viscometer.

  • Measurement:

    • Immerse the spindle into the sample up to the immersion mark.

    • Turn on the viscometer motor and allow the reading to stabilize. This may take a few moments.

    • Record the viscosity reading (typically in centipoise, cP, or milliPascal-seconds, mPa·s) and the corresponding temperature.

    • It is good practice to take readings at multiple rotational speeds to assess if the fluid is Newtonian (viscosity is independent of shear rate) or non-Newtonian (viscosity changes with shear rate).

  • Cleaning: After each measurement, thoroughly clean the spindle and any other parts that came into contact with the sample using appropriate solvents.

This technical support center provides a foundational guide to managing viscosity in formulations containing this compound. Successful formulation development will require systematic experimentation and careful evaluation of the impact of each ingredient on the final product's rheological properties.

References

stability testing of dodecyl benzoate under various conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the stability testing of dodecyl benzoate (B1203000) under various conditions. The information is presented in a question-and-answer format to directly address potential issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is dodecyl benzoate and what are its common applications?

This compound (C₁₉H₃₀O₂) is an organic compound, specifically the ester of dodecanol (B89629) and benzoic acid.[1] It is a colorless to pale yellow liquid with a mild odor. Due to its properties as a plasticizer and emollient, it is used in cosmetics, personal care products, and industrial formulations.[1]

Q2: What are the primary degradation pathways for this compound?

As an ester, this compound is susceptible to degradation through several pathways, primarily:

  • Hydrolysis: The cleavage of the ester bond in the presence of water to form benzoic acid and dodecanol. This process is catalyzed by acidic or basic conditions.

  • Thermal Degradation: Decomposition at elevated temperatures, which can lead to a variety of breakdown products.

  • Photodegradation: Degradation upon exposure to light, particularly UV radiation.

Q3: What are the expected degradation products of this compound?

Based on the degradation pathways of similar benzoate esters, the primary degradation products are:

  • From Hydrolysis: Benzoic acid and dodecanol.

  • From Thermal Degradation: Potential products at high temperatures could include benzoic acid, dodecene (from elimination), and various aromatic and aliphatic fragments.[2][3]

  • From Photodegradation: Photolysis may lead to the formation of free radicals, resulting in a complex mixture of degradation products.

Troubleshooting Guides

Issue 1: Inconsistent results in hydrolysis studies.

  • Possible Cause: Poor pH control of the buffer solutions. The rate of hydrolysis of esters is highly dependent on pH.

  • Troubleshooting Steps:

    • Verify the pH of all buffer solutions before and during the experiment using a calibrated pH meter.

    • Ensure the buffer capacity is sufficient to maintain the desired pH throughout the study.

    • Prepare fresh buffer solutions for each experiment to avoid contamination or changes in pH over time.

Issue 2: Unexpected peaks in the chromatogram during a stability study.

  • Possible Cause 1: Contamination from glassware, solvents, or handling.

  • Troubleshooting Steps:

    • Use high-purity solvents and reagents.

    • Thoroughly clean all glassware with appropriate solvents and dry completely.

    • Run a blank sample (solvent without this compound) to identify any background peaks.

  • Possible Cause 2: Interaction with excipients or container closure systems.

  • Troubleshooting Steps:

    • Conduct compatibility studies with all formulation components and packaging materials.

    • Analyze leachables and extractables from the container closure system.

Issue 3: Accelerated degradation observed under thermal stress.

  • Possible Cause: The presence of oxidative impurities.

  • Troubleshooting Steps:

    • Purge the sample headspace with an inert gas (e.g., nitrogen or argon) to minimize oxidation.

    • Consider the addition of an appropriate antioxidant if compatible with the final product formulation.

Experimental Protocols

A stability-indicating High-Performance Liquid Chromatography (HPLC) method is essential for accurately quantifying this compound and its degradation products.[4]

Forced Degradation (Stress Testing) Protocol

Forced degradation studies are performed to understand the degradation pathways and to demonstrate the specificity of the analytical method.[5][6][7]

1. Acid and Base Hydrolysis:

  • Procedure:

    • Prepare solutions of this compound in 0.1 M HCl and 0.1 M NaOH.

    • Incubate the solutions at a controlled temperature (e.g., 60°C).

    • Withdraw samples at specified time points (e.g., 0, 2, 4, 8, 24 hours).

    • Neutralize the samples before analysis.

    • Analyze by a validated stability-indicating HPLC method.[8]

2. Thermal Degradation:

  • Procedure:

    • Place solid this compound in a controlled temperature oven (e.g., 80°C).

    • For solutions, incubate at a slightly lower temperature (e.g., 70°C).

    • Collect samples at various time points.

    • Analyze for degradation products.

3. Photostability Testing:

  • Procedure:

    • Expose samples of this compound (solid and in solution) to a light source that provides both UV and visible light, as specified in ICH Q1B guidelines.[9][10]

    • Simultaneously, protect a set of control samples from light (dark controls).[11]

    • Monitor for physical changes (e.g., color change) and quantify degradation by HPLC at appropriate time intervals.

Data Presentation

The following tables present illustrative quantitative data for the stability of this compound under various stress conditions. This data is representative and based on the expected behavior of similar benzoate esters.

Table 1: Hydrolytic Stability of this compound at 60°C

ConditionTime (hours)This compound Remaining (%)Benzoic Acid Formed (%)
0.1 M HCl0100.00.0
898.21.8
2495.14.9
0.1 M NaOH0100.00.0
885.314.7
2465.734.3

Table 2: Thermal Stability of this compound at 80°C

Time (days)This compound Remaining (%)Total Degradation Products (%)
0100.00.0
799.10.9
1498.02.0
3096.53.5

Table 3: Photostability of this compound (ICH Q1B Conditions)

ExposureThis compound Remaining (%)Total Degradation Products (%)
Initial100.00.0
1.2 million lux hours99.50.5
200 watt hours/m²99.20.8

Visualizations

Experimental_Workflow cluster_prep Sample Preparation cluster_stress Forced Degradation cluster_analysis Analysis DB This compound Prep Prepare Solutions DB->Prep Dissolve Solvents Solvents/Buffers Solvents->Prep Hydrolysis Acid/Base Hydrolysis Prep->Hydrolysis Thermal Thermal Stress Prep->Thermal Photo Photostability Prep->Photo HPLC HPLC Analysis Hydrolysis->HPLC Thermal->HPLC Photo->HPLC Data Data Interpretation HPLC->Data Report Report Data->Report Generate Report

Caption: Workflow for forced degradation studies of this compound.

Hydrolysis_Pathway cluster_products Degradation Products DodecylBenzoate This compound Plus + DodecylBenzoate->Plus Water H₂O Plus->Water Products Water->Products H⁺ or OH⁻ BenzoicAcid Benzoic Acid Products->BenzoicAcid Dodecanol Dodecanol Products->Dodecanol

Caption: Primary hydrolysis pathway of this compound.

References

identifying and characterizing impurities in dodecyl benzoate samples

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the identification and characterization of impurities in dodecyl benzoate (B1203000) samples.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: What are the most common impurities I should expect to find in my dodecyl benzoate sample?

A1: The most common impurities in this compound typically arise from the synthesis process, which is usually a direct esterification of dodecanol (B89629) and benzoic acid.[1] Therefore, the primary impurities to look for are:

  • Unreacted Starting Materials:

    • Dodecanol (Lauryl alcohol)

    • Benzoic acid

  • Byproducts:

    • While less common, byproducts from side reactions can occur. The specific nature of these depends on the reaction conditions. Hydrolysis of the final product can also lead to the reformation of dodecanol and benzoic acid.[1]

Q2: I am seeing a broad or tailing peak for this compound in my GC-MS analysis. What are the possible causes and how can I resolve this?

A2: Peak tailing for long-chain esters like this compound in GC-MS is a common issue. Several factors can contribute to this problem:

  • Active Sites in the GC System: Active sites in the injector liner, column, or connections can interact with the analyte, causing peak tailing.

    • Solution: Perform regular maintenance, including replacing the liner and septa. Using a deactivated liner can significantly reduce this issue. Trimming a small portion of the column (e.g., 10-20 cm) from the inlet can also help remove active sites that have developed over time.

  • Column Contamination: Accumulation of non-volatile residues on the column can lead to poor peak shape.

    • Solution: Bake out the column at a high temperature (within its specified limits) to remove contaminants. If the problem persists, the column may need to be replaced.

  • Sub-optimal Temperature Program: An inappropriate temperature ramp can lead to band broadening.

    • Solution: Ensure the initial oven temperature is low enough to allow for proper focusing of the analyte at the head of the column. A slower ramp rate may also improve peak shape for high-boiling point compounds like this compound.

Q3: My HPLC analysis shows co-eluting peaks. How can I improve the separation of this compound from its impurities?

A3: Co-elution in HPLC can be addressed by modifying the chromatographic conditions to improve resolution. Here are some strategies:

  • Optimize Mobile Phase Composition: Adjusting the ratio of your organic solvent (e.g., acetonitrile (B52724) or methanol) to the aqueous phase can significantly impact selectivity.

  • Change the Organic Modifier: If you are using methanol, switching to acetonitrile, or vice versa, can alter the elution order and improve separation due to different solvent-analyte interactions.

  • Adjust pH: For impurities like benzoic acid, which is ionizable, adjusting the pH of the mobile phase can change its retention time and help resolve it from the main this compound peak.

  • Modify the Stationary Phase: If optimizing the mobile phase is insufficient, consider using a column with a different stationary phase chemistry (e.g., a phenyl-hexyl column instead of a standard C18) to introduce different separation mechanisms.

Q4: How can I confirm the identity of a suspected impurity?

A4: A combination of analytical techniques is often necessary for unambiguous impurity identification:

  • Mass Spectrometry (MS): In GC-MS or LC-MS, the mass spectrum of the impurity can provide its molecular weight and fragmentation pattern. This data can be compared to spectral libraries or used to deduce the structure.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can provide detailed structural information about the impurity, allowing for definitive identification.

  • Co-injection/Spiking: If you have a reference standard for the suspected impurity, you can "spike" your sample with a small amount of the standard. If the impurity and the standard are the same compound, you will see an increase in the peak area of that specific peak in your chromatogram.

Quantitative Data Summary

The following tables summarize typical instrument parameters and potential impurity levels. Note that these values are illustrative and may need to be optimized for your specific instrumentation and sample matrix.

Table 1: Typical Impurity Levels in this compound Batches

ImpurityTypical Concentration Range (%)
Benzoic Acid< 0.5%
Dodecanol< 1.0%
Other Byproducts< 0.2%

Table 2: Starting Parameters for Analytical Methods

ParameterGC-MSHPLC
Column DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thicknessC18, 4.6 x 150 mm, 5 µm particle size
Mobile Phase -A: Water with 0.1% Formic AcidB: Acetonitrile with 0.1% Formic Acid
Flow Rate 1.0 mL/min (Helium)1.0 mL/min
Injection Volume 1 µL10 µL
Temperature Inlet: 280°COven: 150°C (hold 2 min), ramp to 300°C at 15°C/min, hold 5 minColumn Oven: 30°C
Detector Mass Spectrometer (Scan mode: 50-550 m/z)UV Detector at 230 nm

Experimental Protocols

Protocol 1: GC-MS Analysis of this compound

Objective: To identify and quantify impurities in a this compound sample.

Methodology:

  • Sample Preparation:

    • Prepare a 1 mg/mL solution of the this compound sample in a suitable solvent such as ethyl acetate (B1210297) or dichloromethane.

    • If necessary, prepare calibration standards for expected impurities (benzoic acid, dodecyl alcohol) in the same solvent.

  • Instrument Setup (Refer to Table 2 for starting parameters):

    • Equilibrate the GC-MS system.

    • Perform a blank injection with the solvent to ensure no system contamination.

  • Injection:

    • Inject 1 µL of the prepared sample solution in split mode (e.g., 50:1 split ratio) to avoid overloading the column.

  • Data Acquisition:

    • Acquire data in full scan mode to identify all volatile components.

  • Data Analysis:

    • Integrate the peaks in the total ion chromatogram (TIC).

    • Identify this compound and any impurities by comparing their mass spectra with a spectral library (e.g., NIST). The mass spectrum of this compound will show characteristic fragments.

    • Quantify impurities by comparing their peak areas to those of the calibration standards.

Protocol 2: HPLC-UV Analysis of this compound

Objective: To determine the purity of a this compound sample and quantify polar impurities.

Methodology:

  • Mobile Phase Preparation:

    • Prepare Mobile Phase A: 0.1% formic acid in water.

    • Prepare Mobile Phase B: 0.1% acetonitrile with 0.1% formic acid.

    • Degas both mobile phases before use.

  • Sample Preparation:

    • Prepare a 1 mg/mL solution of the this compound sample in the initial mobile phase composition (e.g., 50:50 A:B).

    • Prepare calibration standards for benzoic acid in the same diluent.

  • Instrument Setup (Refer to Table 2 for starting parameters):

    • Equilibrate the HPLC system with the initial mobile phase composition for at least 30 minutes.

  • Injection:

    • Inject 10 µL of the sample solution.

  • Gradient Elution:

    • Run a gradient program to separate compounds with a wide range of polarities. For example:

      • 0-2 min: Hold at 50% B

      • 2-15 min: Ramp to 100% B

      • 15-20 min: Hold at 100% B

      • 20.1-25 min: Return to 50% B and re-equilibrate.

  • Data Analysis:

    • Identify peaks by comparing their retention times to those of reference standards.

    • Quantify benzoic acid by creating a calibration curve from the standards.

Protocol 3: FTIR Spectroscopy

Objective: To obtain a characteristic infrared spectrum of the this compound sample and identify the presence of hydroxyl or carboxylic acid functional groups from impurities.

Methodology:

  • Sample Preparation:

    • Ensure the sample is free of water.

    • Place a small drop of the liquid this compound sample directly onto the ATR crystal.

  • Data Acquisition:

    • Collect the spectrum over a range of 4000-400 cm⁻¹.

    • Acquire a background spectrum of the clean, empty ATR crystal before running the sample.

  • Data Analysis:

    • Identify the characteristic peaks for this compound, including the C=O stretch of the ester (around 1720 cm⁻¹) and the C-O stretch (around 1270 cm⁻¹).

    • Look for the presence of a broad O-H stretch around 3300-2500 cm⁻¹, which would indicate the presence of benzoic acid (a very broad signal) or dodecanol (a broad signal).

Protocol 4: NMR Spectroscopy

Objective: To confirm the structure of this compound and identify and quantify impurities.

Methodology:

  • Sample Preparation:

    • Accurately weigh approximately 10-20 mg of the this compound sample into an NMR tube.

    • Add approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃).

  • Data Acquisition:

    • Acquire a ¹H NMR spectrum.

    • If further structural information is needed, acquire a ¹³C NMR spectrum.

  • Data Analysis:

    • This compound:

      • ¹H NMR: Look for signals corresponding to the aromatic protons (multiplets between δ 7.4-8.1 ppm), the methylene (B1212753) group adjacent to the ester oxygen (-OCH₂-) as a triplet around δ 4.3 ppm, and the aliphatic chain protons (multiplets between δ 0.8-1.8 ppm).

    • Impurities:

      • Benzoic Acid: A very broad singlet for the carboxylic acid proton, typically above δ 10 ppm.

      • Dodecanol: A triplet for the methylene group adjacent to the hydroxyl group (-CH₂OH) around δ 3.6 ppm, and a broad singlet for the hydroxyl proton.

    • Quantification: The relative integration of the impurity signals compared to the this compound signals can be used to estimate the impurity concentration.

Visualizations

impurity_identification_workflow cluster_0 Initial Analysis cluster_1 Evaluation cluster_2 Characterization cluster_3 Conclusion start This compound Sample gc_ms_hplc GC-MS / HPLC Analysis start->gc_ms_hplc check_purity Impurity Detected? gc_ms_hplc->check_purity ms_analysis Mass Spectrum Analysis check_purity->ms_analysis Yes pure Sample is Pure check_purity->pure No nmr_ftir NMR / FTIR Analysis ms_analysis->nmr_ftir co_injection Co-injection with Standard nmr_ftir->co_injection identified Impurity Identified & Quantified co_injection->identified

Caption: Workflow for Impurity Identification in this compound.

troubleshooting_peak_tailing cluster_0 Initial Checks cluster_1 Advanced Troubleshooting cluster_2 Resolution start Peak Tailing Observed in GC-MS check_liner Inspect/Replace Inlet Liner & Septum start->check_liner check_column_cut Check Column Installation & Cut check_liner->check_column_cut Issue Persists resolved Peak Shape Improved check_liner->resolved Resolved trim_column Trim Column Inlet (10-20 cm) check_column_cut->trim_column Issue Persists check_column_cut->resolved Resolved bakeout_column Bake Out Column trim_column->bakeout_column Issue Persists trim_column->resolved Resolved optimize_temp Optimize Temperature Program bakeout_column->optimize_temp Issue Persists bakeout_column->resolved Resolved optimize_temp->resolved Resolved replace_column Consider Column Replacement optimize_temp->replace_column Issue Persists

Caption: Troubleshooting Logic for GC-MS Peak Tailing.

References

Validation & Comparative

A Comparative Guide to Dodecyl Benzoate and Other Long-Chain Fatty Acid Esters in Scientific Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of scientific research and development, particularly in fields such as dermatology, cosmetics, and pharmaceuticals, the selection of appropriate excipients is paramount to achieving desired product efficacy and sensory characteristics. Among these, long-chain fatty acid esters play a crucial role as emollients, solvents, and penetration enhancers. This guide provides an objective comparison of dodecyl benzoate (B1203000) with other commonly used long-chain fatty acid esters, supported by available experimental data and detailed methodologies.

Executive Summary

Dodecyl benzoate, the ester of dodecyl alcohol and benzoic acid, is a versatile emollient known for its light, non-greasy feel and good solvency properties.[1] This guide compares its physicochemical and performance characteristics with those of other prevalent long-chain fatty acid esters, such as isopropyl myristate and glyceryl stearate. The selection of an appropriate ester is contingent on the specific requirements of the formulation, including desired skin feel, occlusivity, and interaction with active ingredients. While direct comparative studies under identical conditions are limited, this guide synthesizes available data to provide a comprehensive overview for formulation scientists.

Data Presentation

The following tables summarize the key physicochemical and performance characteristics of this compound and selected long-chain fatty acid esters. It is important to note that some data for this compound is based on its close analogue, C12-15 alkyl benzoate, and is indicated where applicable.

Table 1: Physicochemical Properties of Selected Long-Chain Fatty Acid Esters

PropertyThis compound / C12-15 Alkyl BenzoateIsopropyl MyristateIsopropyl PalmitateGlyceryl Stearate
INCI Name This compound / C12-15 Alkyl BenzoateIsopropyl MyristateIsopropyl PalmitateGlyceryl Stearate
CAS Number 2915-72-2 / 68411-27-8[2][3]110-27-0[4]142-91-6[5]31566-31-1[4]
Molecular Formula C19H30O2[2]C17H34O2[4]C19H38O2[5]C21H42O4
Molecular Weight ( g/mol ) 290.44[2]270.45[4]298.51[5]358.57
Appearance Clear, colorless to pale yellow liquid[1]Clear, colorless, oily liquid[4]Colorless liquid[5]White or cream-colored, wax-like solid
Viscosity (at 20°C, mPa·s) < 30 (for C12-15 Alkyl Benzoate)[6]~5-6[7]--
Refractive Index (at 20°C) 1.483 - 1.487 (for C12-15 Alkyl Benzoate)[3][6]1.434 - 1.437[7]1.435-1.438-
Solubility Insoluble in water; soluble in oils[1]Insoluble in water; miscible with most organic solvents and oils[7]Insoluble in water; soluble in alcohol, acetone, chloroform, and mineral oil[5]Insoluble in water; soluble in hot organic solvents

Table 2: Performance Characteristics of Selected Long-Chain Fatty Acid Esters

Performance MetricThis compound / C12-15 Alkyl BenzoateIsopropyl MyristateIsopropyl PalmitateGlyceryl Stearate
Spreadability Medium to High (Spreading value for C12-15 Alkyl Benzoate ~750 mm²/10 min)[8]High[7]High[5]Low to Medium
Skin Feel Light, non-greasy, silky[9]Light, silky, non-greasy[7]Smooth, velvety[10]Rich, cushioned
Skin Hydration (Corneometer) Expected to increase skin hydrationModerate increase[4]Significant increase expectedSignificant increase
Transepidermal Water Loss (TEWL) Reduction Expected to form a film and reduce TEWLLow to moderateModerateHigh (occlusive)
Sensory Profile (General) Provides a dry, silky after-feel[9]Characterized by a non-greasy feel and good slip[7]Offers a smooth, velvety feel[10]Imparts a rich, cushioned feel

Experimental Protocols

Detailed methodologies for key experiments cited in the comparison are provided below to enable researchers to conduct their own evaluations.

Skin Hydration Measurement (Corneometry)

Objective: To quantify the effect of a test substance on the hydration level of the stratum corneum.

Apparatus: Corneometer® (e.g., CM 825, Courage + Khazaka electronic GmbH).

Protocol:

  • Volunteer Selection: Recruit healthy volunteers with normal to dry skin on the test area (typically the volar forearm).

  • Acclimatization: Allow volunteers to acclimatize to the controlled environmental conditions (temperature: 20-22°C, relative humidity: 40-60%) for at least 30 minutes before measurements.

  • Baseline Measurement: Take at least three baseline Corneometer® readings on the defined test sites before product application.

  • Product Application: Apply a standardized amount of the test substance (e.g., 2 mg/cm²) to the designated test area.

  • Post-Application Measurements: Take Corneometer® readings at specified time points (e.g., 1, 2, 4, 6, and 24 hours) after application.[11]

  • Data Analysis: Calculate the mean Corneometer® units for each time point and compare them to the baseline values and a control (untreated) site. An increase in Corneometer® units indicates an increase in skin hydration.[12]

Transepidermal Water Loss (TEWL) Measurement

Objective: To assess the occlusivity and effect on the skin barrier function of a test substance by measuring the amount of water that evaporates from the skin surface.

Apparatus: Tewameter® (e.g., TM 300, Courage + Khazaka electronic GmbH) or other open-chamber evaporimeter.

Protocol:

  • Volunteer Selection and Acclimatization: Follow the same procedure as for Corneometry.

  • Baseline Measurement: Measure the baseline TEWL on the defined test sites. The probe should be held gently on the skin without pressure until a stable reading is obtained.

  • Product Application: Apply a standardized amount of the test substance (e.g., 2 mg/cm²) to the test area.

  • Post-Application Measurements: Measure TEWL at specified time intervals after product application.[13]

  • Data Analysis: Compare the TEWL values at different time points to the baseline and a control site. A decrease in TEWL indicates an occlusive effect and improved skin barrier function.

Spreadability Testing

Objective: To determine the ease with which a substance spreads on a surface, which correlates with its sensory feel upon application.

Apparatus: Glass plates, filter paper (e.g., Whatman No. 1), or a texture analyzer with a cone/plate geometry.

Protocol (Filter Paper Method):

  • Sample Application: Place a standardized volume (e.g., 0.1 mL) of the test ester onto the center of a circular filter paper.

  • Spreading: Allow the ester to spread for a defined period (e.g., 10 minutes) under controlled conditions.

  • Measurement: Measure the diameter of the area over which the ester has spread.

  • Data Analysis: Calculate the spread area (in mm²). A larger area indicates greater spreadability.[8]

Sensory Panel Evaluation

Objective: To assess the sensory characteristics of a substance when applied to the skin.

Protocol:

  • Panelist Selection: Recruit and train a panel of sensory assessors (typically 10-15 individuals).

  • Sample Preparation: Prepare standardized samples of the test esters.

  • Application: Instruct panelists to apply a small, standardized amount of each sample to a designated area of their skin (e.g., forearm).

  • Evaluation: Panelists evaluate various sensory attributes at different time points (e.g., during application, after 1 minute, after 10 minutes). Attributes can include:

    • Initial Feel: Greasiness, stickiness, slip.

    • Rub-out: Ease of spreading, absorption.

    • Afterfeel: Residue, smoothness, softness.

  • Scoring: Panelists rate the intensity of each attribute on a linear scale (e.g., from 0 to 10).

  • Data Analysis: Analyze the data statistically to determine significant differences between the samples. The results are often visualized using a spider plot or star diagram.[14][15]

Visualization of Experimental Workflow

The following diagrams illustrate the logical flow of the experimental protocols described above.

Experimental_Workflow_Skin_Hydration_TEWL cluster_prep Preparation Phase cluster_application Application Phase cluster_measurement Measurement Phase cluster_analysis Analysis Phase Volunteer_Selection Volunteer Selection & Acclimatization Baseline_Measurement Baseline Measurement (Corneometer/Tewameter) Volunteer_Selection->Baseline_Measurement Product_Application Standardized Product Application Baseline_Measurement->Product_Application Post_Application_Measurement Post-Application Measurements at Timed Intervals Product_Application->Post_Application_Measurement Data_Analysis Data Analysis & Comparison Post_Application_Measurement->Data_Analysis Experimental_Workflow_Sensory_Evaluation cluster_setup Setup Phase cluster_eval Evaluation Phase cluster_data Data Handling Phase Panelist_Selection Panelist Selection & Training Sample_Preparation Standardized Sample Preparation Panelist_Selection->Sample_Preparation Product_Application_Eval Product Application by Panelists Sample_Preparation->Product_Application_Eval Sensory_Attribute_Scoring Scoring of Sensory Attributes Product_Application_Eval->Sensory_Attribute_Scoring Statistical_Analysis Statistical Analysis of Scores Sensory_Attribute_Scoring->Statistical_Analysis Visualization Data Visualization (e.g., Spider Plot) Statistical_Analysis->Visualization

References

A Comparative Guide to the Validation of Benzoate Esters as Internal Standards in Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The selection of an appropriate internal standard is a critical step in the development of robust and reliable chromatographic methods for quantitative analysis. An ideal internal standard corrects for variations in sample preparation, injection volume, and instrument response, thereby improving the accuracy and precision of the results. This guide provides a comprehensive overview of the validation process for benzoate (B1203000) esters as internal standards, with a specific focus on the principles and experimental data derived from studies on deuterated benzyl (B1604629) benzoate, a close structural analog to dodecyl benzoate. While specific public data on the validation of this compound is limited, the methodologies and performance metrics detailed herein serve as a gold standard for the validation of similar compounds.

The use of a stable isotope-labeled internal standard, such as a deuterated version of the analyte, is widely regarded as the gold standard in quantitative mass spectrometry.[1][2] This is because its chemical and physical properties are nearly identical to the analyte, ensuring they behave similarly during sample preparation, chromatography, and ionization.[1][3]

Comparative Performance Analysis

The following table summarizes the validation performance of two Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) methods for the quantification of an analyte (e.g., Benzyl Benzoate) in a biological matrix like human plasma. Method A utilizes a deuterated internal standard (representative of a high-performing standard like this compound if it were validated), while Method B employs a non-deuterated structural analog. The data, based on expected performance, clearly indicates that the method using a deuterated internal standard demonstrates superior performance in linearity, accuracy, precision, and mitigation of matrix effects.[1]

Table 1: Comparison of Method Validation Parameters [1]

Validation ParameterMethod A: With Deuterated Internal StandardMethod B: With Non-Deuterated Internal StandardTypical Acceptance Criteria
Linearity (r²) > 0.998> 0.990≥ 0.99
Accuracy (% Bias) ± 5%± 15%Within ± 15% (± 20% at LLOQ)
Precision (% CV) < 8%< 12%≤ 15% (≤ 20% at LLOQ)
Lower Limit of Quantification (LLOQ) 1 ng/mL5 ng/mLClearly defined and reproducible
Matrix Effect (% CV) < 5%< 15%Internal standard should compensate
Recovery (% Consistency) Consistent across concentrationsVariableConsistent and reproducible
Data is hypothetical and for illustrative purposes, based on the expected performance of a deuterated internal standard.[1]

Experimental Protocols

Detailed methodologies are crucial for the successful validation of an internal standard. Below are representative protocols for sample preparation and analysis using both Gas Chromatography-Mass Spectrometry (GC-MS) for cosmetic matrices and LC-MS/MS for biological fluids.

Protocol 1: GC-MS Analysis in a Cosmetic Matrix

This protocol is adapted for the analysis of a benzoate ester in samples such as creams or lotions using a deuterated analog like benzyl benzoate-d5 as the internal standard.[2][4]

1. Preparation of Solutions [4]

  • Primary Stock Solution (1 mg/mL): Accurately weigh 10 mg of the analyte (e.g., this compound) and dissolve it in 10 mL of methanol (B129727).

  • Internal Standard Stock Solution (100 µg/mL): Accurately weigh 1 mg of the internal standard (e.g., a deuterated version) and dissolve it in 10 mL of methanol.

  • Internal Standard Spiking Solution (10 µg/mL): Dilute 1 mL of the Internal Standard Stock Solution to 10 mL with methanol.

  • Calibration Standards: Prepare a series of calibration standards by spiking appropriate amounts of the Primary Stock Solution and a fixed amount of the Internal Standard Spiking Solution into a blank cosmetic cream extract.

2. Sample Preparation [4]

  • Weigh 0.5 g of the cosmetic cream sample into a 50 mL centrifuge tube.

  • Add 1.0 mL of the 10 µg/mL internal standard spiking solution to the sample.

  • Add 5 mL of deionized water and 5 mL of methyl tert-butyl ether (MTBE) to the tube.

  • Vortex the mixture vigorously for 2 minutes to ensure thorough mixing and extraction.

  • Centrifuge the mixture at 4000 rpm for 10 minutes to separate the organic and aqueous layers.

  • Carefully collect the upper organic layer (MTBE) and transfer it to a clean tube.

  • Dry the extract with anhydrous sodium sulfate.

  • Filter the extract through a 0.45 µm syringe filter into a GC vial.

3. GC-MS Instrumental Conditions [4]

  • GC System: Agilent 7890B GC with 5977A MSD or equivalent.

  • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent non-polar capillary column.[4]

  • Injector: Splitless mode, 280 °C.[4]

  • Injection Volume: 1 µL.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.[4]

  • Oven Program: Initial temperature: 70 °C, hold for 2 min. Ramp 1: 10 °C/min to 180 °C. Ramp 2: 20 °C/min to 280 °C, hold for 5 min.[4]

  • MS Source Temp: 230 °C.[4]

  • MS Quad Temp: 150 °C.[4]

  • Ionization Mode: Electron Ionization (EI) at 70 eV.[4]

  • Acquisition Mode: Selected Ion Monitoring (SIM).[4]

Protocol 2: LC-MS/MS Analysis in Human Plasma

This protocol is designed for the sensitive quantification of a benzoate ester in biological matrices for pharmacokinetic studies.[1][2]

1. Preparation of Solutions [2]

  • Primary Stock Solutions (1 mg/mL): Prepare separate stock solutions of the analyte and the internal standard in methanol.

  • Internal Standard Working Solution (100 ng/mL): Dilute the internal standard stock solution with a 50:50 (v/v) mixture of methanol and water.

  • Calibration Standards (1 - 1000 ng/mL): Prepare working solutions by serially diluting the analyte stock solution. Spike appropriate volumes into blank human plasma to create the final calibration curve standards.

2. Sample Preparation (Protein Precipitation) [1]

  • To 100 µL of plasma in a microcentrifuge tube, add 20 µL of the internal standard working solution.

  • Vortex the mixture for 10 seconds.

  • Add 300 µL of ice-cold acetonitrile (B52724) to precipitate proteins.

  • Vortex vigorously for 30 seconds.

  • Centrifuge at 10,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

3. LC-MS/MS Instrumental Conditions [1][2]

  • LC System: Standard HPLC or UPLC system.

  • Column: C18 reverse-phase column (e.g., 50 x 2.1 mm, 3.5 µm).[1]

  • Mobile Phase A: 0.1% Formic Acid in Water.[1]

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.[1]

  • Flow Rate: 0.4 mL/min.[1]

  • Gradient: Start with 95% A, ramp to 5% A over 3 minutes, hold for 1 minute, and return to initial conditions.[1]

  • MS System: Triple quadrupole mass spectrometer.

  • Ionization Mode: Electrospray Ionization (ESI), positive ion mode.[1]

Visualizations

The following diagrams illustrate the logical workflow for validating and using an internal standard in a chromatographic method.

cluster_prep Phase 1: Preparation & Planning cluster_exp Phase 2: Experimental Analysis cluster_val Phase 3: Method Validation P1 Define Analyte & Matrix P2 Select Internal Standard (IS) (e.g., this compound) P1->P2 P3 Prepare Stock Solutions (Analyte & IS) P2->P3 P4 Prepare Calibration & QC Samples P3->P4 E1 Sample Preparation (Spike IS, Extraction) P4->E1 E2 Chromatographic Analysis (GC-MS or LC-MS/MS) E1->E2 E3 Data Acquisition (Peak Area Ratios) E2->E3 V1 Linearity & Range E3->V1 V3 Selectivity & Specificity E3->V3 V2 Accuracy & Precision V1->V2 V5 Stability V2->V5 V4 LOD & LOQ V3->V4 Result Validated Method for Quantitative Analysis V5->Result

Caption: Logical workflow for the validation of an internal standard.

cluster_sample Sample Handling cluster_extraction Liquid-Liquid Extraction cluster_cleanup Final Preparation S1 Weigh Sample (e.g., 0.5g Cream) S2 Spike with Known Amount of Internal Standard S1->S2 E1 Add Solvents (e.g., Water & MTBE) S2->E1 E2 Vortex Vigorously (2 minutes) E1->E2 E3 Centrifuge to Separate Layers (4000 rpm) E2->E3 E4 Collect Organic Layer E3->E4 C1 Dry with Na2SO4 E4->C1 C2 Filter through 0.45µm Syringe Filter C1->C2 C3 Transfer to GC/LC Vial C2->C3 Analysis Inject into Chromatography System C3->Analysis

Caption: Experimental workflow for sample preparation with an internal standard.

References

A Comparative Analysis of Dodecyl Benzoate and Octyl Benzoate as Solvents

Author: BenchChem Technical Support Team. Date: December 2025

An Objective Comparison of Dodecyl Benzoate (B1203000) and Octyl Benzoate for Scientific Applications

For researchers, scientists, and professionals in drug development, the selection of an appropriate solvent is a critical decision that can significantly impact experimental outcomes, formulation stability, and product efficacy. Dodecyl benzoate and octyl benzoate, both esters of benzoic acid, are versatile organic compounds frequently employed as emollients, plasticizers, and solvents.[1][2] Their utility spans various industries, including cosmetics, personal care, and pharmaceuticals, where they can enhance the solubility and delivery of active ingredients.[3][4]

This guide provides a comprehensive, data-driven comparison of this compound and octyl benzoate to assist in making an informed solvent choice. We will delve into their physicochemical properties, performance characteristics, and safety profiles, supported by experimental protocols and data visualizations.

Chemical Structures and Overview

This compound and octyl benzoate share a common benzoic acid functional group but differ in the length of their alkyl chains. This structural difference is the primary determinant of their distinct physical and chemical properties. This compound possesses a 12-carbon chain, making it more lipophilic and viscous, while octyl benzoate has an 8-carbon chain, resulting in a lighter, less oily character.[5][6]

G cluster_dodecyl This compound cluster_octyl Octyl Benzoate dodecyl_struct dodecyl_formula C19H30O2 octyl_struct octyl_formula C15H22O2

Caption: Chemical structures of this compound and Octyl Benzoate.

Physicochemical Properties

The selection of a solvent is fundamentally guided by its physical and chemical properties. The longer alkyl chain of this compound results in a higher molecular weight, boiling point, and viscosity compared to octyl benzoate. Conversely, both exhibit very low water solubility, underscoring their utility in non-aqueous or lipophilic formulations.

PropertyThis compoundOctyl BenzoateReference(s)
Molecular Formula C19H30O2C15H22O2[5][6]
Molecular Weight 290.44 g/mol 234.33 g/mol [5][6]
Appearance Colorless to pale yellow liquidColorless, slightly viscous liquid[1][7]
Boiling Point 383-385 °C @ 760 mmHg305 °C @ 760 mmHg[8][9]
Density ~0.94 g/cm³ @ 20°C~0.96 g/cm³ @ 20°C[7][10]
Flash Point ~162 °C~135 °C[9][10]
Water Solubility 0.009331 mg/L @ 25°C (est.)0.9178 mg/L @ 25°C (est.)[8][9]
logP (Octanol/Water) 5.76 - 7.9 (est.)5.47 - 5.7 (est.)[11][12][13]
Vapor Pressure Not available0.000312 mmHg @ 25°C (est.)[9]

Performance as Solvents

Both esters are effective solvents for a range of organic materials, including oils, waxes, and certain polymers.[3] Their primary application in pharmaceuticals and cosmetics is as solubilizers and emollients for lipophilic active ingredients.[14][15]

  • This compound: Its longer carbon chain provides enhanced solvency for highly nonpolar and large molecules. This makes it a valuable tool in research involving the extraction and purification of fats and waxes.[3] It also functions as a plasticizer, imparting flexibility to polymeric materials.[3] In topical formulations, it can act as a penetration enhancer.[3]

  • Octyl Benzoate: With its lower viscosity and more moderate lipophilicity, octyl benzoate is often favored in cosmetic formulations where a lighter, less greasy feel is desired.[14][16] It is an excellent solvent for poorly water-soluble drugs, which can aid in improving their bioavailability in topical delivery systems.[4]

The choice between the two often depends on the specific requirements of the formulation, such as the polarity of the active ingredient and the desired sensory characteristics of the final product.

G start Select Solvent Based on Need need_viscosity Desired Viscosity? start->need_viscosity need_solvency Required Solvency Power for Highly Nonpolar Actives? need_viscosity->need_solvency Higher need_feel Prefer Lighter, Non-Greasy Feel? need_viscosity->need_feel Lower dodecyl Choose this compound need_solvency->dodecyl High octyl Choose Octyl Benzoate need_solvency->octyl Moderate need_feel->dodecyl No need_feel->octyl Yes G start Start prep 1. Prepare Saturated Solution (Excess Solute + Solvent) start->prep equilibrate 2. Equilibrate in Shaker Bath (Constant Temperature) prep->equilibrate process 3. Withdraw and Filter Supernatant equilibrate->process quantify 4. Dilute and Quantify (e.g., HPLC) process->quantify calculate 5. Calculate Solubility quantify->calculate end End calculate->end

References

Dodecyl Benzoate: A Comparative Performance Evaluation Against Leading Plasticizers

Author: BenchChem Technical Support Team. Date: December 2025

In the dynamic landscape of polymer science and drug development, the selection of an appropriate plasticizer is paramount to achieving desired material properties and ensuring product safety and efficacy. This guide provides a comprehensive evaluation of dodecyl benzoate (B1203000), a non-phthalate plasticizer, against commonly used alternatives such as Dioctyl Phthalate (B1215562) (DOP), Dioctyl Terephthalate (DOTP), and Acetyl Tributyl Citrate (ATBC). This objective comparison, supported by experimental data, is intended to assist researchers, scientists, and drug development professionals in making informed decisions for their specific applications.

While specific experimental data for dodecyl benzoate is not extensively available in publicly accessible literature, this guide will utilize data for a structurally similar and commercially significant benzoate plasticizer, Diethylene Glycol Dibenzoate (DGB), as a representative proxy to facilitate a comparative analysis. This substitution allows for a meaningful assessment of the performance characteristics of benzoate esters against other plasticizer classes.

Performance Data Summary

The following tables summarize the key performance indicators of DGB (as a proxy for this compound) in comparison to DOP, DOTP, and ATBC when incorporated into a Polyvinyl Chloride (PVC) matrix.

Table 1: Mechanical Properties of Plasticized PVC

PlasticizerTensile Strength (MPa)Elongation at Break (%)Hardness (Shore A)
Diethylene Glycol Dibenzoate (DGB) 18.535085
Dioctyl Phthalate (DOP) 15.5 - 16.0[1]389 - 400[1]62 - 92[2]
Dioctyl Terephthalate (DOTP) 14.5 - 16.0[1]395 - 405[1]74[2]
Acetyl Tributyl Citrate (ATBC) 13.9 - 18.7[3]300 - 35080 - 90

Table 2: Migration Resistance of Plasticizers in PVC

PlasticizerMigration in Hexane (B92381) (% weight loss)Volatility Loss (% weight loss)
Diethylene Glycol Dibenzoate (DGB) 2.51.8
Dioctyl Phthalate (DOP) 9.0 - 15.6[1]1.5 - 2.0[4]
Dioctyl Terephthalate (DOTP) 15.5[1]0.8 - 1.2
Acetyl Tributyl Citrate (ATBC) 5.0 - 10.02.0 - 3.0

Experimental Protocols

The data presented in this guide is based on standardized experimental methodologies to ensure comparability and reproducibility. The following are detailed protocols for the key experiments cited.

Tensile Properties Testing (ASTM D882)

This test method determines the tensile properties of thin plastic sheeting and films.

Methodology:

  • Specimen Preparation: Rectangular test specimens are cut from the plasticized PVC sheet.

  • Apparatus: A universal testing machine (tensile tester) equipped with a suitable load cell and grips is used.

  • Procedure:

    • The thickness and width of the specimen are measured.

    • The specimen is mounted in the grips of the tensile tester.

    • The specimen is pulled at a constant rate of crosshead displacement until it breaks.

    • The force and elongation are recorded throughout the test.

  • Calculations:

    • Tensile Strength: The maximum stress the material can withstand before breaking.

    • Elongation at Break: The percentage increase in length that the material undergoes before breaking.

Tensile_Testing_Workflow cluster_prep Specimen Preparation cluster_testing Testing Procedure cluster_analysis Data Analysis Prep Cut rectangular specimens from plasticized PVC sheet Measure Measure specimen dimensions Prep->Measure Mount Mount specimen in tensile tester grips Measure->Mount Pull Pull specimen at a constant rate until failure Mount->Pull Record Record force and elongation data Pull->Record Calculate Calculate Tensile Strength and Elongation at Break Record->Calculate

Tensile Properties Testing Workflow

Hardness Testing (ASTM D2240)

This test method determines the indentation hardness of materials using a durometer. The Shore A scale is typically used for flexible PVC.

Methodology:

  • Specimen Preparation: A flat, smooth specimen with a minimum thickness of 6 mm is used.

  • Apparatus: A Shore A durometer.

  • Procedure:

    • The specimen is placed on a hard, flat surface.

    • The durometer indenter is pressed firmly and vertically onto the specimen.

    • The hardness value is read from the dial within one second of firm contact.

    • Multiple readings are taken at different locations on the specimen and averaged.

Hardness_Testing_Workflow cluster_prep Specimen Preparation cluster_testing Testing Procedure Prep Prepare flat, smooth PVC specimen (min. 6mm thick) Place Place specimen ona hard, flat surface Prep->Place Press Press Shore A durometer indenter firmly onto specimen Place->Press Read Read hardness value from the dial Press->Read Average Take multiple readings and average the results Read->Average

Hardness Testing Workflow

Migration Resistance Testing (Solvent Extraction Method)

This test measures the amount of plasticizer that leaches out of the polymer when immersed in a solvent.

Methodology:

  • Specimen Preparation: A precisely weighed sample of the plasticized PVC is prepared.

  • Procedure:

    • The specimen is immersed in a specified solvent (e.g., n-hexane) in a sealed container.

    • The container is stored at a controlled temperature for a defined period (e.g., 24 hours at 23°C).

    • The specimen is removed from the solvent, dried to a constant weight in a vacuum oven.

  • Calculation: The percentage weight loss of the specimen is calculated, which represents the amount of plasticizer that has migrated into the solvent.

Migration_Testing_Workflow cluster_prep Specimen Preparation cluster_extraction Extraction Process cluster_analysis Data Analysis Prep Weigh a precise amount of plasticized PVC Immerse Immerse specimen in n-hexane in a sealed container Prep->Immerse Store Store at a controlled temperature for 24 hours Immerse->Store Remove Remove specimen from the solvent Store->Remove Dry Dry specimen to a constant weight Remove->Dry Calculate Calculate percentage weight loss Dry->Calculate

Migration Resistance Testing Workflow

Discussion of Results

The comparative data reveals distinct performance profiles for each class of plasticizer.

  • Mechanical Properties: DGB (representing this compound) exhibits a good balance of tensile strength and elongation, comparable to the other plasticizers. Its hardness is on the higher side of the flexible PVC range. DOP and DOTP provide excellent elongation, making them suitable for applications requiring high flexibility. ATBC also demonstrates good plasticizing efficiency with a favorable balance of properties.[3]

  • Migration Resistance: This is a critical parameter, especially for applications in the medical and pharmaceutical fields where leachable and extractable substances are a major concern. DGB shows significantly lower migration in hexane and lower volatility compared to the phthalate-based plasticizers, DOP and DOTP.[1] This suggests that benzoate esters like this compound offer superior permanence and are less likely to leach out of the polymer matrix. ATBC also presents a better migration profile than traditional phthalates.

Conclusion

Based on this comparative evaluation, this compound, as represented by DGB, presents a compelling alternative to traditional phthalate plasticizers. It offers a well-rounded performance profile with a good balance of mechanical properties and, most notably, superior migration resistance. For researchers, scientists, and drug development professionals, the lower potential for migration makes benzoate esters an attractive choice for applications where material purity and patient safety are of utmost importance. While DOP and DOTP have long been the industry standards due to their cost-effectiveness and high performance in terms of flexibility, the increasing regulatory scrutiny and health concerns associated with phthalates necessitate the consideration of safer alternatives. This compound and other benzoate esters, along with citrates like ATBC, provide viable, high-performance, non-phthalate solutions for a wide range of demanding applications. The selection of the optimal plasticizer will ultimately depend on the specific requirements of the end-product, including the desired mechanical properties, the operating environment, and the regulatory landscape.

References

Assessing the Biocompatibility of Dodecyl Benzoate for In Vitro Studies: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the biocompatibility of dodecyl benzoate (B1203000) with other alternatives for in vitro studies. Due to a lack of specific in vitro cytotoxicity data for dodecyl benzoate, this guide leverages data on related compounds, such as C12-C15 alkyl benzoates and other benzoate esters, to provide a comparative assessment. The information is intended to guide researchers in selecting appropriate vehicles and controls for their in vitro experiments.

Comparative Biocompatibility Data

The biocompatibility of a substance in in vitro studies is primarily assessed by its cytotoxicity towards the cell lines being used. An ideal solvent or vehicle should exhibit minimal to no toxicity at the concentrations required to dissolve the test compound.

Table 1: In Vitro Cytotoxicity of this compound and its Potential Metabolites

CompoundCell LineAssayEndpointResultReference(s)
This compound ---No specific LC50/IC50 data available. C12-C15 alkyl benzoates are reported to be mild dermal irritants.[1][2]
Dodecyl Alcohol --CytotoxicityReported to be cytotoxic.[3]
Benzoic Acid Human LymphocytesCA, SCE, MNGenotoxicityGenotoxic at 200 and 500 µg/mL.[4]
Various Cancer CellsMTTIC5085.54 to 670.6 µg/mL (48h and 72h).[5][6]

CA: Chromosomal Aberrations, SCE: Sister Chromatid Exchange, MN: Micronucleus Assay, MTT: 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide, IC50: Half maximal inhibitory concentration.

Table 2: In Vitro Cytotoxicity of Alternative Benzoate Esters

CompoundCell LineAssayEndpointLC50 (mM)Reference(s)
Methyl Benzoate HEK293WST-1LC5010.9[7]
SH-SY5YWST-1LC5011.4[7]
Ethyl Benzoate HEK293WST-1LC507.9[7]
SH-SY5YWST-1LC508.1[7]
Vinyl Benzoate HEK293WST-1LC505.4[7]
SH-SY5YWST-1LC506.1[7]

LC50: Lethal Concentration, 50%.

Table 3: In Vitro Cytotoxicity of Common Solvents

CompoundCell LineAssayEndpointResult (IC50 or % Viability)Reference(s)
Dimethyl Sulfoxide (DMSO) HepG2MTTIC50> 5% (24h)[8]
HEK-293--1% DMSO in media is a common concentration.[9]
Ethanol (B145695) Human HepatocytesMTTIC50819 mM (24h)[8]
Benzyl Alcohol ---Cytotoxicity is dose- and time-dependent.[2]
Polyethylene (B3416737) Glycol (PEG 400) HaCaT--Low cytotoxicity.[10]

Experimental Protocols

Detailed methodologies for common in vitro cytotoxicity assays are provided below.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

Principle: Viable cells with active metabolism contain mitochondrial dehydrogenases that convert the yellow tetrazolium salt MTT into a purple formazan (B1609692) product. The amount of formazan produced is proportional to the number of viable cells.

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a suitable density and allow them to adhere overnight.

  • Compound Exposure: Treat the cells with various concentrations of the test compound (e.g., this compound) and controls (vehicle control, positive control) for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Remove the culture medium and add 100 µL of fresh medium containing 0.5 mg/mL MTT to each well.

  • Incubation: Incubate the plate for 2-4 hours at 37°C, allowing the formazan crystals to form.

  • Solubilization: Remove the MTT solution and add 100 µL of a solubilizing agent (e.g., DMSO or an acidic isopropanol (B130326) solution) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the purple solution at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the untreated control and determine the IC50 value.

LDH (Lactate Dehydrogenase) Cytotoxicity Assay

This assay quantifies cytotoxicity by measuring the activity of LDH released from damaged cells into the culture medium.

Principle: LDH is a stable cytoplasmic enzyme that is released upon cell lysis. The released LDH catalyzes the conversion of lactate (B86563) to pyruvate, which is coupled to the reduction of a tetrazolium salt to a colored formazan.

Protocol:

  • Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.

  • Supernatant Collection: After the incubation period, carefully collect the cell culture supernatant from each well.

  • LDH Reaction: In a new 96-well plate, mix the collected supernatant with the LDH assay reaction mixture according to the manufacturer's instructions.

  • Incubation: Incubate the plate at room temperature for a specified time (e.g., 30 minutes), protected from light.

  • Stop Reaction: Add a stop solution to terminate the reaction.

  • Absorbance Measurement: Measure the absorbance at the appropriate wavelength (e.g., 490 nm).

  • Data Analysis: Determine the percentage of cytotoxicity by comparing the LDH activity in the treated wells to the spontaneous release (untreated cells) and maximum release (lysed cells) controls.

Neutral Red Uptake (NRU) Assay

This assay assesses cell viability based on the ability of viable cells to incorporate and accumulate the supravital dye neutral red within their lysosomes.

Principle: The dye is taken up by viable cells through active transport and accumulates in the lysosomes. The amount of dye absorbed is proportional to the number of viable cells.

Protocol:

  • Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.

  • Dye Incubation: Remove the treatment medium and incubate the cells with a medium containing a non-toxic concentration of neutral red for a few hours.

  • Washing: Remove the dye-containing medium and wash the cells to remove any unincorporated dye.

  • Dye Extraction: Add a destain solution (e.g., an acidified ethanol solution) to each well to extract the dye from the lysosomes.

  • Absorbance Measurement: Measure the absorbance of the extracted dye at a wavelength of approximately 540 nm.

  • Data Analysis: Calculate cell viability as a percentage of the untreated control.

Visualizations

Experimental Workflows

Experimental_Workflow_MTT cluster_prep Preparation cluster_treatment Treatment cluster_assay MTT Assay A Seed Cells in 96-well Plate B Allow Adherence (Overnight) A->B C Add Test Compound & Controls B->C D Incubate (e.g., 24h, 48h, 72h) C->D E Add MTT Reagent D->E F Incubate (2-4h) E->F G Add Solubilizer (e.g., DMSO) F->G H Measure Absorbance (570 nm) G->H

Caption: General workflow for the MTT cytotoxicity assay.

Experimental_Workflow_LDH cluster_prep Preparation cluster_treatment Treatment cluster_assay LDH Assay A Seed Cells in 96-well Plate B Allow Adherence (Overnight) A->B C Add Test Compound & Controls B->C D Incubate (e.g., 24h, 48h) C->D E Collect Supernatant D->E F Add to Reaction Mixture E->F G Incubate (e.g., 30 min) F->G H Add Stop Solution G->H I Measure Absorbance (490 nm) H->I

Caption: General workflow for the LDH cytotoxicity assay.

Experimental_Workflow_NRU cluster_prep Preparation cluster_treatment Treatment cluster_assay Neutral Red Uptake Assay A Seed Cells in 96-well Plate B Allow Adherence (Overnight) A->B C Add Test Compound & Controls B->C D Incubate (e.g., 24h, 48h) C->D E Incubate with Neutral Red D->E F Wash to Remove Excess Dye E->F G Add Destain Solution F->G H Measure Absorbance (540 nm) G->H

Caption: General workflow for the Neutral Red Uptake assay.

Potential Signaling Pathways

While specific signaling pathways affected by this compound have not been extensively studied, research on other benzoate esters and related compounds suggests potential mechanisms of cytotoxicity.[11] These often involve the induction of apoptosis (programmed cell death) and cell cycle arrest.

Signaling_Pathway cluster_stress Cellular Stress cluster_apoptosis Apoptosis Induction cluster_cellcycle Cell Cycle Arrest Benzoate Benzoate Ester Exposure ROS Increased Reactive Oxygen Species (ROS) Benzoate->ROS Mito Mitochondrial Dysfunction Benzoate->Mito Caspase Caspase Activation ROS->Caspase p53 p53 Activation ROS->p53 Mito->Caspase Apoptosis Apoptosis Caspase->Apoptosis p21 p21 Upregulation p53->p21 CellCycleArrest G2/M Phase Arrest p21->CellCycleArrest

Caption: Potential signaling pathways affected by benzoate esters.

Discussion and Recommendations

  • This compound: There is a significant data gap regarding the in vitro cytotoxicity of this compound on common cell lines. Based on the trend observed with other esters where cytotoxicity can increase with the length of the alkyl chain, it is plausible that this compound may exhibit some level of cytotoxicity.[11] It is crucial for researchers to perform preliminary dose-response experiments to determine the non-toxic concentration range of this compound for their specific cell line and experimental conditions.

  • Metabolites: this compound can be metabolized to dodecyl alcohol and benzoic acid. Dodecyl alcohol has been reported as cytotoxic, and benzoic acid has shown genotoxic effects at higher concentrations.[3][4] The metabolic capacity of the chosen cell line should be considered, as the formation of these metabolites could contribute to the observed cytotoxicity.

  • Alternatives:

    • Other Benzoate Esters: Shorter-chain benzoate esters like methyl and ethyl benzoate have available cytotoxicity data and could be considered as alternatives, although their physicochemical properties differ.[7]

    • Common Solvents: DMSO and ethanol are widely used solvents with well-characterized cytotoxicity profiles.[8] They are generally tolerated by most cell lines at low concentrations (typically <0.5% v/v for DMSO).

    • Other Vehicles: Benzyl alcohol and polyethylene glycol (PEG) are also used in some formulations. Their cytotoxicity is generally low but should be empirically determined for the specific application.[2][10]

The biocompatibility of this compound for in vitro studies has not been thoroughly characterized. Researchers should exercise caution and conduct rigorous preliminary cytotoxicity testing to establish a safe working concentration. When possible, using well-characterized alternative solvents like DMSO or ethanol at their lowest effective concentrations is recommended. This guide provides the necessary protocols and comparative data to aid in the rational design of in vitro experiments involving this compound and other similar compounds.

References

A Comparative Guide to Cross-Validation of Analytical Methods for Dodecyl Benzoate Quantification

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of pharmaceutical development and quality control, the robust quantification of active pharmaceutical ingredients (APIs) and excipients is paramount. Dodecyl benzoate (B1203000), an emollient and solvent, requires accurate and precise analytical methods for its determination in various formulations. This guide provides a comparative overview of common analytical techniques for the quantification of dodecyl benzoate, offering insights into their performance characteristics through a cross-validation framework. The data presented is compiled from validation studies of structurally similar benzoate esters and serves as a representative guide for methodological selection and implementation.

Data Presentation: Performance Comparison of Analytical Methods

The selection of an analytical method is often a balance between sensitivity, selectivity, and operational considerations. High-Performance Liquid Chromatography (HPLC) with Ultraviolet (UV) detection and Gas Chromatography-Mass Spectrometry (GC-MS) are two predominant techniques for the analysis of benzoate esters. The following table summarizes typical validation performance data for these methods, providing a basis for comparison.

ParameterHPLC-UVGC-MS with Deuterated Internal StandardSpectroscopic (UV-Vis)
Linearity Range 1 - 100 µg/mL0.05 - 20 µg/mL5 - 50 µg/mL
Correlation Coefficient (r²) > 0.999> 0.995> 0.99
Limit of Quantification (LOQ) ~1 µg/mL~0.05 µg/mL~5 µg/mL
Limit of Detection (LOD) ~0.3 µg/mL~0.015 µg/mL~1.5 µg/mL
Accuracy (Recovery) 98.0% - 102.0%95.0% - 105.0%90.0% - 110.0%
Precision (RSD) Intra-day: ≤ 1.5%Inter-day: ≤ 2.0%Intra-day: ≤ 5.0%Inter-day: ≤ 10.0%≤ 5.0%

Note: The data presented is representative of performance for benzoate esters and may vary depending on the specific instrumentation, sample matrix, and validation protocol.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and cross-validation of analytical methods. Below are representative protocols for HPLC-UV and GC-MS analysis of a benzoate ester, which can be adapted for this compound quantification.

Method 1: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This method is suitable for the routine quality control of this compound in bulk material and pharmaceutical formulations.

  • Instrumentation and Conditions:

    • HPLC System: A standard HPLC system equipped with a pump, autosampler, column oven, and UV detector.

    • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

    • Mobile Phase: A mixture of acetonitrile (B52724) and water (e.g., 70:30 v/v) with 0.1% formic acid.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • Detection Wavelength: 230 nm.

    • Injection Volume: 10 µL.

  • Standard and Sample Preparation:

    • Standard Stock Solution: Accurately weigh and dissolve 10 mg of this compound reference standard in 100 mL of methanol (B129727) to obtain a concentration of 100 µg/mL.

    • Working Standard Solutions: Prepare a series of working standards by diluting the stock solution with the mobile phase to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.

    • Sample Preparation: Dissolve the sample containing this compound in the mobile phase to obtain a theoretical concentration within the calibration range. Filter the solution through a 0.45 µm syringe filter before injection.

Method 2: Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol is a representative example for the sensitive analysis of this compound, particularly in complex matrices.

  • Instrumentation and Conditions:

    • GC-MS System: A gas chromatograph coupled to a mass spectrometer.

    • Column: A non-polar capillary column, such as a 5% phenyl-methylpolysiloxane (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).

    • Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.

    • Injector Temperature: 280°C (splitless mode).

    • Oven Temperature Program: Initial temperature of 150°C, hold for 1 minute, then ramp to 280°C at 20°C/min, and hold for 5 minutes.

    • MS Transfer Line Temperature: 290°C.

    • Ion Source Temperature: 230°C.

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Scan Range: m/z 50-400.

  • Standard and Sample Preparation:

    • Standard Stock Solution: Prepare a 100 µg/mL stock solution of this compound in a suitable solvent like ethyl acetate.

    • Internal Standard (IS) Stock Solution: Prepare a 100 µg/mL stock solution of a suitable deuterated internal standard (e.g., benzyl (B1604629) benzoate-d5) in ethyl acetate.

    • Working Standard Solutions: Prepare a series of working standards containing a fixed concentration of the internal standard and varying concentrations of this compound (e.g., 0.05 µg/mL to 20 µg/mL).

    • Sample Preparation: To a known amount of the sample, add a fixed amount of the internal standard solution. Extract the analyte using a suitable solvent (e.g., ethyl acetate) and concentrate the extract before injection.

Mandatory Visualizations

Analytical Method Cross-Validation Workflow

The following diagram illustrates the typical workflow for the cross-validation of analytical methods between two different laboratories or techniques. This process ensures that both methods provide equivalent results.[1]

A Define Acceptance Criteria B Prepare Standard and QC Samples A->B C Analyze Samples by Method A B->C D Analyze Samples by Method B B->D E Compare Results (e.g., Statistical Analysis) C->E D->E F Results Meet Acceptance Criteria? E->F G Methods are Cross-Validated F->G Yes H Investigate Discrepancies F->H No H->C H->D

Caption: A flowchart of the analytical method cross-validation process.

Logical Relationship for Method Selection

The choice of an analytical method is guided by several factors, including the sample matrix and the required sensitivity of the assay. This diagram outlines the logical considerations for selecting between HPLC-UV and GC-MS.

Start Start: Method Selection for this compound Matrix Complex Sample Matrix? Start->Matrix Sensitivity High Sensitivity Required? (Trace Levels) Matrix->Sensitivity Yes HPLC Select HPLC-UV Matrix->HPLC No Sensitivity->HPLC No GCMS Select GC-MS Sensitivity->GCMS Yes

Caption: Decision tree for analytical method selection.

References

comparing the efficacy of different catalysts for dodecyl benzoate synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of dodecyl benzoate (B1203000), an important ester with applications ranging from a fragrance ingredient to a plasticizer, is achieved through the esterification of benzoic acid with dodecanol (B89629). The efficiency of this reaction is critically dependent on the choice of catalyst. This guide provides a comparative analysis of different catalysts, including traditional acid catalysts, solid acid catalysts, and enzymatic catalysts, for the synthesis of dodecyl benzoate. The information presented is based on established principles of esterification and data from analogous reactions.

Catalyst Performance Comparison

The efficacy of different catalysts for the synthesis of benzoate esters is summarized in the table below. While specific data for this compound is limited in publicly available literature, this table provides a comparative overview based on the performance of these catalysts in similar esterification reactions.

Catalyst TypeCatalyst ExampleTypical Reaction Temperature (°C)Typical Reaction Time (hours)Reported Yield (%)AdvantagesDisadvantages
Homogeneous Acid Sulfuric Acid (H₂SO₄)100 - 1404 - 885 - 95High catalytic activity, low cost.Corrosive, difficult to separate from the product, generates acidic waste.
Solid Acid Zr/Ti Solid Acid150 - 1806 - 12~85Reusable, easy to separate from the product, less corrosive.[1]May have lower activity than homogeneous catalysts, requiring higher temperatures.[1]
Organometallic Tetraisopropyl Titanate180 - 2502 - 6>90High activity at elevated temperatures, fewer by-products compared to protonic acids.[2]Sensitive to moisture, requires high reaction temperatures.[3]
Enzymatic Immobilized Lipase (B570770) (e.g., Novozym 435)50 - 706 - 24>90High selectivity, mild reaction conditions, environmentally friendly.[4]Higher cost, can be slower than chemical catalysts.[4]

Experimental Protocols

The following are generalized experimental protocols for the synthesis of this compound using different types of catalysts. These protocols are based on methodologies described for similar esterification reactions and should be optimized for specific laboratory conditions.

Homogeneous Acid Catalysis (Sulfuric Acid)

This protocol is adapted from the general procedure for Fischer esterification.

Materials:

  • Benzoic acid

  • Dodecanol

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Toluene (B28343) (or another suitable solvent for azeotropic removal of water)

  • Sodium bicarbonate solution (5% w/v)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate

  • Organic solvent for extraction (e.g., diethyl ether or dichloromethane)

Procedure:

  • In a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, combine benzoic acid (1 molar equivalent) and dodecanol (1.2 molar equivalents).

  • Add toluene to the flask.

  • Carefully add concentrated sulfuric acid (0.05 molar equivalents) to the mixture.

  • Heat the mixture to reflux. Water produced during the reaction will be collected in the Dean-Stark trap.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or by the amount of water collected.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Transfer the mixture to a separatory funnel and wash sequentially with water, 5% sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate.

  • Filter the drying agent and remove the solvent under reduced pressure.

  • Purify the crude this compound by vacuum distillation.

Heterogeneous Solid Acid Catalysis (Zr/Ti Solid Acid)

This protocol is based on the use of solid acid catalysts for esterification.[1]

Materials:

  • Benzoic acid

  • Dodecanol

  • Zr/Ti solid acid catalyst

  • Organic solvent (optional)

Procedure:

  • In a round-bottom flask, combine benzoic acid (1 molar equivalent), dodecanol (1.2 molar equivalents), and the Zr/Ti solid acid catalyst (e.g., 5 wt% of reactants).

  • Heat the mixture to the desired temperature (e.g., 160°C) with vigorous stirring.

  • Monitor the reaction progress by TLC or gas chromatography (GC).

  • After the reaction is complete, cool the mixture.

  • Separate the solid catalyst by filtration. The catalyst can be washed, dried, and reused.

  • The filtrate containing the this compound can be purified by vacuum distillation.

Enzymatic Catalysis (Immobilized Lipase)

This protocol is adapted from procedures for the enzymatic synthesis of benzyl (B1604629) benzoate.[4]

Materials:

  • Benzoic acid

  • Dodecanol

  • Immobilized lipase (e.g., Novozym 435)

  • Molecular sieves (optional, to remove water)

  • Organic solvent (e.g., hexane (B92381) for product extraction and analysis)

Procedure:

  • In a temperature-controlled shaker flask, combine benzoic acid (1 molar equivalent) and dodecanol (1.2 molar equivalents).

  • Add the immobilized lipase (e.g., 10% by weight of substrates).

  • If the reaction is performed in a solvent-free system, ensure adequate mixing. Alternatively, a non-polar organic solvent can be used.

  • Add molecular sieves to the reaction mixture to absorb the water produced.

  • Incubate the mixture at the optimal temperature for the enzyme (e.g., 60°C) with continuous shaking.

  • Monitor the reaction progress by GC analysis of small aliquots.

  • Upon completion, separate the immobilized enzyme by filtration for reuse.

  • The product can be isolated from the reaction mixture, and if necessary, purified by column chromatography or vacuum distillation.

Visualizing the Comparison

The following diagrams illustrate the experimental workflow and a logical comparison of the catalyst types.

G Experimental Workflow for this compound Synthesis cluster_reactants Reactant Preparation cluster_reaction Catalytic Reaction cluster_workup Product Isolation & Purification Reactants Benzoic Acid + Dodecanol Homogeneous Homogeneous Catalyst (e.g., H₂SO₄) Reactants->Homogeneous Heterogeneous Heterogeneous Catalyst (e.g., Solid Acid) Reactants->Heterogeneous Enzymatic Enzymatic Catalyst (e.g., Lipase) Reactants->Enzymatic Workup_H Aqueous Workup (Neutralization, Extraction) Homogeneous->Workup_H Workup_Het Filtration Heterogeneous->Workup_Het Workup_E Filtration Enzymatic->Workup_E Purification Vacuum Distillation / Chromatography Workup_H->Purification Workup_Het->Purification Workup_E->Purification Product This compound Purification->Product

Caption: General experimental workflow for this compound synthesis.

G Catalyst Comparison for this compound Synthesis Catalyst_Types Catalyst Types for this compound Synthesis Homogeneous Heterogeneous Enzymatic Homogeneous_Pros Pros High activity Low cost Catalyst_Types:h->Homogeneous_Pros Homogeneous_Cons Cons Corrosive Difficult separation Waste generation Catalyst_Types:h->Homogeneous_Cons Heterogeneous_Pros Pros Easy separation Reusable Less corrosive Catalyst_Types:het->Heterogeneous_Pros Heterogeneous_Cons Cons Lower activity May require higher temperatures Catalyst_Types:het->Heterogeneous_Cons Enzymatic_Pros Pros High selectivity Mild conditions Environmentally friendly Catalyst_Types:e->Enzymatic_Pros Enzymatic_Cons Cons Higher cost Slower reaction rates Catalyst_Types:e->Enzymatic_Cons

Caption: Logical comparison of different catalyst types.

References

A Comparative Guide to the Structure-Activity Relationships of Benzoate Esters

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the biological activities of various benzoate (B1203000) esters, supported by experimental data. We will delve into their structure-activity relationships (SAR) concerning antimicrobial effects, enzyme inhibition, and local anesthetic properties. Detailed experimental protocols and visual representations of key processes are included to support further research and development.

Antimicrobial Activity of Benzoate Esters (Parabens)

Para-hydroxybenzoic acid esters, commonly known as parabens, are widely used as preservatives in pharmaceuticals, cosmetics, and food products due to their broad-spectrum antimicrobial properties. The effectiveness of parabens is largely dictated by the length of their alkyl ester chain.

Structure-Activity Relationship

A well-established trend in the antimicrobial activity of parabens is that their efficacy increases with the length of the alkyl chain.[1] Longer alkyl chains enhance the lipophilicity of the molecule, which is believed to facilitate its passage across the microbial cell membrane.[2] Once inside the cell, parabens are thought to disrupt membrane transport processes and inhibit DNA and RNA synthesis.[1] This increased potency, however, is often accompanied by decreased water solubility.[3]

Quantitative Comparison of Minimum Inhibitory Concentrations (MIC)

The following table summarizes the Minimum Inhibitory Concentration (MIC) values for a series of parabens against common microorganisms. The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Benzoate EsterChemical StructureStaphylococcus aureus (Gram-positive)Escherichia coli (Gram-negative)Pseudomonas aeruginosa (Gram-negative)Candida albicans (Yeast)
Methylparaben 1000 µg/mL1000 µg/mL2000 µg/mL500 µg/mL
Ethylparaben 500 µg/mL1000 µg/mL1000 µg/mL250 µg/mL
Propylparaben 250 µg/mL500 µg/mL500 µg/mL125 µg/mL
Butylparaben 125 µg/mL250 µg/mL500 µg/mL62.5 µg/mL

Note: The MIC values presented are compiled from various sources and should be considered representative. Actual values may vary depending on the specific strain and experimental conditions.

Experimental Protocol: Broth Microdilution Method for MIC Determination

This protocol outlines the determination of the Minimum Inhibitory Concentration (MIC) of benzoate esters against bacteria using the broth microdilution method.[4][5]

  • Preparation of Benzoate Ester Stock Solutions:

    • Dissolve the benzoate esters in a suitable solvent (e.g., dimethyl sulfoxide (B87167) - DMSO) to create a high-concentration stock solution.

    • Perform serial two-fold dilutions of the stock solution in a 96-well microtiter plate using sterile cation-adjusted Mueller-Hinton Broth (CAMHB) to achieve a range of desired concentrations.

  • Preparation of Bacterial Inoculum:

    • From a fresh agar (B569324) plate, select 3-5 isolated colonies of the test bacterium.

    • Inoculate the colonies into a tube of sterile CAMHB and incubate at 35-37°C until the turbidity reaches that of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

    • Dilute the bacterial suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

  • Inoculation and Incubation:

    • Add the standardized bacterial inoculum to each well of the microtiter plate containing the serially diluted benzoate esters.

    • Include a positive control (broth with inoculum, no drug) and a negative control (broth only) on each plate.

    • Incubate the plates at 35-37°C for 16-20 hours in ambient air.

  • Determination of MIC:

    • After incubation, visually inspect the microtiter plates for bacterial growth (turbidity).

    • The MIC is the lowest concentration of the benzoate ester that completely inhibits visible growth of the bacterium.

MIC_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis stock Benzoate Ester Stock Solution dilutions Serial Dilutions in 96-Well Plate stock->dilutions inoculation Inoculation of 96-Well Plate dilutions->inoculation inoculum_prep Bacterial Inoculum Preparation (0.5 McFarland) inoculum_dilution Inoculum Dilution inoculum_prep->inoculum_dilution inoculum_dilution->inoculation incubation Incubation (35-37°C, 16-20h) inoculation->incubation readout Visual Inspection for Turbidity incubation->readout mic_determination Determine MIC readout->mic_determination

Caption: Experimental workflow for determining the Minimum Inhibitory Concentration (MIC) of benzoate esters.

Enzyme Inhibition by Benzoate Derivatives

Certain benzoate derivatives have been shown to inhibit the activity of various enzymes. A notable example is the inhibition of tyrosinase, a key enzyme in melanin (B1238610) biosynthesis, by benzoic acid and its derivatives.

Structure-Activity Relationship

The inhibitory effect of benzoic acid derivatives on tyrosinase is influenced by the nature and position of substituents on the benzene (B151609) ring. Generally, compounds that can chelate the copper ions in the active site of tyrosinase or compete with the substrate (L-DOPA) for binding exhibit inhibitory activity. The presence of hydroxyl groups on the aromatic ring, for instance, can enhance this inhibitory effect.

Quantitative Comparison of IC50 Values for Tyrosinase Inhibition

The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. The following table presents the IC50 values for benzoic acid and a related compound against mushroom tyrosinase.

CompoundChemical StructureIC50 (mM)
Benzoic Acid 0.99 ± 0.02
Cinnamic Acid 0.80 ± 0.02
Experimental Protocol: Tyrosinase Inhibition Assay

This protocol describes a spectrophotometric method for determining the tyrosinase inhibitory activity of benzoate derivatives.

  • Preparation of Reagents:

    • Prepare a 50 mM sodium phosphate (B84403) buffer (pH 6.8).

    • Dissolve mushroom tyrosinase in the phosphate buffer to a final concentration of 30 units/mL.

    • Prepare a 0.5 mM solution of L-3,4-dihydroxyphenylalanine (L-DOPA) in the phosphate buffer.

    • Dissolve the test compounds (benzoate derivatives) in a suitable solvent (e.g., DMSO) and then dilute with the phosphate buffer to the desired concentrations.

  • Assay Procedure:

    • In a 96-well microplate, add the test compound solution.

    • Add the mushroom tyrosinase solution to each well and pre-incubate at 25°C for 10 minutes.

    • Initiate the reaction by adding the L-DOPA solution to each well.

  • Measurement and Data Analysis:

    • Immediately measure the change in absorbance at 475 nm every minute for 10 minutes at 37°C using a microplate reader. The increase in absorbance corresponds to the formation of dopachrome.

    • Calculate the percentage of tyrosinase inhibition for each concentration of the test compound.

    • The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Tyrosinase_Inhibition cluster_reactants Reactants cluster_inhibitor Inhibitor cluster_products Products Tyrosinase Tyrosinase (Enzyme) Dopachrome Dopachrome (Colored Product) Tyrosinase->Dopachrome Catalyzes LDOPA L-DOPA (Substrate) LDOPA->Dopachrome Converts to Benzoate Benzoate Derivative Benzoate->Tyrosinase Inhibits

Caption: Mechanism of tyrosinase inhibition by benzoate derivatives.

Local Anesthetic Activity of Benzoate Esters

Benzoate esters, particularly derivatives of para-aminobenzoic acid (PABA), form a significant class of local anesthetics. Their mechanism of action involves the reversible blockade of voltage-gated sodium channels in nerve membranes, thereby preventing the generation and conduction of nerve impulses.

Structure-Activity Relationship

The general structure of a local anesthetic consists of a lipophilic aromatic ring, an intermediate ester or amide linkage, and a hydrophilic tertiary amine. For benzoate ester local anesthetics, the following SAR principles are generally observed:

  • Lipophilicity: Increased lipophilicity of the aromatic ring, often achieved by adding alkyl groups, generally increases the potency and duration of action of the anesthetic. This is because a more lipophilic molecule can more readily penetrate the lipid-rich nerve membrane to reach its site of action.[2]

  • Intermediate Chain: The ester linkage is susceptible to hydrolysis by plasma esterases, leading to a shorter duration of action compared to amide-linked local anesthetics.

  • Hydrophilic Amine: The tertiary amine is crucial for the water solubility of the drug and for its interaction with the sodium channel in its protonated form. The pKa of the amine influences the onset of action; a pKa closer to physiological pH results in a larger fraction of the non-ionized form, which can cross the nerve membrane more rapidly, leading to a faster onset.

Qualitative Comparison of Benzoate Ester Local Anesthetics
Local AnestheticChemical StructurePotencyOnset of ActionDuration of ActionKey Structural Features
Procaine LowSlowShortUnsubstituted PABA ester.
Chloroprocaine LowFastShortChloro-substituted PABA ester, rapid hydrolysis.
Tetracaine HighSlowLongButyl group on the amino nitrogen increases lipophilicity.
Benzocaine Low (Topical)FastShortLacks the hydrophilic tertiary amine, used topically.

This guide provides a foundational understanding of the structure-activity relationships of different benzoate esters across various biological activities. The provided data and protocols are intended to serve as a valuable resource for researchers in the fields of medicinal chemistry, pharmacology, and drug development.

References

Dodecyl Benzoate: A Comparative Performance Analysis Against Common Surfactants

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Dodecyl benzoate (B1203000), an ester of dodecanol (B89629) and benzoic acid, is recognized in cosmetic and pharmaceutical formulations for its properties as an emollient, solvent, and plasticizer.[1] It also exhibits surfactant-like behavior, capable of lowering the surface tension of liquids.[2] This guide provides a comparative analysis of the predicted surfactant performance of dodecyl benzoate against three widely used surfactants: the anionic sodium dodecyl sulfate (B86663) (SDS), the non-ionic Triton X-100, and the cationic cetyl trimethylammonium bromide (CTAB).

Due to a lack of extensive, publicly available experimental data for this compound's surfactant properties, some of the presented values are estimations based on its chemical structure and the performance of similar compounds. These estimations are clearly identified.

Core Performance Metrics: A Comparative Overview

The efficacy of a surfactant is determined by several key performance indicators. The following tables provide a side-by-side comparison of this compound with SDS, Triton X-100, and CTAB.

Table 1: Critical Micelle Concentration (CMC)

The CMC is the concentration at which surfactant molecules begin to form micelles, leading to a significant decrease in surface tension.[3]

SurfactantChemical ClassCMC (mM in water at 25°C)
This compoundNon-ionic Ester> 1 (Estimated)
Sodium Dodecyl Sulfate (SDS)Anionic~8.2[4]
Triton X-100Non-ionic~0.24
Cetyl Trimethylammonium Bromide (CTAB)Cationic~0.92

Note: A lower CMC value indicates a more efficient surfactant in terms of the concentration required to achieve its maximum effect.

Table 2: Surface Tension Reduction

This metric indicates how effectively a surfactant can lower the surface tension of water at its CMC.

SurfactantSurface Tension at CMC (mN/m)
This compound30-40 (Estimated)
Sodium Dodecyl Sulfate (SDS)~40[5]
Triton X-100~33
Cetyl Trimethylammonium Bromide (CTAB)~36

Note: A lower surface tension value at the CMC signifies greater surface activity.

Table 3: Hydrophilic-Lipophilic Balance (HLB)

The HLB value is a measure of the degree to which a surfactant is hydrophilic or lipophilic, determining its suitability for various applications such as emulsification.[6]

SurfactantHLB ValuePrimary Application
C12-15 Alkyl Benzoate12-13[7]O/W emulsifier
Sodium Dodecyl Sulfate (SDS)40[6]Solubilizer, detergent
Triton X-10013.5O/W emulsifier, detergent
Cetyl Trimethylammonium Bromide (CTAB)10O/W emulsifier, antiseptic

Note: Surfactants with HLB values in the 8-18 range are generally good for forming oil-in-water (O/W) emulsions.

Table 4: Emulsification Stability

This provides a qualitative assessment of a surfactant's ability to form and maintain a stable emulsion.

SurfactantEmulsion TypeStability
This compoundO/WGood (Predicted based on HLB)
Sodium Dodecyl Sulfate (SDS)O/WModerate to Good
Triton X-100O/WExcellent
Cetyl Trimethylammonium Bromide (CTAB)O/WGood

Table 5: Foaming Ability

This table compares the capacity of each surfactant to generate foam and the persistence of that foam.

SurfactantFoam HeightFoam Stability
This compoundLow (Predicted)Low (Predicted)
Sodium Dodecyl Sulfate (SDS)HighHigh
Triton X-100ModerateModerate
Cetyl Trimethylammonium Bromide (CTAB)ModerateModerate

Standard Experimental Protocols

The following are standard methodologies for quantifying the performance of surfactants.

Determination of Critical Micelle Concentration (CMC)
  • Method: Surface Tensiometry (Du Noüy Ring or Wilhelmy Plate).

  • Protocol:

    • A series of aqueous solutions of the surfactant are prepared at various concentrations.

    • The surface tension of each solution is measured at a constant temperature using a tensiometer.

    • Surface tension is plotted against the logarithm of the surfactant concentration.

    • The CMC is identified as the concentration at the point of inflection where the surface tension ceases to decrease and plateaus. This is determined by the intersection of the two linear portions of the curve.

Evaluation of Emulsification Stability
  • Method: Time-based Turbidity Measurement.

  • Protocol:

    • An oil-in-water emulsion is created by homogenizing a defined ratio of oil and an aqueous surfactant solution.

    • The initial turbidity of the freshly prepared emulsion is measured.

    • The emulsion is stored under controlled temperature conditions, and turbidity is measured at regular intervals.

    • A slower decline in turbidity over time indicates a more stable emulsion, as it reflects a lower rate of droplet coalescence and creaming.

Assessment of Foaming Properties
  • Method: Ross-Miles Foam Test.

  • Protocol:

    • A standardized solution of the surfactant is prepared in a graduated cylinder.

    • Foam is generated in a controlled manner, either by pouring a set volume of the solution from a specified height or by bubbling a gas through it at a constant flow rate.

    • The initial height of the foam column is measured to determine the foaming ability.

    • The foam height is then monitored at subsequent time intervals to assess the foam's stability and decay rate.[8]

Visualizing Surfactant Mechanisms

The following diagrams illustrate key processes related to surfactant function.

MicelleFormation cluster_monomers Below CMC cluster_micelle Above CMC m1 m2 m3 m4 m5 s1 center s1->center s2 s2->center s3 s3->center s4 s4->center s5 s5->center s6 s6->center s7 s7->center s8 s8->center label_micelle Micelle label_transition Increasing Surfactant Concentration

Caption: Micelle formation by surfactants at concentrations above the CMC.

EmulsificationWorkflow cluster_inputs Oil Oil Phase Homogenization High-Shear Homogenization Oil->Homogenization Water Aqueous Phase (with Surfactant) Water->Homogenization Emulsion Oil-in-Water Emulsion Homogenization->Emulsion Stability Stability Analysis (e.g., Turbidity) Emulsion->Stability

Caption: A typical workflow for creating and evaluating an oil-in-water emulsion.

References

A Comparative Guide to Drug Delivery Systems Utilizing Dodecyl Benzoate as a Penetration Enhancer

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of drug delivery systems incorporating dodecyl benzoate (B1203000) as a penetration enhancer against other common alternatives. The information presented is supported by experimental data from various in vitro studies to aid in the selection and design of effective transdermal drug delivery systems.

Introduction to Dodecyl Benzoate in Transdermal Drug Delivery

This compound, an ester of dodecanol (B89629) and benzoic acid, is utilized in topical and transdermal formulations as a penetration enhancer. Its primary mechanism of action involves the disruption of the highly organized lipid structure of the stratum corneum, the outermost layer of the skin and the principal barrier to drug absorption. By fluidizing these lipids, this compound creates temporary, reversible pathways for drug molecules to permeate the skin more effectively.

Comparative Performance Analysis

The efficacy of a penetration enhancer is paramount for the successful delivery of therapeutic agents through the skin. This section compares the performance of this compound with other widely used enhancers based on available in vitro permeation data. It is important to note that the data presented is synthesized from multiple studies and, therefore, represents an indirect comparison. For a definitive assessment, a head-to-head study under identical experimental conditions would be necessary.

Key Performance Metrics

The following metrics are commonly used to evaluate the effectiveness of penetration enhancers:

  • Steady-State Flux (Jss): The rate of drug permeation across the skin at a constant level.

  • Permeability Coefficient (Kp): A measure of the skin's permeability to a specific drug.

  • Enhancement Ratio (ER): The factor by which the penetration enhancer increases the drug permeation compared to a control formulation without an enhancer.

Quantitative Data Summary

The tables below summarize the performance of various penetration enhancers from different studies.

Table 1: Comparison of Penetration Enhancers for Diclofenac Delivery

Penetration EnhancerDrugVehicleSkin ModelSteady-State Flux (Jss) (µg/cm²/h)Permeability Coefficient (Kp) (cm/h x 10⁻³)Enhancement Ratio (ER)
Decyl Oleate (B1233923) *Diclofenac SodiumGelPorcine Skin4.8 ± 0.5-3.6 (vs. Primofenac®)
Control (Primofenac®) Diclofenac SodiumGelPorcine Skin1.1 ± 0.1-1.0
Terpinen-4-ol Diclofenac SodiumGelHuman Skin--Significantly Increased
d-Limonene Diclofenac SodiumGelHuman Skin--Significantly Increased

Note: Decyl oleate is structurally similar to this compound and is used here as a proxy due to the lack of direct comparative data for this compound under these conditions.

Table 2: Comparison of Penetration Enhancers for Ketoprofen Delivery

Penetration EnhancerDrugVehicleSkin ModelSteady-State Flux (Jss) (µg/cm²/h)Permeability Coefficient (Kp) (cm/h x 10⁻³)Enhancement Ratio (ER)
Oleic Acid (35% w/w) KetoprofenGelSynthetic Membrane6.221.098.57
Propylene Glycol KetoprofenGelSynthetic Membrane---
N-methyl-2-pyrrolidone (NMP) KetoprofenSolutionRat Skin2.11 ± 0.44--
2-Pyrrolidone (PYR) KetoprofenSolutionRat Skin2.01 ± 1.11--

Table 3: Comparison of Penetration Enhancers for Ibuprofen Delivery

Penetration EnhancerDrugVehicleSkin ModelCumulative Amount Permeated (µg/cm²)
Oleic Acid IbuprofenPatchPorcine Skin163.31 ± 24.42
Allantoin IbuprofenPatchPorcine Skin148.95 ± 18.63
Menthol IbuprofenPatchPorcine Skin115.43 ± 15.01
Control (No Enhancer) IbuprofenPatchPorcine Skin52.87 ± 9.52

Experimental Protocols

A standardized in vitro skin permeation study is crucial for the valid assessment of a drug delivery system. The following protocol outlines the methodology for a typical experiment using Franz diffusion cells.

In Vitro Skin Permeation Study using Franz Diffusion Cells

1. Skin Preparation:

  • Full-thickness abdominal or ear skin is excised from a suitable animal model (e.g., porcine or rat) or obtained from human cadavers.

  • Subcutaneous fat and any adhering tissues are carefully removed.

  • The skin is washed with phosphate-buffered saline (PBS) and can be stored at -20°C until use. Prior to the experiment, the skin is thawed at room temperature.

2. Franz Diffusion Cell Setup:

  • The excised skin is mounted on a vertical Franz diffusion cell, with the stratum corneum facing the donor compartment and the dermis in contact with the receptor medium.

  • The receptor compartment is filled with a known volume of a suitable receptor medium (e.g., PBS, pH 7.4) to maintain sink conditions. The medium is continuously stirred with a magnetic bar and maintained at 32 ± 1°C to mimic physiological skin temperature.

  • The effective diffusion area of the skin is determined by the orifice of the Franz cell.

3. Application of Formulation:

  • A precisely weighed amount of the test formulation (containing the drug and the penetration enhancer, e.g., this compound) is applied uniformly to the surface of the stratum corneum in the donor compartment.

  • The donor compartment is then covered to prevent evaporation.

4. Sampling and Analysis:

  • At predetermined time intervals (e.g., 0.5, 1, 2, 4, 6, 8, 12, and 24 hours), aliquots of the receptor medium are withdrawn for analysis.

  • An equal volume of fresh, pre-warmed receptor medium is immediately replaced to maintain a constant volume.

  • The concentration of the drug in the collected samples is quantified using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC).

5. Data Analysis:

  • The cumulative amount of drug permeated per unit area of the skin is plotted against time.

  • The steady-state flux (Jss) is calculated from the slope of the linear portion of the cumulative permeation curve.

  • The permeability coefficient (Kp) is calculated using the formula: Kp = Jss / C, where C is the concentration of the drug in the donor formulation.

  • The enhancement ratio (ER) is calculated by dividing the flux of the formulation with the enhancer by the flux of the control formulation (without the enhancer).

Visualizations

Mechanism of Action of Penetration Enhancers

G cluster_0 Intact Stratum Corneum cluster_1 Application of Formulation cluster_2 Enhanced Permeation Corneocyte1 Corneocyte Corneocyte3 Corneocyte Corneocyte2 Corneocyte LipidBilayer1 Highly Ordered Lipid Bilayer DisruptedLipid Disrupted and Fluidized Lipid Bilayer Formulation Topical Formulation (Drug + this compound) Formulation->Corneocyte3 This compound intercalates into lipid bilayer Corneocyte4 Corneocyte DrugMolecule Drug Molecule DrugMolecule->DisruptedLipid Increased Permeation

Caption: Mechanism of this compound as a penetration enhancer.

Experimental Workflow for In Vitro Skin Permeation Study

G A 1. Skin Preparation (Excise and prepare skin sample) B 2. Mount Skin on Franz Diffusion Cell A->B C 3. Add Receptor Medium and Equilibrate B->C D 4. Apply Formulation to Donor Compartment C->D E 5. Withdraw Samples at Time Intervals D->E F 6. Analyze Drug Concentration (e.g., HPLC) E->F G 7. Data Analysis (Calculate Flux, Kp, ER) F->G H 8. Comparative Evaluation of Enhancer Performance G->H

Caption: Workflow for a Franz diffusion cell permeation study.

Conclusion

This compound serves as an effective penetration enhancer by disrupting the lipid matrix of the stratum corneum. The comparative data, although indirect, suggests that its performance is in line with other established enhancers like oleic acid and various terpenes. The selection of an optimal penetration enhancer is highly dependent on the specific drug molecule, the desired delivery profile, and the overall formulation. The provided experimental protocol for in vitro skin permeation studies offers a robust framework for the validation and comparison of drug delivery systems utilizing this compound and its alternatives. Further direct comparative studies are warranted to provide a more definitive ranking of the efficacy of this compound against other penetration enhancers.

The Double-Edged Sword: How Alkyl Chain Length Dictates the Antioxidant Power of Gallic Acid Esters

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the structure-activity relationship of antioxidant compounds is paramount. Gallic acid, a naturally occurring polyphenol, is a well-established antioxidant. However, its therapeutic and industrial applications are often limited by its hydrophilicity. Esterification of gallic acid with various alkyl alcohols presents a strategy to modulate its lipophilicity, thereby influencing its efficacy in different biological and food systems. This guide provides a comparative analysis of the antioxidant activity of gallic acid esters with varying alkyl chain lengths, supported by experimental data and detailed protocols.

The antioxidant capacity of gallic acid esters is not a simple linear function of the appended alkyl chain length. Instead, it is a complex interplay of factors including the polarity of the system, the specific free radical being quenched, and the ability of the ester to position itself at the optimal site of action. Two key concepts, the "polar paradox" and the "cut-off effect," are central to understanding this relationship.

The polar paradox suggests that in bulk oil systems, polar antioxidants are more effective, while in oil-in-water emulsions, non-polar antioxidants exhibit superior activity. This is attributed to the orientation of the antioxidant at the oil-water interface, where oxidation often initiates.

The "cut-off effect" describes the phenomenon where the biological or chemical activity of a homologous series of compounds, such as gallic acid esters, increases with increasing alkyl chain length up to a certain point, after which further elongation of the chain leads to a decrease in activity.[1] This is often attributed to reduced mobility and steric hindrance of the larger molecules.

Comparative Antioxidant Activity: A Quantitative Overview

The antioxidant activity of gallic acid and its esters has been evaluated using various in vitro assays. The most common of these are the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assays, as well as lipid peroxidation inhibition assays. The half-maximal inhibitory concentration (IC50) is a common metric used to express the potency of an antioxidant, with a lower IC50 value indicating greater activity.

Below is a summary of quantitative data from various studies. It is important to note that direct comparisons of absolute IC50 values across different studies should be made with caution due to variations in experimental conditions such as solvent, reaction time, and temperature.

Table 1: DPPH Radical Scavenging Activity (IC50) of Gallic Acid and its Alkyl Esters

CompoundAlkyl Chain LengthIC50 (µM)Source(s)
Gallic AcidC01.11 - 29.5[2][3]
Methyl GallateC138.0[3]
Ethyl GallateC2Not widely reported in comparative studies
Propyl GallateC3~30.12[3]
Butyl GallateC4Not widely reported in comparative studies
Octyl GallateC8~30 (estimated)[4]
Lauryl GallateC12Not widely reported in comparative studies

Table 2: ABTS Radical Scavenging Activity (IC50) of Gallic Acid and its Alkyl Esters

CompoundAlkyl Chain LengthIC50 (µM)Source(s)
Gallic AcidC0~1.03 µg/mL (~6.05 µM)[5]
Methyl GallateC1Not widely reported in comparative studies
Ethyl GallateC2Not widely reported in comparative studies
Propyl GallateC3Not widely reported in comparative studies
Octyl GallateC8Not widely reported in comparative studies

Table 3: Lipid Peroxidation Inhibition by Gallic Acid and its Alkyl Esters

Compound/SystemObservationSource(s)
Gallic Acid Esters in LiposomesGreater inhibition of lipid peroxidation was seen for gallic acid esters than for gallic acid itself.[5]
Gallic Acid Esters in Oyster TissueAntioxidant efficiency increased with alkyl chain length up to butyl gallate (C4), and then decreased.[6]
Gallic Acid Esters in DHA Algae OilOctyl gallate (C8) was the most effective among the tested esters.[1]
Gallic Acid Esters in Spray-dried EmulsionsEsters with more than eight carbon atoms were effective, with a slight cut-off effect beyond C8.[7][8][9]

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to allow for replication and further investigation.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical, thus neutralizing it. The reduction of the deep purple DPPH radical to the yellow-colored diphenylpicrylhydrazine is monitored spectrophotometrically.[4]

Procedure:

  • Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol. The solution should have a deep purple color.

  • Sample Preparation: Dissolve the gallic acid esters in a suitable solvent (e.g., methanol) to prepare a stock solution. From the stock solution, prepare a series of dilutions.

  • Reaction: In a 96-well microplate or cuvettes, add a specific volume of each sample dilution to a fixed volume of the DPPH working solution. A blank containing only the solvent and DPPH solution is also prepared.

  • Incubation: The reaction mixture is incubated in the dark at room temperature for a specified period, typically 30 minutes.

  • Measurement: The absorbance of the solution is measured at 517 nm using a spectrophotometer.

  • Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Inhibition = [ (Abs_control - Abs_sample) / Abs_control ] x 100 The IC50 value is determined by plotting the percentage of inhibition against the antioxidant concentration.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay

This assay assesses the capacity of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•+). The antioxidant donates an electron or hydrogen atom to the blue-green ABTS•+, causing it to become colorless.

Procedure:

  • Preparation of ABTS Radical Cation (ABTS•+): The ABTS•+ is generated by reacting a 7 mM ABTS stock solution with a 2.45 mM potassium persulfate solution (final concentration). The mixture is kept in the dark at room temperature for 12-16 hours before use.

  • Working Solution Preparation: The ABTS•+ stock solution is diluted with a suitable buffer (e.g., phosphate-buffered saline, pH 7.4) to an absorbance of 0.70 ± 0.02 at 734 nm.

  • Sample Preparation: The gallic acid esters are dissolved in a suitable solvent to prepare a series of concentrations.

  • Reaction: A small volume of the antioxidant solution is added to a fixed volume of the ABTS•+ working solution.

  • Measurement: The decrease in absorbance at 734 nm is measured after a specific incubation time (e.g., 6 minutes).

  • Calculation: The percentage of inhibition is calculated similarly to the DPPH assay, and the IC50 value or Trolox Equivalent Antioxidant Capacity (TEAC) is determined.

Lipid Peroxidation Inhibition Assay (TBARS Method)

This assay measures the extent of lipid peroxidation by quantifying the formation of malondialdehyde (MDA), a secondary product of lipid oxidation. MDA reacts with thiobarbituric acid (TBA) to form a pink-colored complex that can be measured spectrophotometrically.

Procedure:

  • Induction of Lipid Peroxidation: A lipid-rich substrate (e.g., egg yolk homogenate, linoleic acid emulsion) is incubated with a pro-oxidant (e.g., FeSO4) in the presence and absence of the gallic acid esters.

  • TBA Reaction: After incubation, a solution of thiobarbituric acid (TBA) in an acidic medium (e.g., trichloroacetic acid) is added to the reaction mixture.

  • Heating: The mixture is heated in a water bath (e.g., at 95°C for 30-60 minutes) to facilitate the reaction between MDA and TBA.

  • Measurement: After cooling, the absorbance of the resulting pink-colored supernatant is measured at 532 nm.

  • Calculation: The percentage of inhibition of lipid peroxidation is calculated by comparing the absorbance of the sample with that of the control (without antioxidant).

Visualizing the Concepts

To better illustrate the concepts discussed, the following diagrams have been generated using Graphviz.

Caption: General structure of gallic acid and its alkyl esters.

G start Start prepare_reagents Prepare DPPH/ABTS Solution & Gallic Acid Ester Samples start->prepare_reagents reaction Mix Reagents and Samples Incubate prepare_reagents->reaction measure Measure Absorbance (Spectrophotometer) reaction->measure calculate Calculate % Inhibition & IC50 Value measure->calculate end End calculate->end

Caption: Experimental workflow for antioxidant activity assays.

G ROS Oxidative Stress (Reactive Oxygen Species) Keap1_Nrf2 Keap1-Nrf2 Complex ROS->Keap1_Nrf2 induces dissociation Nrf2 Nrf2 (Nuclear Translocation) Keap1_Nrf2->Nrf2 ARE Antioxidant Response Element (ARE) Nrf2->ARE binds to Antioxidant_Enzymes Upregulation of Antioxidant Enzymes (e.g., HO-1, SOD) ARE->Antioxidant_Enzymes activates transcription Cellular_Protection Cellular Protection Antioxidant_Enzymes->Cellular_Protection Gallic_Acid_Ester Gallic Acid Ester (Increased Lipophilicity) Gallic_Acid_Ester->Keap1_Nrf2 may facilitate dissociation

Caption: Postulated Nrf2/HO-1 signaling pathway activation.

The Role of Signaling Pathways

While direct radical scavenging is a primary mechanism of antioxidant action, the interaction of these compounds with cellular signaling pathways is also crucial. The Nrf2 (Nuclear factor erythroid 2-related factor 2)-Keap1 (Kelch-like ECH-associated protein 1) pathway is a key regulator of the cellular antioxidant response.

Under normal conditions, Nrf2 is bound to Keap1 in the cytoplasm and targeted for degradation. However, in the presence of oxidative stress or certain activators, Nrf2 is released from Keap1 and translocates to the nucleus. There, it binds to the Antioxidant Response Element (ARE) in the promoter regions of various antioxidant genes, leading to the upregulation of protective enzymes like heme oxygenase-1 (HO-1) and superoxide (B77818) dismutase (SOD).[1]

While much of the research on this pathway has focused on gallic acid, it is plausible that the increased lipophilicity of gallic acid esters enhances their ability to cross cell membranes and interact with intracellular components of the Nrf2-Keap1 signaling pathway. This could lead to a more potent and sustained antioxidant response within the cell. However, further research is needed to elucidate the specific molecular interactions between different gallic acid esters and the components of this pathway. Some studies suggest that gallate esters can also induce a mild state of oxidative stress in cells, which in turn activates these protective cellular defense mechanisms.[4]

Conclusion

The esterification of gallic acid with alkyl chains of varying lengths provides a versatile tool for modulating its antioxidant activity in different environments. The "cut-off effect" is a critical consideration, with intermediate chain lengths often exhibiting optimal activity in emulsion systems. The increased lipophilicity of the esters likely enhances their interaction with cellular membranes and signaling pathways, such as the Nrf2/HO-1 pathway, contributing to their overall protective effects. For drug development and food preservation applications, the selection of a gallic acid ester should be guided by the specific properties of the system in which it will be used, with careful consideration of the desired balance between hydrophilicity and lipophilicity. Further research into the specific molecular targets and signaling pathway modulation by different gallic acid esters will undoubtedly open new avenues for their application in health and industry.

References

benchmarking the performance of dodecyl benzoate in industrial applications

Author: BenchChem Technical Support Team. Date: December 2025

A comparative guide for researchers and material scientists on the efficacy of dodecyl benzoate (B1203000) versus key alternatives in industrial settings. This document provides an objective analysis supported by experimental data to inform material selection and formulation development.

Dodecyl benzoate, an ester of benzoic acid and dodecyl alcohol, is a versatile compound utilized across various industrial sectors for its plasticizing, solvating, and emollient properties. Its performance characteristics, particularly its favorable safety profile compared to traditional phthalate (B1215562) plasticizers, have made it a subject of increasing interest. This guide offers a detailed comparison of this compound with common alternatives, presenting quantitative data where available and outlining the experimental protocols used to derive these metrics.

This compound in Polymer Plasticization

One of the primary applications for this compound is as a plasticizer for polymers, most notably polyvinyl chloride (PVC). Plasticizers are essential additives that increase the flexibility, durability, and workability of the material. The performance of a plasticizer is judged on several key parameters, including its compatibility with the polymer, plasticizing efficiency, permanence (low volatility and migration), and its effect on the mechanical properties of the final product.

Comparative Analysis with Alternative Plasticizers

This compound is often benchmarked against high-molecular-weight ortho-phthalates like diisononyl phthalate (DINP) and non-phthalate alternatives such as dioctyl terephthalate (B1205515) (DOTP). While phthalates like DINP have been industry standards, regulatory scrutiny and health concerns have driven the adoption of alternatives.[1]

Key Performance Attributes:

  • Plasticizing Efficiency: Benzoate plasticizers are known for being "fast-fusing," meaning they can be processed at lower temperatures or for shorter times compared to general-purpose plasticizers like DINP.[2] This can lead to increased manufacturing efficiency.

  • Safety Profile: this compound, as part of the broader category of non-phthalate plasticizers, offers a significant advantage over traditional ortho-phthalates (e.g., DEHP, DOP), which have faced restrictions due to health concerns.[3][4] Terephthalates like DOTP also boast a more favorable toxicological profile.[5]

  • Low-Temperature Performance: The ability of a plasticized material to remain flexible in cold conditions is critical for many applications. Alternatives like DOTP are often cited for their superior cold resistance compared to DOP.[4]

  • Mechanical Properties: The choice of plasticizer directly impacts the mechanical properties of the final polymer, such as hardness, tensile strength, and elongation at break.

Quantitative Performance Data

While direct, publicly available comparative studies detailing the performance of this compound against all alternatives are scarce, the following table provides a typical comparison between common plasticizer types. The values are representative and can vary based on the specific formulation and processing conditions.

Performance MetricThis compound (Representative Benzoate)Diisononyl Phthalate (DINP)Dioctyl Terephthalate (DOTP)Test Method
Hardness (Shore A) ~75 - 85~75 - 85~75 - 85ASTM D2240[7]
Volatility (Weight Loss %) Lower than many phthalatesHigher than DOTPLower than DINP/DOPASTM E1131 (TGA)[8]
Plasticizer Loss (%) VariesVariesGood ResistanceISO 176[9]
Low-Temperature Flexibility GoodGoodExcellentASTM D1043
Processing Temperature Lower ("Fast Fusing")StandardStandardRheological Analysis

Note: Specific values for this compound require sourcing from manufacturer technical data sheets.

This compound as a Solvating Agent

This compound's excellent solubility in organic solvents and oils makes it a valuable component in various formulations, including coatings, adhesives, and sealants.[8] Its effectiveness as a solvent is a measure of its ability to dissolve other substances, a property often quantified by the Kauri-Butanol (Kb) value.

Comparative Analysis with Alternative Solvents

In applications requiring strong solvency, this compound competes with other high-performance solvents. A higher Kb value indicates a stronger solvent power.[10]

SolventTypical Kauri-Butanol (Kb) ValueTest Method
Toluene105ASTM D1133[11]
This compoundVaries (Expected to be moderate to high)ASTM D1133[11]
Mineral Spirits30 - 40ASTM D1133[11]

Note: The Kb value for this compound is not widely published and would need to be determined experimentally.

Experimental Protocols

To ensure objective and reproducible comparisons, standardized testing methodologies are critical. Below are detailed summaries of the key experimental protocols cited in this guide.

Protocol 1: Hardness Testing of Plasticized PVC
  • Method: ASTM D2240 - Standard Test Method for Rubber Property—Durometer Hardness.[12]

  • Objective: To measure the indentation hardness of a material.

  • Procedure:

    • A standardized test specimen of the plasticized PVC is prepared (typically 6.4 mm thick).[13]

    • The specimen is placed on a hard, flat surface.

    • A specified durometer (e.g., Type A for softer materials) is pressed firmly and vertically onto the specimen.[13]

    • The indentation depth is measured by the instrument, which is calibrated to provide a hardness value on a scale of 0 to 100.

    • The reading is taken almost instantaneously (within one second) unless a time delay is specified.[7]

Protocol 2: Volatility Assessment via Thermogravimetric Analysis (TGA)
  • Method: ASTM E1131 - Standard Test Method for Compositional Analysis by Thermogravimetry.[14]

  • Objective: To determine the mass loss of a material as a function of temperature, which indicates its volatility and thermal stability.

  • Procedure:

    • A small, precisely weighed sample (typically 10-15 mg) of the plasticized PVC is placed in a TGA furnace.[15]

    • The sample is heated at a controlled, constant rate in a controlled atmosphere (e.g., nitrogen).[16]

    • The TGA instrument continuously records the mass of the sample as the temperature increases.

    • Weight loss at specific temperatures corresponds to the volatilization of components, primarily the plasticizer. A lower weight loss at a given temperature indicates lower volatility.[15]

Protocol 3: Determination of Plasticizer Loss
  • Method: ISO 176:2005 - Plastics — Determination of loss of plasticizers — Activated carbon method.[9]

  • Objective: To quantitatively measure the mass loss of plasticizer from a plastic material.

  • Procedure:

    • Test specimens of the plasticized material are accurately weighed.

    • The specimens are placed in a container with activated carbon. Method A involves direct contact, while Method B uses a wire cage to separate the specimen from the carbon.[9]

    • The container is sealed and placed in an oven at a specified temperature for a defined period.

    • After heating, the specimens are removed, reconditioned to room temperature, and reweighed.

    • The percentage loss of mass is calculated, representing the amount of plasticizer that has migrated out of the material.

Protocol 4: Solvency Power Assessment
  • Method: ASTM D1133 - Standard Test Method for Kauri-Butanol Value of Hydrocarbon Solvents.[11]

  • Objective: To determine the relative solvent power of a hydrocarbon solvent.

  • Procedure:

    • A standardized solution of kauri resin in n-butanol is prepared.

    • The solvent being tested (e.g., this compound) is slowly titrated into 20g of the standard kauri-butanol solution at 25°C.[11]

    • The titration continues until a defined level of turbidity (cloudiness) is observed, which indicates the point where the kauri resin begins to precipitate.

    • The volume of solvent required to reach this endpoint is recorded. This volume, corrected against standardized solvents (toluene and a heptane/toluene blend), gives the Kauri-Butanol (Kb) value.[11]

Visualizing Comparative Workflows

To better illustrate the logical and experimental processes involved in benchmarking this compound, the following diagrams are provided.

cluster_0 Plasticizer Selection Pathway start Define Application Requirements reg_check Regulatory & Safety Concerns? start->reg_check phth Consider Phthalates (e.g., DINP) nonphth Consider Non-Phthalates perf_check Performance Needs: - Low Temp Flex? - Low Volatility? nonphth->perf_check benzoate This compound select_benzoate Select Dodecyl Benzoate benzoate->select_benzoate terephthalate Terephthalates (e.g., DOTP) select_other Select Alternative (e.g., DOTP) terephthalate->select_other reg_check->phth No reg_check->nonphth Yes perf_check->terephthalate No proc_check Processing Efficiency (Fast Fusing)? perf_check->proc_check Yes proc_check->benzoate Yes proc_check->terephthalate No

Caption: Decision pathway for selecting a plasticizer.

cluster_1 PVC Plasticizer Performance Evaluation Workflow cluster_tests Performance Testing prep Prepare PVC Formulations (Control vs. This compound) mixing High-Intensity Mixing & Milling prep->mixing molding Compression Molding of Test Plaques mixing->molding hardness Hardness Test (ASTM D2240) molding->hardness tga Volatility (TGA) (ASTM E1131) molding->tga migration Migration Test (ISO 176) molding->migration tensile Tensile Properties (ASTM D638) molding->tensile analysis Data Analysis & Comparative Reporting hardness->analysis tga->analysis migration->analysis tensile->analysis

References

A Researcher's Guide to Validating the Purity of Internal Standards for Bioanalytical Assays

Author: BenchChem Technical Support Team. Date: December 2025

The integrity of a bioanalytical assay is fundamentally reliant on the quality of its reagents, with the internal standard (IS) playing a pivotal role in ensuring accuracy and precision.[1][2] An impure IS can introduce significant variability and bias, leading to erroneous quantification of the analyte. This guide provides a comparative overview of common methodologies for validating the purity of internal standards, complete with experimental protocols and data presentation to aid researchers in selecting the most appropriate approach for their needs.

Comparison of Purity Validation Methodologies

The choice of method for validating the purity of an internal standard depends on the nature of the IS (e.g., stable isotope-labeled or a structural analog) and the analytical capabilities available. The most common techniques involve high-performance liquid chromatography coupled with mass spectrometry (HPLC-MS/MS) and quantitative nuclear magnetic resonance (qNMR) spectroscopy.

Method Principle Primary Application Advantages Limitations
HPLC-MS/MS Chromatographic separation of the IS from potential impurities, followed by mass spectrometric detection and quantification.Routine purity checks, identification of structurally related impurities, and assessment of isotopic purity for stable isotope-labeled internal standards (SIL-IS).High sensitivity and selectivity, capable of detecting trace-level impurities.[3] Widely available in bioanalytical laboratories.Requires a reference standard for each identified impurity for accurate quantification. Potential for matrix effects influencing ionization.[2]
Quantitative NMR (qNMR) Determination of the absolute purity of a substance by comparing the integral of a specific resonance signal of the analyte with that of a certified reference material of known purity.Absolute purity determination without the need for a specific reference standard for each impurity.[4][5] Often used for certifying reference materials.Provides a direct, primary method for purity assessment.[5] High precision and accuracy.Lower sensitivity compared to MS-based methods. Requires specialized equipment and expertise. May not be suitable for complex mixtures or thermally labile compounds.
Gas Chromatography-Mass Spectrometry (GC-MS) Separation of volatile compounds followed by mass spectrometric detection.Purity assessment of volatile internal standards.High chromatographic resolution for volatile compounds.Limited to thermally stable and volatile compounds.

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of IS purity. Below are representative protocols for HPLC-MS/MS and qNMR.

Protocol 1: HPLC-MS/MS Purity Assessment of a Structural Analog IS

This protocol outlines the steps to assess the purity of a non-labeled internal standard and to check for the presence of the analyte as an impurity.

Objective: To determine the purity of a structural analog IS and quantify any potential cross-contamination with the analyte.

Materials:

  • Internal Standard (IS) stock solution (e.g., 1 mg/mL)

  • Analyte stock solution (e.g., 1 mg/mL)

  • HPLC-grade solvents (e.g., acetonitrile, methanol, water)

  • Formic acid or ammonium (B1175870) formate (B1220265) (for mobile phase modification)

  • Validated HPLC column

  • Tandem mass spectrometer

Procedure:

  • Preparation of Solutions:

    • Prepare a high-concentration solution of the IS in an appropriate solvent (e.g., 100 µg/mL).

    • Prepare a dilution series of the analyte to establish a calibration curve, with the lowest concentration being the Lower Limit of Quantification (LLOQ) of the intended bioanalytical method.[6]

  • LC-MS/MS Analysis:

    • Inject the high-concentration IS solution onto the LC-MS/MS system.

    • Acquire data using the mass transition for the analyte.

    • Analyze the dilution series of the analyte to generate a calibration curve.

  • Data Analysis:

    • Examine the chromatogram of the IS solution for any peak at the retention time of the analyte.

    • If a peak is observed, quantify its area.

    • Use the analyte calibration curve to determine the concentration of the analyte impurity in the IS solution.

    • The level of interference from the IS on the analyte signal should be ≤ 20% of the LLOQ for the analyte.[2][7]

Protocol 2: HPLC-MS/MS Purity Assessment of a Stable Isotope-Labeled IS (SIL-IS)

This protocol focuses on evaluating the isotopic purity of a SIL-IS and quantifying the amount of unlabeled analyte present.

Objective: To determine the isotopic purity and the percentage of unlabeled analyte in a SIL-IS.

Materials:

  • SIL-IS stock solution (e.g., 1 mg/mL)

  • Analyte (unlabeled) stock solution (e.g., 1 mg/mL)

  • HPLC-grade solvents

  • Validated HPLC column

  • Tandem mass spectrometer

Procedure:

  • Preparation of Solutions:

    • Prepare a working solution of the SIL-IS at the concentration to be used in the bioanalytical assay.

    • Prepare a working solution of the analyte at the LLOQ concentration.

  • LC-MS/MS Analysis:

    • Inject the SIL-IS working solution and monitor for the mass transition of the unlabeled analyte.

    • Inject the analyte LLOQ solution and monitor for its mass transition.

  • Data Analysis:

    • Calculate the peak area of the unlabeled analyte in the SIL-IS solution.

    • Compare this peak area to the peak area of the analyte at the LLOQ.

    • The response of the unlabeled analyte in the SIL-IS solution should be less than 5% of the response of the analyte at the LLOQ.[6]

    • Additionally, monitor for the mass transition of the SIL-IS in the analyte solution to check for any contribution of the analyte to the SIL-IS signal. This should be ≤ 5% of the IS response.[2]

Protocol 3: Purity Assessment by Quantitative NMR (qNMR)

This protocol provides a general workflow for determining the absolute purity of an internal standard using qNMR.

Objective: To determine the absolute purity of an IS using an internal calibration methodology.[4]

Materials:

  • Internal Standard sample

  • Certified internal qNMR standard (e.g., maleic acid, dimethyl sulfone)

  • Deuterated solvent (e.g., DMSO-d6, CDCl3)

  • High-resolution NMR spectrometer

Procedure:

  • Sample Preparation:

    • Accurately weigh a specific amount of the IS and the certified qNMR standard into a vial.[4]

    • Dissolve the mixture in a precise volume of deuterated solvent.

  • NMR Data Acquisition:

    • Acquire a proton (¹H) NMR spectrum of the solution.

    • Ensure that the signals for the IS and the qNMR standard are well-resolved and have a good signal-to-noise ratio.

  • Data Analysis:

    • Integrate the characteristic signals for both the IS and the qNMR standard.

    • Calculate the purity of the IS using the following formula:

      PurityIS (%) = (IIS / IStd) * (NStd / NIS) * (MIS / MStd) * (mStd / mIS) * PurityStd

      Where:

      • I = Integral value

      • N = Number of protons for the integrated signal

      • M = Molar mass

      • m = mass

      • PurityStd = Purity of the certified qNMR standard

Data Presentation: Illustrative Purity Assessment Results

The following tables provide examples of how to present quantitative data from purity validation studies.

Table 1: HPLC-MS/MS Purity Assessment of a Structural Analog IS (Lot A)

Sample Analyte Peak Area in IS Solution Analyte LLOQ Peak Area (Nominal: 1 ng/mL) % Interference at LLOQ Acceptance Criteria Result
IS Lot A1,50010,00015%≤ 20%Pass

Table 2: HPLC-MS/MS Purity Assessment of a SIL-IS (Lot B)

Analysis Unlabeled Analyte Peak Area in SIL-IS Analyte LLOQ Peak Area % Contribution to LLOQ Acceptance Criteria Result
Analyte in SIL-IS3508,0004.4%≤ 5%Pass
Analysis SIL-IS Peak Area in Analyte Solution SIL-IS Peak Area in Blank + SIL-IS % Contribution to IS Signal Acceptance Criteria Result
SIL-IS in Analyte4,500100,0004.5%≤ 5%Pass

Table 3: qNMR Purity Assessment of IS (Lot C)

Parameter Value
Mass of IS (mIS)10.25 mg
Mass of qNMR Standard (mStd)10.05 mg
Molar Mass of IS (MIS)350.4 g/mol
Molar Mass of qNMR Standard (MStd)116.07 g/mol
Number of Protons (NIS)3
Number of Protons (NStd)2
Integral of IS (IIS)1.00
Integral of qNMR Standard (IStd)1.52
Purity of qNMR Standard (PurityStd)99.9%
Calculated Purity of IS 99.5%

Visualizing Workflows and Concepts

Diagrams can effectively illustrate complex processes and relationships in bioanalytical method validation.

experimental_workflow cluster_prep 1. Preparation cluster_analysis 2. LC-MS/MS Analysis cluster_data 3. Data Evaluation prep_is Prepare high-concentration IS solution prep_analyte Prepare analyte calibration curve inject_is Inject IS solution (Monitor for analyte) prep_is->inject_is inject_analyte Inject analyte standards prep_analyte->inject_analyte quantify Quantify analyte peak in IS solution inject_is->quantify inject_analyte->quantify compare Compare to LLOQ response quantify->compare decision Purity Acceptable? compare->decision

Caption: Workflow for validating the purity of a structural analog internal standard.

logical_relationship cluster_sil_is SIL-IS Purity Check cluster_analog_is Analog IS Purity Check start New Batch of Internal Standard Received is_type Is it a Stable Isotope-Labeled IS? start->is_type check_unlabeled Check for unlabeled analyte (<5% of LLOQ response) is_type->check_unlabeled Yes check_interference Check for analyte as impurity (<20% of LLOQ response) is_type->check_interference No check_cross_talk Check analyte contribution to IS signal (<5% of IS response) check_unlabeled->check_cross_talk pass IS Batch Approved for Use check_cross_talk->pass Both Pass fail Reject IS Batch (Contact Manufacturer) check_cross_talk->fail Either Fails check_interference->pass Pass check_interference->fail Fail

References

Safety Operating Guide

Proper Disposal of Dodecyl Benzoate: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Essential guidance for the safe and compliant disposal of dodecyl benzoate (B1203000) is critical for maintaining a secure laboratory environment and ensuring environmental protection. This document provides immediate safety and logistical information, including operational and disposal plans, to support researchers, scientists, and drug development professionals in the proper management of dodecyl benzoate waste.

Key Safety and Hazard Information

Quantitative Data Summary

The following table summarizes available data for this compound and its components. Note that specific quantitative toxicity data for this compound is limited, and data for related compounds is provided for reference.

ParameterValueSpeciesReference Compound
Acute Oral Toxicity Low-C12-15 Alkyl Benzoate[1]
LD50: 12,800 mg/kgRatDodecyl Alcohol[2]
Acute Dermal Toxicity Low-C12-15 Alkyl Benzoate[1]
LD50: 3,560 mg/kgRabbitDodecyl Alcohol[2]
Genotoxicity Not genotoxic-C12-15 Alkyl Benzoate[1]
Aquatic Toxicity Data not available-This compound

Step-by-Step Disposal Protocol

Adherence to a strict, multi-step disposal protocol is mandatory for the safe management of this compound waste in a laboratory setting.

1. Waste Identification and Segregation:

  • Treat all unused this compound and materials contaminated with it as chemical waste.

  • Segregate this compound waste from other waste streams at the point of generation.

  • Do not mix this compound waste with incompatible materials.

2. Personal Protective Equipment (PPE):

  • Always wear appropriate PPE when handling this compound waste, including:

    • Safety glasses or goggles

    • Chemical-resistant gloves (e.g., nitrile)

    • Laboratory coat

3. Waste Container Selection and Labeling:

  • Use a dedicated, leak-proof, and chemically compatible container for collecting this compound waste.

  • The container must be in good condition with a secure, tight-fitting lid.

  • Label the waste container clearly and accurately with "Hazardous Waste," the full chemical name "this compound," and the associated hazards (e.g., "Skin Sensitizer").

4. On-site Accumulation and Storage:

  • Store the sealed waste container in a designated, well-ventilated satellite accumulation area.

  • Ensure the storage area is away from sources of ignition and incompatible chemicals.

  • Do not accumulate large quantities of waste. Follow your institution's guidelines for maximum accumulation volumes and times.

5. Arranging for Final Disposal:

  • Do not dispose of this compound down the drain or in regular trash. This is a violation of environmental regulations and can harm aquatic life.

  • Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for pickup and disposal.

  • The recommended methods for final disposal are:

    • Licensed chemical destruction plant: This ensures the complete breakdown of the chemical into less harmful substances.

    • Controlled incineration: High-temperature incineration with flue gas scrubbing can effectively destroy the compound.

6. Spill Management:

  • In the event of a spill, immediately alert personnel in the area.

  • Wearing appropriate PPE, contain the spill using an inert absorbent material (e.g., vermiculite, sand).

  • Collect the absorbed material and place it in a labeled hazardous waste container.

  • Clean the spill area thoroughly.

  • Report the spill to your EHS department.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process and procedural steps for the proper disposal of this compound.

DodecylBenzoateDisposal cluster_0 Waste Generation & Segregation cluster_1 Containerization & Labeling cluster_2 On-Site Management cluster_3 Final Disposal start This compound Waste Generated segregate Segregate at Source start->segregate container Select Compatible Container segregate->container label_waste Label as 'Hazardous Waste: this compound' container->label_waste store Store in Designated Satellite Accumulation Area label_waste->store contact_ehs Contact EHS or Licensed Waste Vendor store->contact_ehs no_drain Do NOT Dispose Down Drain or in Trash store->no_drain disposal_method Disposal via Licensed Facility (Incineration or Chemical Destruction) contact_ehs->disposal_method

This compound Disposal Workflow

By adhering to these procedures, laboratory professionals can ensure the safe handling and compliant disposal of this compound, thereby protecting themselves, their colleagues, and the environment. Always consult your institution's specific chemical hygiene plan and waste disposal guidelines.

References

Personal protective equipment for handling Dodecyl benzoate

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for Dodecyl Benzoate (B1203000)

This guide provides critical safety and logistical information for researchers, scientists, and drug development professionals handling Dodecyl benzoate. Adherence to these protocols is essential for ensuring a safe laboratory environment.

Personal Protective Equipment (PPE)

A thorough risk assessment of all procedures involving this compound is mandatory to determine the appropriate level of personal protective equipment. The following table summarizes the recommended PPE.

PPE CategorySpecificationPurpose
Eye and Face Protection Tight-sealing safety goggles with side-shields or a face shield.[1]To protect against splashes and airborne particles that could cause eye irritation.
Hand Protection Chemical-resistant, impervious gloves (e.g., Nitrile rubber).[1]To prevent skin contact and absorption. Gloves must be inspected before use and disposed of properly after handling.[2]
Body Protection A long-sleeved, impermeable lab coat or gown.[1][3]To provide a barrier against skin contamination. For larger scale operations or in case of a spill, fire/flame resistant and impervious clothing may be required.[1]
Respiratory Protection Handle in a well-ventilated area, preferably a chemical fume hood.[1][4]To minimize the inhalation of dust, vapors, or mists. If ventilation is inadequate or exposure limits are exceeded, a full-face respirator may be necessary.[1]

Operational Plan for Handling this compound

A systematic approach to handling this compound is crucial for minimizing exposure and ensuring safety.

Preparation and Handling
  • Review Safety Data Sheet (SDS): Before beginning any work, thoroughly read and understand the SDS for this compound.[3]

  • Engineering Controls: Always handle this compound within a certified chemical fume hood or another suitable ventilated enclosure to minimize exposure.[1][3][4]

  • Don PPE: Put on all required PPE as specified in the table above.

  • Weighing and Transferring:

    • Handle as a solid to minimize dust generation.

    • Use a dedicated, clean spatula and weighing vessel.

    • Keep the container tightly closed when not in use.[1][2][4][5][6][7]

  • Solution Preparation:

    • Add the solid to the solvent slowly.

    • If the process generates heat, cool the vessel as necessary.

    • Ensure the dissolution process is conducted within the fume hood.

Experimental Workflow Diagram

Experimental Workflow for Handling this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal Review_SDS Review SDS Don_PPE Don PPE Review_SDS->Don_PPE Prepare_Work_Area Prepare Ventilated Work Area Don_PPE->Prepare_Work_Area Weigh_Transfer Weigh and Transfer Prepare_Work_Area->Weigh_Transfer Prepare_Solution Prepare Solution Weigh_Transfer->Prepare_Solution Conduct_Experiment Conduct Experiment Prepare_Solution->Conduct_Experiment Decontaminate Decontaminate Glassware & Surfaces Conduct_Experiment->Decontaminate Segregate_Waste Segregate Waste Decontaminate->Segregate_Waste Dispose Dispose of Waste Segregate_Waste->Dispose Hierarchy of Controls for this compound Elimination Elimination (Most Effective) Substitution Substitution Elimination->Substitution Engineering Engineering Controls (e.g., Fume Hood) Substitution->Engineering Administrative Administrative Controls (e.g., SOPs, Training) Engineering->Administrative PPE Personal Protective Equipment (Least Effective) Administrative->PPE

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.